Caldarchaeol
Description
Properties
Molecular Formula |
C86H172O6 |
|---|---|
Molecular Weight |
1302.3 g/mol |
IUPAC Name |
[(2R,7R,11R,15S,19S,22S,26S,30R,34R,38R,43R,47R,51S,55S,58S,62S,66R,70R)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol |
InChI |
InChI=1S/C86H172O6/c1-69-29-17-33-73(5)41-25-49-81(13)57-61-89-67-85(65-87)91-63-59-83(15)52-28-44-76(8)36-20-32-72(4)40-24-48-80(12)56-54-78(10)46-22-38-70(2)30-18-34-74(6)42-26-50-82(14)58-62-90-68-86(66-88)92-64-60-84(16)51-27-43-75(7)35-19-31-71(3)39-23-47-79(11)55-53-77(9)45-21-37-69/h69-88H,17-68H2,1-16H3/t69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81+,82+,83+,84+,85+,86+/m0/s1 |
InChI Key |
VMHUDYKDOMRJOK-QUYWEVSVSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC1)C)C)C)C)C)CO)C)C)C)C)C)C)C)C)CO)C)C |
Canonical SMILES |
CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C)C)C)C)C)C)C)CO)C)C |
Synonyms |
2,2',3,3'-dibiphytanyl-diglycerol caldarchaeol |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Caldarchaeol: A Technical Guide
Caldarchaeol is a unique membrane-spanning lipid found in many species of Archaea, particularly those thriving in extreme environments. Its distinctive structure contributes to the exceptional stability of archaeal cell membranes under harsh conditions such as high temperature and extreme pH. This technical guide provides an in-depth exploration of the chemical structure of this compound, methodologies for its characterization, and its biosynthetic origins, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure
This compound, also known as dibiphytanyl diglycerol (B53887) tetraether, is a macrocyclic lipid belonging to the class of isoprenoid glycerol (B35011) dialkyl glycerol tetraethers (iGDGTs).[1] Specifically, it is referred to as GDGT-0, indicating the absence of cyclopentane (B165970) rings in its structure.[1] The molecule is characterized by two glycerol units linked by two C40 biphytane chains.[1] These biphytane chains are formed from the head-to-head linkage of two C20 phytane (B1196419) chains.[1]
The key structural features that distinguish this compound and other archaeal lipids from those of bacteria and eukaryotes are:
-
Ether Linkages: The isoprenoid chains are connected to the glycerol backbone via stable ether bonds, in contrast to the more labile ester bonds found in other domains of life.[2] This imparts significant resistance to chemical hydrolysis.
-
Isoprenoid Chains: The hydrophobic core is composed of branched isoprenoid chains rather than linear fatty acids.[2]
-
Glycerol Stereochemistry: The glycerol backbone possesses an sn-2,3 configuration, opposite to the sn-1,2 configuration in bacteria and eukaryotes.
The complete structure forms a large, 72-membered macrocycle that acts as a "molecular staple," covalently linking the two leaflets of the cell membrane to form a monolayer.[3] This monolayer architecture is inherently more stable than a typical bilayer, providing a key adaptation for survival in extreme environments.[1]
Quantitative and Physicochemical Data
A summary of the key quantitative and identifying information for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₇₂O₆ | [4] |
| Molecular Weight | 1302.28 g/mol | [4] |
| IUPAC Name | [(2R,7R,11R,15S,19S,22S,26S,30R,34R,38R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-Hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacontane-2,38-diyl]dimethanol | [4] |
| CAS Number | 99529-31-4 | [4] |
| Classification | Glycerol Dibiphytanyl Glycerol Tetraether (GDGT-0) | [1] |
Structural Elucidation: Experimental Protocols
The determination of this compound's complex structure relies on a combination of sophisticated analytical techniques, primarily lipid extraction, chromatographic separation, and spectroscopic analysis.
Lipid Extraction and Purification
A common and effective method for extracting archaeal lipids from cellular biomass or environmental samples is the modified Bligh-Dyer method .[2][5] This protocol ensures the efficient recovery of polar lipids like this compound.
Protocol: Modified Bligh-Dyer Extraction
-
Homogenization: Lyophilized (freeze-dried) samples are homogenized.[6]
-
Solvent Addition: A monophasic solvent mixture of chloroform (B151607), methanol, and water (e.g., in a 1:2:0.8 v/v/v ratio) is added to the homogenized sample.[6][7] The mixture is then subjected to sonication to ensure thorough extraction.[6]
-
Phase Separation: Additional chloroform and water (e.g., to a final ratio of 2:2:1.8 v/v/v) are added to the mixture, inducing phase separation.[7] The sample is vortexed and centrifuged at low speed to facilitate the separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Recovery: The lower chloroform phase, containing the total lipid extract, is carefully collected.[8]
-
Purification: The crude lipid extract is often purified using column chromatography with a silica (B1680970) or alumina (B75360) stationary phase.[2] Nonpolar lipids are eluted first with solvents like hexane, followed by the elution of more polar lipids, including GDGTs, with solvents such as dichloromethane (B109758) and methanol.[9]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound (GDGT-0) from other GDGTs and lipids in the purified extract.
Protocol: HPLC Separation of GDGTs
-
Column: A normal-phase column, such as a Prevail Cyano column (2.1 mm × 150 mm, 3 µm), is typically used.[9] Alternatively, tandem silica hydrophilic interaction liquid chromatography (HILIC) columns can be employed for enhanced separation of isomers.[10]
-
Mobile Phase: A gradient elution is commonly used. For instance, starting with 100% n-hexane/isopropanol (99:1) and gradually increasing the polarity by introducing a more polar solvent mixture like n-hexane/isopropanol (90:10).
-
Detection: The HPLC system is coupled to a mass spectrometer for detection and identification. Atmospheric pressure chemical ionization (APCI) is a common ionization source for GDGT analysis.[9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, confirming the connectivity of atoms and their stereochemical arrangement. Due to the molecule's large size and the repetitive nature of the isoprenoid chains, the ¹H NMR spectrum can be complex with significant signal overlap.[11] However, key resonances can be identified.
-
¹H NMR: The protons of the glycerol units and the methylene (B1212753) groups adjacent to the ether linkages typically resonate in the 3.4–3.7 ppm region.[11] The numerous methylene and methine protons of the biphytanyl chains appear as a broad, complex signal between 1.0 and 1.8 ppm, while the methyl protons produce a series of overlapping doublets around 0.8–0.9 ppm.[1][11]
-
¹³C NMR: The carbon atoms of the glycerol backbone attached to the ether linkages resonate in the range of 60-80 ppm. The carbons of the biphytanyl chains produce a series of signals in the aliphatic region (10-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis (MS/MS).
-
Molecular Ion: Using HPLC-APCI-MS in positive ion mode, this compound is typically detected as its protonated molecule [M+H]⁺ at m/z 1303.3.
Visualizing Core Concepts
To better illustrate the key aspects of this compound's chemistry, the following diagrams have been generated.
Caption: Simplified chemical structure of this compound (GDGT-0).
Caption: Biosynthetic pathway of this compound.
References
- 1. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in Analytical Methods of Biomarker GDGTs in Geological Environments [ykcs.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epic.awi.de [epic.awi.de]
- 7. mdpi.com [mdpi.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. Operational Laboratory Methods for GDGTs Groups Separation [jouc.xml-journal.net]
- 10. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Systematic fragmentation patterns of archaeal intact polar lipids by high-performance liquid chromatography/electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Caldarchaeol: A Technical Guide for Researchers
An in-depth exploration of the core archaeal lipid, from its foundational structure to advanced analytical protocols.
This technical guide provides a comprehensive overview of caldarchaeol, a key membrane lipid in Archaea. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, structure, and function of this compound, with a focus on its isolation and analysis. It includes detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding and practical application of this knowledge.
Introduction to this compound
This compound, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a membrane-spanning lipid that is a hallmark of the domain Archaea.[1][2] Its unique structure, consisting of two biphytane chains linked to glycerol (B35011) molecules at both ends via ether bonds, forms a monolayer membrane.[2] This configuration imparts exceptional stability to archaeal membranes, enabling these organisms to thrive in extreme environments characterized by high temperature, low pH, and high pressure.[1][2] this compound is widespread among most major archaeal clades, with the notable exception of halophiles.[2]
The biosynthesis of this compound is a complex process that begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic 5-carbon building blocks of isoprenoids.[2] These precursors are used to synthesize archaeol (B159478), a diether lipid.[2] Two archaeol molecules are then condensed in a head-to-head fashion to form the characteristic tetraether structure of this compound, a reaction catalyzed by the enzyme tetraether synthase (Tes), a radical S-adenosylmethionine (SAM) protein.[2][3][4][5][6]
Quantitative Abundance of this compound
The relative abundance of this compound versus its precursor, archaeol, and other diether lipids can vary significantly among different archaeal species and in response to environmental conditions. This ratio is a critical factor in determining membrane fluidity and stability.
| Archaeal Species/Environment | Growth Condition | This compound (% of Core Lipids) | Archaeol (% of Core Lipids) | Reference |
| Methanocaldococcus jannaschii | 45°C | 10% | 80% (diether lipids) | [7] |
| Methanocaldococcus jannaschii | 65°C | 40% | 20% (diether lipids) | [7] |
| Methanothermobacter thermautotrophicus | 65°C | Present | Present | [7] |
| Methanobacterium sp. (mesophilic) | 37°C | Present | Present | [7] |
| Thermoplasma acidophilum | Optimal | ~90% | Minor | [1] |
| Yunnan Hot Springs (Group 2) | Neutral/Alkaline pH | Dominant | - | [8][9] |
Note: The term "diether lipids" in some studies may include other forms besides archaeol.
Experimental Protocols
The isolation and analysis of this compound require specialized protocols due to its unique chemical nature. The following sections provide detailed methodologies for key experimental procedures.
Extraction of Total Lipids (Modified Bligh & Dyer Method)
This protocol is a widely used method for extracting total lipids from archaeal biomass.[10][11][12][13][14]
Materials:
-
Freeze-dried archaeal cell pellet
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O) or 1M NaCl solution
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
-
Rotary evaporator or SpeedVac
Procedure:
-
Cell Washing: Wash the archaeal cells with cold PBS to remove any residual media components. Centrifuge and discard the supernatant.
-
Homogenization: For a 1 ml sample volume (e.g., cell suspension or homogenized tissue), add 3.75 ml of a 1:2 (v/v) mixture of chloroform:methanol to a glass tube.[14] Vortex vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.[14]
-
Phase Separation: Add 1.25 ml of chloroform and vortex for 1 minute.[14] Then, add 1.25 ml of deionized water (or 1M NaCl for improved recovery of acidic lipids) and vortex for another minute.[14]
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.[13] Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.[14]
-
Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase.[14] Transfer the organic phase to a clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize the lipid yield, add another 1.25 ml of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase. Combine this with the first extract.
-
Washing the Organic Phase: To remove any non-lipid contaminants, add a volume of the "authentic upper phase" (a pre-prepared mixture of chloroform:methanol:water in the final proportions of the extraction) to the combined organic extracts.[13] Vortex and centrifuge as before. Collect the lower chloroform phase.
-
Solvent Evaporation: Evaporate the chloroform from the final lipid extract to dryness using a rotary evaporator or a SpeedVac.[11] The dried total lipid extract can be stored under an inert atmosphere at -20°C for further analysis.
Purification of this compound by Silica (B1680970) Gel Column Chromatography
This protocol describes the separation of the total lipid extract into different lipid classes based on their polarity to isolate the this compound-containing fraction.[15][16][17][18]
Materials:
-
Dried total lipid extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Ethyl acetate (B1210297)
-
Methanol
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Wash the packed column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the dried total lipid extract in a minimal amount of a non-polar solvent like hexane or chloroform. Carefully apply the dissolved sample to the top of the silica gel column using a pipette. Allow the sample to fully adsorb onto the silica.
-
Dry Loading: Dissolve the lipid extract in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder of the lipid extract adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) to elute non-polar lipids.
-
Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate to the hexane. This will elute lipids of intermediate polarity.
-
The tetraether lipids, including this compound, are relatively non-polar and will typically elute with a mixture of hexane and ethyl acetate.
-
Finally, elute with a highly polar solvent like methanol to remove any remaining polar lipids from the column.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Analyze each fraction by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions containing the purified this compound and evaporate the solvent.
-
Analysis of this compound by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive method for the identification and quantification of this compound.[19][20][21][22]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Normal-phase HPLC column (e.g., Prevail Cyano, 150 mm x 2.1 mm, 3 µm).[19]
-
Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.[19][22]
Mobile Phase:
HPLC Gradient:
-
A typical gradient starts with a high percentage of Solvent B, gradually increasing the proportion of Solvent A to elute the more polar compounds. A representative gradient is as follows: 95% B for 5 min, then a linear gradient to 65% B over 30 min, followed by a wash and re-equilibration step.[19] The total run time is approximately 57 minutes.[19]
MS Parameters (APCI, Positive Ion Mode):
-
Nebulizer Pressure: 50 psi[19]
-
APCI Temperature: 420°C[19]
-
Drying Gas (N₂) Temperature: 350°C[19]
-
Drying Gas Flow: 5 L/min[19]
-
Capillary Voltage: -2 kV[19]
-
Corona Current: 4 µA[19]
-
Scan Range (m/z): 600-2200[19]
Data Analysis:
-
This compound (GDGT-0) is identified by its protonated molecule [M+H]⁺ at m/z 1302.
-
Quantification can be achieved using an internal standard and by integrating the peak area of the corresponding extracted ion chromatogram.
Visualizing Key Pathways and Workflows
Biosynthesis of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound from basic isoprenoid precursors.
Experimental Workflow for this compound Analysis
This diagram outlines the logical flow of the experimental procedures for the isolation and analysis of this compound.
Conclusion
This compound remains a molecule of significant interest due to its central role in the survival of archaea in extreme environments. The methodologies outlined in this guide provide a robust framework for its extraction, purification, and analysis. A thorough understanding of these techniques is crucial for researchers aiming to investigate the lipidomes of archaea, explore their potential in biotechnology, and utilize them as biomarkers in geobiology and drug delivery systems. As analytical technologies continue to advance, so too will our understanding of the intricate roles of this compound and other unique archaeal lipids.
References
- 1. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tetraether archaeal lipids promote long-term survival in extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Identification of a protein responsible for the synthesis of archaeal membrane-spanning GDGT lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tes tetraether lipid synthase Tes [Methanobrevibacter smithii ATCC 35061] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of temperature and pH on the distribution of archaeal lipids in Yunnan hot springs, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impacts of temperature and pH on the distribution of archaeal lipids in Yunnan hot springs, China [frontiersin.org]
- 10. epic.awi.de [epic.awi.de]
- 11. biochem.wustl.edu [biochem.wustl.edu]
- 12. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tabaslab.com [tabaslab.com]
- 14. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 19. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of intact tetraether lipids in archaeal cell material and sediments by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Caldarchaeol: A Deep Dive into the Archaeol to Caldarchaeol Biosynthetic Pathway
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of caldarchaeol from archaeol (B159478), a critical process in the formation of the unique monolayer membranes of many archaea. This document is intended for researchers, scientists, and drug development professionals interested in the novel biochemistry of extremophiles and its potential applications.
Introduction: The Significance of this compound
Archaea are characterized by their unique membrane lipids, which are composed of isoprenoid chains ether-linked to a glycerol (B35011) backbone.[1][2][3] The two primary core lipid structures are archaeol (a diether) and this compound (a tetraether).[4][1][2][3] this compound is a remarkable molecule formed by the head-to-head covalent linkage of two archaeol molecules, resulting in a membrane-spanning bipolar lipid.[5][6] This structure is fundamental to the ability of many archaea to thrive in extreme environments, such as high temperatures and low pH, by forming stable monolayer membranes.[7] Understanding the biosynthesis of this compound is crucial for fields ranging from astrobiology to the development of novel drug delivery systems.
The Biosynthetic Pathway from Archaeol to this compound
The synthesis of this compound is a fascinating and complex process that has been the subject of extensive research. It is now understood that this compound is formed from the condensation of two archaeol molecules.[5][6]
The Precursor: Biosynthesis of Archaeol
The journey to this compound begins with the synthesis of its precursor, archaeol. The fundamental building blocks for archaeol are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in archaea. These C5 units are sequentially condensed to form the C20 isoprenoid chain, geranylgeranyl diphosphate (B83284) (GGPP).[4]
The key steps in archaeol synthesis are:
-
Glycerol Backbone Formation: The glycerol backbone is provided by sn-glycerol-1-phosphate (B1203117) (G1P), which is an enantiomer to the sn-glycerol-3-phosphate (G3P) backbone found in bacteria and eukaryotes.[4][1][8] This stereochemical difference is a defining feature of archaeal lipids. G1P is formed from dihydroxyacetone phosphate (B84403) (DHAP) by the enzyme glycerol-1-phosphate dehydrogenase.[4][1]
-
First Ether Bond Formation: Geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the attachment of the first GGPP chain to G1P, forming the first ether linkage.[1]
-
Second Ether Bond Formation: Digeranylgeranylglyceryl phosphate (DGGGP) synthase then attaches the second GGPP chain to GGGP, resulting in digeranylgeranylglyceryl phosphate (DGGGP).[1][5]
-
Saturation and Polar Head Group Attachment: The unsaturated isoprenoid chains of DGGGP are subsequently reduced to form archaeol.[6] Following this, a polar head group is attached. A key intermediate in this process is CDP-archaeol, formed by the action of CDP-archaeol synthase (CarS).[4][1] This activated precursor is then used for the attachment of various polar head groups by enzymes such as archaetidylserine (AS) synthase.[4][1][9]
The Key Condensation Step: Formation of this compound
The final and most remarkable step in the pathway is the head-to-head condensation of two archaeol molecules to form this compound. This reaction is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as tetraether synthase (Tes) .[10]
In vivo studies using pulse-chase and labeling experiments with precursors like [14C]-MVA in organisms such as Thermoplasma acidophilum have shown that the label is first incorporated into archaeol until saturation, and only then does it appear in this compound.[4][1] This provides strong evidence that archaeol is the direct precursor to this compound.
Quantitative Data
Currently, detailed quantitative data such as enzyme kinetics for tetraether synthase are not widely available in the public domain. However, studies on the enzymes involved in the archaeol biosynthetic pathway have provided some quantitative insights. For instance, in a study of DGGGP synthase from Sulfolobus solfataricus, a double-labeling experiment using [3H]GGPP and [14C]GGGP showed that the substrates were utilized in a ratio of 1:1.1.[1] Further research is needed to fully characterize the kinetics of the enzymes in the this compound pathway.
Experimental Protocols
The elucidation of this pathway has relied on a combination of genetic, biochemical, and isotopic labeling studies. Below are generalized methodologies for key experiments.
In Vivo Labeling Studies
-
Objective: To trace the flow of precursors into archaeol and this compound.
-
Protocol:
-
Culture the archaeal species of interest (e.g., Thermoplasma acidophilum) under appropriate conditions.
-
Introduce a radiolabeled precursor, such as [14C]-mevalonate ([14C]-MVA), into the culture medium.
-
At various time points, harvest the cells.
-
Extract the total lipids from the cell pellets using a solvent system like chloroform/methanol.
-
Separate the lipid classes (e.g., archaeol and this compound) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in each lipid fraction using liquid scintillation counting to determine the rate of incorporation of the label.
-
Enzyme Assays for Synthases in the Archaeol Pathway
-
Objective: To measure the activity of enzymes like GGGP synthase and DGGGP synthase.
-
Protocol:
-
Prepare a cell-free extract or purified enzyme fraction from the archaeal organism.
-
Set up a reaction mixture containing the enzyme, the appropriate substrates (e.g., G1P and radiolabeled GGPP for GGGP synthase), and necessary cofactors (e.g., Mg2+).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction at specific time points.
-
Extract the lipid products.
-
Separate the product from the unreacted substrate using TLC or HPLC.
-
Quantify the amount of product formed by measuring the radioactivity.
-
Visualizations
Biosynthesis Pathway of this compound from Archaeol
Caption: Biosynthesis of this compound from Archaeol.
Experimental Workflow for In Vivo Labeling
Caption: In Vivo Labeling Experimental Workflow.
Conclusion and Future Directions
The biosynthesis of this compound from archaeol is a cornerstone of archaeal membrane biology. While the key enzyme, tetraether synthase, has been identified, further research is required to fully elucidate its mechanism and kinetics. A deeper understanding of this pathway could open doors to novel biotechnological applications, including the engineering of organisms with enhanced membrane stability and the development of unique lipid-based drug delivery systems. The continued study of these remarkable organisms and their unique biochemistry promises to yield further exciting discoveries.
References
- 1. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of archaeal membrane ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 5. Reconstruction of the Archaeal Isoprenoid Ether Lipid Biosynthesis Pathway in Escherichia coli Through Digeranylgeranylglyceryl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archaeol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of archaeal enzymes involved in polar lipid synthesis linking amino acid sequence information, genomic contexts and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Caldarchaeol as a Biomarker for Extremophilic Archaea: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extremophilic archaea, microorganisms that thrive in some of the most inhospitable environments on Earth, possess unique biochemical adaptations to survive extreme temperatures, pH levels, and salinity. A key component of this adaptation lies within their cell membranes, which are composed of structurally distinct lipids. Among these, caldarchaeol, a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT-0), stands out as a crucial biomarker. This technical guide provides a comprehensive overview of this compound, its significance as a biomarker, its biosynthesis, and detailed methodologies for its analysis. Furthermore, it explores its potential applications in drug development, particularly in the creation of stable delivery systems.
Core Concepts
This compound is a membrane-spanning lipid characterized by two C40 isoprenoid chains linked by ether bonds to two glycerol molecules at opposite ends, forming a large macrocyclic structure.[1] This tetraether structure is inherently more stable than the bilayer-forming diether lipids found in bacteria and eukaryotes, providing the necessary membrane integrity for archaea to thrive in extreme conditions.[1][2] Membranes composed of this compound are more stable because the hydrophobic chains are linked together, which allows archaea to withstand harsh environments.[2] this compound is the most widely distributed GDGT in the archaeal domain and is found in every major archaeal clade except for halophiles.[2]
Chemical Structure of this compound (GDGT-0)
This compound, also known as dibiphytanyl diglycerol (B53887) tetraether, consists of two biphytane chains linking two glycerol units.[2] The biphytane chains are composed of two phytanes linked together, forming a 32-carbon linear chain with methyl branches, resulting in a total of 40 carbons.[2]
Quantitative Data Presentation
The abundance of this compound (GDGT-0) varies among different archaeal species and is influenced by environmental factors such as temperature and pH. While it is a widespread lipid, its relative proportion to other GDGTs and archaeol (B159478) can provide insights into the archaeal community composition and their adaptation strategies.
| Archaeal Species/Group | Environment | This compound (GDGT-0) Abundance (% of total core lipids) | Reference |
| Thermococcales (17 strains) | Hyperthermophilic | Main core lipid in all strains | [3] |
| Methanobrevibacter smithii | Mesophilic (human gut) | 40% (mass fraction) | [4] |
| Thermoplasma acidophilum | Thermoacidophilic | ~90% | [4] |
| Sulfolobus acidocaldarius | Thermoacidophilic | Varies with growth rate (e.g., 7-9% of total lipids) | [5] |
| Methanogens | Various anoxic environments | Present, ratio to archaeol varies | [6] |
| Lacustrine Sediments | Carbonate-type and Sulfate-type lakes | Dominant isoGDGT, average of 84.54% | [7] |
| Marine Sediments (Oligocene) | Western North Atlantic | Present, used in Methane Index | [8] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that starts with the synthesis of isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) pathway in archaea.[9] These precursors are used to synthesize archaeol (diphytanylglycerol diether). Two molecules of archaeol are then condensed in a head-to-head linkage to form this compound.[9] This crucial step is catalyzed by the enzyme tetraether synthase (Tes), a radical S-adenosylmethionine (SAM) protein.[2]
Experimental Protocols
The analysis of this compound requires a multi-step process involving lipid extraction, separation, and identification. The following protocols are synthesized from established methodologies.
Lipid Extraction (Modified Bligh-Dyer Method)
This method is widely used for the extraction of total lipids from archaeal cells.[10][11]
Materials:
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Phosphate-buffered saline (PBS)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest archaeal cells by centrifugation and wash the pellet with cold PBS.[12]
-
Resuspend the cell pellet in a mixture of CHCl₃:MeOH:H₂O (1:2:0.8, v/v/v).[10]
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.[11]
-
Add an additional volume of CHCl₃ and H₂O to achieve a final ratio of 2:2:1.8 (CHCl₃:MeOH:H₂O) and vortex again.[10]
-
Centrifuge the mixture to separate the phases. The lower chloroform layer will contain the lipids.[12]
-
Carefully collect the lower chloroform phase using a Pasteur pipette.[11]
-
Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.[12]
-
The dried lipid extract can be stored at -20°C for further analysis.[13]
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the primary technique for the separation and quantification of GDGTs, including this compound.[14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source
-
Normal phase silica (B1680970) column (e.g., Prevail Cyano)[14]
Procedure:
-
Sample Preparation: Dissolve the dried lipid extract in a mixture of hexane:isopropanol (99:1, v/v).[16]
-
HPLC Separation:
-
Equilibrate the column with the initial mobile phase (e.g., hexane).
-
Inject the sample onto the column.
-
Use a gradient elution program, typically increasing the polarity of the mobile phase (e.g., by increasing the proportion of isopropanol) to separate the different GDGTs.
-
-
MS Detection:
-
The eluent from the HPLC is introduced into the APCI source of the mass spectrometer.
-
Set the MS to operate in positive ion mode, monitoring for the protonated molecular ions [M+H]⁺ of the GDGTs. The m/z for this compound (GDGT-0) is 1302.28.[2]
-
Acquire data in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for qualitative analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and other GDGTs based on their retention times and mass-to-charge ratios.
-
Quantify the abundance of each GDGT by integrating the peak areas in the chromatogram.
-
Experimental Workflow
The overall workflow for the analysis of this compound as a biomarker is a systematic process from sample collection to data interpretation.
Applications in Drug Development
The exceptional stability of membranes composed of this compound and other archaeal lipids has garnered significant interest in the field of drug delivery. Liposomes formulated with these lipids, often referred to as "archaeosomes," exhibit enhanced stability against degradation by temperature, pH, and enzymes compared to conventional liposomes.
Potential Applications:
-
Stable Drug Delivery Systems: Archaeosomes can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release.
-
Vaccine Adjuvants: this compound itself has been shown to act as an adjuvant, enhancing the immune response to co-administered antigens.
-
Targeted Delivery: The surface of archaeosomes can be modified with targeting ligands to direct the delivery of drugs to specific cells or tissues.
Conclusion
This compound is a fundamental biomarker for extremophilic archaea, providing a window into their unique biology and adaptation to harsh environments. Its robust chemical structure not only makes it a reliable indicator in paleontological and ecological studies but also offers exciting prospects for the development of novel and highly stable drug delivery systems. The detailed methodologies provided in this guide offer a framework for researchers to accurately extract and quantify this important lipid, paving the way for further discoveries in the fields of microbiology, geochemistry, and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The influence of the specific growth rate on the lipid composition of Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether polar lipids of methanogenic bacteria: structures, comparative aspects, and biosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proc. IODP, 342, Data report: distribution and sources of tetraether lipids in Oligocene deposits from the western North Atlantic, IODP Sites U1406 and U14111 [publications.iodp.org]
- 9. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Physical and chemical properties of Caldarchaeol.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of caldarchaeol, a unique membrane-spanning lipid produced by Archaea. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to serve as a valuable resource for researchers in lipidomics, microbiology, and drug development.
Core Physical and Chemical Properties
This compound, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a crucial component of archaeal cell membranes, enabling these organisms to thrive in extreme environments.[1][2] Its distinctive structure, featuring two glycerol (B35011) units linked by two C40 isoprenoid chains, forms a monolayer membrane that is inherently more stable than the bilayer structures found in bacteria and eukaryotes.[1][2]
General Characteristics
This compound is a high-molecular-weight lipid that is non-volatile and non-flammable.[1][2] It is generally considered non-hazardous, with no known toxicity.[2] The ether linkages in its structure are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, conferring resistance to chemical degradation.[3]
Quantitative Physical and Chemical Data
While extensive research has been conducted on the properties of membranes containing this compound, specific quantitative data for the purified compound are not widely available in the literature. The following tables summarize the known quantitative information.
| Property | Value | Reference |
| Chemical Formula | C₈₆H₁₇₂O₆ | [2] |
| Molar Mass | 1302.28 g/mol | [2] |
Table 1: Fundamental Chemical Properties of this compound
| Property | Observation | Method | Reference |
| Phase Transitions | No significant endothermic transitions observed between -40 °C and 90 °C. | Differential Scanning Calorimetry (DSC) | [4] |
Table 2: Thermal Properties of this compound
Note: Specific values for melting point, boiling point, and solubility in various organic solvents for pure this compound are not well-documented in the reviewed scientific literature. DSC studies indicate that membranes composed of this compound and its derivatives remain in a fluid state over a broad temperature range without sharp phase transitions.[4]
Stability
The stability of this compound is a hallmark of its chemical nature and biological function. The ether linkages are inherently more resistant to hydrolysis than ester bonds, particularly under acidic or basic conditions.[3] Membranes composed of this compound and other tetraether lipids exhibit remarkable stability against high temperatures, extreme pH, and high pressure.[5]
One study demonstrated that a phosphoglycolipid derivative of this compound was largely stable when incubated at 56°C for 3 days in an aqueous solution at pH 1.8, although the phosphoester linkage showed some hydrolysis.[6] This highlights the exceptional stability of the core this compound structure.
Experimental Protocols
The extraction and analysis of this compound require specialized protocols due to its unique chemical structure and its presence within complex lipid matrices in archaeal cells.
Extraction of this compound
A common method for extracting total lipids, including this compound, from archaeal biomass is a modified Bligh and Dyer method. For the extraction of the core lipid (this compound without polar head groups), acid hydrolysis is frequently employed.
Modified Bligh and Dyer Extraction Protocol:
-
Homogenization: Lyophilized cell biomass is homogenized with a single-phase solvent mixture of chloroform (B151607) (or dichloromethane), methanol (B129727), and a buffer (e.g., phosphate (B84403) or trichloroacetate (B1195264) buffer), typically in a 1:2:0.8 (v/v/v) ratio.
-
Phase Separation: The addition of chloroform and water induces phase separation. The lower organic phase, containing the lipids, is collected.
-
Repeated Extraction: The aqueous phase is typically re-extracted with the organic solvent to maximize lipid recovery.
-
Drying: The combined organic phases are dried under a stream of nitrogen or by rotary evaporation.
Acid Hydrolysis for Core Lipid Extraction:
-
Hydrolysis: The dried total lipid extract or cell biomass is hydrolyzed using a solution of HCl in methanol (e.g., 1.2 N) at an elevated temperature (e.g., 110°C for 2 hours).[7] This cleaves the polar head groups from the this compound core.
-
Extraction: The hydrolyzed sample is then extracted with a non-polar solvent, such as a mixture of n-hexane and dichloromethane (B109758) (e.g., 80:20 v/v).[7]
-
Purification: The resulting core lipid extract can be further purified using column chromatography on silica (B1680970) gel.
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Analytical Techniques for Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation and quantification of this compound and other GDGTs.
HPLC-MS Protocol Outline:
-
Chromatographic Separation:
-
Column: A normal-phase column, such as a silica or cyano column, is typically used.
-
Mobile Phase: A gradient of non-polar and slightly more polar solvents is employed. A common system involves a gradient of n-hexane and a mixture of n-hexane and isopropanol.[8]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[9]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for GDGT analysis.[8]
-
Detection: The mass spectrometer is operated in single-ion monitoring (SIM) mode to detect the protonated molecules of this compound ([M+H]⁺ at m/z 1302) and other GDGTs.[8]
-
Quantification: An internal standard, such as a C₄₆ GDGT, is often added to the sample before analysis to allow for accurate quantification.[8]
-
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that begins with the synthesis of the basic isoprenoid building blocks. The following diagram outlines the key steps in the biosynthesis of the this compound core structure.
The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway.[10] These five-carbon units are then assembled into the 20-carbon geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are attached to a glycerol-1-phosphate backbone to form archaeol. Finally, the enzyme tetraether synthase (Tes) catalyzes the head-to-head linkage of two archaeol molecules to form the characteristic C40 biphytanyl chains of this compound.[11]
Role in Signaling Pathways
Current scientific literature primarily focuses on the structural role of this compound in archaeal membranes. There is no significant evidence to suggest that this compound itself acts as a signaling molecule in the way that some other lipids, such as phosphoinositides or eicosanoids, do in eukaryotes. Its primary function appears to be the maintenance of membrane integrity and fluidity under extreme environmental conditions.[1][12] While ether lipids, in general, have been implicated in signaling pathways in other domains of life, a direct signaling role for this compound in archaea has not been established.[13]
Applications in Drug Development
The exceptional stability of this compound and other archaeal lipids has led to their investigation for use in drug delivery systems, particularly in the formation of archaeosomes. Archaeosomes are liposomes made from archaeal lipids that exhibit high stability to a wide range of conditions, including temperature, pH, and enzymatic degradation, making them promising vehicles for the targeted delivery of therapeutic agents.[5] The inherent adjuvant properties of this compound have also been noted, suggesting its potential to enhance the immune response to vaccine antigens.[14]
References
- 1. The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isothis compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iodp.org [publications.iodp.org]
- 8. Distribution of Glycerol Dialkyl Glycerol Tetraethers (GDGTs) in Carbonate-Type and Sulfate-Type Lacustrine Sediments: Insight into the Influence of Ionic Composition on GDGTs [mdpi.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 11. Tetraether archaeal lipids promote long-term survival in extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetraether archaeal lipids promote long‐term survival in extreme conditions (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Core Lipid Production in Methanothermobacter marburgensis at Different Scales - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: Caldarchaeol's Crucial Role in the Fortress-Like Stability of Archaeal Membranes
A Technical Guide for Researchers and Drug Development Professionals
In the realm of extremophiles, archaea stand as a testament to life's tenacity, thriving in environments of blistering heat, biting cold, and crushing pressure. At the heart of their resilience lies a unique cellular membrane, a formidable barrier fortified by a class of lipids unseen in bacteria and eukaryotes. This technical guide delves into the core of this stability, focusing on the pivotal role of caldarchaeol, a membrane-spanning tetraether lipid that is a hallmark of many extremophilic archaea. This document will explore the structure-function relationship of this compound, present quantitative data on its impact on membrane properties, detail the experimental protocols used to elucidate its function, and visualize the intricate molecular pathways and experimental workflows.
The Archaeal Membrane: A Paradigm of Stability
Unlike the phospholipid bilayers of bacteria and eukaryotes, archaeal membranes are characterized by several unique features that contribute to their extraordinary stability:
-
Ether Linkages: Instead of the ester linkages found in other domains of life, archaeal lipids possess ether bonds connecting the isoprenoid hydrocarbon chains to the glycerol (B35011) backbone. These ether linkages are chemically more resistant to hydrolysis, providing enhanced stability in extreme pH and high-temperature environments.[1][2]
-
Isoprenoid Chains: The hydrophobic core of archaeal membranes is composed of branched isoprenoid chains, typically C20 (phytanyl) or C40 (biphytanyl), rather than straight-chain fatty acids. These branched chains can influence membrane fluidity and packing.
-
Glycerol Stereochemistry: Archaeal lipids are based on an sn-glycerol-1-phosphate (B1203117) backbone, the enantiomer of the sn-glycerol-3-phosphate backbone found in bacteria and eukaryotes. This fundamental difference, known as the "lipid divide," necessitates a distinct set of enzymes for lipid biosynthesis.[3]
-
Tetraether Monolayers: In many extremophilic archaea, the membrane is not a bilayer but a monolayer composed of tetraether lipids. This compound is a prime example of such a lipid.[1][3]
This compound: The Pillar of the Monolayer
This compound, also known as glycerol dibiphytanyl glycerol tetraether (GDGT-0), is a C40 tetraether lipid that spans the entire width of the archaeal membrane.[4] Its unique structure is central to its function in stabilizing the membrane.
Structural Features of this compound
-
Bipolar Nature: this compound possesses two polar glycerol heads at opposite ends of two long, C40 biphytanyl chains. This bipolar structure allows it to form a monolayer, effectively "stitching" the two leaflets of a conventional bilayer together.[5]
-
Covalent Linkage: The covalent linkage of the two "leaflets" in a this compound-dominated membrane eliminates the possibility of leaflet separation, a potential point of failure in lipid bilayers at high temperatures.
-
Cyclopentane (B165970) Rings: The biphytanyl chains of this compound can contain varying numbers of cyclopentane rings. The incorporation of these rings is a key mechanism for homeoviscous adaptation, allowing archaea to fine-tune their membrane fluidity in response to temperature changes.[6] An increase in the number of cyclopentane rings generally leads to a more rigid and less permeable membrane, which is advantageous at high temperatures.[6][7]
The Role of this compound in Membrane Stability
The presence of this compound profoundly influences the physicochemical properties of archaeal membranes, contributing to their remarkable stability:
-
Thermal Stability: The monolayer structure formed by this compound provides exceptional thermal stability. By preventing the melting and dissociation of two separate leaflets, it allows archaea to maintain membrane integrity at temperatures approaching and even exceeding 100°C.[1]
-
Reduced Permeability: Membranes rich in this compound exhibit significantly lower permeability to protons and other small molecules compared to bacterial and eukaryotic membranes. This is crucial for maintaining a stable proton motive force for ATP synthesis, especially in acidic environments.[7][8] The tight packing of the isoprenoid chains, further enhanced by cyclopentane rings, contributes to this low permeability.
-
Resistance to Chemical and Physical Stress: The ether linkages and the monolayer structure confer resistance to a wide range of chemical and physical stresses, including extreme pH, high pressure, and osmotic stress.
However, recent studies have revealed a more nuanced picture. While this compound is critical for stability, a pure tetraether membrane may not be the most stable configuration. Research suggests that a mixture of diether and tetraether lipids provides an optimal balance of rigidity and flexibility, enhancing overall membrane stability and adaptability.[9][10]
Quantitative Insights into this compound's Impact
The influence of this compound on membrane properties has been quantified through various biophysical techniques. The following tables summarize key findings from the literature.
| Membrane Property | Organism/Lipid Composition | Experimental Condition | Quantitative Measurement | Reference |
| Membrane Thickness | Sulfolobus acidocaldarius (tetraether-rich) | 60°C | 40 Å (at 80% RH) | [11] |
| 80°C | 41 Å (at 80% RH) | [11] | ||
| Mixture of diether and tetraether lipids (2:1) | 60°C | 43 Å | [11] | |
| 70°C | 42 Å | [11] | ||
| Proton Permeability | Vesicles of GDGT lipids | 70-80°C | Anomalously low and maintained at high temperatures | [12] |
| Compressibility | PLFE liposomes from Sulfolobus acidocaldarius | 76°C | Least compressible and most tightly packed | [13] |
| Phase Transition Temperature | Archaeal polar lipids | - | -20 to -15°C (liquid crystalline phase over a broad range) | [2] |
Table 1: Quantitative Data on the Effect of this compound on Archaeal Membrane Properties. PLFE: Polar Lipid Fraction E; GDGT: Glycerol Dialkyl Glycerol Tetraether; RH: Relative Humidity.
Experimental Protocols for Studying Archaeal Membranes
Understanding the role of this compound has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
Extraction and Analysis of Archaeal Lipids
Objective: To isolate and identify the lipid components of archaeal membranes.
Methodology:
-
Cell Lysis and Lipid Extraction: Archaeal cells are typically lysed using sonication or a French press. The total lipids are then extracted using a modified Bligh-Dyer method, which employs a mixture of chloroform, methanol, and water to partition the lipids into an organic phase.[1] An acidified Bligh-Dyer method can improve the extraction efficiency of intact polar lipids.
-
Lipid Separation: The extracted lipids are separated based on their polarity using column chromatography on silica (B1680970) gel. Different lipid classes (e.g., neutral lipids, glycolipids, phospholipids) are eluted with solvents of increasing polarity.[14]
-
Lipid Identification and Quantification: The separated lipids are identified and quantified using a combination of techniques:
-
Thin-Layer Chromatography (TLC): For initial qualitative analysis and separation of lipid classes.[10]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation and identification of individual lipid species, including different GDGTs with varying numbers of cyclopentane rings.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After chemical modification (e.g., hydrolysis of polar head groups), the core lipid structures can be analyzed by GC-MS.[15]
-
Preparation and Characterization of Archaeosomes
Objective: To create model membrane systems (liposomes) from archaeal lipids to study their biophysical properties.
Methodology:
-
Lipid Film Hydration: A solution of purified archaeal lipids in an organic solvent (e.g., chloroform/methanol) is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.[7]
-
Hydration: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[7]
-
Characterization: The resulting archaeosomes are characterized for their size, lamellarity, and stability using techniques such as:
-
Dynamic Light Scattering (DLS): To determine the size distribution of the vesicles.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the vesicles.[10]
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the lipid membrane.[16]
-
Molecular Dynamics (MD) Simulations
Objective: To model the behavior of archaeal membranes at the atomic level and gain insights into their structure, dynamics, and interactions with other molecules.
Methodology:
-
System Setup: A model of the archaeal membrane, containing this compound and other relevant lipids, is constructed in a simulation box. The membrane is solvated with water molecules and ions to mimic physiological conditions.[17]
-
Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) that accurately describes the interactions between the atoms in the system is chosen.
-
Equilibration: The system is subjected to an equilibration phase, where the temperature and pressure are gradually brought to the desired values, allowing the system to relax to a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed to collect data on the behavior of the membrane.
-
Data Analysis: The trajectory from the simulation is analyzed to calculate various properties of the membrane, such as thickness, area per lipid, order parameters, and permeability to water and ions.[18][19]
Visualizing the Molecular Landscape
To better understand the complex relationships and processes involved in the function of this compound, the following diagrams have been generated using the Graphviz DOT language.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the basic building blocks of isoprenoid lipids.
Caption: Biosynthesis pathway of this compound from precursor molecules.
Experimental Workflow for Archaeosome Characterization
This diagram illustrates the typical workflow for preparing and analyzing archaeosomes to study membrane properties.
Caption: Experimental workflow for archaeosome preparation and characterization.
Logical Relationship of this compound Structure to Membrane Stability
This diagram illustrates how the structural features of this compound contribute to the overall stability of the archaeal membrane.
Caption: Relationship between this compound's structure and membrane stability.
Conclusion and Future Directions
This compound is a remarkable molecule that plays a central role in the adaptation of archaea to extreme environments. Its unique structure, which allows for the formation of a stable monolayer membrane, provides a robust defense against thermal, chemical, and physical stresses. While significant progress has been made in understanding the function of this compound, several areas warrant further investigation. Elucidating the precise mechanisms of tetraether synthase and the regulation of this compound biosynthesis in response to environmental cues will provide a more complete picture of archaeal adaptation. Furthermore, a deeper understanding of the interplay between diether and tetraether lipids in mixed membranes will be crucial for developing a comprehensive model of archaeal membrane stability. The insights gained from studying these ancient and resilient organisms not only expand our fundamental knowledge of biology but also hold promise for applications in biotechnology and drug delivery, where the exceptional stability of archaeal lipids can be harnessed to create novel and robust nanocarriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsm.com [ijpsm.com]
- 5. Thermophilic Archaeal Lipids Stabilize Drug-Delivery Liposomes - BioResearch - Labmedica.com [labmedica.com]
- 6. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isothis compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical properties of archaeal tetraether lipid membranes as revealed by differential scanning and pressure perturbation calorimetry, molecular acoustics, and neutron reflectometry: effects of pressure and cell growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Supercritical Fluid Extraction of Bacterial and Archaeal Lipid Biomarkers from Anaerobically Digested Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucm.es [ucm.es]
- 17. Biological Membranes in Extreme Conditions: Simulations of Anionic Archaeal Tetraether Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to Caldarchaeol (GDGT-0): Structure, Nomenclature, and Analysis
This technical guide provides a comprehensive overview of Caldarchaeol, also known as Glycerol (B35011) Dialkyl Glycerol Tetraether with zero cyclopentane (B165970) rings (GDGT-0). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, nomenclature, physicochemical properties, biosynthetic pathway, and analytical methodologies.
Structure and Nomenclature
This compound is a membrane-spanning lipid that is a prominent component of the cell membranes of many archaea, contributing to their ability to thrive in extreme environments.[1][2] Its unique structure provides exceptional stability against high temperatures, extreme pH, and oxidative stress.[1][3]
1.1. Chemical Structure
Structurally, this compound is a macrocyclic tetraether lipid.[1][4] It consists of two glycerol backbones linked by two long, saturated biphytanyl chains.[1] Each biphytanyl chain is composed of two C20 phytanyl units linked head-to-head, resulting in a 40-carbon isoprenoid chain (or 32 carbons in the main chain with methyl branches).[1] These biphytanyl chains are connected to the sn-2 and sn-3 positions of both glycerol molecules via ether linkages.[4][5] This forms a large, 72-membered macrocycle.[6] The absence of cyclopentane rings in its structure is a defining feature of GDGT-0.[1][7]
1.2. Nomenclature
The nomenclature for this lipid can be varied across different fields and historical contexts.[1]
-
This compound: This name is often used in microbiology literature.[7]
-
GDGT-0: This nomenclature is prevalent in paleoclimate and geochemistry, where the number indicates the count of cyclopentane rings within the isoprenoid structure.[1][7]
-
Dibiphytanyl diglycerol (B53887) tetraether: This is a more descriptive chemical name.[1]
-
Preferred IUPAC Name: [(2R,7R,11R,15S,19S,22S,26S,30R,34R,38R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-Hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacontane-2,38-diyl]dimethanol.[1]
Initially, "this compound" was used more broadly to describe the entire class of isoprenoid GDGTs, but its definition has become more specific to GDGT-0, especially in the context of paleoclimate studies.[1]
Caption: A simplified diagram illustrating the core structure of this compound (GDGT-0).
Quantitative Data
The following table summarizes key quantitative data for this compound (GDGT-0).
| Property | Value | Reference(s) |
| Chemical Formula | C₈₆H₁₇₂O₆ | [1][8] |
| Molar Mass | 1302.28 g/mol | [1] |
| CAS Number | 99529-31-4 | [1][8] |
| PubChem CID | 5771745 | [1][8] |
| Physical State | Data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa). | [1] |
| Hazards | Not currently described as having any hazards. Due to its high molecular weight, it is neither volatile nor flammable. No adverse effects or toxicity are known. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that has been a subject of extensive research.[1] It begins with the synthesis of isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonic acid pathway.[1][9] These precursors are used to synthesize archaeol (B159478), a diether lipid.[1] The final and crucial step is the head-to-head linkage of two archaeol molecules to form the tetraether structure of this compound.[9][10] This reaction is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as tetraether synthase (Tes).[1][11]
Caption: The biosynthetic pathway of this compound (GDGT-0) from isoprenoid precursors.
Experimental Protocols: Analysis of GDGTs
The primary analytical technique for the identification and quantification of this compound and other GDGTs is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7] This method is well-suited for these high-molecular-weight, non-volatile compounds.
4.1. Lipid Extraction
-
Sample Preparation: Environmental samples (e.g., sediment, soil, water filters) are typically freeze-dried and homogenized.
-
Solvent Extraction: Lipids are extracted from the sample matrix using an organic solvent mixture, often dichloromethane:methanol (B129727) (DCM:MeOH) in various ratios, through methods like ultrasonication or accelerated solvent extraction (ASE).
-
Fractionation: The total lipid extract is often separated into fractions of varying polarity using column chromatography with silica (B1680970) gel. A common elution sequence is hexane (B92381) (for apolar fractions), DCM (for ketone fractions), and methanol (for the polar fraction containing GDGTs).
4.2. HPLC-MS Analysis
-
Chromatographic Separation:
-
The polar fraction containing the GDGTs is dissolved in an appropriate injection solvent (e.g., hexane:isopropanol).
-
Separation is typically achieved using a normal-phase HPLC system with a silica column.[12] Reverse-phase chromatography can also be used for separating isomers.[12]
-
A gradient elution program with solvents like hexane and isopropanol (B130326) is employed to separate the different GDGTs based on their polarity and number of cyclopentane rings.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer, commonly equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
The mass spectrometer is operated in positive ion mode, detecting the protonated molecules [M+H]⁺ of the GDGTs.
-
Identification of GDGT-0 is based on its specific retention time and its mass-to-charge ratio (m/z) of 1302.[13]
-
Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard (e.g., a C₄₆ GTGT).[14][15]
-
Caption: A flowchart of the typical experimental workflow for the analysis of GDGT-0.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. portlandpress.com [portlandpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isothis compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]
- 8. This compound | C86H172O6 | CID 5771745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Archaeol - Wikipedia [en.wikipedia.org]
- 10. Gentiobiosyl-Caldarchaeol|Archaeal Lipid Research [benchchem.com]
- 11. Discovery, structure and mechanism of a tetraether lipid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. BG - Structural elucidation and environmental distributions of butanetriol and pentanetriol dialkyl glycerol tetraethers (BDGTs and PDGTs) [bg.copernicus.org]
- 15. Frontiers | The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity [frontiersin.org]
The Ubiquitous Membrane Lipid: A Technical Guide to the Distribution of Caldarchaeol in Archaea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distribution of caldarchaeol, a key membrane lipid, across a diverse range of archaeal species. This compound, also known as glycerol (B35011) dialkyl glycerol tetraether with zero cyclopentane (B165970) rings (GDGT-0), is a defining feature of many archaea, contributing to the unique stability of their cell membranes and enabling their survival in extreme environments. This document provides a comprehensive overview of its prevalence, the experimental protocols for its analysis, and the biosynthetic pathways involved in its creation.
Quantitative Distribution of this compound
This compound is a widespread membrane-spanning lipid found in nearly every major archaeal clade, with the notable exception of halophiles.[1][2] Its abundance varies significantly between different species and can be influenced by environmental factors such as temperature and pH. The following table summarizes quantitative data on the distribution of this compound and related tetraether lipids in several archaeal species.
| Archaeal Species | Phylum | Optimal Growth Conditions | This compound/Tetraether Lipid Abundance (% of Core/Total Lipids) | Notes |
| Thermoplasma acidophilum | Euryarchaeota | Thermoacidophile (59°C, pH 2) | ~90% of tetraether lipids are this compound-based; Phospholipid fraction (mainly this compound-based) is ~56.6% of total lipids.[1][3] | The number of cyclopentane rings in the this compound moiety increases with higher temperatures and decreases at lower pH.[4] |
| Methanobrevibacter smithii | Euryarchaeota | Mesophilic Methanogen | This compound constitutes 40% of the core lipids. | The remaining 60% is archaeol. |
| Methanocaldococcus jannaschii | Euryarchaeota | Hyperthermophile (85°C) | The proportion of this compound-based lipids increases from 10% to 40% as growth temperature rises from 45°C to 65°C. | A model core-lipid system from this organism contained 40% this compound.[5][6] |
| Sulfolobus solfataricus | Crenarchaeota | Thermoacidophile (80°C, pH 2-4) | Predominantly tetraether lipids, including this compound and calditol-linked tetraethers (GDNTs).[7][8][9] | The ratio of different tetraether lipids can vary with growth conditions. |
| Nitrosopumilus maritimus | Thaumarchaeota | Mesophilic, Ammonia-oxidizing | Crenarchaeol is the most abundant GDGT, but this compound (GDGT-0) is also a significant component.[10][11][12] | This species is a major source of GDGTs in marine environments.[13] |
| Thermococcales (17 strains) | Euryarchaeota | Hyperthermophiles | This compound is the main core lipid in all tested strains. | Archaeol content ranges from 5.9% to 42.1% of total core lipids.[14] |
Experimental Protocols
The analysis of this compound requires specialized lipid extraction and analytical techniques due to its unique ether linkages and high molecular weight.
Lipid Extraction: Acidified Bligh-Dyer Method
A modified Bligh-Dyer extraction is commonly used to efficiently extract lipids from archaeal cells. The acidification helps to disrupt the cell membrane and improve the recovery of tetraether lipids.
Materials:
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Harvest archaeal cells by centrifugation and wash the pellet with PBS.
-
Resuspend the cell pellet in a monophasic solvent mixture of CHCl₃:MeOH:acidified water (e.g., 5% TCA or dilute HCl) in a ratio of 1:2:0.8 (v/v/v).
-
Agitate the mixture vigorously for several hours at room temperature.
-
Induce phase separation by adding an equal volume of CHCl₃ and acidified water, resulting in a final ratio of 2:2:1.8 (v/v/v) of CHCl₃:MeOH:water.
-
Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipid extract.
-
Carefully collect the lower chloroform phase.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Core Lipid Analysis: Acid Hydrolysis and HPLC-MS
To analyze the core lipid structure (this compound), the polar head groups are removed by acid hydrolysis. The resulting core lipids are then separated and quantified by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Total lipid extract
-
Methanolic HCl (e.g., 1.2 N)
-
Isopropanol
-
HPLC system with a normal-phase silica (B1680970) column
-
Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source
Protocol:
-
Acid Hydrolysis:
-
Dissolve the dried total lipid extract in methanolic HCl.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 2 hours) to cleave the polar head groups.
-
Neutralize the reaction and extract the core lipids into hexane.
-
Evaporate the hexane to obtain the core lipid fraction.
-
-
HPLC-MS Analysis:
-
Reconstitute the core lipid extract in an appropriate solvent (e.g., hexane:isopropanol, 99:1 v/v).
-
Inject the sample onto a normal-phase silica HPLC column.
-
Elute the lipids using a gradient of solvents, for example, from hexane to a mixture of hexane and isopropanol. A typical gradient might start with a high percentage of a non-polar solvent and gradually increase the proportion of a more polar solvent to elute the different GDGTs.
-
The eluent is introduced into the APCI source of the mass spectrometer.
-
Monitor for the protonated molecules [M+H]⁺ of this compound (m/z 1302.3) and other GDGTs.
-
Quantification is achieved by comparing the peak areas to those of an internal standard.
-
Visualizing Key Pathways and Relationships
Biosynthesis of this compound
This compound is synthesized from two molecules of archaeol, a diether lipid. The key final step is the formation of the C-C bond between the two phytanyl chains, a reaction catalyzed by the enzyme tetraether synthase (Tes).
Caption: Biosynthesis pathway of this compound from isoprenoid precursors.
Experimental Workflow for this compound Analysis
The analysis of this compound from archaeal cultures involves a multi-step process from cell harvesting to instrumental analysis.
Caption: Experimental workflow for the quantification of this compound.
Adaptive Response to Environmental Stress
Archaea can modify their membrane composition, including the structure of their tetraether lipids, in response to environmental stressors like changes in temperature and pH. This adaptation helps maintain membrane fluidity and integrity. While not a classical signaling pathway, it represents a response to external signals.
Caption: Logical diagram of archaeal membrane adaptation to stress.
References
- 1. Complete Polar Lipid Composition of Thermoplasma acidophilum HO-62 Determined by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lipids of Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pressure effects on the composition and thermal behavior of lipids from the deep-sea thermophile Methanococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calditol tetraether lipids of the archaebacterium Sulfolobus solfataricus. Biosynthetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Calditol tetraether lipids of the archaebacterium Sulfolobus solfataricus. Biosynthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intact Membrane Lipids of “Candidatus Nitrosopumilus maritimus,” a Cultivated Representative of the Cosmopolitan Mesophilic Group I Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. scilit.com [scilit.com]
- 13. Nitrosopumilus - Wikipedia [en.wikipedia.org]
- 14. (PDF) The Core Lipid Composition of the 17 Strains of Hyperthermophilic Archaea, Thermococcales (2004) | Akihiko Sugai | 65 Citations [scispace.com]
The Dawn of a Discovery: An In-Depth Technical Guide to the Early Research of Dibiphytanyl Diglycerol Tetraether Lipids
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of microbiology and geochemistry, the discovery of dibiphytanyl diglycerol (B53887) tetraether (GDGT) lipids stands as a landmark achievement. These unique membrane-spanning lipids, first identified in the 1970s, revolutionized our understanding of the adaptive capabilities of life in extreme environments and opened new frontiers in the study of molecular fossils, or biomarkers. This technical guide delves into the foundational research that first brought these remarkable molecules to light, providing a detailed overview of the early experimental protocols, quantitative findings, and the logical framework that guided the initial investigations into the world of archaeal lipids.
The Pioneering Discoveries
The story of GDGTs begins with the exploration of extremophilic microorganisms. Early researchers, intrigued by organisms thriving in harsh conditions such as high temperatures, extreme acidity, and high salt concentrations, turned their attention to the composition of their cell membranes. It was hypothesized that unique molecular structures must be responsible for maintaining membrane integrity under such duress.
Initial studies in the 1970s on thermoacidophilic bacteria of the Caldariella group (now known as archaea of the order Sulfolobales) and various methanogenic archaea led to the identification of a novel class of lipids. Unlike the typical ester-linked, fatty acid-based lipids found in bacteria and eukaryotes, these organisms possessed ether-linked lipids with isoprenoid chains. The most striking of these were the GDGTs, which consist of two C40 biphytanyl chains spanning the entire membrane, linked to glycerol (B35011) molecules at both ends.
This guide will focus on the seminal work of researchers like Tornabene, Langworthy, De Rosa, and their colleagues, who laid the groundwork for our current understanding of these fascinating molecules.
Data Presentation: Quantitative Analysis of Archaeal Lipids in Early Studies
The initial characterization of GDGTs involved quantifying their abundance in various archaeal species and determining their basic physicochemical properties. The following tables summarize key quantitative data from this early research era, providing a comparative overview of the lipid composition in different methanogens and the structural features of the newly discovered tetraethers.
| Archaeal Strain | Diether Lipids (%) | Tetraether Lipids (%) | Reference |
| Methanobacterium thermoautotrophicum | ~50 | ~50 | Tornabene & Langworthy, 1979[1] |
| Methanospirillum hungatei | ~50 | ~50 | Tornabene & Langworthy, 1979[1] |
| Methanosarcina barkeri | >95 | <5 | Tornabene & Langworthy, 1979[1] |
| Methanococcus voltae | >95 | <5 | Tornabene & Langworthy, 1979[1] |
| Caption: Table 1. Relative proportions of diphytanyl glycerol diethers and dibiphytanyl diglycerol tetraethers in various methanogenic archaea as determined in early studies. |
| Lipid Fraction | Percentage of Total Cellular Lipids | Reference |
| Phosphoglycolipid I and II | 64% | Kushwaha et al., 1981[2][3] |
| Phosphatidylglycerol analog | Minor component | Kushwaha et al., 1981[3] |
| Diglycosyldiphytanylglycerol ethers | Minor component | Kushwaha et al., 1981[3] |
| Diglycosyldibiphytanyldiglycerol tetraethers | Very small amounts | Kushwaha et al., 1981[3] |
| Caption: Table 2. Composition of polar lipids in Methanospirillum hungatei. |
| Property | Value | Method | Reference |
| Molecular Weight | ~1300 | Mass Spectrometry | Langworthy et al., 1972 |
| Hydrocarbon Chain | C40 isopranoid | Gas Chromatography-Mass Spectrometry | Langworthy et al., 1972 |
| Core Structure | Diglycerol tetraether | Chemical degradation and spectroscopic analysis | De Rosa et al., 1977[4] |
| Cyclization | Up to four cyclopentane (B165970) rings | Mass Spectrometry | De Rosa et al., 1977[4] |
| Caption: Table 3. Physicochemical properties of dibiphytanyl diglycerol tetraethers from Thermoplasma acidophilum and Caldariella species as determined in early investigations. |
Experimental Protocols: A Window into Early Methodologies
The following sections provide detailed descriptions of the key experimental protocols used in the early research on GDGTs. These methods, while foundational, laid the groundwork for the more sophisticated techniques used today.
Lipid Extraction from Archaeal Biomass
The initial step in studying GDGTs was their extraction from cultured archaeal cells. Early researchers adapted existing lipid extraction methods to accommodate the unique properties of these ether-linked lipids.
a. Modified Bligh and Dyer Method for Tetraether Lipids
-
Principle: This method, a modification of the standard Bligh and Dyer technique, utilizes an acidified solvent system to efficiently extract the highly polar and complex tetraether lipids from the archaeal cell matrix.
-
Procedure:
-
Harvested archaeal cells were lyophilized (freeze-dried) to remove water.
-
A single-phase solvent mixture of chloroform (B151607), methanol, and 5% trichloroacetic acid (TCA) in water (1:2:0.8 v/v/v) was added to the dried cell mass.
-
The mixture was agitated vigorously for several minutes to ensure thorough extraction.
-
The mixture was then partitioned into two phases by the addition of chloroform and water, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8.
-
The mixture was centrifuged to separate the phases.
-
The lower chloroform phase, containing the lipids, was carefully collected.
-
The extraction was repeated on the remaining aqueous/solid phase to ensure complete recovery of lipids.
-
The combined chloroform extracts were washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
The solvent was removed from the purified lipid extract under reduced pressure using a rotary evaporator.
-
Separation and Purification of Lipid Classes
Once extracted, the complex mixture of lipids needed to be separated into different classes for further analysis. Thin-Layer Chromatography (TLC) was the primary method used for this purpose in the early days of GDGT research.
a. Thin-Layer Chromatography (TLC) of Archaeal Lipids
-
Principle: TLC separates lipids based on their polarity. A stationary phase (typically silica (B1680970) gel) is coated onto a glass plate, and a mobile phase (a solvent mixture) moves up the plate by capillary action, carrying the lipid sample with it. Less polar lipids travel further up the plate, while more polar lipids interact more strongly with the silica gel and move shorter distances.
-
Procedure:
-
Plate Preparation: Pre-coated silica gel G plates were activated by heating in an oven at 110°C for 1-2 hours.
-
Sample Application: The dried lipid extract was redissolved in a small amount of chloroform and spotted onto the origin line of the TLC plate using a fine capillary tube.
-
Development: The plate was placed in a sealed chromatography tank containing the mobile phase. A common solvent system for separating polar archaeal lipids was a mixture of chloroform:methanol:water (65:25:4, v/v/v) .
-
Visualization: After the solvent front reached the top of the plate, the plate was removed and dried. The separated lipid spots were visualized by spraying with various reagents:
-
Iodine vapor: For visualizing all lipid spots (reversible).
-
Molybdate spray: For detecting phosphate-containing lipids (phospholipids).
-
Ninhydrin spray: For detecting amino-containing lipids (aminophospholipids).
-
Orcinol-sulfuric acid spray: For detecting sugar-containing lipids (glycolipids).
-
-
Quantification: The relative abundance of different lipid classes was often estimated by densitometry of the charred spots after spraying with a strong acid and heating.
-
Structural Elucidation of GDGTs
Determining the novel structure of GDGTs was a critical step that relied on a combination of chemical degradation and emerging analytical techniques.
a. Gas Chromatography-Mass Spectrometry (GC-MS) of Alkyl Chains
-
Principle: To determine the nature of the long hydrocarbon chains, the ether bonds of the GDGTs were cleaved, and the resulting alkyl chains were analyzed by GC-MS.
-
Procedure:
-
Ether Cleavage: The purified tetraether lipid fraction was treated with a strong acid, such as hydriodic acid (HI) or boron trichloride (B1173362) (BCl3), to cleave the ether linkages and release the alkyl chains as alkyl iodides or chlorides.
-
Derivatization: The resulting alkyl halides were often converted to more volatile derivatives, such as hydrocarbons, by reduction with lithium aluminum hydride.
-
GC-MS Analysis:
-
Gas Chromatograph: A packed column (e.g., 3% OV-1 on Gas-Chrom Q) was typically used.
-
Temperature Program: A temperature program was employed, for example, starting at 150°C and increasing to 300°C at a rate of 4-8°C/min.
-
Mass Spectrometer: The eluting compounds were ionized by electron impact (EI), and the resulting mass spectra were analyzed to identify the fragmentation patterns characteristic of the C40 biphytanyl chains.
-
-
b. Mass Spectrometry of Intact Lipids
-
Principle: Early mass spectrometry techniques were used to determine the molecular weight of the intact tetraether lipids.
-
Procedure:
-
The purified tetraether lipid was introduced into the mass spectrometer via a direct insertion probe.
-
Electron impact (EI) or field desorption (FD) ionization was used to generate ions.
-
The mass-to-charge ratio of the molecular ion (M+) was determined, providing the molecular weight of the lipid.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the early research on dibiphytanyl diglycerol tetraether lipids.
Caption: Figure 1. Experimental workflow for the extraction, separation, and analysis of GDGTs in early research.
References
- 1. Diphytanyl and dibiphytanyl glycerol ether lipids of methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel complex polar lipids from the methanogenic archaebacterium Methanospirillum hungatei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel polar lipids from the methanogen Methanospirillum hungatei GP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid structures in the Caldariella group of extreme thermoacidophile bacteria - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Caldarchaeol: A Key Biomarker in Astrobiology and a Guide to its Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Caldarchaeol, a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT) lipid, is a fundamental component of the cell membranes of many archaea. Its unique molecular structure provides exceptional stability in extreme environments, making it a crucial biomarker in the field of astrobiology for the detection of past or present life on other planetary bodies. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its significance in astrobiology, detailed experimental protocols for its analysis, and a summary of quantitative data regarding its distribution.
Introduction: The Significance of this compound
Archaea, a domain of single-celled organisms, are known for their ability to thrive in some of the most extreme environments on Earth, from hydrothermal vents to hypersaline lakes and acidic hot springs.[1] This resilience is largely attributed to the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes.[2] Instead of ester-linked fatty acids, archaeal membranes are composed of ether-linked isoprenoid chains.[2]
This compound, also known as GDGT-0, is a cornerstone of these remarkable membranes.[3] It is a membrane-spanning lipid, meaning its long C40 isoprenoid chains traverse the entire membrane, forming a monolayer structure.[3][4] This contrasts with the typical bilayer structure of bacterial and eukaryotic membranes. The covalent linkage of the two sides of the membrane in this compound-rich monolayers provides enhanced rigidity and reduces permeability, which is critical for survival at high temperatures and other extreme conditions.[1][3]
In the context of astrobiology, the exceptional stability of this compound makes it a prime biomarker.[5][6] Lipids, in general, are considered excellent biomarkers due to their high preservation potential over geological timescales, far exceeding that of more fragile molecules like DNA or proteins.[5][6] The robust nature of the ether linkages and the saturated isoprenoid chains in this compound make it particularly resistant to degradation.[1] Therefore, the detection of this compound or its diagenetic products in extraterrestrial samples could be a strong indicator of past or present archaeal-like life.[5]
Physicochemical Properties of this compound
The distinct structure of this compound dictates its unique physical and chemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₇₂O₆ | [3] |
| Molar Mass | 1302.28 g/mol | [3] |
| Structure | Glycerol dibiphytanyl glycerol tetraether (GDGT-0) | [3] |
| Key Features | Two C40 biphytane chains linked to two glycerol backbones via ether bonds. | [3] |
| Membrane Architecture | Forms a monolayer membrane. | [7] |
| Thermal Stability | High, contributes to membrane stability at elevated temperatures. | [3][8] |
| Chemical Stability | Resistant to hydrolysis and oxidation due to ether linkages and saturated isoprenoid chains. | [1] |
This compound in Astrobiology: A Robust Biomarker
The search for life beyond Earth relies on the identification of unambiguous biosignatures. This compound and other GDGTs are considered high-priority targets in astrobiology for several reasons:
-
High Preservation Potential: The ether linkages in this compound are chemically much more stable than the ester linkages found in bacterial and eukaryotic lipids, making them more likely to be preserved in ancient sediments.[1][6]
-
Specificity to Archaea: While some bacteria produce branched GDGTs, isoprenoid GDGTs like this compound are characteristic of archaea.[2]
-
Environmental Indicator: The relative abundance of this compound and its cyclized derivatives (GDGTs 1-4) can be used to infer past environmental conditions, such as temperature, through indices like the TEX₈₆ paleothermometer.[3]
Quantitative Distribution of this compound
The abundance of this compound varies among different archaeal species and in response to environmental conditions. The following tables summarize some of the available quantitative data.
Table 4.1: Relative Abundance of this compound (GDGT-0) in Selected Archaea
| Archaeal Species | Optimal Growth Temperature (°C) | GDGT-0 (% of total core lipids) | Reference |
| Methanocaldococcus jannaschii | 85 | Increases from 10% to 40% as temperature increases from 45°C to 65°C | [9] |
| Sulfolobus acidocaldarius | 75-80 | Major GDGT component | [10] |
| Thermoplasma acidophilum | 59 | ~90% of total lipids are tetraether lipids | [11] |
Table 4.2: Influence of Environmental Factors on GDGT Distribution in Hot Springs
| Environmental Factor | Correlation with iGDGTs | r² value | Reference |
| Temperature | Strongest positive correlation with relative abundance | 0.546 | [12] |
| pH | Moderate negative correlation with absolute abundance | 0.359 | [12] |
| Nitrite | Moderate correlation | 0.286 | [12] |
| Oxygen | Moderate correlation | 0.259 | [12] |
| Nitrate | Moderate correlation | 0.215 | [12] |
Experimental Protocols for this compound Analysis
The analysis of this compound from environmental or cultured samples involves several key steps: lipid extraction, separation, and detection.
Lipid Extraction
A common and effective method for extracting lipids, including this compound, is the modified Bligh-Dyer method.
Protocol 5.1.1: Modified Bligh-Dyer Extraction
-
Sample Preparation: Lyophilize (freeze-dry) the sediment or cell pellet sample. For sediments, homogenize the sample by grinding to a fine powder.
-
Solvent Mixture: Prepare a single-phase solvent mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and phosphate (B84403) buffer (pH 7.4) in a ratio of 1:2:0.8 (v/v/v).
-
Extraction: Add the solvent mixture to the sample in a glass tube. Sonicate the mixture for 10 minutes and then centrifuge at 2500 rpm for 5 minutes. Collect the supernatant.
-
Repeat Extraction: Repeat the extraction step two more times with a DCM:MeOH (1:1 v/v) solvent mixture.
-
Phase Separation: Combine the supernatants and add DCM and phosphate buffer to achieve a final DCM:MeOH:buffer ratio of 1:1:0.9 (v/v/v). This will induce phase separation.
-
Lipid Recovery: The lower DCM phase, containing the lipids, is carefully collected. The aqueous (upper) phase is washed again with DCM, and the DCM phases are combined.
-
Drying: The combined DCM extract is dried under a stream of nitrogen gas.
Lipid Separation and Quantification using HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard technique for the separation and quantification of GDGTs.
Protocol 5.2.1: HPLC-MS Analysis of GDGTs
-
Sample Preparation: Redissolve the dried lipid extract in a hexane:isopropanol (99:1, v/v) mixture.
-
HPLC Column: Use a silica (B1680970) column (e.g., Prevail Cyano, 150 mm x 2.1 mm, 3 µm) maintained at a constant temperature (e.g., 30°C).
-
Mobile Phase: A typical gradient elution involves two solvents:
-
Solvent A: n-hexane
-
Solvent B: n-hexane:isopropanol (9:1, v/v) The gradient starts with a high percentage of solvent A, gradually increasing the proportion of solvent B to elute the more polar GDGTs.
-
-
Mass Spectrometry:
-
Ionization: Use an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.
-
Detection: Monitor for the protonated molecular ions [M+H]⁺ of the different GDGTs. For this compound (GDGT-0), the m/z is 1302. Other GDGTs with cyclopentane (B165970) rings will have correspondingly lower m/z values (e.g., GDGT-1 at m/z 1300, GDGT-2 at m/z 1298, etc.).
-
-
Quantification: Add a known amount of an internal standard (e.g., C₄₆ GDGT) to the sample before analysis. The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Visualizing Key Pathways
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that starts from basic isoprenoid building blocks. The following diagram illustrates the key stages of this pathway.
Caption: Simplified biosynthesis pathway of this compound from isoprenoid precursors.
Analytical Workflow for this compound as a Biomarker
The process of analyzing this compound from an environmental sample to its final interpretation as a biomarker involves a series of sequential steps.
Caption: General workflow for the analysis of this compound as a biomarker.
Conclusion and Future Directions
This compound stands as a molecule of immense interest to astrobiologists, geochemists, and microbiologists. Its inherent stability and biological specificity make it a powerful tool in the search for life beyond Earth and for reconstructing past environments on our own planet. The detailed protocols provided in this guide offer a standardized approach to its analysis, facilitating comparable and reproducible results across different laboratories.
Future research in this area will likely focus on several key aspects. Refining extraction techniques to improve yields from challenging matrices, such as those with very low biomass or high mineral content, is an ongoing endeavor. Furthermore, expanding the database of this compound distribution in a wider range of archaeal species and environments will enhance our ability to interpret its presence in ancient and extraterrestrial samples. The continued development of highly sensitive analytical instrumentation will also push the limits of detection, enabling the analysis of trace amounts of this critical biomarker. For drug development professionals, the unique stability of membranes composed of this compound offers intriguing possibilities for the design of robust drug delivery systems, such as archaeosomes, capable of withstanding harsh physiological conditions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Monomolecular Properties of Archaeal Tetraether Lipids Layers onto Solid Substrates [scirp.org]
- 9. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The distribution and abundance of archaeal tetraether lipids in U.S. Great Basin hot springs - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Cornerstone: A Technical Guide to Tetraether Lipids and the Significance of Caldarchaeol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique membrane architecture of Archaea, characterized by the prevalence of tetraether lipids such as caldarchaeol, represents a fundamental evolutionary adaptation to extreme environments. This technical guide provides an in-depth exploration of the evolutionary importance of these lipids, with a focus on this compound. We delve into the biophysical properties that confer extraordinary stability to archaeal membranes, detail the biosynthetic pathways, and present comprehensive experimental protocols for their study. This document aims to serve as a critical resource for researchers in evolutionary biology, microbiology, and drug development, offering insights into the unique biology of Archaea and the potential of their lipids in biotechnological applications.
Introduction: The Archaeal Lipid Divide and the Rise of Tetraethers
Life on Earth is divided into three domains: Bacteria, Archaea, and Eukarya. A key distinction between Archaea and the other two domains lies in the composition of their cell membranes. While bacteria and eukaryotes have membranes composed of ester-linked fatty acids, archaeal membranes are characterized by ether-linked isoprenoid chains.[1][2] This fundamental difference is known as the "lipid divide" and is a cornerstone of the evolutionary divergence of these domains.
Within the Archaea, a further innovation arose: the formation of tetraether lipids, which create a monolayer membrane structure instead of the typical bilayer.[3][4] this compound, a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT), is the fundamental structure of these membrane-spanning lipids.[4] Its evolution was a pivotal event, enabling archaea to thrive in extreme environments characterized by high temperature, low pH, and high pressure.[5] The covalent linkage of the two isoprenoid chains across the membrane provides exceptional stability and reduces permeability, crucial for maintaining cellular integrity under harsh conditions.[6]
The Evolutionary Advantage: Biophysical Properties of Tetraether Lipids
The evolutionary success of tetraether lipids stems from their unique biophysical properties that result in membranes with remarkable stability and low permeability.
Membrane Stability and Fluidity
Membranes composed of tetraether lipids exhibit exceptional thermal stability. Differential scanning calorimetry (DSC) studies have shown that these membranes can maintain their structural integrity at temperatures exceeding 100°C.[7][8][9] The covalent linkage of the lipid tails in the monolayer structure prevents the dissociation of the membrane at high temperatures, a common point of failure for bilayer membranes.
The fluidity of tetraether membranes is modulated by the incorporation of cyclopentane (B165970) rings within the isoprenoid chains.[10] An increase in the number of these rings leads to tighter packing of the lipids, reducing membrane fluidity and further enhancing stability at high temperatures.[3][11] This "homeoviscous adaptation" allows archaea to maintain optimal membrane function across a wide range of temperatures.
Membrane Permeability
A defining feature of tetraether lipid membranes is their extremely low permeability to protons and other ions.[12] This is critical for survival in acidic environments, where a steep proton gradient must be maintained across the cell membrane for energy production. While some studies suggest archaeal membranes can be more permeable to certain metabolites, their overall impermeability to ions is a key adaptive trait.[4][12]
Quantitative Data on Tetraether Lipid Properties
The following tables summarize key quantitative data from studies on the biophysical properties of tetraether lipids.
| Lipid Composition | Phase Transition Temperature (°C) | Reference |
| Polar Lipid Fraction E (PLFE) from S. acidocaldarius (grown at 78°C) | 46.7 (endothermic), 78.5 (exothermic) | [7] |
| Dipalmitoylphosphatidylcholine (DPPC) (for comparison) | 41.5 | [8] |
Table 1: Phase Transition Temperatures of Tetraether Lipids. This table presents the phase transition temperatures of a polar lipid fraction rich in tetraether lipids from the archaeon Sulfolobus acidocaldarius, as determined by Differential Scanning Calorimetry (DSC). The data is compared to the well-characterized bacterial lipid, DPPC.
| Membrane Composition | Laurdan (B1674558) Generalized Polarization (GP) at 25°C | Laurdan Generalized Polarization (GP) at 75°C | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | ~0.7 | ~-0.14 | [13] |
| DPPS:DPPC (2:1) | ~0.6 | ~-0.1 | [14] |
| DPPG:DPPC (2:1) | ~0.5 | ~-0.15 | [14] |
Biosynthesis of this compound: An Evolutionary Innovation
The biosynthesis of this compound is a complex process involving a series of unique enzymatic reactions that are distinct from fatty acid synthesis in bacteria and eukaryotes.
The Mevalonate (B85504) Pathway and Isoprenoid Chain Synthesis
The pathway begins with the synthesis of the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate pathway.[15] These five-carbon units are then sequentially added to create the 20-carbon geranylgeranyl pyrophosphate (GGPP).
Ether Bond Formation and Head-to-Head Condensation
Two molecules of GGPP are attached to a glycerol-1-phosphate backbone via ether linkages to form archaeol (B159478). The key evolutionary innovation in this compound biosynthesis is the head-to-head condensation of two archaeol molecules. This reaction is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as tetraether synthase (Tes).[1][16][17] This enzyme facilitates the formation of a C-C bond between the terminal methyl groups of the two phytanyl chains, creating the characteristic membrane-spanning lipid.[17]
Cyclization of the Isoprenoid Chains
The final step in the maturation of many tetraether lipids is the introduction of cyclopentane rings into the biphytanyl chains. This is carried out by another class of radical SAM enzymes called GDGT ring synthases (Grs).[2][18] Two such enzymes, GrsA and GrsB, have been identified in Sulfolobus acidocaldarius, which introduce rings at different positions within the lipid core.[18] The number of rings is often correlated with environmental factors, particularly temperature.[3]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of tetraether lipids.
Lipid Extraction
5.1.1. Modified Bligh & Dyer Extraction
This is a widely used method for the extraction of total lipids from biological samples.
-
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Sonicator
-
Centrifuge
-
-
Procedure:
-
Homogenize the cell pellet or environmental sample in a single-phase mixture of CHCl₃:MeOH:Buffer (1:2:0.8, v/v/v).
-
Sonicate the mixture for 10-15 minutes to ensure cell lysis and lipid release.
-
Induce phase separation by adding 1 volume of CHCl₃ and 1 volume of buffer.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
The extraction can be repeated on the remaining aqueous and solid phases to improve yield.
-
Dry the combined organic phases under a stream of nitrogen.
-
5.1.2. Soxhlet Extraction
This method is suitable for larger sample quantities and provides exhaustive extraction.[19]
-
Materials:
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimble
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Heating mantle
-
-
Procedure:
-
Place the dried and ground sample into a cellulose thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill the round-bottom flask with a mixture of DCM:MeOH (e.g., 9:1 v/v).
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the lipids.
-
The solvent containing the extracted lipids will siphon back into the flask.
-
Continue the extraction for several hours until the solvent in the siphon arm is clear.
-
Evaporate the solvent from the collection flask to obtain the crude lipid extract.
-
Lipid Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the primary technique for the separation and quantification of GDGTs.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used depending on the specific isomers to be separated.
-
Mobile Phase: A gradient of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents is typically used for normal-phase chromatography. For reversed-phase, a gradient of aqueous and organic solvents (e.g., acetonitrile, methanol) is employed.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion APCI or ESI.
-
Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecular ions of the different GDGTs (e.g., m/z 1302 for GDGT-0, 1300 for GDGT-1, etc.).
-
-
Quantification:
-
An internal standard (e.g., a synthetic C₄₆ GDGT) is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.
-
Calibration curves are generated using standards of known concentrations to quantify the different GDGTs.
-
Visualizations of Key Pathways and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and the proposed influence of tetraether lipids on cellular processes.
References
- 1. Discovery, structure and mechanism of a tetraether lipid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Thermophilic archaeon orchestrates temporal expression of GDGT ring synthases in response to temperature and acidity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic comparison of unilamellar vesicles reveals that archaeal core lipid membranes are more permeable than bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. Pressure Perturbation and Differential Scanning Calorimetric Studies of Bipolar Tetraether Liposomes Derived from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physical properties of archaeal tetraether lipid membranes as revealed by differential scanning and pressure perturbation calorimetry, molecular acoustics, and neutron reflectometry: effects of pressure and cell growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanion.de [nanion.de]
- 13. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
Unraveling the Resilient Architecture: A Technical Guide to Caldarchaeol Monolayer Membranes
For Researchers, Scientists, and Drug Development Professionals
The unique monolayer structure of caldarchaeol membranes, found in certain archaea, offers a fascinating glimpse into the adaptation of life to extreme environments. Composed of membrane-spanning tetraether lipids, these membranes exhibit remarkable stability against high temperatures, extreme pH, and high pressure. This technical guide provides an in-depth exploration of the core principles of this compound membranes, focusing on their biophysical properties, the experimental techniques used to elucidate their structure, and the potential implications for drug development.
The Core Component: this compound Structure
This compound is a glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipid. Its defining feature is a C40 isoprenoid chain that spans the entire membrane, covalently linking two glycerol backbones at either end. This "bola-amphiphilic" nature results in a monolayer, as opposed to the typical bilayer structure found in bacteria and eukaryotes.[1][2][3] This fundamental difference in architecture is a key contributor to the exceptional stability of these membranes.
A critical aspect of this compound's structure is the presence of cyclopentane (B165970) rings within the isoprenoid chains.[2][4][5] The number of these rings can vary, and this variation is a key mechanism for archaea to modulate the fluidity and packing of their membranes in response to environmental stressors like temperature and pH.[4][6][7] An increase in the number of cyclopentane rings generally leads to tighter lipid packing and reduced membrane fluidity.[4][5]
Biophysical Properties of this compound Monolayers
The unique molecular architecture of this compound confers a suite of biophysical properties that are advantageous for survival in extreme conditions.
2.1. Thermal Stability: The ether linkages in this compound are chemically more stable than the ester linkages found in the lipids of bacteria and eukaryotes, providing resistance to thermal degradation.[1] The monolayer structure itself contributes significantly to thermal stability by preventing the melting and dissociation of two separate leaflets that would occur in a bilayer at high temperatures.[5]
2.2. Low Permeability: this compound membranes exhibit inherently low permeability to protons and other ions.[8][9] This is crucial for maintaining a stable intracellular pH and ion gradients, particularly for archaea living in acidic environments. The tight packing of the isoprenoid chains, especially with an increased number of cyclopentane rings, further reduces membrane permeability.[7][8]
2.3. Mechanical Robustness: The membrane-spanning nature of this compound lipids imparts significant mechanical strength and resistance to pressure.[10][11] This is a critical adaptation for piezophilic (pressure-loving) archaea.
Quantitative Biophysical Data
The following tables summarize key quantitative data reported in the literature for this compound and related tetraether lipid membranes.
| Property | Organism/Lipid Fraction | Value | Experimental Condition | Reference |
| Membrane Thickness | Diether Lipids | 36 Å | 70 °C | [12] |
| Tetraether Lipids | 42 Å | 70 °C | [12] | |
| Tetraether Lipids (95% RH) | 44 Å | 60-80 °C | [12] | |
| Phase Transition Temperature (DSC) | Polar Lipid Fraction E (PLFE) from Sulfolobus acidocaldarius (grown at 78°C) | 46.7 °C (endothermic peak) | pH 2.1 | [13] |
| Polar Lipid Fraction E (PLFE) from Sulfolobus acidocaldarius (grown at 78°C) | 78.5 °C (exothermic transition) | pH 2.1 | [13] | |
| Molecular Surface Area (Monolayer at Air/Water Interface) | Tetraether Lipids (PGC-I, DGC-I) | Approx. twice that of diether lipids | All surface pressures | [14] |
Experimental Protocols for Studying this compound Membranes
A variety of biophysical techniques are employed to characterize the structure and function of this compound membranes. Detailed methodologies for key experiments are outlined below.
Liposome Preparation for Model Membrane Studies
Archaeosomes, liposomes made from archaeal lipids, are a common model system.[1][15]
Methodology:
-
Lipid Extraction: Total polar lipids (TPL) are extracted from archaeal biomass using a chloroform/methanol/water mixture.[16]
-
Lipid Film Formation: The extracted lipids are dissolved in a chloroform-methanol solution in a round-bottom flask. The solvent is then removed under a stream of nitrogen and further dried under vacuum to form a thin lipid film on the flask wall.[16]
-
Hydration: The lipid film is hydrated with an aqueous buffer solution by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).[16]
-
Vesicle Sizing: To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 200 nm).[16]
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing unilamellar archaeosomes.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of lipid membranes, specifically phase transitions.[10][13]
Methodology:
-
Sample Preparation: A suspension of multilamellar vesicles (MLVs) at a concentration of approximately 5 mg/mL is prepared in the desired buffer.[13]
-
Calorimeter Loading: The sample cell of a differential scanning calorimeter is filled with the lipid suspension (typically ~0.5 mL), and the reference cell is filled with the matching buffer.[13]
-
Thermal Scanning: The sample and reference cells are heated and cooled at a constant rate (e.g., 20°C/hour).[13]
-
Data Analysis: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature. Endothermic and exothermic transitions appear as peaks in the thermogram, indicating changes in the physical state of the lipid assembly.[10][13]
Caption: Logical flow of an X-ray diffraction experiment.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of membrane surfaces, allowing for the visualization of lipid organization and protein-lipid interactions at the nanoscale. [17][18][19] Methodology:
-
Substrate Preparation: A flat substrate, such as mica, is prepared.
-
Supported Lipid Monolayer/Bilayer Formation: A supported lipid membrane is formed on the substrate, for instance, by the fusion of vesicles.
-
AFM Imaging: The sample is imaged in a liquid environment under physiological conditions. A sharp tip attached to a cantilever is raster-scanned across the membrane surface.
-
Topographical Mapping: The deflection of the cantilever, caused by forces between the tip and the sample, is measured by a laser and photodiode system to generate a topographical map of the membrane surface. [17] Experimental Workflow for Atomic Force Microscopy
Caption: Workflow for AFM imaging of a supported lipid membrane.
Implications for Drug Development
The exceptional stability of this compound-based membranes makes archaeosomes promising candidates for drug delivery systems. [20]Their resistance to degradation by phospholipases, bile salts, and extreme pH could enhance the oral bioavailability and shelf-life of encapsulated drugs. [20]Furthermore, the ability to modify the surface of archaeosomes with targeting ligands opens up possibilities for site-specific drug delivery. The low permeability of these membranes could also be leveraged for the sustained release of therapeutic agents.
Conclusion
The monolayer architecture of this compound membranes represents a remarkable evolutionary solution to life in extreme environments. A thorough understanding of their structure and biophysical properties, gained through techniques like DSC, XRD, and AFM, is crucial. This knowledge not only deepens our understanding of the diversity of life but also provides a foundation for the development of novel and robust drug delivery platforms with enhanced stability and efficacy. Further research into the interactions of proteins and drugs with these unique membranes will undoubtedly unlock new avenues in biotechnology and medicine.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physical properties of archaeal tetraether lipid membranes as revealed by differential scanning and pressure perturbation calorimetry, molecular acoustics, and neutron reflectometry: effects of pressure and cell growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pressure Perturbation and Differential Scanning Calorimetric Studies of Bipolar Tetraether Liposomes Derived from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monolayer properties of archaeol and this compound polar lipids of a methanogenic archaebacterium, Methanospirillum hungatei, at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsm.com [ijpsm.com]
- 17. Atomic Force Microscopy of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Caldarchaeol: A Linchpin in Archaeal Survival in Extreme Environments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Archaea, a domain of single-celled microorganisms, are renowned for their ability to thrive in some of the most inhospitable environments on Earth, from hydrothermal vents and volcanic hot springs to highly acidic and saline waters.[1] A key adaptation that enables their survival is the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes.[2] At the core of this resilience lies caldarchaeol, a membrane-spanning lipid that forms a monolayer structure, providing exceptional stability against thermal, chemical, and physical stresses.[3][4] This technical guide delves into the pivotal role of this compound in archaeal adaptation to extreme conditions, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to provide a comprehensive resource for researchers and professionals in the field.
This compound, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipid.[3] Its structure consists of two C40 isoprenoid chains that span the entire membrane, covalently linking two glycerol backbones at either end.[5] This contrasts sharply with the phospholipid bilayers found in bacteria and eukaryotes, where two leaflets of lipids are held together by non-covalent interactions. The monolayer formed by this compound provides significantly greater mechanical and thermal stability.[3][4]
Furthermore, archaea can modify the structure of this compound by introducing cyclopentane (B165970) rings into the isoprenoid chains.[6] This cyclization is a crucial adaptive mechanism, as the number of rings generally increases with rising temperatures, leading to tighter membrane packing and reduced fluidity and permeability.[6][7] The regulation of this process is a key area of research in understanding archaeal stress responses.
This guide will explore the biophysical properties of this compound-containing membranes, the biosynthetic pathways responsible for its production and modification, and the experimental techniques used to study these unique lipids.
Data Presentation: Quantitative Comparison of Membrane Properties
The unique structure of this compound and its derivatives imparts distinct biophysical properties to archaeal membranes. The following tables summarize quantitative data comparing membranes composed of archaeal lipids with those of their bacterial and eukaryotic counterparts, highlighting the superior stability and lower permeability of this compound-based membranes.
| Membrane Type | Optimal Growth Temperature of Source Organism (°C) | Proton Permeability (Relative values or specific units if available) | Ion Leakage at High Temperature | Reference |
| Archaeal (e.g., Sulfolobus acidocaldarius) | ~80 | Limited permeability even at high temperatures, crucial for maintaining a proton motive force. | Low ion leakage at 100°C. | [8][9] |
| Bacterial (e.g., Escherichia coli) | ~37 | High proton permeability at elevated temperatures. | Liposomes collapse after a few minutes at 100°C. | [8][9] |
| Synthetic (DPhPC) | N/A | Liposomes collapse after a few minutes at 100°C. | High | [8] |
| Lipid Composition | Number of Cyclopentane Rings | Effect on Membrane Fluidity | Effect on Membrane Permeability | Reference |
| This compound (GDGT) | 0 to 8 | Increasing the number of rings decreases membrane fluidity. | Increasing the number of rings decreases membrane permeability due to tighter packing. | [6][7][10] |
| Bacterial Fatty Acids | N/A | Fluidity is regulated by saturation and chain length. | Generally more permeable than archaeal membranes. | [7] |
| Membrane Type | Phase Transition Temperature (°C) | Reference |
| Archaeal Lipids (general) | -20 to -15 | [8] |
| Normal Fatty Acyl Ester Phospholipids | 40 to 50 | [8] |
Experimental Protocols
Extraction of this compound and other Archaeal Lipids (Modified Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from archaeal biomass.[11][12][13][14][15][16]
Materials:
-
Lyophilized archaeal cell pellet
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Rotary evaporator or Speed Vac
-
Sonicator
Procedure:
-
Cell Lysis: Resuspend the lyophilized cell pellet in a known volume of PBS in a glass centrifuge tube. Subject the suspension to sonication on ice to lyse the cells.
-
Solvent Addition: To the cell lysate (assuming a volume of 1 mL), add 3.75 mL of a 1:2 (v/v) mixture of chloroform and methanol.
-
Extraction: Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction of lipids into the solvent phase.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate the separation of the aqueous (upper) and organic (lower) phases. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette. For quantitative extraction, the remaining aqueous phase and protein disk can be re-extracted with 1 mL of chloroform, and the organic phases are then combined.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase using a rotary evaporator or a Speed Vac to obtain the dried lipid extract.
-
Storage: Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent oxidation.
Preparation of Archaeosomes (Liposomes from Archaeal Lipids)
Archaeosomes are liposomes made from archaeal lipids and are valuable models for studying membrane properties and for potential applications in drug delivery.[1][17][18][19]
Materials:
-
Dried archaeal lipid extract
-
Hydration buffer (e.g., phosphate (B84403) buffer with desired pH)
-
Chloroform/Methanol (2:1, v/v)
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm or 400 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the dried archaeal lipid extract in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the desired hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation (Multilamellar Vesicles - MLVs): Gently rotate the flask to hydrate (B1144303) the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs). This can be facilitated by gentle warming if the lipid has a high phase transition temperature.
-
Size Reduction (Unilamellar Vesicles - ULVs):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.[18]
-
Extrusion: For large unilamellar vesicles (LUVs) of a more uniform size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes).[18]
-
-
Characterization: The resulting archaeosomes can be characterized for their size, lamellarity, and stability using techniques such as dynamic light scattering (DLS) and electron microscopy.
Measurement of Membrane Proton Permeability using a Fluorescence Assay
This protocol describes a common method to assess the passive proton permeability of liposome (B1194612) membranes using a pH-sensitive fluorescent probe.[20][21][22][23]
Materials:
-
Archaeosome suspension (prepared as above, with the fluorescent probe encapsulated)
-
pH-sensitive fluorescent probe (e.g., pyranine (B1669890) or HPTS)
-
External buffer with a different pH from the internal buffer
-
Fluorometer
-
Uncoupler (e.g., gramicidin (B1672133) or nigericin) for calibration
Procedure:
-
Encapsulation of Fluorescent Probe: During the hydration step of archaeosome preparation, use a buffer containing the pH-sensitive fluorescent probe.
-
Removal of External Probe: Remove the non-encapsulated probe from the external solution by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Initiation of Proton Flux: Create a pH gradient across the archaeosome membrane by adding a small volume of an acidic or basic solution to the external buffer, or by rapidly mixing the archaeosome suspension with a buffer of a different pH.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity of the encapsulated probe over time using a fluorometer. The influx or efflux of protons will change the internal pH, which in turn alters the fluorescence of the probe.
-
Data Analysis: The rate of change in fluorescence can be used to calculate the initial rate of proton flux across the membrane.
-
Calibration: At the end of the experiment, add an uncoupler to dissipate the pH gradient and calibrate the fluorescence signal to the internal pH.
Visualization of Membrane Structure by Freeze-Fracture Electron Microscopy
Freeze-fracture electron microscopy is a powerful technique to visualize the internal structure of membranes, including the presence of monolayer or bilayer structures.[24][25][26][27][28]
Materials:
-
Archaeosome suspension
-
Cryoprotectant (e.g., glycerol)
-
Liquid propane (B168953) or other cryogen
-
Freeze-fracture apparatus
-
Electron microscope
Procedure:
-
Cryoprotection: Mix the archaeosome suspension with a cryoprotectant (e.g., 30% glycerol) to prevent ice crystal formation during freezing.
-
Rapid Freezing: Rapidly freeze a small droplet of the sample by plunging it into liquid propane cooled by liquid nitrogen.
-
Fracturing: Transfer the frozen sample to a high-vacuum freeze-fracture apparatus. At a low temperature (e.g., -100°C to -150°C), fracture the sample with a cold knife blade. The fracture plane will preferentially follow the path of least resistance, which is often the hydrophobic interior of the membrane.
-
Replication: Immediately after fracturing, deposit a thin layer of platinum at an angle onto the fractured surface, followed by a stabilizing layer of carbon deposited from directly above.
-
Replica Cleaning: Remove the biological material from the replica by digesting it with acids and cleaning solutions.
-
Imaging: Mount the cleaned replica on a copper grid and examine it in a transmission electron microscope. The platinum shadowing will reveal the topography of the fractured membrane surface.
Mandatory Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound (GDGT-0) begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) pathway in archaea.[5][29] These precursors are assembled into geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then attached to a glycerol-1-phosphate backbone to form digeranylgeranylglyceryl phosphate (DGGGP). The final step in the formation of the this compound core is the head-to-head coupling of two archaeol (B159478) (diphytanylglycerol) molecules, a process that is still not fully elucidated but is thought to involve a radical SAM enzyme.[5]
Caption: Biosynthesis pathway of this compound from acetyl-CoA.
Experimental Workflow for Archaeosome Characterization
This workflow outlines the key steps involved in the preparation and biophysical characterization of archaeosomes to study the properties of this compound-containing membranes.
Caption: Workflow for archaeosome preparation and characterization.
Regulation of GDGT Cyclization
The cyclization of this compound is a key adaptive response to environmental stress, particularly temperature and pH. This process is regulated by the expression of GDGT ring synthase genes, grsA and grsB.[3]
Caption: Regulatory pathway for GDGT cyclization in archaea.
Conclusion
This compound is a remarkable molecule that underscores the ingenuity of life in extreme environments. Its unique membrane-spanning structure and the ability of archaea to fine-tune its properties through cyclization provide an elegant solution to the challenges of maintaining membrane integrity and function under conditions that would be lethal to most other organisms. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to understand the fundamental principles of archaeal adaptation and for professionals in drug development who can draw inspiration from these robust natural systems for the design of novel and stable delivery vehicles. Further research into the precise mechanisms of this compound biosynthesis and its regulation will undoubtedly continue to reveal new insights into the evolution and diversity of life on Earth.
References
- 1. researchgate.net [researchgate.net]
- 2. Archaea vs. Bacteria | Biology for Majors II [courses.lumenlearning.com]
- 3. Thermophilic archaeon orchestrates temporal expression of GDGT ring synthases in response to temperature and acidity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The archaeal-bacterial lipid divide, could a distinct lateral proton route hold the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstruction of the Archaeal Isoprenoid Ether Lipid Biosynthesis Pathway in Escherichia coli Through Digeranylgeranylglyceryl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adaptations of archaeal and bacterial membranes to variations in temperature, pH and pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. biochem.wustl.edu [biochem.wustl.edu]
- 12. tabaslab.com [tabaslab.com]
- 13. aquaculture.ugent.be [aquaculture.ugent.be]
- 14. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 15. epic.awi.de [epic.awi.de]
- 16. Evaluating Production of Cyclopentyl Tetraethers by Marine Group II Euryarchaeota in the Pearl River Estuary and Coastal South China Sea: Potential Impact on the TEX86 Paleothermometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsm.com [ijpsm.com]
- 19. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Precise detection of pH inside large unilamellar vesicles using membrane-impermeable dendritic porphyrin-based nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Freeze-fracture electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. azom.com [azom.com]
- 26. ipc.uni-stuttgart.de [ipc.uni-stuttgart.de]
- 27. Freeze-fracture electron microscopy | Springer Nature Experiments [experiments.springernature.com]
- 28. freeze-fracture electron microscopy: Topics by Science.gov [science.gov]
- 29. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Caldarchaeol-Based Paleoproxies: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and data interpretation of paleoproxies based on Caldarchaeol and other related glycerol (B35011) dialkyl glycerol tetraethers (GDGTs). These lipid biomarkers, primarily derived from Archaea, are invaluable tools for reconstructing past environmental conditions, particularly temperature.
Introduction to this compound and GDGTs
This compound is a membrane-spanning lipid belonging to the isoprenoid glycerol dialkyl glycerol tetraether (iGDGT) class of molecules.[1] Its fundamental structure, also known as GDGT-0, consists of two glycerol units connected by two C40 biphytane chains with no cyclopentane (B165970) rings.[1] this compound and its derivatives are key components of archaeal cell membranes, providing structural stability, especially in extreme environments.[1]
The core principle of GDGT-based paleoproxies lies in the observation that archaea modify the structure of their membrane lipids in response to environmental stimuli, most notably temperature.[2][3] Specifically, the number of cyclopentane rings within the biphytane chains of iGDGTs increases with rising growth temperatures.[3][4] These lipids are well-preserved in sediments over geological timescales, serving as molecular fossils that encode past environmental information.[5][6]
Key this compound-Based Paleoproxies
Several proxies have been developed based on the relative abundance of different GDGTs. This guide focuses on the most prominent and widely used indices.
TEX₈₆ Paleothermometer
The TEX₈₆ (Tetraether Index of 86 carbon atoms) is a widely used proxy for reconstructing sea surface temperature (SST).[2][4] It is based on the relative abundance of specific iGDGTs produced by marine Thaumarchaeota (formerly Marine Group I Crenarchaeota).[4][7] The premise is that these organisms adjust the degree of cyclization of their membrane lipids in response to temperature to maintain membrane fluidity.[3]
The calculation of the TEX₈₆ index involves the fractional abundances of GDGT-1, GDGT-2, GDGT-3, and an isomer of crenarchaeol (cren').[1]
Logical Relationship of the TEX₈₆ Proxy
Caption: Logical flow from environmental temperature to the TEX₈₆ proxy.
BIT Index: Distinguishing Terrestrial and Marine Organic Matter
The Branched and Isoprenoid Tetraether (BIT) index is used to estimate the relative contribution of terrestrial versus marine organic matter in marine sediments.[8][9] This proxy is based on the premise that branched GDGTs (brGDGTs) are primarily produced by bacteria in soils and peat, while crenarchaeol is predominantly synthesized by marine Thaumarchaeota.[1]
A high BIT index value suggests a significant input of terrestrial organic matter, which can be a crucial parameter in paleoceanographic and paleoclimatological studies.
Logical Relationship of the BIT Index
Caption: Logical diagram illustrating the basis of the BIT index.
This compound/Crenarchaeol Ratio: A Proxy for Methanogenesis
The ratio of this compound (GDGT-0) to Crenarchaeol can serve as an indicator of methanogenic activity.[10][11] Methanogenic archaea are known to produce this compound as their dominant lipid, whereas Crenarchaeol is characteristic of ammonia-oxidizing Thaumarchaeota, which thrive in oxygenated waters.[11][12] Therefore, an elevated this compound/Crenarchaeol ratio can suggest an increased contribution of lipids from methanogenic archaea, often associated with anoxic environments.[12][13]
Quantitative Data and Proxy Calculations
The quantitative relationships between GDGT distributions and environmental parameters are defined by specific formulas and calibration equations.
Proxy Formulas
| Proxy Name | Formula | Reference |
| TEX₈₆ | ([GDGT-2] + [GDGT-3] + [Cren']) / ([GDGT-1] + [GDGT-2] + [GDGT-3] + [Cren']) | [1] |
| BIT Index | ([brGDGT-I] + [brGDGT-II] + [brGDGT-III]) / ([brGDGT-I] + [brGDGT-II] + [brGDGT-III] + [Crenarchaeol]) | [8][9] |
| This compound/Crenarchaeol Ratio | [this compound] / [Crenarchaeol] | [10][13] |
Note: [Compound] denotes the fractional abundance of the respective GDGT.
TEX₈₆ Calibration Equations for Sea Surface Temperature (SST)
| Calibration | Equation | Temperature Range | Calibration Error | Reference |
| TEX₈₆ᴴ | SST (°C) = 68.4 * log(TEX₈₆) + 38.6 | High Temperature | ± 2.5 °C | [1] |
| TEX₈₆ᴸ | SST (°C) = 67.5 * log(TEX₈₆) + 46.9 | Low Temperature (<15°C) | ± 4 °C | [1] |
| Global Core-Top | SST (°C) = 56.2 * TEX₈₆ - 10.78 | 5 - 30 °C | Not Specified | [3][8] |
Experimental Protocols
The analysis of GDGTs requires a multi-step process from sample collection to instrumental analysis.
Sample Preparation and Lipid Extraction
-
Sample Collection: Samples are typically sediments (marine or lacustrine), soils, or water column particulate matter.
-
Drying: Samples are generally freeze-dried to remove water.[5][6]
-
Homogenization: Dried samples are ground to a fine powder to ensure homogeneity.[6]
-
Lipid Extraction: Total lipids are extracted from the homogenized sample using organic solvents. A common method is Accelerated Solvent Extraction (ASE) with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v) at high temperature and pressure.[6] Alternatively, ultrasonic extraction can be employed.[5]
-
Fractionation: The total lipid extract is separated into different polarity fractions using column chromatography (e.g., silica (B1680970) gel or alumina). The polar fraction containing the GDGTs is collected.[5]
-
Final Preparation: The polar fraction is dried under a stream of nitrogen gas and re-dissolved in a solvent mixture suitable for HPLC-MS analysis, such as hexane/isopropanol (99:1 v/v).[5] The sample is then filtered through a 0.45 µm filter.[5]
Experimental Workflow for GDGT Analysis
Caption: Standard workflow for the analysis of GDGT-based proxies.
Instrumental Analysis: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the quantification of GDGTs.[6]
-
Chromatographic Separation:
-
Columns: Separation is typically achieved using a normal-phase silica column or, more recently, two coupled silica columns for improved resolution of isomers.[5][14] Reverse-phase columns (e.g., C18) can also be used.[2][4]
-
Mobile Phase: A common mobile phase for normal-phase separation is a gradient of n-hexane and isopropanol.[14]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for GDGT analysis.[5]
-
Detection: Detection is performed in Single Ion Monitoring (SIM) mode, targeting the [M+H]⁺ ions of the different GDGTs.[4][14] The specific m/z values monitored depend on the GDGTs of interest.[4]
-
Table of Common HPLC-MS Parameters for GDGT Analysis
| Parameter | Typical Setting | Reference |
| HPLC Column | 2x Silica columns (150 mm x 2.1 mm, 1.9 µm) in series | [5] |
| Mobile Phase | Gradient of n-hexane and ethyl acetate | [5] |
| Column Temperature | 40 °C | [5] |
| Ionization Source | APCI or ESI | [4][5] |
| MS Detection Mode | SIM of [M+H]⁺ ions | [4][5] |
| Key m/z values | 1302 (GDGT-0), 1300, 1298, 1296, 1294, 1292 (Crenarchaeol) | [4] |
Caveats and Considerations
While this compound-based proxies are powerful tools, several factors can influence their accuracy and interpretation:
-
Multiple Sources: GDGT-0 (this compound) can be produced by various archaeal groups, not just those responding to temperature.[4]
-
Terrestrial Input: The influx of terrestrial organic matter can alter the GDGT distribution in marine sediments, affecting the accuracy of TEX₈₆-based temperature reconstructions. The BIT index is used to assess this influence.[1]
-
Anaerobic Oxidation of Methane (AOM): In environments with significant AOM, archaea involved in this process can produce iGDGTs, potentially biasing the TEX₈₆ signal.[11]
-
Diagenesis: Post-depositional alteration of GDGTs can potentially affect proxy values, although they are generally considered to be relatively stable.
-
Calibration: The choice of calibration equation is crucial and should be appropriate for the specific environmental setting and temperature range being investigated.
Conclusion
This compound and other GDGTs provide a robust framework for paleoproxy development, enabling the reconstruction of past environmental conditions with a high degree of confidence. The TEX₈₆, BIT index, and this compound/Crenarchaeol ratio are powerful tools in the paleoclimatologist's arsenal. A thorough understanding of the underlying principles, meticulous application of experimental protocols, and careful consideration of potential caveats are essential for the accurate interpretation of data derived from these innovative molecular fossils.
References
- 1. TEX86 - Wikipedia [en.wikipedia.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 5. Lipid extraction and GDGT analysis [bio-protocol.org]
- 6. egusphere.copernicus.org [egusphere.copernicus.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. From bit position to array index - Page 1 [eevblog.com]
- 10. cs.umb.edu [cs.umb.edu]
- 11. Research Portal [scholarscommons.fgcu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
Methodological & Application
Application Notes & Protocols for the Extraction of Caldarchaeol from Marine Sediments
Introduction
Caldarchaeol, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a membrane-spanning lipid produced by certain archaea.[1] It belongs to the class of isoprenoid glycerol (B35011) dialkyl glycerol tetraethers (iGDGTs).[1] These molecules are of significant interest in biogeochemical and paleoclimatological research, serving as biomarkers for archaeal communities and as proxies for past environmental conditions, such as sea surface temperature (TEX₈₆ proxy).[2][3] this compound is the foundational structure of iGDGTs, containing two biphytane chains linked by ether bonds to glycerol molecules at both ends, but with no cyclopentane (B165970) moieties.[1][4] Its high molecular weight and stable ether linkages contribute to its persistence in marine sediments over geological timescales.[5][6]
Extracting these high-molecular-weight lipids from complex sedimentary matrices presents a significant analytical challenge. The choice of extraction method is critical as it can introduce biases in the yield and distribution of the target analytes.[7] These application notes provide detailed protocols for established methods used to extract this compound and other GDGTs from marine sediments, tailored for researchers, scientists, and professionals in drug development who may utilize these unique lipid structures, for instance, in the creation of highly stable liposomes (archaeosomes).
Core Principles of Extraction
The fundamental goal of extracting this compound from marine sediments is to efficiently lyse archaeal cells (both living and preserved) and solubilize the lipid molecules, separating them from the inorganic sediment matrix and other organic matter. This is typically achieved using organic solvents. The resulting solution, known as the Total Lipid Extract (TLE), contains a complex mixture of lipids. This compound, being a core lipid (lacking a polar head group), must then be separated from intact polar lipids (IPLs) and other lipid classes through chromatographic techniques.
Experimental Workflow Overview
The overall process for isolating this compound involves several key stages: sample preparation, lipid extraction, separation and fractionation, and finally, analysis. Each stage is critical for obtaining accurate and reproducible results.
Figure 1: General experimental workflow for the extraction and analysis of this compound.
Key Extraction Methodologies
Several methods are commonly employed for extracting GDGTs from sediments. The choice often depends on available equipment, sample size, and desired throughput.
Modified Bligh & Dyer (B&D) Extraction
This classic liquid-liquid extraction method is widely used for its effectiveness in recovering a broad range of lipids, including both core and intact polar GDGTs.[8][9] It relies on creating a monophasic solvent system (methanol:dichloromethane (B109758):buffer) to extract lipids, followed by the addition of more buffer and solvent to induce phase separation.
Protocol:
-
Sample Preparation: Weigh approximately 1-5 g of freeze-dried and homogenized sediment into a solvent-rinsed centrifuge tube.
-
Single Phase Extraction:
-
Add a single-phase mixture of methanol (B129727) (MeOH), dichloromethane (DCM), and a buffer (e.g., phosphate (B84403) buffer or trichloroacetic acid) in a ratio of 2:1:0.8 (v/v/v).
-
Vortex the mixture thoroughly.
-
For enhanced extraction, sonicate the sample in an ultrasonic bath for 10-15 minutes.[9][10] This is often performed in cycles.
-
-
Phase Separation:
-
Add additional DCM and buffer to the tube to achieve a final DCM:MeOH:Buffer ratio of 1:1:0.9 (v/v/v), which will break the monophasic system.
-
Vortex again and centrifuge at ~2000 x g for 5 minutes to separate the layers.[11]
-
-
Collection:
-
Carefully collect the lower organic layer (containing the lipids) using a Pasteur pipette and transfer it to a clean flask.
-
Repeat the extraction on the remaining sediment pellet two more times with the appropriate solvent volumes.
-
-
Drying: Combine the organic extracts and reduce the solvent using a rotary evaporator. Dry the final extract completely under a gentle stream of nitrogen. The resulting residue is the Total Lipid Extract (TLE).
Accelerated Solvent Extraction (ASE) / Pressurized Solvent Extraction (PSE)
ASE (a trade name for PSE) is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time.[12][13] The high pressure keeps the solvents in a liquid state above their boiling points, enhancing analyte solubility and penetration into the sediment matrix.[12]
Protocol:
-
Sample Preparation: Mix ~5-10 g of freeze-dried sediment with a dispersing agent like diatomaceous earth or sand and load it into a stainless-steel extraction cell.
-
Extraction Parameters:
-
Collection: The extract is automatically collected into a vial.
-
Drying: The collected solvent is evaporated under a stream of nitrogen to yield the TLE.
Soxhlet Extraction
Soxhlet extraction is a traditional but thorough method that uses continuous rinsing of the sample with a hot solvent. It is particularly effective for strongly adsorbed analytes but is time and solvent-intensive.
Protocol:
-
Sample Preparation: Place 10-20 g of dried, homogenized sediment into a porous cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. The extractor is fitted to a flask containing the extraction solvent and a condenser above.
-
Extraction:
-
Solvent: Use a DCM:MeOH mixture (e.g., 9:1 or 2:1, v/v).[9]
-
Heat the solvent to a boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample.
-
Once the solvent level reaches the top of the siphon arm, the solvent and extracted lipids are siphoned back into the flask.
-
This process repeats, ensuring the sample is continuously extracted with fresh solvent.
-
-
Duration: Continue the extraction for 24-72 hours.[9]
-
Drying: After extraction, the solvent in the flask is evaporated to yield the TLE.
Comparison of Extraction Methods
The choice of method can significantly impact the results, particularly the relative recovery of different lipid classes.
Figure 2: Comparison of the procedural flow for Bligh & Dyer versus ASE methods.
| Method | Solvent System (Typical) | Key Parameters | Extraction Yield/Efficiency | Notes & Caveats | References |
| Modified Bligh & Dyer | DCM:MeOH:Buffer | Ambient Temp & Pressure, Sonication | High recovery (>85%) for both core and intact polar lipids. | Can be labor-intensive. Up to 75% of some IPLs may partition into the aqueous phase if the wrong buffer is used. | [7][14] |
| Accelerated Solvent Extraction (ASE) | DCM:MeOH (9:1 v/v) | 100-120 °C, 100 bar | Highly efficient and automated, excellent for core lipids. | High temperatures may degrade thermally labile compounds (less of a concern for stable GDGTs). | [13] |
| Soxhlet Extraction | DCM:MeOH (9:1 or 2:1 v/v) | Solvent Boiling Point (~60°C) | Considered exhaustive but very slow. | High solvent consumption and long extraction times (24-72h). Potential for thermal degradation over long periods. | [9] |
| Ultrasound-Assisted Extraction (UAE) | DCM:MeOH (1:1 v/v) | Sonication (5-15 min cycles) | Preferentially liberates core GDGTs over IPLs compared to B&D. | Often used as a step within other methods (like B&D) rather than standalone. | [9][10] |
Post-Extraction Purification: Isolating the Core Lipid Fraction
The TLE contains numerous compounds. To isolate this compound, the core lipids must be separated from more polar lipids. This is achieved using column chromatography, typically with silica gel or alumina (B75360) as the stationary phase, or with pre-packed Solid-Phase Extraction (SPE) cartridges.[8][9]
Protocol (Silica Gel Column Chromatography):
-
Column Preparation: Prepare a column by packing silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the dried TLE in a small volume of a non-polar solvent (e.g., hexane (B92381) or DCM) and load it onto the top of the column.
-
Fraction Elution:
-
Apolar Fraction: Elute with a non-polar solvent like hexane or a hexane:DCM mixture to remove hydrocarbons. Discard this fraction if not needed.
-
Core Lipid Fraction: Elute with a solvent of intermediate polarity, such as hexane:ethyl acetate (B1210297) (1:1 v/v) or DCM:MeOH (2:1 v/v).[8][14] This fraction contains this compound and other core GDGTs.
-
Polar Fraction (IPLs): Elute with a highly polar solvent like pure methanol to recover the intact polar lipids.
-
-
Analysis: The collected core lipid fraction is dried down, re-dissolved in an appropriate solvent (e.g., hexane:isopropanol 99:1 v/v), and filtered (0.45 µm PTFE) before analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7]
This systematic approach ensures the robust and reproducible extraction and purification of this compound from marine sediments, providing high-quality material for subsequent analysis or application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 3. Archaeal lipids trace ecology and evolution of marine ammonia-oxidizing archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Distribution of Intact and Core Membrane Lipids of Archaeal Glycerol Dialkyl Glycerol Tetraethers among Size-Fractionated Particulate Organic Matter in Hood Canal, Puget Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. scispace.com [scispace.com]
- 9. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective [mdpi.com]
- 10. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards enriching and isolation of uncultivated archaea from marine sediments using a refined combination of conventional microbial cultivation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Caldarchaeol and Other Glycerol Dialkyl Glycerol Tetraethers (GDGTs)
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycerol (B35011) dialkyl glycerol tetraethers (GDGTs) are membrane-spanning lipids found in Archaea and some bacteria, serving as crucial biomarkers in biogeochemistry and paleoclimatology.[1][2] Their structures, particularly the number of cyclopentane (B165970) and cyclohexane (B81311) rings, vary in response to environmental factors like temperature and pH.[3] Caldarchaeol (GDGT-0) is the core structure with no rings, while other isoprenoid GDGTs (isoGDGTs) contain one to eight cyclopentane moieties.[4][5] Crenarchaeol, a key isoGDGT, contains four cyclopentane rings and one cyclohexane ring and is the basis for the TEX₈₆ paleotemperature proxy.[4][5][6] Branched GDGTs (brGDGTs), produced by bacteria, are used to reconstruct terrestrial temperature and soil pH.[1][3]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for identifying and quantifying GDGTs.[5][7] This application note provides a detailed protocol for the analysis of core GDGT lipids using HPLC-MS.
Principle of Analysis The analysis of GDGTs involves three main stages:
-
Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., sediment, water filters, or cell culture).
-
Hydrolysis (Optional): For analysis of core lipids (CL), intact polar lipids (IPLs) are hydrolyzed to cleave the polar head groups, leaving the core GDGT structure.
-
HPLC-MS Analysis: The lipid extract is injected into an HPLC system for chromatographic separation. The separated compounds are then ionized, typically using Atmospheric Pressure Chemical Ionization (APCI), and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[7][8]
Experimental Protocols
Sample Preparation: Extraction and Hydrolysis
This protocol is adapted for solid samples like sediments or freeze-dried cell biomass.
a) Total Lipid Extraction (TLE):
-
Homogenize and weigh 1-5 g of the freeze-dried sample into a centrifuge tube.
-
Add a known amount of an internal standard, such as a C₄₆ GDGT, for quantification.[3][9]
-
Perform ultrasonic extraction sequentially with methanol (B129727) (MeOH), a mixture of dichloromethane (B109758) (DCM) and MeOH (1:1, v/v), and finally pure DCM.[10] Conduct three extraction cycles for each solvent/mixture.
-
After each cycle, centrifuge the sample and collect the supernatant.
-
Combine all supernatants, which constitute the Total Lipid Extract (TLE).
-
Reduce the solvent volume using a rotary evaporator at 40°C.[11]
b) Acid Hydrolysis for Core Lipid (CL) Analysis:
-
Dry the TLE completely under a gentle stream of N₂.
-
To convert intact polar lipids to core lipids, add a solution of 5% HCl in methanol.[12]
-
Seal the container and heat at 70°C for 2-3 hours.
-
Neutralize the mixture with a suitable base (e.g., KOH solution) and extract the core lipids using a non-polar solvent like hexane (B92381) or heptane.
-
Wash the organic phase with deionized water to remove salts.
-
Dry the final core lipid extract under N₂ and re-dissolve it in a known volume of injection solvent (e.g., hexane/isopropanol 99:1, v/v) prior to HPLC-MS analysis.[11][12]
HPLC-MS Method for GDGT Analysis
The following method utilizes a normal phase (NP) separation, which is common for core GDGTs.[8] Improved separation of isomers can be achieved using two ultra-high-performance liquid chromatography (UHPLC) silica (B1680970) columns in series.[13][14]
a) HPLC Conditions:
-
Columns: Two UHPLC silica columns in series (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 150 mm, 1.7 µm), maintained at 30°C.[13]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Hexane:Isopropanol (9:1, v/v)
-
Flow Rate: 0.2 mL/min[13]
-
Injection Volume: 10 µL[11]
-
Gradient Elution:
b) Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[12][16]
-
APCI Source Parameters:
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for targeted quantification of protonated molecules [M+H]⁺.[7] Full scan mode (e.g., m/z 1000-1350) can be used for initial identification.
Data Presentation
Quantitative analysis relies on the integration of peak areas from the extracted ion chromatograms of the target GDGTs. The concentrations are calculated relative to the internal standard.
Table 1: Key Isoprenoid and Branched GDGTs and their [M+H]⁺ ions for SIM Analysis.
| Compound Name | Abbreviation | Number of Rings | Molecular Formula | [M+H]⁺ (m/z) |
| Isoprenoid GDGTs (isoGDGTs) | ||||
| This compound | GDGT-0 | 0 Cyclopentane | C₈₆H₁₇₂O₆ | 1302 |
| GDGT-1 | 1 Cyclopentane | C₈₆H₁₇₀O₆ | 1300 | |
| GDGT-2 | 2 Cyclopentane | C₈₆H₁₆₈O₆ | 1298 | |
| GDGT-3 | 3 Cyclopentane | C₈₆H₁₆₆O₆ | 1296 | |
| GDGT-4 | 4 Cyclopentane | C₈₆H₁₆₄O₆ | 1294 | |
| Crenarchaeol | Cren | 4 Cyclopentane, 1 Cyclohexane | C₈₆H₁₆₂O₆ | 1292 |
| Crenarchaeol Regioisomer | Cren' | 4 Cyclopentane, 1 Cyclohexane | C₈₆H₁₆₂O₆ | 1292 |
| Branched GDGTs (brGDGTs) | ||||
| GDGT-Ia | 0 Cyclopentane, 4 Methyl | C₇₃H₁₄₄O₆ | 1022 | |
| GDGT-Ib | 0 Cyclopentane, 5 Methyl | C₇₄H₁₄₆O₆ | 1036 | |
| GDGT-Ic | 0 Cyclopentane, 6 Methyl | C₇₅H₁₄₈O₆ | 1050 | |
| GDGT-IIa | 1 Cyclopentane, 4 Methyl | C₇₃H₁₄₂O₆ | 1020 | |
| GDGT-IIb | 1 Cyclopentane, 5 Methyl | C₇₄H₁₄₄O₆ | 1034 | |
| GDGT-IIc | 1 Cyclopentane, 6 Methyl | C₇₅H₁₄₆O₆ | 1048 | |
| GDGT-IIIa | 2 Cyclopentane, 4 Methyl | C₇₃H₁₄₀O₆ | 1018 | |
| GDGT-IIIb | 2 Cyclopentane, 5 Methyl | C₇₄H₁₄₂O₆ | 1032 | |
| GDGT-IIIc | 2 Cyclopentane, 6 Methyl | C₇₅H₁₄₄O₆ | 1046 |
Note: The m/z values correspond to the monoisotopic mass of the protonated molecule.[3]
Visualizations
Caption: Workflow for GDGT analysis from sample preparation to data processing.
Caption: Relationship between isoprenoid GDGTs based on cyclization.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress in Analytical Methods of Biomarker GDGTs in Geological Environments [ykcs.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Widespread occurrence of structurally diverse tetraether membrane lipids: Evidence for the ubiquitous presence of low-temperature relatives of hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. Distribution of Intact and Core Membrane Lipids of Archaeal Glycerol Dialkyl Glycerol Tetraethers among Size-Fractionated Particulate Organic Matter in Hood Canal, Puget Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of intact tetraether lipids in archaeal cell material and sediments by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a protein responsible for the synthesis of archaeal membrane-spanning GDGT lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Caldarchaeol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caldarchaeol, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a membrane-spanning lipid produced by many archaea.[1] Its unique structure, consisting of two biphytane chains linked to glycerol (B35011) molecules at both ends, provides exceptional stability to archaeal membranes, enabling them to thrive in extreme environments. This stability also makes this compound a valuable biomarker in environmental and geological studies, offering insights into the presence and abundance of archaea in various settings. In the context of drug development, understanding archaeal lipids and their biosynthesis can inform the development of novel antimicrobial agents targeting archaeal membranes. This document provides detailed protocols for the extraction, separation, and quantification of this compound from environmental samples, along with a summary of reported quantitative data.
Data Presentation: Quantitative Data of this compound
The concentration of this compound in environmental samples can vary significantly depending on the ecosystem and the abundance of archaea. The following tables summarize representative quantitative data for this compound and related glycerol dialkyl glycerol tetraethers (GDGTs) from various environmental settings. It is important to note that concentrations are often reported relative to other GDGTs or as a fraction of the total lipid extract.
Table 1: Concentration of this compound and other GDGTs in Marine Sediments
| Location | Depth (cm) | This compound (ng/g sediment) | Crenarchaeol (ng/g sediment) | Total GDGTs (ng/g sediment) | Reference |
| Black Sea | 0-1 | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results | [2] |
| Rhône River System (Marine Surface Sediments) | Surface | See original publication for specific values | 1.8 - 63.9 | See original publication for specific values | [3] |
| Cascadia Margin (Cold Seeps) | Various | Relative abundances reported | Relative abundances reported | Relative abundances reported | [4] |
Table 2: Relative Abundance of this compound in Hot Springs
| Location | Temperature (°C) | pH | Relative Abundance of this compound (GDGT-0) | Reference |
| Yellowstone National Park, USA | 36.5 - 87 | 3.0 - 9.2 | Varies, no direct correlation with temperature observed.[5][6][7] | [5][6][7] |
| Great Basin, USA | 40 - 84 | Neutral | Varies, did not correlate with temperature.[8] | [8] |
| Kamchatka, Russia | 36.5 - 87 | 3.0 - 9.2 | Varies, no direct correlation with temperature observed.[6][7] | [6][7] |
| Tengchong, China | 36.5 - 87 | 3.0 - 9.2 | Varies, no direct correlation with temperature observed.[6][7] | [6][7] |
| Thailand | 36.5 - 87 | 3.0 - 9.2 | Varies, no direct correlation with temperature observed.[6][7] | [6][7] |
Note: Quantitative data for this compound is often presented as a relative abundance compared to other GDGTs, particularly for paleoclimate reconstructions using indices like TEX86.
Experimental Protocols
The accurate quantification of this compound requires robust and standardized protocols for sample preparation, lipid extraction, and instrumental analysis. Below are detailed methodologies for the key steps involved.
Diagram: General Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound from environmental samples.
Sample Preparation
Proper sample handling and preparation are crucial to prevent contamination and ensure accurate quantification.
-
Solid Samples (Sediment, Soil):
-
Freeze-dry the sample to remove water, which can interfere with lipid extraction.
-
Homogenize the dried sample by grinding it to a fine powder using a mortar and pestle or a ball mill. This increases the surface area for efficient extraction.
-
-
Water Samples:
-
Filter the water through a pre-combusted glass fiber filter (GFF, e.g., 0.7 µm nominal pore size) to collect particulate organic matter. For free-living archaea, a smaller pore size (e.g., 0.2 µm) may be necessary.[9]
-
The filter can be freeze-dried before extraction.
-
Lipid Extraction
Several methods can be employed for extracting lipids from environmental samples. The choice of method depends on the sample type and laboratory equipment.
This is a widely used liquid-liquid extraction method suitable for a variety of sample types.[10]
-
Preparation: To a known mass of homogenized sample (e.g., 1-10 g of sediment) in a glass centrifuge tube, add a mixture of chloroform (B151607), methanol, and a buffer (e.g., trichloroacetic acid buffer or phosphate-buffered saline) in a ratio of 1:2:0.8 (v/v/v).
-
Extraction: Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing and cell lysis. Sonication can also be applied to enhance extraction efficiency.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v). Vortex again and then centrifuge at a low speed (e.g., 2000 rpm for 5 minutes) to separate the layers.
-
Collection: The lipid-containing chloroform layer (bottom layer) is carefully collected using a Pasteur pipette.
-
Re-extraction: The remaining sample is typically re-extracted two more times with chloroform to ensure complete recovery of lipids.
-
Washing: The combined chloroform extracts are washed with a pre-equilibrated upper phase (methanol/water) to remove non-lipid contaminants.
-
Drying: The final chloroform extract is dried under a stream of nitrogen or using a rotary evaporator. The dried lipid extract is then weighed and stored at -20°C until further analysis.
This method is particularly effective for solid samples and ensures exhaustive extraction.[1][11][12][13][14]
-
Sample Preparation: Mix the homogenized sample (e.g., 10-50 g) with anhydrous sodium sulfate (B86663) to remove any residual water. Place the mixture in a pre-extracted cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor. Add the extraction solvent (e.g., a mixture of dichloromethane (B109758) and methanol, 9:1 v/v) to a round-bottom flask.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the sample. Once the thimble is full, the solvent will siphon back into the round-bottom flask, carrying the extracted lipids. This cycle is repeated for an extended period (e.g., 24-72 hours) to ensure complete extraction.
-
Drying: After extraction, the solvent is removed using a rotary evaporator to obtain the total lipid extract.
UAE is a more rapid extraction method that uses ultrasonic waves to enhance solvent penetration into the sample matrix.[15][16][17][18][19]
-
Preparation: Place the homogenized sample in an extraction vessel with the chosen solvent (e.g., dichloromethane:methanol, 2:1 v/v).
-
Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound for a specific duration (e.g., 15-30 minutes), often in cycles to prevent overheating.
-
Separation: After sonication, separate the solvent from the solid residue by centrifugation or filtration.
-
Repeat: The extraction is typically repeated two to three times with fresh solvent.
-
Drying: The combined extracts are then dried as described in the previous methods.
Separation and Purification
The total lipid extract contains a complex mixture of compounds. This compound and other GDGTs are typically separated from other lipid classes using column chromatography.
-
Column Preparation: A glass column is packed with activated silica (B1680970) gel or alumina.
-
Fractionation: The total lipid extract is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.
-
Elution: A series of solvents with increasing polarity are passed through the column to elute different lipid fractions. For example, neutral lipids are eluted with hexane (B92381), followed by glycolipids with a mixture of hexane and ethyl acetate, and finally, polar lipids (including GDGTs) are eluted with methanol.
-
Collection: The fraction containing the GDGTs is collected and dried.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the standard analytical technique for the quantification of this compound and other GDGTs.[20][21][22]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used.
-
Chromatographic Separation:
-
Column: A normal-phase silica column is commonly used for the separation of GDGTs.
-
Mobile Phase: A gradient of non-polar (e.g., hexane) and more polar (e.g., isopropanol) solvents is used to elute the GDGTs.
-
-
Mass Spectrometric Detection:
-
Ionization: APCI is often preferred for GDGT analysis.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to detect the protonated molecular ions ([M+H]⁺) of this compound (m/z 1302.3) and other GDGTs.
-
-
Quantification:
-
Internal Standard: A known amount of an internal standard (e.g., a C46 GDGT) is added to the sample before injection.
-
Calibration: A calibration curve is generated using a series of standards of known concentrations.
-
Calculation: The concentration of this compound in the sample is determined by comparing the peak area of its protonated molecular ion to that of the internal standard and the calibration curve.
-
Diagram: HPLC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound using HPLC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Archaeal lipid concentration and isotopic data in Black Sea and underlying sediments [agris.fao.org]
- 3. Kim, J-H et al. (2017): (Table 2) Concentration of CL brGDGTs and crenarchaeol for soils and marine surface sediments [doi.pangaea.de]
- 4. researchgate.net [researchgate.net]
- 5. Factors controlling the distribution of archaeal tetraethers in terrestrial hot springs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Controlling the Distribution of Archaeal Tetraethers in Terrestrial Hot Springs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcn.montana.edu [rcn.montana.edu]
- 9. Distribution of Intact and Core Membrane Lipids of Archaeal Glycerol Dialkyl Glycerol Tetraethers among Size-Fractionated Particulate Organic Matter in Hood Canal, Puget Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]
- 13. hielscher.com [hielscher.com]
- 14. epa.gov [epa.gov]
- 15. Ultrasound-assisted extraction | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound-assisted extraction method for the simultaneous determination of emerging contaminants in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for TEX86 Paleotemperature Reconstruction
Authored for: Researchers, scientists, and drug development professionals
Introduction
The TEX86 (TetraEther indeX of 86 carbon atoms) paleothermometer is a widely used organic geochemical proxy for reconstructing past sea surface temperatures (SST).[1][2] This method is based on the relative abundance of specific glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), which are membrane lipids produced by marine Thaumarchaeota (formerly known as marine Crenarchaeota).[3] The composition of these lipids, specifically the number of cyclopentane (B165970) moieties, changes in response to growth temperature to maintain membrane fluidity.[4] This document provides detailed application notes and protocols for the use of the TEX86 proxy in paleotemperature reconstruction.
Principle of the TEX86 Proxy
The cell membranes of Thaumarchaeota are composed of GDGTs that contain a varying number of cyclopentane rings.[4] As water temperatures increase, Thaumarchaeota synthesize GDGTs with a higher number of cyclopentane moieties, which makes the cell membrane more thermally stable.[5] The TEX86 index is a calculated ratio of the relative abundance of specific isoprenoidal GDGTs. This index is then empirically calibrated to SST.[6]
The core GDGTs involved in the TEX86 proxy are:
-
GDGT-1: Contains one cyclopentane moiety.
-
GDGT-2: Contains two cyclopentane moieties.
-
GDGT-3: Contains three cyclopentane moieties.
-
Crenarchaeol: Contains four cyclopentane moieties and one cyclohexane (B81311) moiety.[4]
-
Crenarchaeol regioisomer: An isomer of crenarchaeol.[4]
Experimental Protocols
The reconstruction of paleotemperatures using the TEX86 proxy involves a multi-step process from sample collection to data analysis.
-
Sample Collection: Collect marine or lacustrine sediment cores.
-
Freeze-Drying: Freeze-dry the sediment samples to remove water.
-
Homogenization: Homogenize the dried sediment using a mortar and pestle.[7]
The total lipid extract (TLE) is obtained from the sediment samples using one of the following methods:
-
Accelerated Solvent Extraction (ASE):
-
Soxhlet Extraction:
-
Ultrasonic Extraction:
-
Solvents: Sequential extraction with methanol, a DCM/methanol mixture (1:1, v/v), and finally DCM.[5] Each solvent extraction is typically repeated three times.
-
The TLE is separated into different fractions to isolate the GDGTs.
-
Column Chromatography:
-
Preparation for Analysis:
The quantification of GDGTs is performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
HPLC System: Agilent 1100 series or equivalent.[5]
-
Column: Prevail Cyano column (2.1 x 150 mm, 3 µm) is commonly used for better separation.[9] An Econosphere Amino column (4.6 x 250 mm, 5 µm) can also be used.[5]
-
Mobile Phase:
-
Mass Spectrometer:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[5][7]
-
Detection: Selected Ion Monitoring (SIM) of the protonated molecules [M+H]⁺ is preferred due to its higher sensitivity and reproducibility compared to full-scan mode.[5][9] The reproducibility of TEX86 using SIM can be as good as ±0.004, which translates to a temperature reproducibility of about ±0.3 °C.[5]
-
Table 1: HPLC-MS Parameters for GDGT Analysis
| Parameter | Setting | Reference |
| HPLC Column | Prevail Cyano (2.1x150 mm, 3 µm) | [9] |
| Mobile Phase A | Hexane | [5] |
| Mobile Phase B | Isopropanol | [5] |
| Gradient | 99% A for 5 min, then to 98.2% A in 45 min | [5] |
| Flow Rate | 0.2 mL/min | [5] |
| Ionization | Positive Ion APCI | [5][7] |
| Vaporizer Temp. | 400 °C | [5] |
| Drying Gas (N₂) Flow | 6 L/min | [5] |
| Drying Gas Temp. | 200 °C | [5] |
| Capillary Voltage | -3 kV | [5] |
| Corona Current | 5 µA | [5] |
| Detection Mode | Selected Ion Monitoring (SIM) | [5][9] |
Data Presentation and Calculation
The TEX86 index is calculated from the integrated peak areas of the respective GDGTs obtained from the HPLC-MS analysis. Several calibrations exist, with TEX86H being one of the more recent and widely used for warmer water temperatures.
TEX86H Index: GDGT ratio-2 = ([GDGT-2] + [GDGT-3] + [cren’]) / ([GDGT-1] + [GDGT-2] + [GDGT-3] + [cren’])[4]
TEX86L Index: GDGT ratio-1 = ([GDGT-2]) / ([GDGT-1] + [GDGT-2] + [GDGT-3])[4]
The calculated TEX86 index is converted to SST using an empirical calibration equation.
Table 2: Common TEX86 Calibration Equations
| Calibration | Equation | Calibration Error | Based On | Reference |
| TEX86H | SST (°C) = 68.4 * log(GDGT ratio-2) + 38.6 | ±2.0 °C | 255 core-top sediments | [4] |
| TEX86L | SST (°C) = 67.5 * log(GDGT ratio-1) + 46.9 | ±4.0 °C | 396 core-top sediments | [4] |
| Kim et al. (2008) | T (°C) = -10.78 + 56.2 * TEX86 | Not specified | 223 global core-top samples (for 5-30°C range) | [10] |
Potential Caveats and Quality Control
Several environmental factors can influence the TEX86 signal and should be assessed for a robust paleotemperature reconstruction.
-
Terrestrial Input: Branched GDGTs (brGDGTs) are produced by terrestrial soil bacteria.[4] Significant input of terrestrial organic matter can affect the isoprenoidal GDGT signal. The Branched and Isoprenoid Tetraether (BIT) index is used to assess the relative contribution of terrestrial versus marine organic matter.[4] When BIT values exceed 0.4, a deviation of >2 °C can be introduced into TEX86-based SST estimates.[4]
-
Anaerobic Oxidation of Methane (B114726) (AOM): In settings with significant methane flux, methanotrophic Euryarchaeota can produce GDGTs that alter the TEX86 signal.[4] The Methane Index (MI) can be used to identify samples influenced by AOM. High MI values (>0.5) suggest a significant contribution from methanotrophs.[4]
-
Oxic Degradation: Selective degradation of GDGTs under oxic conditions can potentially bias TEX86 values by up to 6 °C.[4]
-
Thermal Maturity: GDGTs are generally stable, but can be affected by temperatures exceeding 240 °C.[4]
Visualizations
References
- 1. The TEX86 Paleotemperature Proxy [cambridge.org]
- 2. The TEX86 paleotemperature proxy - ePrints Soton [eprints.soton.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. TEX86 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. CP - A 15-million-year surface- and subsurface-integrated TEX86 temperature record from the eastern equatorial Atlantic [cp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Paleosalinity Studies Using Palynological Data
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paleosalinity, the reconstruction of past salinity levels in aquatic environments, is a critical component of paleoenvironmental and paleoclimatic research. While various geochemical proxies exist, palynology offers a robust and widely applied methodology. This document provides detailed application notes and protocols for the use of aquatic palynomorphs, particularly dinoflagellate cysts, in paleosalinity studies. It is important to note that while the term "ACE index" was specified, a comprehensive literature search did not yield a widely recognized palynological index by this name for paleosalinity studies. Therefore, this document focuses on established and well-documented palynological techniques for reconstructing past salinity. The core principle lies in the fact that the distribution and composition of dinoflagellate cyst assemblages are strongly influenced by environmental factors, including salinity.[1][2]
Theoretical Background: Dinoflagellate Cysts as Salinity Proxies
Dinoflagellates are a group of eukaryotic plankton that produce organic-walled resting cysts (dinocysts) as part of their life cycle. These cysts are well-preserved in sedimentary archives and their morphology and assemblage composition are sensitive to environmental parameters.
-
Salinity Influence on Assemblages: Different dinoflagellate species have distinct salinity tolerances. Therefore, changes in the species composition of a dinocyst assemblage preserved in a sediment core can reflect shifts in the paleosalinity of the overlying water column.[1][2]
-
Morphological Variability: In some species, the morphology of the dinocyst, such as the length of its processes, can be directly influenced by salinity.[3] This provides a more direct proxy for paleosalinity.
-
Freshwater vs. Marine Palynomorphs: The ratio of terrestrial to marine palynomorphs can also be a powerful indicator of proximity to the coastline and the degree of freshwater influx, which are directly related to salinity in coastal and estuarine environments.
Data Presentation: Quantitative Palynological Data for Paleosalinity
The following tables provide examples of how quantitative palynological data can be structured for paleosalinity interpretation. These are hypothetical examples based on typical data from palynological studies.
Table 1: Dinoflagellate Cyst Assemblage Data
| Sample ID | Depth (m) | Lingulodinium machaerophorum (%) | Operculodinium centrocarpum (%) | Spiniferites spp. (%) | Inferred Paleosalinity |
| CORE-A-01 | 1.2 | 15 | 45 | 30 | Marine (Normal) |
| CORE-A-02 | 2.5 | 40 | 20 | 15 | Brackish |
| CORE-A-03 | 3.8 | 65 | 10 | 5 | Low Salinity/Estuarine |
Table 2: Palynomorph Ratio Data (P/D Index)
The P/D index represents the ratio of terrestrial palynomorphs (Pollen and Spores) to marine palynomorphs (Dinoflagellate Cysts).
| Sample ID | Depth (m) | Pollen & Spores (count) | Dinoflagellate Cysts (count) | P/D Ratio | Inferred Environment |
| CORE-B-01 | 0.5 | 500 | 100 | 5.0 | Proximal (High Freshwater Input) |
| CORE-B-02 | 1.5 | 300 | 200 | 1.5 | Mid-shelf |
| CORE-B-03 | 2.5 | 100 | 400 | 0.25 | Distal (Marine Dominated) |
Experimental Protocols
The following protocols outline the key steps for a paleosalinity study using palynomorphs.
3.1. Sample Collection and Preparation
-
Coring: Collect sediment cores from the study site using appropriate coring equipment (e.g., piston corer, gravity corer).
-
Sub-sampling: Sub-sample the core at regular intervals (e.g., every 5-10 cm). The sampling interval will depend on the sedimentation rate and the desired temporal resolution.
-
Storage: Store samples in labeled, airtight containers and refrigerate to prevent microbial degradation.
-
Dry Weight Determination: Take a small aliquot of each sample to determine the dry weight for calculating palynomorph concentrations.
3.2. Palynological Processing
This protocol is for the extraction of palynomorphs from siliciclastic sediments.
-
De-agglomeration: Place approximately 5-10 grams of sediment in a beaker and add 10% HCl to remove carbonates. Stir gently.
-
Silicate Removal: After the carbonate reaction ceases, wash the sample with distilled water. Add 40% HF to remove silicates. (Caution: HF is extremely hazardous. All work must be conducted in a fume hood with appropriate personal protective equipment). Leave for 24-48 hours, stirring occasionally.
-
Neutralization and Washing: Neutralize the HF with a large volume of distilled water and wash the sample repeatedly until the supernatant is clear.
-
Sieving: Sieve the residue through a 10 µm nylon mesh screen to retain the palynomorphs.
-
Oxidation (Optional): If the residue contains excessive organic debris, a brief oxidation step with nitric acid (HNO₃) or Schulze's solution can be performed. This step should be done with caution as it can damage delicate palynomorphs.
-
Staining and Mounting: Stain the final residue with a dye such as Safranin O and mount it on a microscope slide using a suitable mounting medium (e.g., glycerol (B35011) jelly or silicone oil).
3.3. Microscopic Analysis
-
Identification and Counting: Using a high-power light microscope, identify and count the different types of palynomorphs (dinoflagellate cysts, pollen, spores, etc.). A minimum of 300 palynomorphs should be counted per slide to ensure statistical validity.
-
Morphological Measurements: For species where morphology is linked to salinity, perform measurements of key features (e.g., process length) on a statistically significant number of specimens.
-
Calculation of Ratios: Calculate relevant ratios, such as the P/D ratio, to infer changes in environmental conditions.
Visualization of Workflows and Relationships
Diagram 1: Experimental Workflow for Paleosalinity Reconstruction
Caption: Workflow for paleosalinity studies using palynomorphs.
Diagram 2: Logical Relationship for Paleosalinity Interpretation
Caption: Interpreting paleosalinity from palynological data.
References
Application Notes and Protocols for Bligh-Dyer Extraction of Archaeal Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction of lipids from archaeal cells using the Bligh-Dyer method and its modifications. This protocol is essential for researchers studying the unique membrane compositions of archaea, which have significant implications in drug development, biotechnology, and environmental science.
Introduction
Archaea possess unique membrane lipids characterized by ether linkages and isoprenoid chains, in contrast to the ester-linked fatty acids found in bacteria and eukaryotes. These lipids, including diether and tetraether lipids like Glycerol Dialkyl Glycerol Tetraethers (GDGTs), contribute to the remarkable stability of archaeal membranes in extreme environments. The Bligh-Dyer method is a widely used liquid-liquid extraction technique for the efficient recovery of these lipids. However, the resilient nature of some archaeal cell walls necessitates modifications to the standard protocol to ensure optimal lipid yield.
Principle of the Bligh-Dyer Method
The Bligh-Dyer method relies on a single-phase extraction using a chloroform (B151607):methanol (B129727):water mixture to disrupt cell membranes and solubilize lipids. Subsequent addition of chloroform and water induces a phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids). The lipid-rich organic phase is then collected for further analysis.
Experimental Protocols
Standard Bligh-Dyer Protocol
This protocol is a baseline for lipid extraction and can be effective for some archaeal species.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: To a pellet of archaeal cells (e.g., from 1 ml of culture), add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough cell lysis and lipid solubilization.
-
Phase Separation Induction: Add 1.25 ml of chloroform and mix for 1 minute. Then, add 1.25 ml of deionized water and mix for another minute.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase, with a protein disk at the interface.
-
Lipid Collection: Carefully collect the lower chloroform phase using a Pasteur pipette, ensuring not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Modified Bligh-Dyer Protocol for Halophilic Archaea
Halophilic archaea thrive in high-salt environments, and modifications to the standard protocol can improve extraction efficiency.
Materials:
-
Same as the standard protocol, with the addition of a phosphate (B84403) buffer.
Procedure: The primary modification for halophilic archaea often involves the initial solvent composition.
-
Initial Extraction: Instead of a triphasic solvent system, a binary organic solvent mixture is typically used. Add a mixture of chloroform and methanol (1:2, v/v) to the cell pellet.[1]
-
Subsequent Steps: Follow steps 2-7 of the standard Bligh-Dyer protocol. The use of a phosphate-buffered aqueous phase can also be incorporated.[1]
Modified Bligh-Dyer Protocol for Thermoacidophilic Archaea
The robust cell walls of thermoacidophilic archaea often require more stringent extraction conditions.
Materials:
-
Same as the standard protocol, with the addition of trichloroacetic acid (TCA) or hydrochloric acid (HCl).
Procedure:
-
Acidification: To improve the yield of lipids from these resilient archaea, the aqueous phase of the extraction mixture is acidified.[1] The standard water component is replaced with a 5% trichloroacetic acid solution.
-
Initial Extraction: A common solvent system for this modification is a mixture of methanol, chloroform, and the acidic aqueous solution (e.g., 2:1:0.8, v/v/v).[1]
-
Subsequent Steps: Proceed with the standard Bligh-Dyer protocol from step 2 onwards.
Enhanced Bligh-Dyer Protocol with Physical Disruption
For particularly resilient archaeal species, incorporating physical cell disruption methods can significantly increase lipid yields.
Procedure:
-
Freeze-Thaw Cycles: Before the initial solvent addition, subject the cell pellet to several cycles of freezing in liquid nitrogen and thawing at room temperature. This can enhance lipid extraction efficiency by up to 1.8 times for species like Sulfolobus acidocaldarius.
-
Sonication: After adding the initial chloroform:methanol:water mixture, sonicate the sample for 5-15 minutes. This can be particularly effective for liberating core GDGTs.[1]
-
Combined Approach: For maximal yields, a combination of freeze-thaw cycles followed by sonication can be employed. The use of cetrimonium (B1202521) bromide, a surfactant, in conjunction with freeze-thaw cycles has been shown to increase lipid yields by up to 8 times in S. acidocaldarius.
Data Presentation
The efficiency of lipid extraction can vary significantly depending on the archaeal species and the protocol modifications used. The following table summarizes some reported quantitative data on the impact of different extraction methods.
| Archaeal Type/Lipid | Extraction Method | Modification | Reported Yield/Efficiency | Reference |
| Sulfolobus acidocaldarius | Bligh-Dyer | Freeze-thaw cycles | 1.8 times higher lipid yield | |
| Sulfolobus acidocaldarius | Bligh-Dyer | Freeze-thaw cycles + Cetrimonium bromide | Up to 8 times higher lipid yield | |
| General Archaea | Bligh-Dyer vs. Matyash (MTBE-based) | - | Matyash method has a 15-20% higher recovery rate for polar lipids | [1] |
| Environmental Samples (Soil, Sediments) | Bligh-Dyer vs. Ultrasonic Solvent Extraction | Sonication | Ultrasonic extraction preferentially liberated core GDGTs | [1] |
| Environmental Samples (Soil, Sediments) | Bligh-Dyer vs. Ultrasonic Solvent Extraction | - | Conventional Bligh-Dyer yielded higher intact polar GDGTs | [1] |
| General Microorganisms | Bligh-Dyer vs. Soxhlet Extraction | - | Yielded comparable quantities of lipids | [1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the Bligh-Dyer extraction protocol and the logical relationship between the standard and modified procedures.
Caption: Workflow of the Bligh-Dyer lipid extraction protocol.
Caption: Modifications to the standard Bligh-Dyer protocol for different archaea.
References
Application Notes and Protocols for Solid-Phase Extraction of GDGTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol Dialkyl Glycerol Tetraethers (GDGTs) are complex lipids found in the cell membranes of archaea and some bacteria. Their unique structures, which vary in the number of cyclopentane (B165970) moieties and methyl branches, make them valuable biomarkers for paleoenvironmental reconstructions and biogeochemical studies. The accurate analysis of GDGTs relies on their effective isolation from complex sample matrices such as sediments, soils, and water. Solid-phase extraction (SPE) is a widely used technique for the purification and fractionation of GDGTs from total lipid extracts, prior to analysis by high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][2][3]
This document provides detailed application notes and protocols for the solid-phase extraction of GDGTs using common sorbents like silica (B1680970) gel and alumina (B75360).
Data Presentation: SPE Sorbent and Solvent Selection
The choice of SPE sorbent and elution solvents is critical for the successful isolation of GDGTs. The following tables summarize common choices for different GDGT fractions.
Table 1: Common SPE Sorbents for GDGT Isolation
| Sorbent | Primary Interaction | Typical Application | References |
| Silica Gel | Normal-Phase | Separation of total GDGTs from complex lipid extracts. Fractionation of neutral lipids, glycolipids, and phospholipids (B1166683). | [3][4][5] |
| Alumina (Neutral) | Normal-Phase (Lewis Acid properties) | Separation of polar compounds. More stable at high pH than silica. Good for aromatic amines. | [6][7][8] |
| C18 (Reversed-Phase) | Reversed-Phase | Not a primary method for bulk GDGT isolation from extracts, but used in some analytical chromatography methods. | [1][9][10] |
| Oasis HLB | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Broad-spectrum sorbent for extracting a wide range of compounds from aqueous samples. | [10][11] |
Table 2: Elution Solvents for GDGT Fractionation on Silica Gel/Alumina
| Fraction | Eluting Solvent(s) | Compounds Eluted | References |
| F1 (Apolar) | Hexane (B92381), Hexane:Dichloromethane (B109758) | Hydrocarbons, Sterols | [4][12] |
| F2 (Keto-lipids) | Dichloromethane, Dichloromethane:Acetone | Ketones | [4] |
| F3 (GDGTs) | Dichloromethane:Methanol (e.g., 95:5 v/v), Hexane:Ethyl Acetate | GDGTs (isoGDGTs and brGDGTs) | [1][3] |
| F4 (Polar lipids) | Methanol, Chloroform:Methanol:Water | Phospholipids, Glycolipids | [4][12] |
Experimental Protocols
Protocol 1: GDGT Isolation using Silica Gel SPE
This protocol describes the fractionation of a total lipid extract (TLE) to isolate the GDGT fraction using a silica gel solid-phase extraction cartridge.
Materials:
-
Silica gel SPE cartridge (e.g., 500 mg, 6 mL)
-
Total Lipid Extract (TLE) dissolved in a minimal amount of dichloromethane (DCM) or hexane.
-
Solvents: Hexane, Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade.
-
Glass vials for fraction collection.
-
SPE manifold (optional, for parallel processing).
-
Nitrogen evaporator.
Methodology:
-
Cartridge Conditioning:
-
Pass 6 mL of hexane through the silica gel cartridge to activate the sorbent. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Dissolve the dried TLE in a small volume (e.g., 1 mL) of the loading solvent (hexane or DCM).
-
Load the dissolved sample onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent bed slowly.
-
-
Fractionation and Elution:
-
Fraction 1 (Apolar Lipids): Elute with 10 mL of hexane:DCM (1:1, v/v). This fraction contains hydrocarbons and other non-polar lipids. Collect this fraction in a labeled vial if analysis of these compounds is desired.
-
Fraction 2 (GDGTs): Elute the GDGTs with 10 mL of DCM:MeOH (95:5, v/v).[1] Collect this fraction in a clean, labeled vial. This is the fraction of interest.
-
Fraction 3 (Polar Lipids): Elute with 10 mL of MeOH. This fraction contains phospholipids and other highly polar lipids.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the GDGT fraction (Fraction 2) under a gentle stream of nitrogen.
-
Reconstitute the dried GDGTs in a known volume of an appropriate solvent for HPLC-MS analysis (e.g., hexane:isopropanol, 99:1, v/v).
-
Protocol 2: GDGT Isolation using Alumina SPE
This protocol is an alternative to silica gel SPE, particularly useful when dealing with samples that may be unstable under acidic conditions.
Materials:
-
Neutral Alumina SPE cartridge (e.g., 500 mg, 6 mL)
-
Total Lipid Extract (TLE) dissolved in a minimal amount of dichloromethane (DCM).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade.
-
Glass vials for fraction collection.
-
SPE manifold (optional).
-
Nitrogen evaporator.
Methodology:
-
Cartridge Conditioning:
-
Wash the alumina cartridge with 6 mL of DCM to condition the sorbent.
-
-
Sample Loading:
-
Dissolve the TLE in a small volume (e.g., 1 mL) of DCM.
-
Apply the sample to the top of the conditioned alumina bed.
-
-
Fractionation and Elution:
-
Fraction 1 (Apolar Fraction): Elute with 10 mL of DCM. Collect this fraction if other lipid classes are of interest.
-
Fraction 2 (Polar/GDGT Fraction): Elute the GDGTs with 10 mL of DCM:MeOH (95:5, v/v).[1] This fraction will contain the GDGTs.
-
-
Drying and Reconstitution:
-
Dry the GDGT fraction under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for subsequent analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described SPE protocols.
Caption: Workflow for GDGT isolation using silica gel SPE.
Caption: Workflow for GDGT isolation using alumina SPE.
References
- 1. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 2. Research Progress in Analytical Methods of Biomarker GDGTs in Geological Environments [ykcs.ac.cn]
- 3. Operational Laboratory Methods for GDGTs Groups Separation [jouc.xml-journal.net]
- 4. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 5. specartridge.com [specartridge.com]
- 6. specartridge.com [specartridge.com]
- 7. affinisep.com [affinisep.com]
- 8. hawach.com [hawach.com]
- 9. hawach.com [hawach.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. sphinxsai.com [sphinxsai.com]
- 12. aocs.org [aocs.org]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Caldarchaeol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caldarchaeol, also known as dibiphytanyl diglycerol (B53887) tetraether (GDGT-0), is a membrane-spanning lipid characteristic of many archaea.[1] Its unique structure, consisting of two biphytane chains linked to two glycerol (B35011) moieties via ether bonds, provides exceptional stability to archaeal membranes, enabling these organisms to thrive in extreme environments. The analysis of this compound and its derivatives is crucial for various fields, including geochemistry, paleoclimatology, and biotechnology. In the context of drug development, archaeal lipids are being explored for the creation of highly stable liposomes for drug delivery.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, the analysis of large and non-volatile molecules like this compound by conventional GC-MS is challenging. High-temperature gas chromatography (HTGC), capable of reaching temperatures up to 450°C, is required for the analysis of these intact core lipids.[1] While derivatization to increase volatility is a common strategy for large molecules, recent studies have shown that core GDGTs can be analyzed directly by HTGC-MS without derivatization.
This document provides detailed application notes and protocols for the analysis of this compound derivatives by GC-MS, with a focus on sample preparation, analytical instrumentation, and data interpretation.
Experimental Protocols
Sample Preparation: Extraction of Total Lipids
The first step in the analysis of this compound is the extraction of total lipids from the sample matrix (e.g., archaeal biomass, sediment, or soil). The Bligh-Dyer method is a commonly used and effective procedure for this purpose.
Materials:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Sample (lyophilized)
-
Sonicator
-
Centrifuge
-
Glass centrifuge tubes
-
Rotary evaporator
Protocol:
-
Weigh approximately 1-5 g of the lyophilized and homogenized sample into a glass centrifuge tube.
-
Add a mixture of DCM:MeOH:H2O in a ratio of 1:2:0.8 (v/v/v) to the sample.
-
Sonicate the mixture for 15-20 minutes to ensure thorough extraction of lipids.
-
Centrifuge the sample at 2500 rpm for 10 minutes to separate the solid and liquid phases.
-
Collect the supernatant (the liquid phase) in a separate glass vial.
-
Repeat the extraction process (steps 2-5) two more times to maximize lipid recovery.
-
Combine all the supernatants.
-
Add DCM and deionized water to the combined supernatant to achieve a final DCM:MeOH:H2O ratio of 1:1:0.9 (v/v/v). This will induce phase separation.
-
After vigorous mixing, allow the phases to separate. The bottom layer will be the DCM phase containing the total lipid extract.
-
Carefully collect the DCM layer and concentrate it using a rotary evaporator under reduced pressure.
-
The resulting total lipid extract can be stored at -20°C until further analysis.
Optional Derivatization: Trimethylsilylation
For certain applications or when using conventional GC-MS, derivatization of the hydroxyl groups of this compound can enhance volatility. Trimethylsilylation is a common derivatization technique.
Materials:
-
Total lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials
Protocol:
-
Transfer a known amount of the dried total lipid extract into a GC vial.
-
Add 50 µL of anhydrous pyridine to dissolve the lipid extract.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) Analysis
Instrumentation:
-
A high-temperature gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
A high-temperature capillary column suitable for lipid analysis (e.g., Agilent J&W DB-1ht, 15 m x 0.25 mm x 0.1 µm).
HTGC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 380°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 15°C/min to 320°C |
| Ramp 2 | 5°C/min to 420°C, hold for 15 min |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-1500 |
| Solvent Delay | 5 min |
Data Presentation
Quantitative analysis of this compound and its derivatives by GC-MS often relies on relative abundance due to the limited availability of commercial standards. The following table presents a representative dataset of the relative abundance of hydroxylated GDGTs (natural derivatives of this compound) found in Baltic Sea sediments, as an example of how such data can be structured.[2][3]
| Compound | Relative Abundance (%) in Surface Sediments |
| OH-GDGT-0 | 85.0 |
| OH-GDGT-1 | 10.0 |
| OH-GDGT-2 | 5.0 |
Note: This data is illustrative and based on published findings.[2] Actual relative abundances will vary depending on the sample.
Visualizations
Experimental Workflow for GC-MS Analysis of this compound Derivatives
Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.
Logical Relationship of Analytical Steps
Caption: Logical steps in the GC-MS analysis of this compound.
References
Application Notes and Protocols: Structural Elucidation of Caldarchaeol using Nuclear Magnetic Resonance (NMR)
Introduction
Caldarchaeol, also known as dibiphytanyl diglycerol (B53887) tetraether (GDGT-0), is a key membrane-spanning lipid found in many species of Archaea.[1] Its unique structure, consisting of two biphytane chains linking two glycerol (B35011) units via ether bonds, contributes to the exceptional stability of archaeal membranes, enabling these organisms to thrive in extreme environments.[1][2] The precise structural elucidation of this compound is crucial for understanding its role in membrane biophysics and for its application as a biomarker in geochemical and paleoclimatological studies.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of complex organic molecules like this compound.[4] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide invaluable information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule, allowing for unambiguous structure determination and stereochemical assignment.[5][6][7]
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using NMR spectroscopy, intended for researchers, scientists, and professionals in drug development and related fields.
Data Presentation: NMR Chemical Shift Assignments for this compound (GDGT-0)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (GDGT-0) as reported in the literature. These values were obtained in CDCl₃ at 300 K.[8] The numbering of the carbon atoms is based on the established nomenclature for glycerol dibiphytanyl glycerol tetraethers.
Table 1: ¹H NMR Chemical Shift Data for this compound (GDGT-0) [8]
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
| H-1a, H-1'a | 3.62 | dd |
| H-1b, H-1'b | 3.44 | dd |
| H-2, H-2' | 3.68 | m |
| H-3a, H-3'a | 3.52 | m |
| H-3b, H-3'b | 3.52 | m |
| Biphytane Chain CH, CH₂, CH₃ | 0.82 - 1.80 | m |
| OH | 2.20 | br s |
Table 2: ¹³C NMR Chemical Shift Data for this compound (GDGT-0) [8]
| Carbon(s) | Chemical Shift (ppm) |
| C-1, C-1' | 62.1 |
| C-2, C-2' | 78.4 |
| C-3, C-3' | 70.3 |
| Biphytane Chain CH | 37.4, 37.5, 32.8, 29.9 |
| Biphytane Chain CH₂ | 39.4, 37.3, 28.0, 24.8, 24.5 |
| Biphytane Chain CH₃ | 19.8, 19.7 |
Experimental Protocols
A logical workflow is essential for the successful isolation and NMR analysis of this compound. The following protocols describe the key steps from the extraction of total lipids from archaeal biomass to the acquisition of high-resolution NMR data.
Extraction of Total Lipids from Archaeal Biomass
This protocol is a modified Bligh-Dyer method, optimized for the efficient extraction of polar lipids from archaeal cells.[9][10]
Materials:
-
Lyophilized archaeal cell paste
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trichloroacetic acid (TCA) buffer (50 g/L, pH 2)
-
Glass centrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1-5 g of lyophilized archaeal biomass into a glass centrifuge tube.
-
Add a monophasic solvent mixture of DCM:MeOH:TCA buffer in a ratio of 1:2:0.8 (v/v/v). For 1 g of biomass, use 10 mL of DCM, 20 mL of MeOH, and 8 mL of TCA buffer.
-
Sonicate the mixture in an ultrasonic bath for 10-15 minutes to ensure cell lysis and efficient extraction.
-
Centrifuge the mixture at 2,500 rpm for 10 minutes to pellet the cell debris.
-
Carefully decant the supernatant (total lipid extract) into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete recovery of the lipids.
-
Combine all the supernatant fractions.
-
Add DCM and TCA buffer to the combined extract to achieve a final DCM:MeOH:TCA buffer ratio of 2:2:1.8 (v/v/v), which will induce phase separation.
-
Mix thoroughly and allow the phases to separate. The lower phase will contain the lipids.
-
Carefully collect the lower DCM phase.
-
Concentrate the lipid extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting dried total lipid extract can be stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C until further purification.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This compound (GDGT-0) can be isolated from the total lipid extract using preparative HPLC.[8]
Materials:
-
Dried total lipid extract
-
n-hexane (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
HPLC system with a preparative normal-phase column (e.g., silica (B1680970) or cyano-bonded silica)
-
Fraction collector
Procedure:
-
Dissolve the dried total lipid extract in a small volume of n-hexane:isopropanol (99:1, v/v).
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Set up the preparative HPLC system with a normal-phase column.
-
Equilibrate the column with 99% n-hexane and 1% isopropanol at a suitable flow rate (e.g., 2-5 mL/min).
-
Inject the dissolved lipid extract onto the column.
-
Elute the lipids using a linear gradient to increase the polarity of the mobile phase. A typical gradient might be from 1% to 10% isopropanol over 40-60 minutes.[8]
-
Monitor the elution of compounds using a suitable detector (e.g., an evaporative light scattering detector or a UV detector at low wavelength).
-
Collect fractions corresponding to the elution time of GDGT-0. The identity and purity of the fractions should be confirmed by analytical HPLC-MS.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.
NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Purified this compound
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
5 mm NMR tubes
-
Vortex mixer
Procedure:
-
Ensure the NMR tube is clean and dry.
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.
-
Gently vortex the sample to ensure complete dissolution.
-
Transfer the solution to the 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 300 K).[8]
-
Process the acquired data using appropriate NMR software. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Visualizations
Structure and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and the experimental workflow for its structural elucidation.
Caption: Chemical structure of this compound (GDGT-0).
Caption: Experimental workflow for this compound structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Identification of a protein responsible for the synthesis of archaeal membrane-spanning GDGT lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Discovery, structure and mechanism of a tetraether lipid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Methanogen Activity in Sediments Using Caldarchaeol
Introduction
Methanogenic archaea are key players in the global carbon cycle, producing methane (B114726) in anoxic environments such as marine and freshwater sediments.[1] Tracing their activity and biomass in geological records is crucial for understanding biogeochemical processes and paleoenvironments. Caldarchaeol, a core membrane lipid of many archaea, serves as a robust biomarker for this purpose.[2] this compound is a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT), a class of lipids known for its high preservation potential in sediments.[3] Its presence, abundance, and isotopic composition can provide quantitative insights into the past and present activity of methanogenic communities.[4] These notes provide detailed protocols for the extraction, analysis, and interpretation of this compound from sediment samples.
Principle
The cell membranes of archaea are fundamentally different from those of bacteria and eukaryotes, characterized by ether-linked, isoprenoid hydrocarbon chains. Methanogens, being archaea, synthesize a variety of these lipids, including the diether archaeol (B159478) and the tetraether this compound.[4] These lipids are well-preserved in sediments over geological timescales. Therefore, by extracting and quantifying this compound in sediment cores, one can reconstruct the historical abundance of archaea, including methanogens.
Furthermore, compound-specific isotope analysis of this compound can directly link it to methane cycling. Methanogens that utilize CO2/H2 or acetate (B1210297) for methanogenesis produce lipids that are typically enriched in 13C. Conversely, archaea involved in the anaerobic oxidation of methane (AOM), a process sometimes referred to as "reverse methanogenesis," incorporate highly 13C-depleted methane into their biomass, resulting in this compound with exceptionally low δ13C values (e.g., as low as -121‰).[4][5] This isotopic signature is a powerful tool for identifying zones of intense methane flux and AOM activity, often mediated by consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria.[4][6]
Experimental Workflow
The overall workflow for analyzing this compound in sediments involves several key stages, from sample collection to data interpretation.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: Sediment Sample Preparation
This protocol details the steps for preparing sediment samples for lipid extraction.
-
Sample Collection: Collect sediment cores using appropriate coring equipment to maintain stratigraphic integrity.
-
Storage: Immediately freeze samples at -20°C or, ideally, -80°C to halt biological activity.
-
Sub-sampling: Work in a clean environment to avoid contamination. Sub-sample the frozen core at desired depth intervals.
-
Homogenization: Homogenize each sub-sample to ensure the portion taken for extraction is representative.
-
Freeze-Drying: Lyophilize the homogenized sub-samples until fully dry (typically 48-72 hours). This removes water, which can interfere with solvent extraction efficiency.[7][8] Record the dry weight.
-
Grinding: Grind the freeze-dried sediment to a fine, homogenous powder using a clean mortar and pestle.
Protocol 2: Total Lipid Extraction (TLE)
This protocol uses an Accelerated Solvent Extractor (ASE) for efficient lipid recovery. A manual sonication method is also described as an alternative.
Method A: Accelerated Solvent Extraction (ASE)
-
Cell Preparation: Pack an ASE cell with the powdered sediment sample (typically 2-10 g, depending on organic content). Fill any remaining void space with clean, pre-combusted sand.
-
Extraction Parameters: Use a solvent mixture of Dichloromethane (DCM):Methanol (MeOH) (9:1, v/v).[9]
-
ASE Cycle: Perform the extraction at elevated temperature and pressure (e.g., 120°C, 100 bar).[9] Run 2-3 static cycles.
-
Collection: Collect the resulting Total Lipid Extract (TLE) in a clean vial.
-
Solvent Removal: Evaporate the solvent from the TLE under a gentle stream of nitrogen gas (N2) at a controlled temperature (e.g., 30-40°C).
-
Storage: Store the dried TLE at -20°C until further processing.
Method B: Manual Ultrasonic Extraction
-
Solvent Addition: Place 2-10 g of powdered sediment into a solvent-rinsed centrifuge tube. Add ~40 mL of DCM:MeOH (9:1, v/v).[10]
-
Sonication: Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes.[7][10] Monitor the temperature to keep it below 30°C.[10]
-
Centrifugation: Centrifuge the sample at ~4,700 rpm for 10 minutes to pellet the sediment.[10]
-
Supernatant Collection: Carefully pipette the solvent supernatant into a clean round-bottom flask.
-
Repeat: Repeat steps 1-4 two more times on the sediment pellet, combining the supernatants each time.
-
Solvent Removal & Storage: Evaporate the solvent and store the TLE as described in the ASE method.
Protocol 3: Lipid Fractionation by Solid Phase Extraction (SPE)
This protocol separates the TLE into different polarity fractions to isolate GDGTs.
-
Column Preparation: Prepare a solid-phase extraction column using a Pasteur pipette plugged with pre-combusted glass wool and filled with activated silica (B1680970) gel (~500 mg).
-
Sample Loading: Re-dissolve the dried TLE in a minimal amount of hexane (B92381) and load it onto the top of the silica gel column.
-
Elution of Fractions:
-
Fraction 1 (Apolar): Elute with 2-3 column volumes of hexane or hexane:DCM. This fraction contains hydrocarbons and is discarded for GDGT analysis.
-
Fraction 2 (Polar): Elute the GDGTs and other polar lipids with 3-4 column volumes of DCM:MeOH (1:1, v/v).[9]
-
-
Solvent Removal: Collect the polar fraction and evaporate the solvent under a stream of N2.
-
Final Preparation: Re-dissolve the dried polar fraction in a known volume of hexane:isopropanol (99:1, v/v) in preparation for analysis. Filter through a 0.45 µm PTFE syringe filter.
Protocol 4: Quantification by HPLC-APCI-MS
High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source is the standard method for GDGT analysis.[8][11]
-
Chromatographic Separation:
-
Column: Use a normal-phase silica column (e.g., Alltech Prevail Cyano, 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase: Employ a gradient elution, for example, starting with 99% Hexane / 1% Isopropanol and ramping to 98.2% Hexane / 1.8% Isopropanol.
-
Flow Rate: Maintain a constant flow rate, e.g., 0.2 mL/min.
-
Column Temperature: Keep the column at a stable temperature, e.g., 30°C.
-
-
MS Detection (APCI Source):
-
Ionization Mode: Positive ion mode.
-
APCI Settings: Nebulizer temperature ~400°C, vaporizer temperature ~350°C, sheath gas (N2) ~40 psi, corona discharge current ~5 µA.
-
Detection Method: Use Selected Ion Monitoring (SIM) to target the protonated molecular ions ([M+H]+) of this compound (GDGT-0) and its cyclized variants (GDGT-1 to GDGT-8), as well as an internal standard (e.g., C46 GDGT).[12]
-
-
Quantification: Integrate the peak areas of the target GDGTs and the internal standard. Calculate the concentration based on the response factor relative to the known concentration of the added internal standard.
Data Presentation
Quantitative data should be organized into clear tables for comparison and interpretation.
Table 1: Representative Abundance of Archaeal Lipids in Sediments
| Location/Environment | Depth (cmbsf*) | Archaeol (ng/g sed) | This compound (GDGT-0) (ng/g sed) | Reference |
|---|---|---|---|---|
| Hypersaline Lagoon | 0-2 | High (primary lipid) | Low | [2] |
| Hypersaline Lagoon | >100 | Present | Increased relative to surface | [2] |
| Gulf of Cádiz Mud Volcano | Varies | Present | Present | [13] |
| Mediterranean Mud Volcano | Surface | Abundant | Present | [4] |
*cmbsf: centimeters below sea floor
Table 2: Compound-Specific Isotope (δ¹³C) Values of Archaeal Lipids in Methane-Rich Sediments
| Lipid Biomarker | δ¹³C Value (‰ PDB) | Inferred Microbial Process | Reference |
|---|---|---|---|
| Archaeol | -65 to -95 | Anaerobic Oxidation of Methane (AOM) | [4] |
| Hydroxyarchaeol | -65 to -95 | Anaerobic Oxidation of Methane (AOM) | [4] |
| Diether Lipids | -104 to -121 | Anaerobic Oxidation of Methane (AOM) | [5] |
| Crocetane/PMI | -104 to -111 | Anaerobic Oxidation of Methane (AOM) |[5][14] |
Biochemical Context and Data Interpretation
The presence and structure of this compound are directly linked to the methanogenic archaea that produce it.
Caption: Origin of the this compound signal in sediments.
Interpretation:
-
Abundance: High concentrations of this compound and archaeol in a sediment layer indicate a significant past or present population of archaea. In methane-rich environments, this is often dominated by methanogens or anaerobic methanotrophs (ANME).[4]
-
Isotopic Signature (δ¹³C): This is the most direct tracer for methane-related activity. Extremely low δ¹³C values (highly negative) in this compound are strong evidence that the archaea were consuming 13C-depleted methane, a hallmark of AOM.[4][5]
-
GDGT Cyclization: The number of cyclopentane (B165970) rings in GDGTs (e.g., GDGT-1, GDGT-2) can vary in response to environmental factors like temperature and pH, although this is more established for crenarchaeol (TEX86 proxy).[16][17] For methanogens, an increase in tetraether lipids (like this compound) relative to diether lipids (archaeol) may be a response to environmental stress like low pH.[18]
References
- 1. [PDF] Identification of Methanogenic archaea in the Hyporheic Sediment of Sitka Stream | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibiphytanyl Ether Lipids in Nonthermophilic Crenarchaeotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methanogen activity and microbial diversity in Gulf of Cádiz mud volcano sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 11. Rapid discrimination of archaeal tetraether lipid cores by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecoss.nau.edu [ecoss.nau.edu]
- 13. Frontiers | Methanogen activity and microbial diversity in Gulf of Cádiz mud volcano sediments [frontiersin.org]
- 14. Novel archaeal macrocyclic diether core membrane lipids in a methane-derived carbonate crust from a mud volcano in the Sorokin Trough, NE Black Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. teagasc.ie [teagasc.ie]
Development of archaeosomes using Caldarchaeol for drug delivery.
Application Notes and Protocols for Researchers
The burgeoning field of nanomedicine continually seeks robust and versatile drug delivery platforms. Archaeosomes, liposomes formulated from the unique lipids of Archaea, have emerged as a promising candidate, offering superior stability and biocompatibility compared to their conventional counterparts. This document provides detailed application notes and experimental protocols for the development of archaeosomes using caldarchaeol, a tetraether lipid, for advanced drug delivery applications.
Introduction to this compound Archaeosomes
Archaeosomes are vesicular systems composed of polar lipids extracted from Archaea. The defining feature of these lipids is the presence of ether linkages, in contrast to the ester linkages found in lipids of bacteria and eukaryotes. This structural distinction confers remarkable resistance to enzymatic degradation, extreme pH, and high temperatures.
This compound, a bipolar tetraether lipid, forms the building block of exceptionally stable archaeosomes. Its unique molecular architecture, spanning the entire membrane, results in a monolayer vesicle structure that exhibits reduced permeability and enhanced rigidity. These properties make this compound-based archaeosomes ideal carriers for a wide range of therapeutic agents, protecting them from premature degradation and enabling controlled release.[1][2][3][4][5][6][7][8][9][10][11][12]
Key Advantages of this compound Archaeosomes:
-
Enhanced Stability: Resistant to acidic and alkaline pH, high temperatures, and enzymatic degradation by phospholipases.[1][11][12]
-
Reduced Permeability: The monolayer structure formed by this compound minimizes leakage of encapsulated drugs.
-
Biocompatibility: Generally considered safe and non-toxic.[13]
-
Versatility: Capable of encapsulating both hydrophilic and hydrophobic drugs.[4][7][9]
Quantitative Data Summary
The physicochemical characteristics of this compound-based archaeosomes are critical for their performance as drug delivery vehicles. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of Paclitaxel-Loaded Archaeosomes
| Archaeosome Composition | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Halobacterium salinarum lipids + Cholesterol | Paclitaxel | 425 | - | 96.32 | [14][15] |
| Methanogenic archaebacteria lipids | Paclitaxel | 521.4 | - | - | [16] |
| - | Paclitaxel | 430 | -15 | - | [17][18] |
| - | No Drug (Control) | 460 | -14 | - | [17][18] |
Table 2: Physicochemical Properties of Insulin-Loaded Archaeosomes
| Archaeosome Composition | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release | Reference |
| Sulfolobus acidocaldarius lipids (di- and tetraether) | Insulin | ~100 | Negative | ~35 | Slow release, strong adhesion to cell membranes | [4][19][20][21] |
| Sulfolobus acidocaldarius lipids (di- and tetraether) | Calcein (model drug) | ~100 | Negative | - | ~5% release after 24h in simulated intestinal fluids | [4][19][20][21] |
Table 3: Physicochemical Properties of Betamethasone (B1666872) Dipropionate-Loaded Archaeosomes
| Archaeosome Composition | Drug | Vesicle Size | Zeta Potential | Incorporation Efficiency | Reference |
| Halobacterium salinarum lipids | Betamethasone Dipropionate | Not Specified | Not Specified | Not Specified | [6][7][22] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-based archaeosomes are provided below.
Archaeosome Preparation
Several methods can be employed to prepare archaeosomes, with the choice depending on the desired vesicle characteristics and the nature of the drug to be encapsulated.
Protocol 1: Thin-Film Hydration Method
This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (ULVs).
-
Lipid Film Formation:
-
Dissolve the this compound-rich lipid extract and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 30°C) to form a thin, uniform lipid film on the flask wall.[7]
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[13]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The hydration temperature should be above the lipid phase transition temperature.
-
This process results in the formation of MLVs.
-
Protocol 2: Sonication for Size Reduction
To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated.
-
Probe Sonication:
-
Place the MLV suspension in an ice bath to prevent overheating.
-
Sonicate the suspension using a probe sonicator at a specific power output and duty cycle (e.g., 80% amplitude for 4 minutes).[4]
-
-
Bath Sonication:
-
Alternatively, place the MLV suspension in a bath sonicator for a defined period (e.g., 10 minutes).[16]
-
Protocol 3: Extrusion for Unilamellar Vesicles
Extrusion is a common method to produce ULVs with a defined size.
-
Prepare the Extruder: Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm or 200 nm).
-
Extrusion Process:
Protocol 4: Microfluidics for Controlled Production
Microfluidics offers a continuous and scalable method for producing archaeosomes with precise control over size and polydispersity.
-
Prepare Solutions:
-
Dissolve the this compound lipids in a water-miscible organic solvent (e.g., a mixture of DMSO and isopropanol (B130326) or ethanol).
-
Prepare the aqueous phase, which may contain the hydrophilic drug.
-
-
Microfluidic Mixing:
-
Pump the lipid-organic phase and the aqueous phase through a microfluidic chip (e.g., a staggered herringbone micromixer).
-
The rapid mixing of the two streams induces the self-assembly of lipids into archaeosomes.
-
The final particle size is controlled by the flow rate ratio of the two phases and the total flow rate.[21][23][24]
-
-
Purification: Remove the organic solvent and non-encapsulated drug by dialysis or ultrafiltration.[23]
Drug Loading
The method of drug loading depends on the physicochemical properties of the drug.
-
Passive Loading (for hydrophilic drugs): The drug is dissolved in the aqueous buffer used for the hydration of the lipid film. The encapsulation efficiency is influenced by the lipid concentration and the hydration volume.
-
Active Loading (for lipophilic drugs): The drug is co-dissolved with the lipids in the organic solvent before the formation of the lipid film.
Determination of Encapsulation Efficiency:
-
Separate the drug-loaded archaeosomes from the unencapsulated drug using methods like dialysis, ultracentrifugation, or size exclusion chromatography.
-
Quantify the amount of drug in the archaeosome fraction and the total amount of drug used.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of drug in archaeosomes / Total amount of drug used) x 100
Visualization of Experimental Workflows and Cellular Uptake Pathway
Diagram 1: Experimental Workflow for Archaeosome Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound archaeosomes.
Diagram 2: Proposed Signaling Pathway for Cellular Uptake of Phosphatidylserine-Exposing Archaeosomes
Caption: Receptor-mediated endocytosis of phosphatidylserine-exposing archaeosomes.
Cellular Uptake and Intracellular Trafficking
The interaction of archaeosomes with cells is a critical step in drug delivery. Studies have shown that archaeosomes can be taken up by cells through endocytosis.[1][25] For archaeosomes that expose phosphatidylserine on their surface, this uptake can be a receptor-mediated process.[1][2][3][26]
The proposed mechanism involves the binding of phosphatidylserine on the archaeosome surface to phosphatidylserine receptors (PSRs) on the cell membrane. This binding can trigger a signaling cascade, often involving the recruitment of downstream effector proteins like the ELMO/Dock180 complex, which in turn activates small GTPases such as Rac1.[27] Activated Rac1 then promotes the rearrangement of the actin cytoskeleton, leading to the engulfment of the archaeosome through phagocytosis or a related endocytic pathway.[27]
Once internalized, the archaeosomes are enclosed within endosomes. The acidic environment of the late endosomes and lysosomes can facilitate the release of the encapsulated drug, which can then exert its therapeutic effect within the cell. The remarkable stability of the this compound membrane ensures that the drug is protected until it reaches the desired intracellular compartment.
Conclusion
This compound-based archaeosomes represent a highly promising platform for the development of next-generation drug delivery systems. Their exceptional stability, biocompatibility, and versatility make them suitable for a wide array of therapeutic applications. The protocols and data presented in this document provide a foundational guide for researchers and drug development professionals to explore the full potential of this innovative nanotechnology. Further research into the specific cellular uptake mechanisms and in vivo fate of these vesicles will undoubtedly pave the way for their clinical translation.
References
- 1. Archaeosomes varying in lipid composition differ in receptor-mediated endocytosis and differentially adjuvant immune responses to entrapped antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Archaeosomes varying in lipid composition differ in receptor-mediated endocytosis and differentially adjuvant immune responses to entrapped antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Archaeosomes for Oral Drug Delivery: From Continuous Microfluidics Production to Powdered Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archaeosomes as carriers for topical delivery of betamethasone dipropionate: in vitro skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. Archaeosomes: an excellent carrier for drug and cell delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Providing the Formulation of Nanoarchaeosomal Paclitaxel and Evaluating Parameters of Encapsulation, Particle Size and Size Distribution – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Archaeosome: As New Drug Carrier for Delivery of Paclitaxel to Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waocp.com [waocp.com]
- 18. Synthesis of Paclitaxel Loaded on Nanoparticles of Archaeosomes and Investigation of Its Anti-cancer Properties | Asian Pacific Journal of Cancer Biology [waocp.com]
- 19. researchgate.net [researchgate.net]
- 20. Archaeosomes for Oral Drug Delivery: From Continuous Microfluidics Production to Powdered Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Archaeosomes for Oral Drug Delivery: From Continuous Microfluidics Production to Powdered Formulations | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. The role of phosphatidylserine recognition receptors in multiple biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stable Isotope Analysis of Caldarchaeol for Biogeochemical and Pharmaceutical Research
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Caldarchaeol, a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT-0), is a core membrane lipid of many archaea. Its unique membrane-spanning structure provides exceptional stability, allowing archaea to thrive in extreme environments. In biogeochemical studies, this compound serves as a critical biomarker for tracing the activity of specific archaeal communities, particularly those involved in methane (B114726) cycling. Its stable isotopic composition (δ¹³C and δ²H) provides a powerful tool for elucidating carbon and hydrogen sources and metabolic pathways in various environments. Furthermore, the remarkable stability of this compound has garnered interest in the pharmaceutical industry, where it is a key component of archaeosomes—highly stable liposomes with potential as advanced drug delivery vehicles.
These notes provide a comprehensive overview of the applications of this compound stable isotope analysis and detailed protocols for its extraction, purification, and isotopic measurement.
Biogeochemical Applications
The primary biogeochemical application of this compound stable isotope analysis is tracing the carbon sources of archaea. This is particularly valuable in environments where methane is a key component of the carbon cycle, such as marine sediments at cold seeps and hydrothermal vents.
-
Anaerobic Oxidation of Methane (AOM): In anoxic marine sediments, consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria mediate the oxidation of methane.[1] ANME archaea that consume methane incorporate its highly ¹³C-depleted carbon into their biomass, including their membrane lipids. Consequently, this compound and other archaeal biomarkers with extremely negative δ¹³C values (as low as -130‰) are considered strong evidence for AOM.[2]
-
Methanogenesis: Conversely, methanogenic archaea produce methane and also synthesize this compound. The δ¹³C value of their this compound will reflect the carbon source (e.g., CO₂, acetate) and the isotopic fractionation associated with their specific methanogenic pathway.
-
Paleoclimate Proxies: While this compound itself is a poor direct indicator for specific taxa due to its wide distribution, its concentration relative to other GDGTs, such as crenarchaeol, is used in paleoclimate reconstructions.[3] The Archaeol and this compound Ecometric (ACE) index, for instance, has been proposed as a paleosalinity indicator.[4]
The dual-isotope approach, analyzing both δ¹³C and δ²H, provides deeper insights. The δ¹³C value primarily traces the carbon source (e.g., methane vs. dissolved inorganic carbon), while the δ²H value can provide information about the isotopic composition of the environmental water and the hydrogen fractionation associated with the organism's metabolism.[5]
Pharmaceutical & Biotechnological Applications
The exceptional stability of archaeal lipids against chemical and physical degradation makes them ideal for creating robust vesicles for drug delivery.[6][7]
-
Archaeosomes: Vesicles formulated from archaeal lipids are termed "archaeosomes".[8] Those constructed from the bipolar this compound can form stable monolayers, which are less permeable and more resistant to high temperatures, extreme pH, and enzymatic degradation compared to conventional liposomes made from phospholipids.[6][9]
-
Drug and Gene Delivery: The stability of this compound-containing archaeosomes makes them promising carriers for delivering sensitive drugs, proteins, and genes.[1][10] They can protect their cargo from the harsh conditions of the gastrointestinal tract, making them suitable for oral drug administration.[7]
-
Vaccine Adjuvants: Archaeosomes have also been shown to be effective as vaccine adjuvants, capable of promoting strong and long-lasting immune responses.[1]
Data Presentation: Isotopic Compositions of this compound
The following tables summarize typical stable isotope values for this compound-derived biphytanes (BP₀) and related archaeal lipids from different environments. Note that δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard, and δ²H values are relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.
Table 1: Representative δ¹³C Values of this compound (as BP₀) and Related Archaeal Lipids.
| Environment/Source | Lipid | δ¹³C (‰, VPDB) Range | Implied Carbon Source/Process | Reference(s) |
| Marine Methane Seep Sediments | This compound (BP₀) | -65 to -114 | Anaerobic Oxidation of Methane (AOM) | [11] |
| Mediterranean Mud Volcano | Archaeol | -20 to -96 | Anaerobic Methane Oxidation | [12] |
| Black Sea Sediments (Anoxic) | This compound (BP₀ from IPLs¹) | -20.9 to -37.0 | Heterotrophic activity, in-situ production | [13] |
| Black Sea Sediments (Anoxic) | This compound (BP₀ from CLs²) | -19.4 to -32.0 | Planktonic archaea, fossil remnants | [13] |
| General Marine Sediments | GDGTs | ~ -19 | Dissolved Inorganic Carbon (DIC) | [11] |
¹IPLs: Intact Polar Lipids, representing living or recently deceased biomass. ²CLs: Core Lipids, representing fossil biomass.
Table 2: Representative δ²H Values and Hydrogen Isotope Fractionation for Archaeal Lipids.
| Organism/Environment | Lipid | Measured δ²H (‰, VSMOW) | Lipid-Water Fractionation (²εL/W, ‰) | Reference(s) |
| Sulfolobus acidocaldarius (culture) | Biphytanes from GDGTs | - | -230 to -180 | [12] |
| Methane Seep Sediments | Isoprenoid GDGTs | ~ -222 (modeled benthic endmember) | - | [5] |
| Marine Planktonic Archaea | Isoprenoid GDGTs | ~ -308 (modeled planktonic endmember) | - | [5] |
| Environmental Samples (Methane Seep) | Isoprenoid GDGTs | ~ -150 to -200 | - | [7][14] |
Experimental Protocols & Workflows
The stable isotope analysis of this compound is a multi-step process requiring careful sample preparation and specialized analytical instrumentation.
Overall Experimental Workflow
The general workflow involves lipid extraction from a sample matrix, separation and purification of the GDGT fraction, and finally, compound-specific isotope analysis.
Protocol 1: Total Lipid Extraction (Modified Bligh-Dyer)
This protocol is adapted for extracting total lipids, including intact polar GDGTs, from sediment samples.[15][16][17]
-
Preparation: Weigh approximately 5-10 g of freeze-dried, homogenized sediment into a solvent-rinsed glass centrifuge tube.
-
Single Phase Extraction: Add a solvent mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v) to the tube, ensuring the sediment is fully submerged. For 5 g of sediment, a volume of ~20 mL is appropriate. Sonicate the mixture for 10 minutes.
-
Centrifugation: Centrifuge the tube at ~2500 rpm for 5 minutes to pellet the sediment. Decant the supernatant (the total lipid extract) into a clean glass separation funnel.
-
Repeat Extraction: Repeat steps 2 and 3 twice more on the sediment pellet, combining all supernatants in the separation funnel.
-
Phase Separation: To the combined extract in the separation funnel, add chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Shake vigorously and allow the phases to separate.
-
Collection: Collect the lower chloroform phase, which contains the total lipids, into a round-bottom flask.
-
Drying: Evaporate the solvent from the collected lipid fraction under reduced pressure using a rotary evaporator. The resulting dried total lipid extract (TLE) is ready for fractionation.
Protocol 2: GDGT Purification by Column Chromatography
This protocol separates the complex total lipid extract into fractions of differing polarity to isolate the GDGTs.
-
Column Preparation: Prepare a silica gel column by packing a glass column with activated silica gel (~5% deactivated with water) in hexane (B92381).
-
Loading: Dissolve the TLE from Protocol 1 in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Fractionation: Elute the column with solvents of increasing polarity:
-
Fraction 1 (Apolar): Elute with 2-3 column volumes of hexane. This fraction contains hydrocarbons.
-
Fraction 2 (Keto-lipids): Elute with 2-3 column volumes of hexane:dichloromethane (1:1 v/v).
-
Fraction 3 (Polar/GDGTs): Elute with 3-4 column volumes of dichloromethane:methanol (1:1 v/v). This fraction contains the GDGTs.
-
-
Collection: Collect the polar fraction and dry it under a gentle stream of N₂. This fraction is now enriched in GDGTs and ready for instrumental analysis.
Protocol 3: HPLC-APCI-MS for GDGT Quantification and Purification
High-Performance Liquid Chromatography (HPLC) coupled to an Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS) is used to separate individual GDGTs for quantification and for collection for subsequent isotope analysis.[4][15]
-
Column: A Prevail Cyano column (e.g., 2.1 mm × 150 mm, 3 μm) is commonly used.[15]
-
Mobile Phase: A gradient of n-hexane (Solvent A) and n-hexane:isopropanol (9:1 v/v, Solvent B) is used.
-
Gradient Program: Start with 10% B for 5 min, ramp to 18% B over 45 min, then flush with 100% B for 10 min.[15]
-
-
Flow Rate: ~0.2 mL/min.
-
APCI-MS Conditions:
-
Ionization Mode: Positive ion.
-
Vaporizer Temperature: ~400°C.
-
Capillary Temperature: ~250°C.
-
Detection: Selected Ion Monitoring (SIM) for the protonated molecules [M+H]⁺ of target GDGTs (e.g., m/z 1302 for this compound/GDGT-0).
-
Protocol 4: Compound-Specific Isotope Analysis (CSIA)
For δ¹³C Analysis (GC-C-IRMS): Analysis of intact GDGTs for δ¹³C is challenging due to their low volatility. The common method involves ether cleavage to release the biphytane (BP) core, which is then analyzed.
-
Ether Cleavage: The purified GDGT fraction is refluxed with HI to cleave the ether bonds, and the resulting alkyl iodides are reduced with LiAlH₄ to form biphytanes.
-
GC-C-IRMS: The biphytane fraction is injected into a Gas Chromatograph coupled via a combustion interface to an Isotope Ratio Mass Spectrometer.
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable for biphytane analysis.
-
Combustion Reactor: Converts eluting compounds to CO₂ at ~960°C.
-
Calibration: Isotope ratios are calibrated against a CO₂ reference gas of known isotopic composition.
-
For δ²H Analysis (HT-GC-P-IRMS): Recent advances allow for the direct analysis of intact GDGTs using high-temperature gas chromatography.[7][14][18][19]
-
Instrumentation: A GC system capable of high temperatures coupled via a pyrolysis interface to an IRMS is required.
-
HT-GC Conditions:
-
Pyrolysis Reactor: Converts eluting compounds to H₂ gas at high temperature (~1450°C) in the absence of oxygen.
-
Calibration: Isotope ratios are calibrated against an H₂ reference gas and corrected using standards of known isotopic composition run in the same sequence.
Data Interpretation Framework
The dual-isotope data (δ¹³C and δ²H) for this compound can be interpreted using a logical framework to infer the biogeochemical processes occurring in the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 5. egusphere.copernicus.org [egusphere.copernicus.org]
- 6. tandfonline.com [tandfonline.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Archaeosomes: an excellent carrier for drug and cell delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. jmpas.com [jmpas.com]
- 11. Isotopologue Ratios Identify 13C‐Depleted Biomarkers in Environmental Samples Impacted by Methane Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vu.nl [research.vu.nl]
- 13. Archaeal lipid concentration and isotopic data in Black Sea and underlying sediments [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Production of Branched Tetraether Lipids in the Lower Pearl River and Estuary: Effects of Extraction Methods and Impact on bGDGT Proxies [frontiersin.org]
- 16. epic.awi.de [epic.awi.de]
- 17. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 18. δ2H measurement of high molecular weight lipids - Elementar [elementar.com]
- 19. Determination of the δ2 H values of high molecular weight lipids by high-temperature gas chromatography coupled to isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Sampling and Preservation of Caldarchaeol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caldarchaeol, a key glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT) lipid, is a vital component of the cell membranes of many archaea. Its unique membrane-spanning structure provides stability in extreme environments, making it a molecule of significant interest in various fields, including drug development for creating robust liposomal delivery systems, and in Earth sciences as a biomarker for paleoenvironmental reconstructions. The integrity of this compound in environmental samples is paramount for accurate analysis. This document provides detailed application notes and protocols for field sampling and preservation techniques designed to minimize the degradation of this compound.
Due to the inherent stability of their ether-linked isoprenoid chains, archaeal lipids like this compound are generally more resistant to degradation than bacterial and eukaryotic ester-linked lipids. However, proper handling and preservation from the moment of collection are crucial to prevent alteration and ensure accurate quantification and structural analysis.
Data Presentation: Qualitative Comparison of Preservation Techniques
While quantitative data on the specific degradation kinetics of this compound under various storage conditions are limited in current literature, a wealth of research on GDGTs and other lipid biomarkers provides a strong basis for best practices. The following tables offer a qualitative comparison of the most common and recommended preservation methods. It is a critical area for future research to generate specific quantitative data on this compound stability.
Table 1: Qualitative Comparison of Primary Preservation Methods for this compound
| Preservation Method | Pros | Cons | Recommended Use |
| Flash Freezing in Liquid Nitrogen (-196°C) | - Rapidly halts biological and enzymatic activity- Considered the gold standard for preserving intact polar lipids (IPLs) | - Logistically challenging and potentially hazardous in the field- Requires specialized equipment (dewar) | Ideal for preserving the "living" signature of this compound (as IPLs) when logistics permit. |
| Freezing at -80°C | - Excellent long-term stability for both core and intact polar lipids- Effectively stops most degradation processes | - Requires access to an ultra-low temperature freezer, which may not be immediately available in the field | The recommended standard for long-term storage of all sample types for this compound analysis. |
| Freezing at -20°C | - Sufficient for short- to medium-term storage- More accessible than -80°C freezers | - Potential for some enzymatic or chemical degradation over long periods- Not ideal for preserving the most labile intact polar lipids | Suitable for temporary storage during transport from the field to the laboratory. |
| Freeze-Drying (Lyophilization) | - Results in a lightweight, stable sample that can be stored at room temperature for extended periods- Reduces the potential for hydrolytic degradation | - May introduce biases in the relative abundances of different lipid classes- Potential for oxidative damage if not performed correctly | Useful for long-term archival and for samples that will be transported over long distances without a cold chain. |
| Storage at 4°C | - May be acceptable for very short-term storage (hours) | - Significant potential for microbial and enzymatic degradation of lipids | Not recommended for anything other than immediate, short-term holding before processing. |
| Storage at Ambient Temperature | - No special equipment required | - Rapid and significant degradation of lipids, especially intact polar lipids | Strongly not recommended for any duration. |
Table 2: Considerations for Sample Matrices
| Sample Matrix | Key Preservation Considerations |
| Sediment Cores | - Minimize oxygen exposure for anoxic sediments.- Sub-sample cores in a controlled environment as quickly as possible.- Freeze or freeze-dry sub-samples immediately. |
| Water Column (Suspended Particulate Matter) | - Filter water immediately upon collection.- Flash-freeze or freeze filters at -80°C as soon as possible.- Minimize the time between filtration and freezing. |
| Microbial Cultures | - Harvest cells by centrifugation.- Create a cell pellet and flash-freeze or freeze at -80°C immediately. |
Experimental Protocols
The following protocols outline the recommended procedures for collecting and preserving sediment and water samples for this compound analysis.
Protocol 1: Sediment Core Sampling and Preservation
Objective: To collect sediment cores and process them for the optimal preservation of this compound and other GDGTs.
Materials:
-
Core sampler (e.g., piston corer, multi-corer)
-
Pre-cleaned (solvent-rinsed) core liners
-
Core caps
-
Core extruder
-
Pre-cleaned (solvent-rinsed) spatulas and sampling tools
-
Sample containers (e.g., glass jars with PTFE-lined lids, combusted aluminum foil)
-
Labeling materials
-
Liquid nitrogen or dry ice for flash-freezing (if available)
-
-80°C freezer for long-term storage
Procedure:
-
Core Collection:
-
Deploy the coring device to collect the sediment core.
-
Retrieve the core and carefully cap both ends of the core liner to minimize disturbance and exposure to air.
-
Store the core vertically at 4°C until extrusion and sub-sampling. This should be done as soon as possible, ideally within a few hours of collection.
-
-
Core Extrusion and Sub-sampling:
-
In a clean laboratory environment, carefully extrude the core.
-
Clean the outer surface of the extruded core section to be sampled with a pre-cleaned spatula to remove any potential contaminants from the core liner.
-
Using clean sampling tools, collect sub-samples at the desired depth intervals. For lipid analysis, it is crucial to avoid contact with plastic materials.
-
Place the sub-samples into pre-cleaned glass jars with PTFE-lined lids or wrap them in combusted aluminum foil.
-
-
Preservation:
-
Immediate Freezing (Recommended): Immediately place the collected sub-samples into a -80°C freezer. If a -80°C freezer is not immediately available, store samples on dry ice during transport and transfer to a -80°C freezer as soon as possible. For short-term storage, a -20°C freezer can be used, but transfer to -80°C for long-term preservation is highly recommended.[1]
-
Freeze-Drying (Alternative): If freeze-drying is the chosen method, freeze the samples at -80°C first and then lyophilize until all water has been removed. Store the dried samples in a desiccator until analysis. While some studies suggest freeze-drying may reduce the recovery of certain GDGTs, it is a viable option for long-term storage at room temperature.[2]
-
-
Storage:
-
Store frozen samples at -80°C until lipid extraction and analysis.
-
Store freeze-dried samples in the dark at room temperature in a desiccator.
-
Protocol 2: Water Column Sampling and Preservation for Intact Polar Lipids
Objective: To collect suspended particulate matter from the water column and preserve it for the analysis of intact polar this compound.
Materials:
-
Water sampling device (e.g., Niskin bottles, CTD rosette)
-
Filtration system (e.g., in-line filter holders, vacuum pump)
-
Glass fiber filters (GF/F) or other appropriate filter types (e.g., 0.2 µm pore size), pre-combusted at 450°C for at least 4 hours.
-
Pre-cleaned (solvent-rinsed) forceps
-
Sample storage containers (e.g., petri dishes lined with combusted aluminum foil, cryovials)
-
Liquid nitrogen or dry ice for flash-freezing
-
-80°C freezer for long-term storage
Procedure:
-
Water Collection:
-
Collect water samples from the desired depths using a clean sampling device.
-
-
Filtration:
-
Filter a known volume of water through a pre-combusted glass fiber filter immediately after collection. The volume of water to be filtered will depend on the expected particle concentration.
-
Use clean forceps to handle the filters to avoid contamination.
-
-
Preservation:
-
After filtration, carefully remove the filter from the filtration unit using clean forceps.
-
Fold the filter in half (particle side in) and place it in a labeled, pre-cleaned container (e.g., a petri dish lined with combusted aluminum foil or a cryovial).
-
Immediately flash-freeze the filter in liquid nitrogen.
-
If liquid nitrogen is not available, place the filter on dry ice.
-
Transfer the frozen filters to a -80°C freezer for long-term storage as soon as possible.
-
-
Storage:
-
Store the frozen filters at -80°C in the dark until lipid extraction. Avoid repeated freeze-thaw cycles.
-
Mandatory Visualization
Concluding Remarks and Future Directions
The protocols and guidelines presented here are based on the current best practices for the preservation of GDGTs and other lipid biomarkers. The inherent chemical stability of this compound makes it a robust biomarker, but its preservation, especially in its intact polar lipid form, is critical for accurate biogeochemical and pharmaceutical research.
A significant knowledge gap remains regarding the quantitative effects of different long-term storage conditions and the potential benefits of antioxidants on this compound stability. Future research should focus on:
-
Quantitative Stability Studies: Conducting controlled experiments to determine the degradation rates of this compound at various storage temperatures (-20°C, 4°C, and ambient) relative to the gold standard of -80°C.
-
Freeze-Drying vs. Freezing: Performing direct quantitative comparisons of this compound recovery and integrity after freeze-drying versus immediate freezing.
-
Antioxidant Efficacy: Investigating the potential of various antioxidants to mitigate oxidative damage to this compound during sample storage and processing.
Generating this quantitative data will allow for the refinement of these protocols and enhance the reliability of this compound as a powerful molecular tool in science and industry.
References
Application Notes and Protocols for Laboratory Culturing of Archaea for Caldarchaeol Production Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Archaea, a domain of single-celled microorganisms, are known for their ability to thrive in extreme environments. A key adaptation to these harsh conditions is their unique cell membrane composition, which is rich in ether-linked isoprenoid lipids. One of the most fundamental of these lipids is Caldarchaeol, a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT-0). This compound forms a monolayer membrane that is exceptionally stable at high temperatures and low pH, making it a molecule of significant interest for various biotechnological and pharmaceutical applications, including the development of novel drug delivery systems and stable liposomes.
These application notes provide detailed protocols for the laboratory cultivation of this compound-producing archaea, specifically focusing on species from the order Sulfolobales, such as Sulfolobus acidocaldarius and Metallosphaera sedula. Furthermore, methodologies for the extraction and quantification of this compound are presented, along with insights into the regulation of its biosynthesis.
Data Presentation: Cultivation Parameters and Lipid Composition
The production and composition of archaeal membrane lipids, including this compound, are significantly influenced by environmental factors. The following tables summarize the impact of various culture conditions on the lipid profile of thermoacidophilic archaea. While absolute production yields of this compound are not widely reported, the relative abundance of different tetraether lipids and the degree of cyclization are key indicators of the cellular response to environmental stimuli.
Table 1: Influence of Growth Conditions on Tetraether Lipid Composition in Sulfolobus acidocaldarius
| Parameter | Condition | Effect on Lipid Composition | Reference |
| Temperature | Increased from 75°C to 89°C | Increased incorporation of cyclopentane (B165970) rings in tetraether lipids (TELs), leading to a higher Ring Index (RI).[1] | [1] |
| Growth Rate (µ) | Higher growth rate (0.035 h⁻¹) vs. lower growth rate (0.011 h⁻¹) | At higher growth rates, the ratio of diether lipids (DEL) to tetraether lipids (TEL) increases, and the average number of cyclopentane rings decreases.[2] | [2] |
| Nutrient Limitation | Nutrient starvation | Higher number of cyclopentane rings compared to nutrient-rich conditions.[2] | [2] |
| pH | Acidic stress (low pH) | Increased expression of GDGT ring synthase genes, grsA and grsB, leading to a higher degree of cyclization.[3] | [3] |
Table 2: Quantitative Abundance of Tetraether Lipids in Picrophilus torridus under Various Conditions
Note: This data is for Picrophilus torridus and serves as an example of absolute quantification. Similar studies on Sulfolobus or Metallosphaera are limited.
| Growth Condition | Core GDGTs (fg/cell) | Polar GDGTs (fg/cell) | Comments | Reference |
| Optimal (pH 0.7, 58°C, log phase) | 1.1 ± 0.1 | 16.3 ± 0.3 | Baseline production. | [4] |
| pH Stress (pH 0.3, 58°C, log phase) | 14.8 ± 5.5 | - | Increased abundance of core GDGTs. | [4] |
| Temperature Stress (63°C, pH 0.7, log phase) | - | - | Enrichment in GDGTs with 4, 5, or 6 rings. | [4] |
| Nutrient Stress (Stationary Phase) | - | - | Enrichment in GDGTs with 4, 5, or 6 rings. | [4] |
Experimental Protocols
Protocol 1: Cultivation of Sulfolobus acidocaldarius
This protocol describes the cultivation of Sulfolobus acidocaldarius for general growth and lipid production studies.
Materials:
-
Sulfolobus acidocaldarius (e.g., DSM 639)
-
Brock's Basal Medium (see composition below)
-
N-Z-Amine
-
Dextrin
-
Uracil (B121893) (for auxotrophic strains like MW001)
-
10 M H₂SO₄
-
Sterile, long-neck shake flasks
-
Shaking incubator (75°C)
Brock's Basal Medium Composition (per 1 L):
| Component | Amount |
| (NH₄)₂SO₄ | 1.3 g |
| KH₂PO₄ | 0.28 g |
| MgSO₄·7H₂O | 0.25 g |
| CaCl₂·2H₂O | 0.07 g |
| FeCl₃·6H₂O | 0.02 g |
| Allen's Trace Elements Solution | 1 ml |
Allen's Trace Elements Solution (per 1 L):
| Component | Amount |
| MnCl₂·4H₂O | 1.8 g |
| Na₂B₄O₇·10H₂O | 4.5 g |
| ZnSO₄·7H₂O | 0.22 g |
| CuCl₂·2H₂O | 0.05 g |
| Na₂MoO₄·2H₂O | 0.03 g |
| VOSO₄·2H₂O | 0.03 g |
| CoSO₄ | 0.01 g |
Procedure:
-
Prepare Brock's Basal Medium and autoclave.
-
After autoclaving, add the sterile Allen's Trace Elements Solution.
-
Supplement the medium with 0.1% (w/v) N-Z-Amine and 0.2% (w/v) dextrin. For uracil auxotrophic strains, add 20 µg/ml uracil.[5][6]
-
Adjust the pH to 3.0 with sterile 10 M H₂SO₄.[7]
-
Inoculate the medium with a fresh culture of S. acidocaldarius to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate at 75°C with shaking at 140 rpm.[8]
-
Monitor growth by measuring OD₆₀₀. A correlation factor can be established to relate OD₆₀₀ to dry cell weight or cell number.[2][9]
Protocol 2: Cultivation of Metallosphaera sedula
This protocol is suitable for the heterotrophic and mixotrophic cultivation of Metallosphaera sedula.
Materials:
-
Metallosphaera sedula (e.g., DSM 5348)
-
DSMZ88 Sulfolobus Medium (Brock's Basal Medium)
-
Yeast extract or Casamino acids
-
FeSO₄·7H₂O (for mixotrophic growth)
-
10 M H₂SO₄
-
Sterile, long-neck shake flasks
-
Shaking incubator or oil bath (70-75°C)
Procedure:
-
Prepare DSMZ88 Sulfolobus medium as described in Protocol 1.
-
For heterotrophic growth, supplement the medium with 0.2% (w/v) yeast extract or a defined mixture of amino acids.[10][11]
-
For mixotrophic growth, supplement with 0.2% (w/v) yeast extract and 20 mM FeSO₄·7H₂O.[10][11]
-
Adjust the pH to 2.0-2.5 with sterile 10 M H₂SO₄.[3]
-
Inoculate with a fresh culture of M. sedula.
-
Incubate at 70-75°C with shaking.[2]
-
Monitor growth by direct cell counting using a counting chamber or by measuring OD₆₀₀. For M. sedula, an OD₆₀₀ of 1 corresponds to approximately 0.171 g/L dry cell weight.[2]
Protocol 3: Extraction and Quantification of this compound (GDGTs)
This protocol outlines a general procedure for the extraction and analysis of GDGTs, including this compound.
Materials:
-
Freeze-dried archaeal cell pellet
-
Methanol
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., C₄₆ GDGT)
-
HPLC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source
-
Silica (B1680970) columns for HPLC
Procedure:
1. Lipid Extraction (Modified Bligh-Dyer Method):
-
Homogenize a known amount of freeze-dried cell biomass.
-
Add the homogenized biomass to a mixture of chloroform, methanol, and phosphate buffer (1:2:0.8, v/v/v).
-
Vortex vigorously and sonicate for 10-15 minutes.
-
Add an equal volume of chloroform and water to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower chloroform layer containing the total lipids.
-
Repeat the extraction on the remaining aqueous/solid phase twice more.
-
Pool the chloroform extracts and evaporate to dryness under a stream of nitrogen.
2. Quantification by HPLC-MS/MS:
-
Re-dissolve the dried lipid extract in a known volume of hexane (B92381):isopropanol (99:1, v/v).
-
Add a known amount of the C₄₆ GDGT internal standard.[4]
-
Analyze the sample using an HPLC-MS/MS system.
-
HPLC Conditions:
-
Use two silica columns in tandem for good separation of GDGTs.[4]
-
Employ a gradient of hexane and ethyl acetate (B1210297) as mobile phases.[4]
-
Maintain a column temperature of 40°C.[4]
-
-
MS/MS Conditions:
Visualization of Pathways and Workflows
This compound Biosynthesis and Regulation
The biosynthesis of this compound begins with the synthesis of the diether lipid, archaeol (B159478), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) pathway. Two archaeol molecules are then head-to-head condensed to form the tetraether structure. The cyclization of the biphytanyl chains is a key regulatory step influenced by environmental factors.
Caption: Biosynthesis and regulation of this compound.
Experimental Workflow for this compound Production Studies
The following diagram illustrates a typical workflow for studying the effects of different cultivation parameters on this compound production.
References
- 1. Development of a defined medium for the heterotrophic cultivation of Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermophilic archaeon orchestrates temporal expression of GDGT ring synthases in response to temperature and acidity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Growth Phase, pH, and Temperature on the Abundance and Composition of Tetraether Lipids in the Thermoacidophile Picrophilus torridus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early Response of Sulfolobus acidocaldarius to Nutrient Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Characterization of Sulfolobus acidocaldarius in a Controlled Bioreactor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Energy flux controls tetraether lipid cyclization in Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of GDGT Isomers in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of Glycerol Dialkyl Glycerol Tetraether (GDGT) isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of GDGT isomer co-elution in HPLC?
A1: Co-elution of GDGT isomers is a common challenge in HPLC analysis due to their structural similarity.[1][2] The primary causes include:
-
Insufficient Chromatographic Resolution: The selected HPLC method, including the column, mobile phase, and gradient, may not have enough resolving power to separate structurally similar isomers.[2]
-
Similar Physicochemical Properties: Isomers of GDGTs often have very similar hydrophobicity and polarity, leading to comparable retention times on standard chromatographic columns.
-
Inadequate Method Optimization: Suboptimal parameters such as mobile phase composition, gradient slope, temperature, and flow rate can lead to poor separation.[3]
-
Column Overload: Injecting too much sample can cause peak broadening and distortion, resulting in the merging of closely eluting peaks.[4]
Q2: How can I detect co-elution of GDGT isomers in my chromatogram?
A2: Detecting co-elution can be challenging, but several indicators can help:[5]
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or appearing as merged peaks. A shoulder is a distinct discontinuity in the peak shape, different from gradual peak tailing.[2][5]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD scans across a peak and collects multiple UV spectra. If the spectra are not identical, it suggests the presence of more than one compound.[5]
-
Mass Spectrometry (MS) Analysis: When coupled with an MS detector, you can examine the mass spectra across a single chromatographic peak. A change in the mass-to-charge ratio (m/z) profile across the peak is a strong indicator of co-elution.[2][5][6]
Q3: What are the initial steps to take when facing GDGT isomer co-elution?
A3: When you suspect co-elution, a systematic approach to troubleshooting is crucial. Start with simple checks before making significant changes to your method.
-
Verify System Performance: Ensure your HPLC system is functioning correctly. Check for leaks, pressure fluctuations, and detector stability.[7]
-
Assess Column Health: A deteriorating column can lead to poor peak shape and resolution.[6] Flush the column as per the manufacturer's instructions or consider replacing it if it's old or has been used extensively.
-
Review Sample Preparation: Ensure your sample is properly dissolved and filtered. Sample overload is a common cause of peak distortion, so try injecting a diluted sample.[4]
-
Confirm Method Parameters: Double-check that the mobile phase composition, gradient program, flow rate, and column temperature are set according to your validated method.
Troubleshooting Guides
Problem 1: Poor resolution between branched GDGT (brGDGT) and isoprenoid GDGT (isoGDGT) isomers.
This is a frequent issue, especially when trying to accurately quantify components for paleoenvironmental proxies like TEX86 or MBT/CBT.[8][9]
Potential Causes and Solutions:
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for separating GDGT isomers.[3]
-
Solution: Consider switching between Normal Phase (NP) and Reverse Phase (RP) chromatography, as they offer different separation mechanisms.[10][11]
-
Normal Phase (NP-HPLC): Traditionally used for GDGT analysis, often with silica (B1680970) or cyano columns. More recent methods utilize two ultra-high performance liquid chromatography (UHPLC) silica columns in tandem for improved separation.[12]
-
Reverse Phase (RP-HPLC): Can provide good separation of isoGDGT isomers and may offer different selectivity for brGDGTs.[10][11] C18 columns, particularly those with specific chemistries like C18-XB, have shown good performance.[1][8][10]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.[13][14]
-
Solution: Methodically adjust the mobile phase composition.
-
For NP-HPLC: Typically uses a mixture of a non-polar solvent (e.g., n-hexane) and a slightly more polar solvent (e.g., isopropanol). Fine-tuning the ratio of these solvents can significantly impact resolution.[15]
-
For RP-HPLC: A common mobile phase consists of methanol (B129727) and isopropanol (B130326) with a small amount of formic acid.[10] Adjusting the gradient and the ratio of these solvents can improve separation.
-
-
-
Inadequate Temperature Control: Column temperature affects solvent viscosity and the interaction between the analytes and the stationary phase.[16][17]
-
Solution: Optimize the column temperature. Increasing the temperature generally decreases retention time and can sometimes improve peak shape and resolution.[17] However, the optimal temperature should be determined empirically for your specific separation. A stable column temperature is crucial for reproducible results.[4][16]
-
Problem 2: Co-elution of specific GDGT isomers, such as crenarchaeol and its isomer.
Accurate quantification of the crenarchaeol isomer is critical for the TEX86 paleotemperature proxy.[8]
Potential Causes and Solutions:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate these closely related isomers.
-
Solution:
-
Use UHPLC columns: Columns with smaller particle sizes (<2 µm) offer higher efficiency and resolution.[12]
-
Couple columns in series: Connecting two columns can increase the overall column length and theoretical plates, leading to better separation.[15][12] Using two BEH HILIC UHPLC columns in tandem is a widely adopted method for this purpose.[18]
-
-
-
Unoptimized Gradient Elution: A steep gradient may not provide enough time for the separation of closely eluting compounds.[3]
-
Solution: Modify the gradient program.
-
Decrease the gradient slope: A shallower gradient around the elution time of the critical pair can improve resolution.
-
Introduce an isocratic hold: An isocratic hold at a specific mobile phase composition where the isomers elute can enhance their separation.
-
-
Experimental Protocols
Example Protocol 1: NP-UHPLC for GDGT Separation
This protocol is based on the widely used method for separating a wide range of GDGTs with good resolution.[15][12]
-
Columns: Two UHPLC silica columns (e.g., Acquity BEH HILIC, 2.1 x 150 mm, 1.7 µm) connected in series, with a guard column of the same material.[15]
-
Mobile Phase:
-
A: n-hexane
-
B: n-hexane:isopropanol (9:1, v/v)
-
-
Gradient:
-
Isocratic elution with 18% B for 25 minutes.
-
Linear gradient to 35% B over 25 minutes.
-
Linear gradient to 100% B over 30 minutes.
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: APCI-MS in selected ion monitoring (SIM) mode.
Example Protocol 2: RP-HPLC for GDGT Separation
This protocol is based on a method that has shown good separation for isoGDGT isomers.[10]
-
Column: Kinetex C18-XB (150 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: Methanol with 0.04% formic acid
-
B: Isopropanol with 0.04% formic acid
-
-
Gradient:
-
Hold at 60% A: 40% B for 1 minute.
-
Linear gradient to 50% B over 19 minutes.
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Detection: ESI-MS or APCI-MS in selected ion monitoring (SIM) mode.
Quantitative Data Summary
Table 1: Comparison of HPLC Column Chemistries for GDGT Separation
| Column Type | Stationary Phase Chemistry | Typical Application | Advantages | Disadvantages |
| BEH HILIC | Unbonded Ethylene Bridged Hybrid Silica | NP-HPLC for brGDGT and isoGDGT separation | Excellent resolution of many isomers, widely adopted method.[18] | Longer run times, requires careful column equilibration. |
| Kinetex C18-XB | Core-shell C18 with isobutyl side chains | RP-HPLC for isoGDGT separation | Good separation of isoGDGTs, shorter run times compared to some NP methods.[1][8][10] | Separation mechanism differs from NP, which may complicate isomer identification.[1] |
| Cyano (CN) | Cyano-propyl bonded silica | Traditional NP-HPLC for GDGTs | Established method. | Lower resolution for some isomers compared to newer methods.[11] |
Visualizations
Caption: A logical workflow for troubleshooting co-elution of GDGT isomers.
Caption: Key parameters for optimizing the separation of GDGT isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. epruibiotech.com [epruibiotech.com]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Effects of mobile phase composition on the reversed-phase separation of dipeptides and tripeptides with cyclodextrin-bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Optimizing Caldarchaeol Extraction from Low-Biomass Samples
Welcome to the technical support center for optimizing the extraction of Caldarchaeol from low-biomass samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from low-biomass samples challenging?
This compound is a glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipid that is a key component of the cell membranes of certain archaea. Its unique structure, featuring ether-linked isoprenoid chains, contributes to the stability of these organisms in extreme environments. Extracting this compound from low-biomass samples, such as those from oligotrophic environments or specific cell cultures, presents several challenges:
-
Low Concentration: The target molecule is present in very small quantities, making it susceptible to loss during extraction and purification.
-
Resistant Cell Membranes: Archaeal cell membranes are notoriously tough and resistant to lysis, requiring robust extraction methods.[1][2]
-
Co-extraction of Inhibitors: Low-biomass samples can have a high ratio of interfering compounds, such as humic acids from environmental samples or abundant proteins and other lipids from host tissues, which can complicate downstream analysis.
-
Contamination: The low concentration of the target analyte makes the process highly susceptible to contamination from solvents, labware, and the surrounding environment.[3]
Q2: What are the most common methods for extracting this compound?
The most common methods for extracting archaeal lipids, including this compound, are modifications of established lipid extraction protocols. These include:
-
Modified Bligh & Dyer Method: This is a widely used liquid-liquid extraction method that utilizes a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.[1][4][5] Modifications often involve adjusting solvent ratios and incorporating cell disruption techniques.
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles that disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency.[6]
-
Enzymatic Lysis: This technique employs enzymes like lysozyme (B549824) and proteinase K to specifically break down the components of archaeal cell walls, facilitating the release of intracellular lipids.[7][8]
Q3: How can I minimize contamination during the extraction process?
Minimizing contamination is critical when working with low-biomass samples. Key practices include:
-
Use High-Purity Solvents: Utilize LC-MS or HPLC-grade solvents to avoid introducing contaminants that can interfere with analysis.[3]
-
Pre-clean Glassware and Equipment: Thoroughly clean all glassware, preferably by heating in a muffle furnace, and rinse with high-purity solvent before use.
-
Run Blank Extractions: Always include procedural blanks (extractions with no sample) in your experimental workflow to identify any background contamination.
-
Work in a Clean Environment: Whenever possible, perform extractions in a clean hood or a dedicated low-contaminant workspace.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound from low-biomass samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Inefficient Cell Lysis: Archaeal cell walls are resistant to disruption. | - Combine mechanical and chemical lysis methods (e.g., sonication followed by solvent extraction).- Incorporate freeze-thaw cycles before extraction to weaken the cell membrane.[1]- For cultured archaea, consider enzymatic digestion with lysozyme and proteinase K.[7][8] |
| Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. | - Use a modified Bligh & Dyer protocol with a solvent ratio optimized for polar lipids (e.g., a higher proportion of methanol).- Experiment with different solvent mixtures, such as dichloromethane/methanol. | |
| Degradation of this compound: Exposure to harsh conditions (e.g., high temperatures, extreme pH) can degrade the target molecule. | - Avoid excessive heat during solvent evaporation; use a rotary evaporator at a low temperature.- Maintain a neutral pH during extraction unless a specific acidic or basic hydrolysis step is intended. | |
| High Variability in Results | Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable extraction efficiencies. | - Ensure samples are thoroughly homogenized before taking aliquots for extraction.- For solid samples, grinding to a fine powder can improve consistency. |
| Contamination: Introduction of external lipids or interfering compounds. | - Implement strict anti-contamination protocols as outlined in the FAQs.- Analyze procedural blanks to identify and subtract background signals. | |
| Presence of Interfering Peaks in Analysis (e.g., LC-MS) | Co-extraction of Other Compounds: The extraction process is not specific to this compound. | - Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to separate lipid classes.- Optimize the chromatographic method to improve the separation of this compound from other lipids. |
| Solvent Contaminants: Impurities in the solvents can appear as peaks in the analysis. | - Use the highest purity solvents available.- Run solvent blanks on your analytical instrument to identify any contaminant peaks.[3] |
Data Presentation: Comparison of Extraction Methodologies
The following tables summarize quantitative data on the efficiency of different extraction methods for microbial lipids. While specific data for this compound from low-biomass samples is limited, these tables provide a comparative overview of method performance.
Table 1: Comparison of Lipid Yields from Different Extraction Methods on Microalgae
| Extraction Method | Solvent System | Lipid Yield (% of dry weight) | Reference |
| Chloroform:Methanol (Bligh & Dyer) | Chloroform:Methanol:Water | 11.66 ± 1.16 | [9] |
| Dichloromethane:Methanol | Dichloromethane:Methanol:Water | 15.05 ± 0.46 | [9] |
| Propan-2-ol:Cyclohexane | Propan-2-ol:Cyclohexane:Water | 13.35 ± 1.15 | [9] |
| Ethanol:KOH | Ethanol:Potassium Hydroxide | 9.40 ± 1.64 | [9] |
| Supercritical CO2 | Carbon Dioxide | 10.88 ± 0.46 | [9] |
Table 2: Comparison of Total Fatty Acid Methyl Ester (FAME) Yields
| Extraction Method | Total FAMEs (% of dry weight) | Reference |
| Supercritical CO2 | 10.00 | [9] |
| Dichloromethane:Methanol | 8.64 | [9] |
| Chloroform:Methanol (Bligh & Dyer) | 8.33 | [9] |
| Propan-2-ol:Cyclohexane | 8.18 | [9] |
| Ethanol:KOH | 6.06 | [9] |
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Extraction for Low-Biomass Samples
This protocol is a modification of the classic Bligh and Dyer method, adapted for small sample volumes.
Materials:
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Sample (e.g., freeze-dried cell pellet, sediment)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To your sample in a glass centrifuge tube, add a single-phase mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v). For every 100 mg of sample, use 1.9 mL of this mixture.
-
Vortex the sample vigorously for 1-2 minutes.
-
For enhanced cell disruption, sonicate the sample in a bath sonicator for 10 minutes.
-
Add an additional 0.5 mL of chloroform and 0.5 mL of water to the tube to induce phase separation. The final solvent ratio will be approximately 2:2:1.8 (chloroform:methanol:water).
-
Vortex the tube for 1-2 minutes.
-
Centrifuge the tube at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean collection vial.
-
Repeat the extraction of the remaining aqueous and solid phases by adding another 1 mL of chloroform, vortexing, centrifuging, and collecting the lower phase.
-
Combine the organic phases.
-
Dry the combined lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane:isopropanol) for downstream analysis.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol utilizes sonication to improve extraction efficiency from solid matrices like sediments.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sample (e.g., freeze-dried sediment)
-
Ultrasonic probe or bath sonicator
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Place the low-biomass sample into a glass centrifuge tube.
-
Add a solvent mixture of DCM:MeOH (9:1, v/v). A solvent-to-sample ratio of 10:1 (v/w) is recommended.
-
Submerge the tube in an ultrasonic bath or place the tip of an ultrasonic probe into the sample slurry.
-
Sonicate the sample for 15 minutes. To prevent overheating, which can degrade lipids, it is advisable to perform sonication in cycles (e.g., 5 minutes on, 5 minutes off) in an ice bath.
-
After sonication, centrifuge the sample at 3,000 x g for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant (solvent extract) into a clean round-bottom flask.
-
Repeat the extraction process on the pellet two more times with fresh solvent.
-
Combine all the solvent extracts.
-
Concentrate the combined extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. epic.awi.de [epic.awi.de]
- 3. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Enzymatic Cell Disruption for Improving Lipid Extraction from Schizochytrium sp. through Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Identifying and minimizing matrix effects in GDGT analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize matrix effects in Glycerol Dialkyl Glycerol Tetraether (GDGT) analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during GDGT analysis that may be related to matrix effects.
1. Question: Why are my GDGT peak areas inconsistent and showing poor reproducibility between replicate injections of the same sample?
Answer: Inconsistent peak areas are a classic sign of variable matrix effects. If the concentration of co-eluting substances from your sample matrix varies, the degree of ion suppression or enhancement in the mass spectrometer will also fluctuate, leading to poor reproducibility.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your extraction and cleanup procedures are consistent and robust. Inconsistent recovery of GDGTs or variable removal of interfering compounds can introduce variability.
-
Check for Carryover: Inject a blank solvent after a sample injection to ensure that there is no carryover from the previous run, which can contribute to inconsistent peak areas.
-
Optimize Chromatography: A stable chromatographic separation is crucial. Fluctuations in retention time can cause the analyte peak to elute in a region of different matrix interference, leading to variable signal intensity. Ensure your HPLC/UHPLC system is properly equilibrated and maintained.
-
Use an Internal Standard: Employing an internal standard, such as a C46 GDGT, can help to correct for variations in instrument response and matrix effects.[1] The ratio of the analyte peak area to the internal standard peak area should be more consistent than the absolute analyte peak area.
2. Question: I am observing significantly lower than expected GDGT concentrations in my samples compared to literature values for similar environments. What could be the cause?
Answer: This is a strong indication of ion suppression, a common matrix effect where co-eluting compounds interfere with the ionization of the target GDGTs in the mass spectrometer's ion source, leading to a reduced signal.
Troubleshooting Steps:
-
Perform a Matrix Effect Study: To confirm ion suppression, compare the peak area of a GDGT standard in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample. A significantly lower peak area in the matrix sample confirms suppression.
-
Improve Sample Cleanup: Your current sample preparation may not be sufficient to remove the interfering matrix components. Consider implementing or optimizing a Solid-Phase Extraction (SPE) step to remove compounds that are known to cause ion suppression, such as phospholipids.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[2] However, ensure that the GDGT concentrations remain within the detection limits of your instrument. A dilution series can help identify the optimal dilution factor.
-
Optimize Chromatographic Separation: Adjusting the chromatographic gradient or using a different column chemistry can help to separate the GDGTs from the co-eluting interfering compounds.
3. Question: My baseline is noisy and shows a large "hump" at the beginning of the chromatogram, potentially interfering with early-eluting GDGTs. How can I address this?
Answer: A noisy baseline or an initial chromatographic hump is often caused by non-retained or poorly retained compounds from the sample matrix.[3]
Troubleshooting Steps:
-
Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the first few minutes of the run, preventing the highly polar, non-retained matrix components from entering the mass spectrometer and contaminating the ion source.
-
Optimize Sample Cleanup: A more effective sample cleanup, such as SPE, can remove these early-eluting interferences.
-
Adjust Chromatographic Conditions: Modifying the initial mobile phase composition to be weaker (less organic solvent in reversed-phase or more polar solvent in normal-phase) can sometimes improve the retention and focusing of very polar compounds, moving them away from the void volume.
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of GDGT analysis?
Matrix effects are the alteration of the ionization efficiency of GDGTs by co-eluting compounds present in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate quantification. These effects occur in the ion source of the mass spectrometer.
2. What are the most common sources of matrix effects in GDGT analysis of environmental samples?
In environmental matrices like sediments and soils, common sources of interference include:
-
Humic and Fulvic Acids: These complex organic molecules are abundant in soils and sediments and can cause significant ion suppression.
-
Salts: High salt concentrations can affect the droplet formation and evaporation process in the electrospray ionization (ESI) source.
-
Other Lipids: Co-extracted lipids, such as phospholipids, can compete with GDGTs for ionization.
-
Inorganic Compounds: Certain inorganic ions can also interfere with the ionization process.[4]
3. How can I quantitatively assess the matrix effect in my GDGT analysis?
The matrix effect can be quantified by calculating the Matrix Factor (MF) using the post-extraction spike method.[5][6] The formula is:
MF (%) = (Peak Area of GDGT in Spiked Extract / Peak Area of GDGT in Neat Solution) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
4. What is the role of an internal standard in minimizing matrix effects?
A suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added to the sample at the beginning of the sample preparation process. Since the IS has very similar chemical and physical properties to the analyte, it will experience similar losses during sample preparation and similar matrix effects during analysis. By calculating the ratio of the analyte response to the IS response, these variations can be compensated for, leading to more accurate and precise quantification. A commonly used internal standard for GDGT analysis is a synthesized C46 GDGT.[1]
5. When should I use the standard addition method?
The standard addition method is particularly useful when it is difficult to obtain a blank matrix that is free of the analyte, or when the matrix composition is highly variable between samples. In this method, known amounts of a GDGT standard are added to aliquots of the sample itself. The instrument response is then plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolating the linear regression to the x-intercept. This method effectively creates a calibration curve within the sample's own matrix, thereby accounting for the specific matrix effects of that sample.
Data Presentation
Table 1: Comparison of GDGT Quantification with and without an Internal Standard
| Sample ID | GDGT-0 Concentration (ng/g) - External Standard | GDGT-0 Concentration (ng/g) - Internal Standard (C46 GDGT) | Relative Standard Deviation (RSD) - External Standard (%) | Relative Standard Deviation (RSD) - Internal Standard (%) |
| Marine Sediment A | 15.2 | 20.5 | 43 | 5 |
| Soil Sample B | 35.8 | 42.1 | 38 | 7 |
| Lake Sediment C | 8.9 | 11.3 | 48 | 6 |
This table summarizes hypothetical data based on the finding that using a C46 GDGT internal standard significantly improves the precision of GDGT quantification compared to external standardization.[1]
Table 2: Effect of Sample Dilution on Matrix Effects for a Hypothetical GDGT Analysis
| Dilution Factor | Matrix Factor (MF) for GDGT-0 (%) | Matrix Factor (MF) for Crenarchaeol (%) |
| 1x (undiluted) | 45 | 52 |
| 10x | 85 | 88 |
| 100x | 98 | 97 |
This table illustrates that diluting the sample extract can significantly reduce ion suppression (Matrix Factor closer to 100%).[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for GDGT Cleanup
This protocol is a general guideline for cleaning up total lipid extracts from sediment or soil samples to reduce matrix effects.
-
SPE Cartridge Selection: Use a silica (B1680970) gel SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of hexane.
-
Equilibrate the cartridge with 5 mL of hexane.
-
-
Sample Loading:
-
Dissolve the dried total lipid extract in a small volume of hexane.
-
Load the sample onto the SPE cartridge.
-
-
Fractionation:
-
Elute the apolar fraction (containing hydrocarbons) with 5 mL of hexane. Discard this fraction if not of interest.
-
Elute the GDGT fraction with 10 mL of a 95:5 (v/v) mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
-
Drying and Reconstitution:
-
Dry the collected GDGT fraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of hexane:isopropanol (99:1, v/v) for HPLC-MS analysis.
-
Protocol 2: Standard Addition Method for GDGT Quantification
This protocol describes how to perform standard addition for a single sample.
-
Prepare Sample Aliquots: Divide your sample extract into at least four equal aliquots (e.g., 100 µL each).
-
Spike with Standard:
-
Leave one aliquot unspiked (this is your "zero addition" point).
-
To the other aliquots, add increasing known amounts of a GDGT standard solution. For example, add 10, 20, and 30 µL of a 1 ng/µL GDGT standard.
-
-
Dilute to Final Volume: Add a solvent (e.g., hexane:isopropanol) to bring all aliquots to the same final volume.
-
Analyze: Inject each prepared solution into the HPLC-MS system and record the peak area for the target GDGT.
-
Create a Calibration Plot:
-
Plot the measured peak area on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
-
Determine Unknown Concentration: The absolute value of the x-intercept of the regression line represents the original concentration of the GDGT in the sample.
Visualizations
Caption: Workflow for identifying and minimizing matrix effects in GDGT analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) cleanup of GDGTs.
Caption: Decision tree for troubleshooting inaccurate GDGT quantification.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gtfch.org [gtfch.org]
Technical Support Center: Optimizing the Separation of Branched and Isoprenoid GDGTs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the separation of branched and isoprenoid Glycerol Dialkyl Glycerol Tetraethers (GDGTs).
Frequently Asked Questions (FAQs)
Q1: What are the main differences between Normal Phase (NP), Reverse Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC) for GDGT separation?
A1: The primary differences lie in the stationary and mobile phases used, which dictates the elution order and selectivity for GDGTs.
-
Normal Phase (NP) HPLC: Traditionally used for GDGT analysis, NP-HPLC employs a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) and a non-polar mobile phase (e.g., hexane (B92381) and isopropanol). In NP, isoprenoid GDGTs (isoGDGTs) typically elute before branched GDGTs (brGDGTs).[1][2] Separation of individual isoprenoid GDGTs occurs in order of increasing cyclopentane (B165970) rings.[1][2]
-
Reverse Phase (RP) HPLC: RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol (B129727) and water/isopropanol). In contrast to NP, brGDGTs elute before isoGDGTs in RP chromatography, which can be more time-efficient for studies focusing on brGDGTs.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be considered a variation of normal phase chromatography. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent. This technique is particularly effective for separating isomers and has been successfully applied to achieve baseline separation of crenarchaeol and its isomer.[2]
Q2: Which type of HPLC column is best for separating GDGT isomers?
A2: The choice of column depends on the specific isomers of interest. For challenging separations, such as 5-methyl and 6-methyl brGDGTs or the crenarchaeol isomer, specialized columns are recommended. Tandem silica HILIC columns have shown excellent performance in resolving these isomers.[2] The Kinetex C18-XB column has also been reported to provide good separation of isoGDGT isomers with a shorter run time compared to double column HILIC analysis in normal phase.[1][2][3]
Q3: What causes the co-elution of crenarchaeol and its isomer?
A3: The co-elution of crenarchaeol and its isomer is a common challenge due to their structural similarity. The isomer is a stereoisomer of crenarchaeol, differing in the stereochemistry of a cyclopentane moiety adjacent to the cyclohexane (B81311) ring.[4][5] This subtle difference in three-dimensional structure makes their separation difficult with standard chromatographic methods. Achieving separation often requires high-resolution techniques, such as using two HILIC columns in tandem.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of branched and isoprenoid GDGTs.
Problem 1: Poor Peak Resolution and Broad Peaks
Symptoms:
-
Overlapping peaks for different GDGT compounds.
-
Wide, poorly defined peaks, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Choice | The column chemistry may not be suitable for the specific GDGTs being analyzed. For isomer separation, consider using a high-resolution column such as a Kinetex C18-XB or tandem HILIC columns.[1][2][3] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly affects selectivity. Adjust the gradient steepness or the ratio of solvents. For RP-HPLC, modifying the organic modifier (e.g., methanol vs. acetonitrile) can alter selectivity. For HILIC, adjusting the water content in the mobile phase is critical. |
| Incorrect Flow Rate | A flow rate that is too high can lead to peak broadening and reduced resolution. Try decreasing the flow rate to allow for better interaction between the analytes and the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing and broader peaks.[6] Reduce the injection volume or dilute the sample. For UHPLC systems with smaller particle size columns, lower injection volumes are necessary.[1] |
| High Column Temperature | While higher temperatures can decrease analysis time, they may also reduce resolution for some compounds. Experiment with lowering the column temperature to enhance separation.[7] |
| Sample Solvent Incompatibility | The solvent in which the sample is dissolved can affect peak shape if it is much stronger than the initial mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[8] |
Problem 2: Co-elution of Critical Isomer Pairs (e.g., 5- and 6-methyl brGDGTs)
Symptoms:
-
A single, unresolved peak for isomers that should be separated.
-
Inaccurate quantification leading to errors in proxy calculations (e.g., MBT'/CBT).
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | Standard single-column methods may not provide the necessary resolution. Employing two silica HILIC columns in tandem has been shown to effectively separate 5- and 6-methyl brGDGT isomers.[2] |
| Inadequate Gradient Program | A steep gradient may not allow enough time for the subtle differences between isomers to effect a separation. Optimize the gradient by making it shallower in the region where the isomers elute. |
| Incorrect Mobile Phase | The choice of solvents in the mobile phase is crucial. For HILIC separation of these isomers, a mobile phase of n-hexane and isopropanol (B130326) is commonly used.[7] |
Data Presentation: Comparison of HPLC Columns for GDGT Separation
The following table summarizes the performance of different HPLC columns for the separation of GDGTs based on published data. Please note that direct comparison is challenging as experimental conditions may vary between studies.
| Column | Type | Key Advantages | Typical Run Time | Reference |
| Two BEH HILIC columns in tandem | HILIC | Excellent resolution of 5- and 6-methyl brGDGT isomers and crenarchaeol isomer. | ~60 min | [2] |
| Kinetex C18-XB | Reverse Phase | Good separation of isoGDGT isomers, shorter run time than tandem HILIC, versatile for both HPLC and UHPLC. | 15 min (UHPLC) to 45 min (HPLC) | [1][2] |
| Prevail Cyano | Normal Phase | Traditional method, good for general separation of iso- and brGDGTs. | ~60 min | [1] |
| Agilent Eclipse XDB-C18 | Reverse Phase | Effective for separating GDGTs. | Variable | |
| Waters Acquity UPLC BEH C18 | Reverse Phase | Suitable for UPLC applications, offering faster analysis times. | Variable |
Experimental Protocols
Protocol 1: Normal Phase HPLC (NP-HPLC) for General GDGT Separation
This protocol is adapted from traditional methods for the analysis of GDGTs.
-
Column: Prevail Cyano column (2.1 mm × 150 mm, 3 µm).
-
Mobile Phase:
-
A: n-hexane
-
B: n-hexane/isopropanol (9:1 v/v)
-
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: Linear gradient to 18% B
-
45-55 min: Linear gradient to 100% B
-
55-65 min: Hold at 100% B
-
65-75 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Solvent: n-hexane/isopropanol (99:1 v/v)
Protocol 2: Reverse Phase HPLC (RP-HPLC) using a Kinetex C18-XB Column
This protocol is optimized for rapid separation with good resolution of isoGDGT isomers.[1]
-
Column: Kinetex C18-XB (2.1 mm × 150 mm, 1.7 µm).
-
Mobile Phase:
-
A: Methanol/Water (9:1 v/v) with 0.1% formic acid
-
B: Isopropanol/Methanol (9:1 v/v) with 0.1% formic acid
-
-
Gradient (for HPLC):
-
0-2 min: 40% B
-
2-25 min: Linear gradient to 100% B
-
25-35 min: Hold at 100% B
-
35-45 min: Return to 40% B and equilibrate
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Sample Solvent: Methanol/Dichloromethane (9:1 v/v)
Protocol 3: HILIC Method for Isomer Separation
This protocol utilizes two columns in tandem for high-resolution separation of GDGT isomers.[2][7]
-
Columns: Two Waters Acquity BEH HILIC columns (2.1 mm × 150 mm, 1.7 µm) in series.
-
Mobile Phase:
-
A: n-hexane
-
B: n-hexane/isopropanol (9:1 v/v)
-
-
Gradient:
-
0-25 min: 18% B
-
25-50 min: Linear gradient to 30% B
-
50-60 min: Linear gradient to 100% B
-
60-70 min: Hold at 100% B
-
70-90 min: Return to 18% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Sample Solvent: n-hexane/isopropanol (99:1 v/v)
Visualizations
Caption: General experimental workflow for GDGT analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. Peak Shape Changes with Increased Injection Volume | Waters [waters.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting low recovery of Caldarchaeol during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of Caldarchaeol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing significantly low recovery of this compound from our archaeal cell cultures. What are the most likely causes?
Low recovery of this compound, a glycerol (B35011) dialkyl glycerol tetraether (GDGT-0), is a common issue often stemming from inefficient cell lysis and suboptimal extraction protocols. Archaeal cell membranes are notoriously robust due to their unique ether-linked, membrane-spanning lipids, making them resistant to traditional cell disruption methods.[1][2]
Troubleshooting Steps:
-
Inadequate Cell Lysis: Standard enzymatic or mild chemical lysis methods may be insufficient. The principal challenge in extracting archaeal lipids from pure cultures is achieving efficient disruption of the cellular membrane.[1][2] Consider implementing more rigorous mechanical or chemical lysis techniques.
-
Suboptimal Extraction Solvents: The widely used Bligh and Dyer method may not be efficient for the extraction of archaeal lipids.[3][4] Modifications to this protocol are often necessary to improve yields.
-
Loss During Phase Separation: During liquid-liquid extraction, particularly with the standard Bligh and Dyer protocol, a significant portion of intact polar GDGTs can partition into the aqueous phase, which is typically discarded.[3][4]
-
Degradation During Sample Handling: Although this compound is a stable molecule, repeated freeze-thaw cycles and exposure to strong acids or bases for extended periods can potentially lead to degradation or alteration of the polar head groups of intact polar lipids.
Q2: What are the recommended methods for improving cell lysis to enhance this compound recovery?
To improve the recovery of this compound, a robust cell lysis strategy is critical. A combination of mechanical and chemical methods often yields the best results.
Recommended Protocols:
-
Freeze-Thaw Cycles: Subjecting the cell pellet to multiple rounds of freezing (e.g., in liquid nitrogen or a -80°C freezer) and thawing can effectively disrupt the cell membrane. This method has been shown to increase extraction efficiency by 1.8 times.[5]
-
Detergent-Assisted Lysis: The use of a cationic surfactant like cetrimonium (B1202521) bromide (CTAB) in combination with freeze-thaw cycles can dramatically increase lipid yields. Studies have shown that this combination can result in up to 8 times higher lipid yields for certain archaeal cultures.[5]
-
Sonication or High-Pressure Homogenization: These mechanical methods can also be effective in disrupting the tough archaeal cell walls.[1][2]
Q3: How can I modify my extraction protocol to improve the recovery of this compound?
Modifying the standard Bligh and Dyer extraction protocol is a key step to improving this compound recovery. The primary modification involves the acidification of the aqueous phase.
Optimized Extraction Protocol (Modified Bligh and Dyer):
-
Initial Extraction: Instead of a standard phosphate (B84403) buffer, use a 5% trichloroacetic acid (TCA) aqueous solution in the initial solvent mixture (e.g., methanol (B129727):dichloromethane (B109758):5% TCA buffer).[1][3] The use of an acidified aqueous phase has been shown to improve the extraction of archaeal lipids.[1]
-
Phase Separation: After the initial extraction and addition of water and dichloromethane to induce phase separation, the this compound will be primarily in the organic (lower) phase. The use of TCA minimizes the loss of intact polar GDGTs to the aqueous phase.[3][4]
-
Repeated Extractions: It is advisable to re-extract the aqueous phase with dichloromethane multiple times to ensure complete recovery of the lipids.
Q4: We are analyzing the core lipid (this compound) after removing the polar head groups. What is the most effective way to achieve this without degrading the core structure?
For the analysis of the core this compound lipid, acid hydrolysis is a common and effective method to cleave the polar head groups.
Acid Hydrolysis Protocol:
-
Procedure: A protocol involving heating the sample at 110°C for 4 hours in a 1.2 N HCl in methanol solution is effective for removing most archaeal polar head groups while leaving the ether linkages of the core lipid unharmed.[6][7]
-
Caution: It is crucial to ensure that the reaction tubes are tightly sealed during heating to prevent the sample from drying out and burning, which could lead to the destruction of the core lipids.[6][7] This method results in the loss of information about the original polar head groups.[6][7]
Quantitative Data on this compound Recovery
The following table summarizes the impact of different sample preparation techniques on the recovery of this compound and other GDGTs.
| Method/Modification | Improvement in Recovery | Reference |
| Freeze-Thaw Cycles (prior to extraction) | 1.8 times increase in extraction efficiency. | [5] |
| Freeze-Thaw Cycles with 1% CTAB | Up to 8 times higher lipid yields in certain archaeal cultures. | [5] |
| Standard Bligh & Dyer (Phosphate Buffer) | Up to 75% of branched intact polar GDGTs lost to the aqueous phase. | [3][4] |
| Modified Bligh & Dyer (5% TCA Buffer) | Loss of branched intact polar GDGTs to the aqueous phase reduced to 13%. | [3][4] |
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound, highlighting key stages where low recovery can occur.
References
Addressing interferences in the quantification of Caldarchaeol.
Welcome to the technical support center for the quantification of Caldarchaeol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a membrane-spanning lipid produced by many archaea.[1] Its unique structure, consisting of two glycerol (B35011) units linked by two biphytane chains, provides stability to archaeal membranes, allowing them to thrive in extreme environments.[1][2] Quantification of this compound is crucial for its use as a biomarker for archaeal activity in various environmental and geological samples.[3] It is also a key component in several paleoclimate proxies, such as the Tetraether Index of 86 Carbon Atoms (TEX86).[1]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The most common method for this compound quantification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), typically with an Atmospheric Pressure Chemical Ionization (APCI) source.[4] This technique allows for the separation of this compound from other lipids and its sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization of the this compound molecule to increase its volatility.[4]
Q3: What is the difference between core and intact this compound?
A3: Core this compound refers to the basic GDGT-0 structure.[1] In living archaea, this core structure is attached to polar head groups (e.g., phosphate, sugars) and is referred to as an intact polar lipid (IPL).[5] During diagenesis or certain extraction procedures, these polar head groups can be cleaved, leaving the core lipid.[5] The analysis of both forms can provide insights into living versus relict archaeal biomass.[6]
Q4: Why is an internal standard necessary for accurate quantification?
A4: An internal standard is crucial to correct for variations in sample extraction efficiency, instrument response, and matrix effects.[7] A stable isotope-labeled (e.g., deuterated or 13C-labeled) version of this compound is the ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis.[8][9] If an isotopically labeled standard is unavailable, a structurally similar compound with a different mass that is not present in the sample can be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Chromatographic Issues
Q: I am observing poor peak shape (tailing or fronting) for my this compound standard and samples. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Sample Overload: Injecting too much sample can lead to peak fronting.[10] Try diluting your sample and re-injecting.
-
Secondary Interactions: Peak tailing can be caused by interactions between this compound and active sites on the column, such as residual silanols.[10]
-
Mobile Phase Modifier: Adding a small amount of a competitive agent to your mobile phase, such as an acid or a base depending on the nature of the interaction, can help reduce tailing.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.[11]
-
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Temperature: Low column temperatures can sometimes lead to broader peaks.[13] Try increasing the column temperature to improve peak shape.
Q: My this compound peak is showing up at a different retention time than expected (retention time shift). What should I do?
A: Retention time shifts can compromise the identification and quantification of your analyte. Here are some potential causes and solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts. Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pumps are mixing the solvents correctly.
-
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[12]
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.[13]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you suspect column degradation, try replacing it with a new one.
Q: I am seeing extra peaks in my chromatogram ("ghost peaks"). Where are they coming from?
A: Ghost peaks are peaks that appear in your chromatogram where you don't expect them.
-
Carryover: A common cause is carryover from a previous injection. Inject a blank solvent run after a concentrated sample to see if the ghost peak appears. If so, you may need to implement a more rigorous needle wash protocol or increase the run time to ensure all compounds elute.
-
Contamination: Contamination can come from your sample, solvent, or the HPLC system itself. Ensure you are using high-purity solvents and that your sample preparation is clean.
Mass Spectrometry Issues
Q: The signal intensity for this compound is low or inconsistent, even with a good internal standard. What is the likely cause?
A: Low and inconsistent signal intensity is often a sign of matrix effects , specifically ion suppression.[14][15]
-
What it is: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a suppressed or enhanced signal.[15]
-
How to diagnose:
-
Post-column infusion: Infuse a constant flow of a this compound standard into the mass spectrometer after the HPLC column while injecting a blank matrix extract. A dip in the signal at the retention time of this compound indicates ion suppression.[15]
-
Post-extraction spike: Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract after the extraction process. A lower signal in the matrix extract confirms ion suppression.[14]
-
-
How to mitigate:
-
Improve Sample Cleanup: Use a more effective sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.[16]
-
Optimize Chromatography: Modify your HPLC method to chromatographically separate this compound from the interfering compounds. This could involve changing the gradient, mobile phase composition, or using a different column.[14]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their effect. However, ensure your analyte concentration remains above the limit of quantification.[14]
-
Q: I am concerned about isobaric interferences. How can I identify and resolve them?
A: Isobaric interferences occur when other compounds have the same nominal mass as this compound.
-
Potential Interferences: Other GDGTs with different numbers of cyclopentane (B165970) rings can have masses very close to this compound.[17]
-
Resolution:
-
High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power can often distinguish between this compound and isobaric interferences based on their exact mass.
-
Chromatographic Separation: A well-optimized HPLC method should be able to separate different GDGTs, allowing for their individual quantification.[17] Reverse-phase chromatography can be effective for separating GDGT isomers.[17]
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the molecular ion of this compound) and monitoring a unique fragment ion, you can increase the selectivity of your analysis and reduce the impact of isobaric interferences.[18]
-
Quantitative Data Summary
The following tables summarize quantitative data related to this compound analysis to aid in method selection and optimization.
Table 1: Comparison of Extraction Methods for Archaeal Lipids
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Modified Bligh & Dyer | Liquid-liquid extraction using a mixture of chloroform, methanol, and water. | Well-established, good for a broad range of lipids. | Can be less efficient for some archaeal lipids; use of chlorinated solvents. | Variable, can be improved with modifications like adding an acid buffer.[19] |
| Acid Hydrolysis | Cleavage of polar head groups with acid to release the core lipids. | Quantitative recovery of core lipids from cells.[6] | Destroys information about intact polar lipids.[20] | High for core lipids.[6] |
| Soxhlet Extraction | Continuous solid-liquid extraction with an organic solvent. | Efficient for solid samples. | Time-consuming, requires larger solvent volumes. | Generally good, but can be matrix-dependent. |
| Accelerated Solvent Extraction (ASE) | Liquid-liquid extraction at elevated temperature and pressure. | Faster and uses less solvent than Soxhlet. | Requires specialized equipment; potential for degradation of thermally sensitive compounds.[4] | High, with good precision.[4] |
Table 2: Typical HPLC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | Normal Phase (e.g., Silica, Cyano) or Reverse Phase (e.g., C18) | Normal phase separates based on polarity, while reverse phase separates based on hydrophobicity. The choice depends on the specific separation goals.[4] |
| Mobile Phase (Normal Phase) | Hexane/Propanol gradient | Provides good separation of GDGTs.[21] |
| Mobile Phase (Reverse Phase) | Methanol/Acetonitrile/Water gradient | Effective for separating a wide range of lipids. |
| Flow Rate | 0.2 - 1.0 mL/min | Optimized for the column dimensions to achieve good peak shape and resolution. |
| Column Temperature | 30 - 40 °C | Maintains consistent retention times and can improve peak shape. |
| Ionization Source | APCI or ESI | APCI is often preferred for less polar lipids like this compound. |
| Detection Mode | Positive Ion Mode | This compound readily forms protonated molecules [M+H]+. |
| MS Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM provides high sensitivity for the target analyte, while MRM offers enhanced specificity by monitoring a specific fragmentation pathway.[4] |
Experimental Protocols
Protocol 1: Acid Hydrolysis for Core Lipid Extraction
This protocol is adapted for the extraction of core this compound from archaeal biomass.
-
Sample Preparation: Freeze-dry the archaeal biomass.
-
Hydrolysis:
-
To the dried biomass in a pressure-resistant glass tube, add a solution of 5% HCl in methanol.
-
Seal the tube and heat at 70°C for 2.5 hours.
-
-
Extraction:
-
After cooling, add dichloromethane (B109758) (DCM) and water to the tube to create a biphasic system.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the lower organic layer (containing the core lipids) using a glass pipette.
-
Repeat the extraction of the aqueous layer with DCM two more times.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and dry them under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of hexane/isopropanol (99:1, v/v) for HPLC-MS analysis.
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a general procedure for silylating this compound to make it suitable for GC-MS analysis.[22][23]
-
Sample Preparation: Ensure the extracted this compound sample is completely dry, as moisture will interfere with the derivatization reaction.
-
Derivatization Reaction:
-
To the dried sample, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
After the reaction is complete and the vial has cooled, the sample can be directly injected into the GC-MS.
-
Use a high-temperature capillary column suitable for lipid analysis.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
Caption: Logical relationships of analytical interferences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Archaeol - Wikipedia [en.wikipedia.org]
- 4. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of extraction methods for quantitative analysis of core and intact polar glycerol dialkyl glycerol tetraethers (GDGTs) in environmental samples | Semantic Scholar [semanticscholar.org]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. agilent.com [agilent.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Best practices for the calibration of the TEX86 paleothermometer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful application of the TEX86 paleothermometer.
Troubleshooting Guide
This guide addresses common issues encountered during TEX86 calibration experiments.
Question: My TEX86-derived temperatures seem anomalously high/low compared to other proxies or expected values. What are the potential causes and how can I troubleshoot this?
Answer:
Discrepancies between TEX86-derived temperatures and other records can arise from several factors. A systematic approach to troubleshooting is recommended.
1. Assess for Non-Archaea-Derived GDGTs:
-
Terrestrial Input: Glycerol Dialkyl Glycerol Tetraethers (GDGTs) from terrestrial sources can significantly alter the TEX86 ratio.
-
Diagnostic Tool: Calculate the Branched and Isoprenoid Tetraether (BIT) index . High BIT values (>0.4) suggest a substantial contribution of terrestrial organic matter, which can lead to a deviation of >2°C in TEX86-based sea surface temperature (SST) estimates.[1]
-
Corrective Action: If the BIT index is high, consider excluding the data or applying a correction based on a regional calibration that accounts for terrestrial input. In lacustrine settings, a high BIT index may necessitate filtering the data, which has been shown to improve the correlation with annual mean lake temperature.[2]
-
-
Methanogen and Methane-Oxidizing Archaea Input: In environments with significant methane (B114726) cycling, such as cold seeps, GDGTs from methanogenic and methanotrophic Euryarchaeota can interfere with the TEX86 signal.
-
Diagnostic Tool: Calculate the Methane Index (MI) . MI values greater than 0.5 are indicative of high rates of gas-hydrate-related anaerobic oxidation of methane (AOM).[1] These sites often show a predominance of GDGT-1, -2, and -3.[1]
-
Corrective Action: Samples with high MI values should be interpreted with caution or excluded from temperature reconstructions, as the impact of methanotrophic GDGTs on TEX86 can be variable, potentially skewing temperatures higher or lower.
-
2. Evaluate Analytical Parameters:
-
Chromatographic Separation: Inadequate separation of GDGT isomers can lead to inaccurate quantification and erroneous TEX86 values.
-
Recommendation: Employ a well-established High-Performance Liquid Chromatography (HPLC) method. Separation is commonly achieved on a Cyano or Amino column with a hexane/isopropanol (B130326) gradient.[3]
-
-
Mass Spectrometry Detection: The choice of mass spectrometer and detection mode can influence sensitivity and reproducibility.
-
Recommendation: Using single ion monitoring (SIM) mode is significantly more sensitive than full-mass scanning and can improve the reproducibility of TEX86 measurements to approximately ±0.3°C.[4]
-
3. Consider Environmental Factors:
-
Dissolved Oxygen: Low oxygen concentrations have been shown in culture experiments to significantly impact the membrane composition of ammonia-oxidizing archaea, potentially skewing TEX86-derived temperatures by more than 20°C at a single growth temperature.[5]
-
Recommendation: Be aware of the redox conditions of your depositional environment. If studying environments with known or suspected oxygen minimum zones, interpret TEX86 data with this potential confounding factor in mind.
-
4. Review Calibration Choice:
-
The choice of calibration equation can significantly impact the final temperature estimates. A single calibration is not universally applicable to all environments and time periods.
-
Recommendation: Select a calibration that is most appropriate for your study area and time interval. For example, TEX86H is often used for warmer, low-latitude regions, while TEX86L is applied to cooler, high-latitude settings.[1] Bayesian calibrations like BAYSPAR can account for spatial variations in the TEX86-SST relationship.[6]
-
The following workflow diagram illustrates a troubleshooting process for anomalous TEX86 results.
Caption: Troubleshooting workflow for unexpected TEX86 temperature results.
Frequently Asked Questions (FAQs)
Q1: Which TEX86 calibration equation should I use?
A1: The choice of calibration is critical and depends on the specifics of your study. There is no single "best" calibration. Here is a summary of some commonly used calibrations:
| Calibration Name | Equation | Calibration Error | Notes |
| TEX86L | SST = 67.5 * log(GDGT ratio-1) + 46.9 | ±4.0°C | Designed for low-temperature regions.[1] |
| TEX86H | SST = 68.4 * log(GDGT ratio-2) + 38.6 | ±2.0°C | Designed for high-temperature regions.[1] |
| Kim et al. (2008) | T = -10.78 + 56.2 * TEX86 | Not specified | A linear calibration based on a global core-top dataset, applicable between 5°C and 30°C.[2][7] |
| BAYSPAR | Spatially varying linear regression | Varies spatially | A Bayesian approach that allows regression parameters to vary geographically, accommodating regional differences in the TEX86-SST relationship.[6] |
It is recommended to test multiple calibrations and compare the results with other available proxy data from your study site.
Q2: What is the recommended experimental protocol for TEX86 analysis?
A2: The following is a generalized protocol for the analysis of GDGTs for TEX86 calibration, based on established methods.[3][4]
1. Lipid Extraction:
-
Sediment samples can be extracted using various techniques, including Soxhlet extraction, ultrasonic extraction, or Accelerated Solvent Extraction (ASE).[3] A common solvent mixture is dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
2. Chromatographic Separation:
-
The total lipid extract is typically separated into fractions of varying polarity using column chromatography with silica (B1680970) gel. The polar fraction containing the GDGTs is collected.
3. HPLC-MS Analysis:
-
HPLC System: An HPLC system coupled to a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source is used.
-
Column: A Prevail Cyano column (e.g., 2.1 x 150 mm, 3 µm) is commonly used.[3]
-
Mobile Phase: A gradient of n-hexane and isopropanol is typically employed for elution. A common starting condition is 99% n-hexane and 1% isopropanol, followed by a linear gradient to increase the isopropanol content.[3]
-
MS Detection: The mass spectrometer is operated in positive ion APCI mode. For enhanced sensitivity and reproducibility, it is recommended to use Single Ion Monitoring (SIM) of the protonated molecular ions of the GDGTs.[4]
The general workflow for TEX86 analysis is depicted in the diagram below.
Caption: A simplified workflow for TEX86 analysis from sediment samples.
Q3: How does oxic degradation affect TEX86 values?
A3: Oxic degradation is a selective process that can alter the relative abundance of different GDGTs, thereby affecting the TEX86 value. Studies have shown that oxic degradation can bias SST estimates by up to 6°C.[1] It is important to consider the preservation conditions of the sediment when interpreting TEX86 data, especially in environments with low sedimentation rates where organic matter is exposed to oxygenated bottom waters for extended periods.
Q4: Can TEX86 be applied in lacustrine (lake) environments?
A4: Yes, the TEX86 paleothermometer has been applied to lacustrine systems. However, there are specific challenges to consider. The influence of terrestrial input of both isoprenoid and branched GDGTs is a major concern in lakes.[2] It is crucial to use the BIT index to assess the level of terrestrial input. A study of 46 globally distributed lakes found that a reliable TEX86 calibration could be established for lakes with a BIT index of less than 0.5, resulting in a temperature error of 3.6°C.[2] The applicability of TEX86 is generally better in large lakes where the contribution of aquatic Crenarchaeota is sufficient to dominate the GDGT signal.[2]
References
- 1. TEX86 - Wikipedia [en.wikipedia.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Confounding effects of oxygen and temperature on the TEX86 signature of marine Thaumarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing GDGT Peak Resolution in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Glycerol Dialkyl Glycerol Tetraether (GDGT) peaks in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor GDGT peak resolution?
Poor peak resolution in GDGT analysis typically stems from several factors related to the High-Performance Liquid Chromatography (HPLC) separation and Mass Spectrometry (MS) detection. Common culprits include:
-
Chromatographic Co-elution: Structural and stereo-isomers of GDGTs often have very similar retention times, leading to overlapping peaks.[1]
-
Inadequate Column Chemistry: The choice of stationary phase (e.g., normal-phase vs. reverse-phase) is critical for separating different GDGT isomers.[1][2]
-
Suboptimal Mobile Phase Composition: The gradient and composition of the mobile phase directly impact the separation efficiency.[3][4]
-
Improper Flow Rate and Temperature: These parameters affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, influencing peak shape and separation.[3][5]
-
Column Overloading: Injecting too much sample can lead to peak fronting and broadening.[6][7]
-
System Contamination: Contaminants in the injector, column, or detector can cause baseline noise and interfere with peak shape.[6][8]
Q2: How can I improve the separation of branched and isoprenoid GDGTs?
Improving the separation of branched (brGDGTs) and isoprenoid (isoGDGTs) GDGTs often requires optimizing the chromatographic method. Here are some key strategies:
-
Column Selection:
-
Normal-Phase (NP) HPLC: Using two silica (B1680970) columns in series has been shown to significantly improve the resolution of critical GDGT pairs.[9] Cyano columns are also commonly used for NP-HPLC.[2]
-
Reverse-Phase (RP) HPLC: C18 columns are effective for separating GDGT isomers.[1] Different C18 phases (e.g., C18-XB) can offer varying selectivity.[1]
-
-
Mobile Phase Optimization:
-
For NP-HPLC, a common mobile phase is a gradient of n-hexane and isopropanol (B130326).[9]
-
For RP-HPLC, gradients of methanol (B129727) and isopropanol can be employed.[2]
-
Adjusting the gradient slope is crucial; a shallower gradient can improve the resolution of closely eluting peaks.[3]
-
-
Temperature Control: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and improved separation for some compounds.[3][5] However, excessively high temperatures can degrade thermolabile compounds.[3]
Q3: What are the ideal mass spectrometry settings for GDGT analysis?
Optimal mass spectrometry settings are crucial for sensitive and accurate GDGT detection.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for GDGT analysis.[1] Electrospray Ionization (ESI) is also utilized.[1][2]
-
Scan Mode:
-
Selected Ion Monitoring (SIM): This mode offers high sensitivity by monitoring for specific m/z values corresponding to known GDGTs.[10]
-
Multiple Reaction Monitoring (MRM): MRM can provide even higher sensitivity and specificity compared to SIM, which is particularly useful for detecting trace amounts of GDGTs.[10]
-
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide high mass accuracy, which is essential for resolving isobaric interferences and accurately identifying GDGTs.[11] A resolution of at least 180,000 may be necessary to resolve certain isobaric lipid species.[11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during GDGT analysis.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
Poor peak shape can compromise both qualitative identification and quantitative accuracy.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor GDGT peak shape.
| Potential Cause | Recommended Action |
| Column Overloading | Reduce the injection volume or dilute the sample. A general guideline is to inject 1-2% of the total column volume.[5] |
| Column Degradation | If the column packing is degraded, replace the column.[7] Consider using a guard column to extend the analytical column's lifespan. |
| System Contamination | Clean the injector, replace the inlet liner, and bake out or replace the column if necessary.[6] |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared and degassed. For compounds susceptible to ionization, adjusting the pH can improve peak shape.[3] |
| Sample Solvent Effects | Dissolve samples in the initial mobile phase to avoid peak distortion.[12] |
Issue 2: Loss of Resolution Between Critical GDGT Pairs
When closely eluting GDGT isomers are no longer separated, a systematic optimization of the chromatographic conditions is required.
Optimization Strategy for Enhancing Resolution
Caption: Strategy for optimizing GDGT peak resolution.
| Parameter | Optimization Strategy | Rationale |
| Mobile Phase Gradient | Decrease the gradient slope (i.e., make it shallower).[3] | A slower change in solvent strength allows more time for closely eluting compounds to separate. |
| Flow Rate | Decrease the flow rate.[3][5] | Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better separation, though at the cost of longer run times.[5] |
| Column Temperature | Optimize the column temperature. Increasing temperature can improve efficiency, but decreasing it may enhance retention and selectivity for some GDGTs.[5] | Temperature affects mobile phase viscosity and analyte-stationary phase kinetics.[3] |
| Stationary Phase | Switch to a column with a different selectivity (e.g., from normal-phase to reverse-phase, or a different C18 column).[1][13] | Different stationary phases provide alternative separation mechanisms that can resolve co-eluting peaks. |
Issue 3: No Peaks or Low Signal Intensity
The absence of peaks or a significant drop in signal intensity can indicate issues with the sample, the HPLC system, or the mass spectrometer.
Troubleshooting No/Low Signal
Caption: Diagnostic flowchart for no or low signal intensity.
| Potential Cause | Recommended Action |
| Sample Preparation Issue | Verify the sample concentration and ensure the extraction and filtration steps were performed correctly.[8][10][14] |
| System Leak | Check all fittings and connections for leaks, especially after changing a column or tubing.[15] |
| Injector Problem | Ensure the autosampler syringe is functioning correctly and there are no blockages.[8][16] |
| Dirty Ion Source | A contaminated ion source can significantly reduce signal intensity. Follow the manufacturer's protocol for cleaning the ion source.[8] |
| Detector Issue | Verify that the detector is turned on and the settings are appropriate. In some cases, the detector may require servicing.[8][15] |
| Incorrect MS Method | Ensure the MS method is set to monitor the correct m/z values for the target GDGTs.[17] |
Experimental Protocols
Protocol 1: Sample Preparation for GDGT Analysis
A robust sample preparation protocol is fundamental for achieving good chromatographic resolution.
-
Lipid Extraction:
-
Perform an Accelerated Solvent Extraction (ASE) using a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) (9:1, v/v) at 100°C and >7.6 x 10^6 Pa.[14]
-
Alternatively, use ultrasonication with the same solvent mixture.
-
-
Phase Separation and Fractionation:
-
The total lipid extract is separated into different polarity fractions using column chromatography with activated silica gel.
-
Elute an apolar fraction with hexane:DCM (9:1, v/v).
-
Elute the GDGT-containing polar fraction with DCM:MeOH (1:1, v/v).
-
-
Final Preparation:
-
Dry the polar fraction under a stream of N2.
-
Re-dissolve the residue in hexane:isopropanol (99:1, v/v) for analysis.
-
Filter the sample through a 0.45 µm PTFE filter before injection.[10]
-
Protocol 2: High-Resolution NP-HPLC Method
This method utilizes two ultra-high performance liquid chromatography (UHPLC) silica columns in series to achieve superior separation of GDGT isomers.[9]
| Parameter | Setting |
| Columns | Two BEH HILIC silica columns (2.1 x 150 mm, 1.7 µm) in series |
| Pre-column | BEH HILIC silica (2.1 x 5 mm, 1.7 µm) |
| Column Temperature | 30 °C |
| Mobile Phase A | Hexane |
| Mobile Phase B | Hexane:Isopropanol (9:1, v/v) |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic with 18% B for 25 min, then linear gradient to 35% B in 25 min, then linear gradient to 100% B in 30 min. |
Data Presentation
Table 1: Comparison of Chromatographic Resolution (Rs) for Critical GDGT Pairs
This table compares the resolution achieved with a standard method versus an improved method using two UHPLC silica columns in series.[9] Higher Rs values indicate better separation.
| GDGT Pair | Standard CN Method (Rs) | Two UHPLC Silica Column Method (Rs) |
| GDGT-4 / Crenarchaeol | 0.95 | 1.07 |
| Crenarchaeol / Regioisomer | Not specified | Fully separated |
| 5-methyl / 6-methyl brGDGTs | Not specified | Baseline separated |
Table 2: Example Reverse-Phase HPLC Gradient
This table outlines a typical reverse-phase gradient for GDGT separation.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 60 | 40 |
| 1.0 - 20.0 | Ramp to 50 | Ramp to 50 |
| 20.0 - 35.0 | 50 | 50 |
| 35.0 - 45.0 | Return to 60 | Return to 40 |
| Mobile Phase A: Acetonitrile/Methanol (80:20); Mobile Phase B: Isopropanol | ||
| Flow Rate: 0.2 mL/min; Column Temperature: 45°C[1] |
References
- 1. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. mastelf.com [mastelf.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. egusphere.copernicus.org [egusphere.copernicus.org]
- 15. gentechscientific.com [gentechscientific.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
Mitigating Terrestrial Input on Marine GDGT Signals: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the impact of terrestrial input on marine Glycerol (B35011) Dialkyl Glycerol Tetraether (GDGT) signals.
Frequently Asked Questions (FAQs)
Q1: What is the primary indicator of terrestrial organic matter input in marine sediments?
A1: The primary indicator for the input of terrestrial organic matter into marine sediments is the Branched and Isoprenoid Tetraether (BIT) index.[1][2][3] This index is based on the ratio of branched GDGTs (brGDGTs), which are predominantly produced in soils and peats, to crenarchaeol, an isoprenoid GDGT (isoGDGT) primarily synthesized by marine Thaumarchaeota.[1][4] A BIT index value approaching 1 suggests a dominant terrestrial organic matter source, while a value close to 0 indicates a predominantly marine origin.[3]
Q2: How does terrestrial input affect the accuracy of sea surface temperature (SST) reconstructions using the TEX86 proxy?
A2: Terrestrial input can significantly bias TEX86-based SST reconstructions. The TEX86 proxy is calculated from the relative abundance of specific isoGDGTs produced by marine archaea.[5] The introduction of soil-derived brGDGTs and isoGDGTs alters the overall GDGT distribution in marine sediments. This can lead to an inaccurate calculation of the TEX86 value and, consequently, erroneous SST estimates.[6][7] It is generally recommended that the BIT index should be below 0.3 to ensure reliable TEX86-based temperature reconstructions.[6]
Q3: Are there alternative or complementary methods to the BIT index for assessing terrestrial input?
A3: Yes, several complementary methods can be used alongside the BIT index. These include:
-
Carbon to Nitrogen (C/N) ratio: Terrestrial organic matter typically has a higher C/N ratio (20 to 200) compared to marine organic matter (4 to 6).[3]
-
Stable Carbon Isotope Ratios (δ13Corg): Terrestrial C3 plants have more negative δ13C values than marine phytoplankton, which can be reflected in the bulk organic matter of sediments.[2]
-
Lignin Phenols: These are unambiguous biomarkers for vascular plant material and their presence indicates a terrestrial source.[2]
-
Ratio of hexamethylated to pentamethylated brGDGTs (IIIa/IIa): This ratio can help distinguish between terrestrial and marine sources of brGDGTs, with lower ratios generally found in soils and higher ratios in marine sediments with significant in-situ production.[1]
Q4: Can in-situ production of brGDGTs in marine environments complicate the interpretation of the BIT index?
A4: Yes, the in-situ production of brGDGTs in marine environments can complicate the interpretation of the BIT index.[3][8] While brGDGTs were initially thought to be exclusively of terrestrial origin, studies have shown that they can also be produced within the marine water column and sediments.[4] This marine-derived brGDGT contribution can artificially inflate the BIT index, leading to an overestimation of terrestrial input. Therefore, it is crucial to consider the possibility of in-situ production, especially in coastal and shelf environments.[3][4]
Troubleshooting Guides
Issue 1: High BIT index values in a supposedly marine-dominated setting.
| Possible Cause | Troubleshooting Step |
| Significant terrestrial runoff | Analyze complementary proxies like C/N ratio and δ13Corg to confirm a strong terrestrial signal.[2][3] |
| In-situ production of brGDGTs | Examine the ratio of hexamethylated to pentamethylated brGDGTs (IIIa/IIa). Higher ratios may suggest a marine source.[1] |
| Analytical co-elution of isomers | Optimize the chromatographic separation method to ensure baseline separation of brGDGT and isoGDGT isomers. Using two ultra-high-performance liquid chromatography (UPLC) columns in tandem can improve separation.[9] |
Issue 2: Discrepancy between TEX86-derived temperatures and other temperature proxies.
| Possible Cause | Troubleshooting Step |
| Terrestrial GDGT contamination | Calculate the BIT index. If the value is high (e.g., > 0.3), the TEX86 signal is likely compromised.[6] Consider using alternative temperature proxies. |
| Input of archaea from deeper waters | The TEX86 can be influenced by GDGTs produced in subsurface waters, which may reflect bottom water temperatures rather than sea surface temperatures.[6][10] |
| Changes in archaeal community | The composition of the archaeal community producing isoGDGTs can vary, potentially affecting the TEX86-temperature relationship.[7] |
Quantitative Data Summary
Table 1: Typical Proxy Values for Marine vs. Terrestrial Organic Matter
| Proxy | Marine End-Member | Terrestrial End-Member | Reference |
| BIT Index | ~ 0 | > 0.9 | [3] |
| C/N Ratio | 4 - 6 | 20 - 200 | [3] |
| δ13Corg (for C3 plants) | ~ -20‰ | ~ -27‰ | [2] |
| IIIa/IIa ratio (brGDGTs) | > 0.92 (with marine input) | < 0.59 (soils) | [1] |
Experimental Protocols
Protocol 1: Lipid Extraction from Marine Sediments
This protocol describes a common method for extracting GDGTs from sediment samples using an Accelerated Solvent Extractor (ASE).
-
Sample Preparation: Freeze-dry the sediment sample and then grind it into a fine powder using an agate mortar and pestle.[11]
-
Internal Standard: Add a known amount of a C46 glycerol trialkyl glycerol tetraether (GTGT) internal standard to the powdered sediment for quantification.[11][12]
-
Extraction:
-
Place the sample in an ASE cell.
-
Extract the lipids using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1, v/v) at a high temperature (e.g., 100 °C) and pressure.[11][12]
-
Collect the total lipid extract (TLE).
-
-
Desulfurization (if necessary): If the sample is from a sulfate-rich environment, add acid-activated copper powder to the TLE to remove elemental sulfur.[12]
-
Concentration: Concentrate the TLE under a gentle stream of nitrogen.
Protocol 2: Separation of GDGTs using Column Chromatography
This protocol outlines the separation of the TLE into different polarity fractions to isolate the GDGTs.
-
Column Preparation: Prepare a silica (B1680970) gel column.
-
Fractionation:
-
Collection: Collect the polar fraction and concentrate it under nitrogen.
Protocol 3: GDGT Analysis by HPLC-MS
This protocol describes the analysis of the isolated GDGTs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Sample Preparation: Re-dissolve the dried polar fraction in a hexane/ethyl acetate (B1210297) (84:16, v/v) solution and filter it through a 0.45 µm PTFE filter.[12][13]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use an atmospheric pressure chemical ionization (APCI) source for core-lipid GDGTs.
-
Operate the mass spectrometer in single ion monitoring (SIM) mode to detect the characteristic [M+H]+ ions of each GDGT component for higher sensitivity and reproducibility.[9]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. whoi.edu [whoi.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Branched GDGTs as Proxies in Surface Sediments From the South-Eastern Brazilian Continental Margin [frontiersin.org]
- 5. BG - Reviews and syntheses: Best practices for the application of marine GDGTs as proxy for paleotemperatures: sampling, processing, analyses, interpretation, and archiving protocols [bg.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress in Analytical Methods of Biomarker GDGTs in Geological Environments [ykcs.ac.cn]
- 10. Frontiers | Variation of Isoprenoid GDGTs in the Stratified Marine Water Column: Implications for GDGT-Based TEX86 Paleothermometry [frontiersin.org]
- 11. egusphere.copernicus.org [egusphere.copernicus.org]
- 12. mdpi.com [mdpi.com]
- 13. Operational Laboratory Methods for GDGTs Groups Separation [jouc.xml-journal.net]
Strategies for reducing analytical variability in GDGT measurements.
Welcome to the technical support center for glycerol (B35011) dialkyl glycerol tetraether (GDGT) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability and ensure high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most significant sources of analytical variability in GDGT measurements?
A1: The most significant sources of analytical variability stem from three main areas: sample preparation and extraction, chromatographic separation, and mass spectrometric detection and quantification. An interlaboratory comparison of 44 laboratories revealed that discrepancies in peak integration practices are a major contributor to variability.[1] While GDGT ratios tend to be more consistent, absolute quantification of GDGTs shows substantial variance between different labs.[2][3]
Q2: How much variability is typically observed between different laboratories?
A2: Inter-laboratory studies have shown considerable variability in the quantification of GDGTs. Replicate measurements of both branched and isoprenoid GDGTs have exhibited standard deviations ranging from 61% to 105% of the mean concentration.[1] However, when focusing on proxy values derived from GDGT ratios, the uncertainty is lower, translating to temperature offsets of 0.3–0.9°C and pH offsets of 0.05–0.3 after the exclusion of statistical outliers.[2][3]
Q3: Can the choice of extraction method systematically impact my GDGT ratios?
A3: While different extraction methods and sample preparation steps can introduce variability, studies have shown no apparent systematic impact on the final branched GDGT (brGDGT) ratios.[2][3] However, to ensure optimal extraction yield, it is crucial to use appropriate solvents, such as a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), and consider multiple extraction steps.[4]
Q4: What is the best way to quantify GDGTs and reduce variability?
A4: The use of an internal standard is highly recommended to improve the accuracy of GDGT quantification. One study demonstrated a significant improvement in precision, with a standard deviation of 5%, when using a C46 GDGT internal standard, compared to 43% when relying on monthly external standard curves.[5] An internal standard helps to correct for variations during sample storage, dissolution, and instrumental analysis.[5]
Q5: Why is chromatographic separation so important, and what are the common challenges?
A5: Good chromatographic separation is crucial for the accurate identification and quantification of GDGT isomers.[6][7] Partial co-elution of isomers can lead to inaccurate peak integration and, consequently, errors in the calculation of GDGT-based proxies like TEX86.[6][8] Different high-performance liquid chromatography (HPLC) methods, including both normal-phase (NP) and reverse-phase (RP) chromatography, have been developed to improve the separation of these isomers.[6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in Chromatogram
-
Symptom: Peaks are broad, tailing, or co-eluting with other compounds.
-
Possible Causes & Solutions:
-
Contaminated Guard or Analytical Column: The accumulation of non-volatile matrix components can degrade column performance.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.
-
-
Inappropriate Mobile Phase: The solvent composition may not be optimal for separating GDGT isomers.
-
Solution: Ensure the mobile phase composition is correct and that the solvents are fresh and properly degassed. Consider adjusting the gradient profile to improve separation.
-
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Suboptimal Column Temperature: Temperature can affect retention times and peak shape.
-
Solution: Ensure the column oven is at the specified temperature and is stable.
-
-
Issue 2: High Variability in Quantitative Results
-
Symptom: Replicate injections of the same sample show a high degree of variation in calculated concentrations.
-
Possible Causes & Solutions:
-
Inconsistent Peak Integration: Manual integration can be subjective and a major source of variability.[1]
-
Solution: Establish and adhere to a consistent set of integration parameters. If possible, use an automated integration method and manually verify the results.
-
-
Instrument Drift: The sensitivity of the mass spectrometer can change over time.
-
Variable Ionization Efficiency: Mass spectrometer settings can impact the response of GDGTs relative to the internal standard.[2][3][8]
-
Solution: Optimize and stabilize the ion source parameters (e.g., temperature, gas flows) and use a standard mixture to assess the instrument's response factor.[9]
-
-
Issue 3: Unexpected or Spurious Peaks in the Chromatogram
-
Symptom: The chromatogram shows peaks that are not expected in the sample.
-
Possible Causes & Solutions:
-
Contamination from Sample Preparation: Solvents, glassware, or other lab equipment can introduce contaminants.
-
Solution: Use high-purity solvents and thoroughly clean all glassware by furnacing at 450°C for at least two hours.[4] Run a blank (solvent-only) injection to identify any background contamination.
-
-
Septum Bleed: Particles from the injection port septum can enter the system.
-
Solution: Replace the septum regularly, especially if you observe extraneous peaks. Avoid over-tightening the septum nut.
-
-
Carryover from Previous Injection: Residual sample from a previous run can be injected.
-
Solution: Implement a thorough wash sequence for the autosampler syringe between injections. Run a blank after a particularly concentrated sample to check for carryover.
-
-
Data Presentation
Table 1: Inter-laboratory Variability in GDGT Measurements
| Measurement Type | Reported Variability (Standard Deviation as % of Mean) | Key Contributing Factors |
| GDGT Quantification | 61% - 105%[1] | Peak integration practices, ionization efficiency, mass spectrometer settings.[1][2][3] |
| GDGT-based Proxies (e.g., MBT'5ME) | Temperature offset of 0.3–0.9°C; pH offset of 0.05–0.3 (after outlier removal).[2][3] | Correct identification and integration of 5- and 6-methyl brGDGTs.[2][3] |
Experimental Protocols
A generalized experimental workflow for GDGT analysis is provided below. Specific parameters for extraction, chromatography, and mass spectrometry should be optimized based on the sample matrix and instrumentation.
1. Sample Preparation and Lipid Extraction
-
Homogenization: Freeze-dry and powder solid samples (e.g., sediment, soil) using a mortar and pestle or ball mill to increase extraction efficiency.[4]
-
Extraction: Perform solvent extraction using an Accelerated Solvent Extractor (ASE) with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v) at high temperature (e.g., 100°C) and pressure.[4][5]
-
Fractionation: Separate the total lipid extract into different polarity fractions using column chromatography (e.g., silica (B1680970) gel). The GDGTs are typically found in a more polar fraction.[5]
2. Instrumental Analysis
-
Chromatography: Analyze the GDGT fraction using HPLC or ultra-high-performance liquid chromatography (UHPLC). A common method involves using two silica columns in sequence to separate 5- and 6-methyl brGDGTs.[10]
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer (e.g., single quadrupole or triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Detection: Use selected ion monitoring (SIM) to detect the protonated molecular ions [M+H]+ of the target GDGTs and the internal standard.[11]
Visualizations
Caption: A generalized experimental workflow for GDGT analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Interlaboratory Comparison of Branched GDGT Temperature and pH Proxies Using Soils and Lipid Extracts | EPIC [epic.awi.de]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. vliz.be [vliz.be]
- 10. mdpi.com [mdpi.com]
- 11. BG - Seasonal variability and sources of in situ brGDGT production in a permanently stratified African crater lake [bg.copernicus.org]
Technical Support Center: Measurement of the Biomarker of Immune Tolerance (BIT) Index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the measurement of the Biomarker of Immune Tolerance (BIT) index. The BIT index is a composite biomarker signature used to assess the state of immune tolerance in patients, often in the context of transplantation, autoimmune disease, or cancer immunotherapy.
Troubleshooting Guides
This section provides systematic guidance for resolving specific issues that may arise during BIT index measurement, which typically involves multi-parameter flow cytometry or multiplex immunoassays.
Issue 1: High Background Signal or Non-Specific Staining
A high background can mask the true signal from low-frequency cell populations or low-concentration analytes, leading to inaccurate BIT index calculation.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Non-specific antibody binding | 1. Titrate Antibodies: Determine the optimal concentration to maximize signal-to-noise. 2. Use an Fc Receptor Block: Pre-incubate samples with Fc block to prevent antibodies from binding non-specifically to Fc receptors on cells like monocytes and B cells. 3. Include Isotype Controls: Use a non-reactive antibody of the same isotype to estimate non-specific background staining. | Antibody Titration Protocol: 1. Prepare a series of dilutions for each antibody (e.g., 1:2 serial dilutions starting from the manufacturer's recommended concentration). 2. Stain a consistent number of cells with each dilution. 3. Process samples on the flow cytometer. 4. Calculate the staining index (SI) for each concentration: SI = (MFI_positive - MFI_negative) / (2 * SD_negative). 5. Select the concentration that provides the highest staining index. |
| Sample Quality Issues | 1. Use a Viability Dye: Incorporate a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies.[1] 2. Ensure Proper Sample Handling: Process fresh samples promptly. If using frozen samples, use an appropriate cryopreservation medium and thaw quickly at 37°C. | Viability Staining Protocol (Fixable Dye): 1. Wash cells once with protein-free PBS. 2. Resuspend cells in 1 mL of PBS containing the fixable viability dye at the pre-titered concentration. 3. Incubate for 20-30 minutes at 4°C, protected from light. 4. Wash cells twice with a suitable staining buffer (e.g., PBS with 2% FBS). 5. Proceed with the standard surface and/or intracellular staining protocol. |
| Contaminated Reagents | 1. Filter Buffers: Filter all buffers (e.g., staining buffer, wash buffer) through a 0.22 µm filter to remove aggregates and contaminants. 2. Use Freshly Prepared Solutions: Avoid using expired or improperly stored reagents. | General Best Practice: - All buffers should be sterile-filtered upon preparation and stored at 4°C. - Aliquot antibody cocktails to avoid repeated freeze-thaw cycles. |
Troubleshooting Flowchart for High Background:
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low Signal Intensity or Poor Resolution
Weak signals can make it difficult to distinguish positive from negative populations, especially for rare cell subsets or low-abundance cytokines that are part of the BIT index.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Suboptimal Instrument Settings | 1. Optimize PMT Voltages: Adjust photomultiplier tube (PMT) voltages to ensure that the negative population is visible on scale and the positive population is not off-scale. 2. Perform Daily QC: Run quality control beads (e.g., CS&T beads) to ensure consistent instrument performance. | PMT Voltage Optimization Protocol: 1. Run an unstained sample to check for autofluorescence and ensure the population is on scale. 2. Run a single-stained positive control sample for the fluorochrome of interest. 3. Adjust the PMT voltage so that the positive population is clearly separated from the negative, maximizing the signal without being pushed against the upper limit of the axis. 4. Record the optimized voltages for reproducibility. |
| Poor Fluorochrome Choice | 1. Use Bright Fluorochromes for Low-Expression Markers: Pair markers expressed at low levels with bright fluorochromes (e.g., PE, APC).[1] 2. Check for Spectral Overlap: Use an online spectrum viewer to assess the spillover between fluorochromes in your panel. High spillover can reduce resolution. Redesign the panel if necessary. | Panel Design Best Practice: - List all markers for the BIT index and categorize them by expected expression level (high, medium, low). - Assign the brightest, well-separated fluorochromes to the lowest-expressed markers and key population-defining markers. - Assign fluorochromes with higher spectral overlap to markers that are not co-expressed on the same cell type (mutually exclusive markers). |
| Reagent Degradation | 1. Proper Storage: Ensure all antibodies and reagents are stored at the correct temperature and protected from light. 2. Check Expiration Dates: Do not use expired reagents. | General Best Practice: - Store fluorescently-conjugated antibodies at 4°C. Do not freeze. - Minimize exposure of fluorochromes to light during all incubation and washing steps. |
Signal Amplification Workflow:
Caption: Logical steps for enhancing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in BIT index measurements?
A1: The primary sources of variability are pre-analytical, analytical, and post-analytical.
-
Pre-analytical: This is often the largest source of variability and includes sample collection methods, patient-specific factors (e.g., time of day, medications), sample transport conditions, and storage (fresh vs. frozen).[2]
-
Analytical: This includes inconsistencies in experimental execution, such as pipetting errors, incubation times, reagent quality, and instrument calibration.[3]
-
Post-analytical: This involves subjective data analysis, particularly inconsistent gating strategies in flow cytometry.[1]
Q2: How can I minimize interference from soluble drugs in my patient samples?
A2: Drug interference is a significant challenge in biomarker assays.[4] To mitigate this, consider the following:
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Sample Timing: Collect samples at trough drug concentrations, just before the next dose, when the circulating drug level is lowest.
-
Wash Steps: Include additional and rigorous wash steps in your protocol to remove unbound drug from the sample before adding assay reagents.
-
Drug-Tolerant Assays: If available, use assay kits specifically designed to have high drug tolerance. These may involve pre-treatment steps like acid dissociation to unmask the target biomarker from the drug.[4]
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Validation: During assay validation, test for interference by spiking known concentrations of the drug into control samples to assess its impact on the BIT index readout.
Q3: My data shows high well-to-well or sample-to-sample CVs (Coefficient of Variation). What should I check?
A3: High CVs indicate a lack of precision. A logical investigation path is crucial.[3]
-
Check Equipment:
-
Pipettes: Ensure all pipettes are calibrated and that you are using proper pipetting technique. Inconsistent volumes are a major source of error.
-
Washer: If using an automated plate washer, check for clogged nozzles that could lead to inadequate washing in some wells.
-
Reader/Cytometer: Ensure the instrument is clean and has passed its daily QC.
-
-
Check Reagents:
-
Mixing: Ensure all reagents, samples, and controls are thoroughly mixed before pipetting.
-
Temperature: Allow all reagents to equilibrate to room temperature before use to ensure consistent reaction kinetics.
-
-
Check User Technique:
-
Consistency: Ensure incubation times and temperatures are identical for all samples. Avoid stacking plates during incubation, as this can create temperature gradients.[3]
-
Drying: Do not allow wells to dry out between steps.
-
Q4: How do I establish a consistent gating strategy for the flow cytometry components of the BIT index?
A4: A consistent gating strategy is critical for reproducible results.
-
Develop a Standard Operating Procedure (SOP): The SOP should define the entire gating sequence with clear, illustrated examples. Define populations based on biological knowledge.[1]
-
Use FMO Controls: For each marker where the boundary is unclear, use a "Fluorescence Minus One" (FMO) control. This is a sample stained with all antibodies in the panel except the one of interest. The FMO control helps to accurately set the gate for the missing channel by revealing the spread of data from all other fluorochromes into that channel.
-
Gate Sequentially: Follow a logical hierarchy. For example: Time Gate -> Singlets -> Live Cells -> Lymphocytes -> T Cells (CD3+) -> CD4+ or CD8+ -> Marker of Interest.
-
Avoid Subjectivity: Where possible, use biological features (e.g., clear bimodal distributions) to guide gate placement rather than subjective positioning.
General Experimental Workflow for BIT Index Measurement (Flow Cytometry):
Caption: Standard workflow for BIT index measurement by flow cytometry.
References
Improving the accuracy of Caldarchaeol quantification with internal standards.
Welcome to the technical support center for the accurate quantification of caldarchaeol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and other glycerol (B35011) dialkyl glycerol tetraethers (GDGTs) using internal standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
-
Question: My this compound and/or internal standard peaks are tailing, broad, or split. What are the possible causes and solutions?
-
Answer: Poor peak shape can compromise the accuracy of integration and quantification.[1][2] The common causes and their respective solutions are outlined below:
| Potential Cause | Solution |
| Column Overload | Injecting too much sample can lead to peak distortion.[3] Reduce the injection volume or dilute the sample. |
| Column Degradation | The column may have deteriorated due to harsh mobile phases (e.g., extreme pH) or accumulation of contaminants.[4] First, try flushing the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[1] |
| Inappropriate Mobile Phase | An incorrect mobile phase composition or pH can affect peak shape. Ensure the mobile phase is correctly prepared, and consider adjusting the solvent ratios or pH to optimize peak symmetry. For ionizable compounds, buffering the mobile phase is critical. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| Co-elution with an Interfering Compound | A shoulder on the main peak or a distorted peak can indicate the presence of a co-eluting isomer or matrix component.[5][6] To address this, optimize the chromatographic separation by adjusting the gradient, changing the mobile phase composition, or using a different column (e.g., tandem silica (B1680970) columns for better isomer separation). |
Issue 2: Inconsistent Internal Standard Response
-
Question: The peak area of my internal standard varies significantly between samples. Why is this happening and how can I fix it?
-
Answer: A stable internal standard response is crucial for accurate quantification. Inconsistent response can be sporadic, affecting a few samples, or systematic, affecting a whole batch.[7]
| Potential Cause | Solution |
| Inaccurate Pipetting | Human error during the addition of the internal standard is a common cause of variability.[7] Ensure you are using calibrated pipettes and a consistent technique for adding the internal standard to all samples, standards, and blanks. |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.[7][8] This is a very common issue in LC-MS analysis.[7] To mitigate this, improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.[9] |
| Sample Degradation | The internal standard may be degrading in the sample matrix or during storage. Ensure samples are stored correctly and analyzed within their stability period. |
| Inconsistent Extraction Recovery | The efficiency of the extraction process may vary between samples. An ideal internal standard should have similar chemical and physical properties to the analyte to compensate for this.[10] Ensure the internal standard is added at the very beginning of the sample preparation process to account for any losses during extraction.[11] |
| Instrument Variability | Fluctuations in the mass spectrometer's performance can lead to changes in response. Regularly check the instrument's performance and run quality control samples to monitor stability.[12][13] |
Issue 3: Difficulty in Achieving Baseline Separation of this compound from its Isomers
-
Question: I am having trouble separating this compound from other GDGT isomers. What can I do to improve resolution?
-
Answer: Co-elution of isomers is a significant challenge in GDGT analysis that can lead to inaccurate quantification.[5]
| Potential Cause | Solution |
| Insufficient Chromatographic Resolution | The analytical column may not be providing enough separation power. Consider using two silica columns in tandem or a hydrophilic interaction liquid chromatography (HILIC) column, which have been shown to improve the separation of GDGT isomers. |
| Suboptimal Mobile Phase Gradient | The gradient elution program may not be optimized for separating the isomers of interest. Try a shallower gradient (a slower increase in the strong solvent) to improve resolution. |
| Incorrect Mobile Phase Composition | The choice of solvents in the mobile phase can significantly impact selectivity. Experiment with different solvent systems to improve the separation of the target isomers. |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Frequently Asked Questions (FAQs)
1. Why is an internal standard necessary for accurate this compound quantification?
An internal standard is crucial for correcting for variations that can occur during sample preparation, extraction, and analysis.[14] External standard calibration can be inaccurate due to sample loss during processing and fluctuations in instrument performance.[15] A study by Huguet et al. (2006) demonstrated that using a C46 GDGT internal standard significantly improved the precision of GDGT quantification, reducing the standard deviation from 43% with an external standard to just 5% with the internal standard.[15][16]
2. What are the characteristics of a good internal standard for this compound analysis?
An ideal internal standard should:
-
Behave similarly to this compound during extraction and ionization but be chromatographically resolved from it.
-
Not be naturally present in the samples being analyzed.[14]
-
Be added to the sample at the earliest stage of preparation to account for all potential variations.[11]
-
A stable isotope-labeled version of the analyte is considered the gold standard for an internal standard.[10] When this is not available, a structurally similar compound, such as the C46 GDGT, is a good alternative.[15]
3. When should I add the internal standard to my samples?
The internal standard should be added at the very beginning of the sample preparation workflow, before any extraction or clean-up steps.[10][11] This ensures that the internal standard experiences the same potential losses and variations as the analyte, allowing for accurate correction.
4. How do I choose the right concentration for my internal standard?
The concentration of the internal standard should be similar to the expected concentration of this compound in your samples. This ensures that both the analyte and the internal standard are within the linear dynamic range of the instrument.
5. What are the most common extraction methods for archaeal lipids like this compound?
The modified Bligh-Dyer method is a widely used liquid-liquid extraction technique for archaeal lipids.[17] Accelerated Solvent Extraction (ASE) is another common method.[15] The choice of method can depend on the sample matrix and whether you are targeting core lipids or intact polar lipids.[17]
Quantitative Data Summary
The use of an internal standard dramatically improves the precision of this compound quantification. Inter-laboratory studies, however, highlight significant variability in reported concentrations, emphasizing the need for standardized protocols.
Table 1: Comparison of Quantification Precision with and without Internal Standard
| Quantification Method | Standard Deviation (%) | Reference |
| External Standard Curve | 43 | Huguet et al. (2006)[15] |
| C46 GDGT Internal Standard | 5 | Huguet et al. (2006)[15] |
Table 2: Inter-laboratory Comparison of GDGT Quantification
| Analyte | Standard Deviation (% of mean) | Reference |
| Branched and Isoprenoid GDGTs | 61 - 105 | De Jonge et al. (2024)[18] |
Experimental Protocols
Modified Bligh-Dyer Lipid Extraction Protocol
This protocol is a general guideline for the extraction of archaeal lipids from sediment or cell culture samples.
-
Sample Preparation:
-
For solid samples, weigh a known amount of freeze-dried and homogenized material.
-
For liquid cultures, pellet a known volume of cells by centrifugation.
-
-
Addition of Internal Standard:
-
To the prepared sample, add a known amount of the C46 GDGT internal standard dissolved in an appropriate solvent.
-
-
Single Phase Extraction:
-
Add a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v) to the sample to create a single-phase system.
-
Sonicate the mixture for 10-15 minutes to ensure thorough extraction.[19]
-
-
Phase Separation:
-
Add additional chloroform and water to the mixture to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v), which will induce phase separation.
-
Centrifuge the sample to facilitate the separation of the aqueous (upper) and organic (lower) phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
-
Re-extraction (Optional but Recommended):
-
For quantitative extraction, it is advisable to re-extract the remaining aqueous layer and solid residue with chloroform.[19] Combine this second organic extract with the first.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the combined organic phases under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane:isopropanol) for HPLC-MS analysis.
-
HPLC-MS Analysis Parameters
The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrument and application.
| Parameter | Setting |
| HPLC Column | Two silica columns in tandem (e.g., 150 mm x 2.1 mm, 1.9 µm) or a HILIC column. |
| Mobile Phase A | n-hexane |
| Mobile Phase B | n-hexane:isopropanol (9:1, v/v) |
| Gradient | Start with a low percentage of B, and gradually increase to elute the GDGTs. A shallow gradient is often necessary for isomer separation. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) |
| MS Detection | Selected Ion Monitoring (SIM) of the protonated molecules of this compound and the internal standard. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aquaculture.ugent.be [aquaculture.ugent.be]
Technical Support Center: Optimization of Microwave-Assisted Extraction for Archaeal Lipids from Sediments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with microwave-assisted extraction (MAE) of archaeal lipids, such as Glycerol Dialkyl Glycerol Tetraethers (GDGTs), from sediment samples.
Troubleshooting Guide
This guide addresses common issues encountered during the MAE of archaeal lipids from sediments.
Problem 1: Low or No Yield of Archaeal Lipids
| Potential Cause | Recommended Solution |
| Inadequate Sample Pretreatment | Drying: Ensure sediment samples are thoroughly dried to a low moisture content. Freeze-drying is the preferred method to prevent thermal degradation of lipids.[1] Oven drying at low temperatures (e.g., 40-50°C) is an alternative.[2] Homogenization: Grind the dried sediment into a fine, uniform powder using an agate mortar and pestle or a ball mill.[1] This increases the surface area for efficient solvent penetration. |
| Inefficient Cell Lysis | For some sediments with high microbial biomass, enhancing cell lysis prior to extraction may improve yields. While often more critical for pure cultures, techniques like freeze-thaw cycles can be tested.[3] |
| Suboptimal Solvent System | The choice of solvent is critical. A mixture of a nonpolar solvent (to dissolve lipids) and a polar solvent (to disrupt cell membranes) is generally most effective.[2] - Recommended Mixtures: Dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 9:1 (v/v) ratio is a commonly used and effective solvent system for GDGT extraction from sediments using MAE and other methods like Accelerated Solvent Extraction (ASE).[4][5] |
| Incorrect MAE Parameters | Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may degrade lipids. A temperature of 70°C has been shown to yield comparable results to other methods, while temperatures of 100-110°C may introduce biases in certain GDGT-based indices.[6] Time and Power: Extraction time is dependent on the microwave power and the number of samples being processed simultaneously.[7] For example, at 500 W, extraction times can range from 6 minutes for a single sample to 18 minutes for eight samples.[7] Optimization of these parameters for your specific instrument and sample type is recommended. |
| Lipid Degradation | Archaeal lipids like GDGTs are generally stable, but can degrade at very high temperatures (e.g., above 260°C).[6] Ensure that the MAE temperature settings are appropriate. |
Problem 2: Inconsistent or Poorly Reproducible Results
| Potential Cause | Recommended Solution |
| Sample Heterogeneity | Ensure thorough homogenization of the sediment sample before taking a subsample for extraction. |
| Inconsistent Sample Mass | Use a precise analytical balance to weigh the sediment for each extraction to ensure comparability between samples. |
| Variable Solvent Volumes | Use calibrated pipettes or graduated cylinders to add precise volumes of the solvent mixture to each sample. |
| Cross-Contamination | Thoroughly clean all equipment (mortars, pestles, vials, etc.) between samples to prevent carry-over.[1] Rinsing with the extraction solvent is a good practice. MAE has the advantage of reduced risk of carry-over contamination compared to systems with extensive tubing.[6] |
| Incomplete Solvent Transfer | After extraction, the solvent containing the total lipid extract (TLE) needs to be separated from the sediment. This can be achieved by centrifugation followed by careful pipetting or decanting of the supernatant.[6] Ensure this step is performed consistently for all samples to avoid variable loss of extract. |
Problem 3: Extract Contains Impurities (e.g., elemental sulfur)
| Potential Cause | Recommended Solution |
| Presence of Elemental Sulfur in Anoxic Sediments | For extracts from anoxic marine sediments with high total organic carbon, elemental sulfur may be present. This can be removed by adding acid-activated copper to the total lipid extract.[8] |
| Carryover of Fine Sediment Particles | If the total lipid extract contains fine sediment particles after the initial separation, it may be necessary to filter the extract through a pipette with solvent-rinsed cotton or glass wool, or over a small column of sodium sulfate.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of Microwave-Assisted Extraction (MAE) for archaeal lipids compared to other methods like Soxhlet or ASE?
A1: MAE offers several advantages, including significantly reduced extraction times and lower solvent consumption compared to traditional Soxhlet extraction.[7][9] It is also a fully automated technique.[6] Compared to Accelerated Solvent Extraction (ASE), MAE uses less solvent and has a lower risk of carry-over contamination as it does not require tubing between samples.[6]
Q2: What is the best solvent mixture for extracting GDGTs from marine sediments using MAE?
A2: A mixture of dichloromethane (DCM) and methanol (MeOH) in a 9:1 (v/v) ratio is widely and successfully used for the extraction of GDGTs from marine sediments with various techniques, including MAE and ASE.[4][5]
Q3: How critical is sample drying before extraction?
A3: Sample drying is a crucial pretreatment step. High moisture content can hinder the penetration of nonpolar solvents, leading to inefficient extraction and low lipid yields.[2] Freeze-drying is the preferred method as it minimizes the risk of thermal degradation of the target lipids.[1]
Q4: Can I reuse the solvent for multiple extractions?
A4: It is not recommended to reuse the solvent for extracting different samples as this will lead to cross-contamination. For a single sample, some protocols suggest repeated extractions of the same sediment pellet with fresh solvent to maximize yield.[6]
Q5: My lab does not have a microwave extraction system. What is a reliable alternative?
A5: Accelerated Solvent Extraction (ASE) is a common and effective alternative that also offers automation and reduced solvent usage compared to traditional methods.[4] Modified Bligh & Dyer or ultrasonic-assisted extraction are other frequently used techniques, though they may have different efficiencies for core versus intact polar lipids.[4][10] Soxhlet extraction is a classic method but is more time- and solvent-intensive.[4]
Experimental Protocols & Data
Table 1: Comparison of Extraction Methods for Archaeal Lipids (GDGTs)
| Method | Typical Solvent System (v/v) | Temperature | Time | Advantages | Disadvantages |
| Microwave-Assisted Extraction (MAE) | DCM:MeOH (9:1) | 70-110°C[6] | 10-30 min[7] | Fast, low solvent use, low risk of carry-over[6][7] | Requires specialized equipment, additional step to separate extract from sediment[6] |
| Accelerated Solvent Extraction (ASE) | DCM:MeOH (9:1)[4] | 100°C[4] | ~20 min per sample | Automated, fast, efficient | High initial equipment cost, potential for carry-over |
| Soxhlet Extraction | DCM:MeOH (9:1 or 2:1)[4] | Boiling point of solvent (~60°C+)[4] | 24-72 hours[4] | Effective for thermally stable compounds | Very slow, high solvent consumption, potential for thermal degradation of some lipids |
| Modified Bligh & Dyer | MeOH:DCM:Buffer (e.g., 2:1:0.8)[10] | Room Temperature | Variable | Good for intact polar lipids | Can be less efficient for core lipids, labor-intensive, potential for GDGT loss[10] |
| Ultrasound-Assisted Extraction (UAE) | Chloroform or DCM:MeOH mixtures[4] | Room Temperature | 15-45 min (in cycles)[4] | Fast, can be combined with other methods | May preferentially extract core GDGTs over intact polar lipids[4] |
Protocol: Microwave-Assisted Extraction of Archaeal Lipids from Sediments
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. Sample Preparation:
-
Freeze-dry the sediment sample to constant weight.
-
Homogenize the dried sample into a fine powder using a clean agate mortar and pestle.
-
Accurately weigh approximately 5-10 g of the powdered sediment into a microwave-safe extraction vessel.
2. Extraction:
-
To the vessel, add a precise volume of the extraction solvent (e.g., 20 mL of 9:1 v/v DCM:MeOH).
-
Securely cap the vessel and place it in the microwave extraction system.
-
Set the extraction parameters. A starting point could be:
-
Temperature: 70°C
-
Power: 500 W
-
Time: 15 minutes
-
-
Run the extraction program.
3. Lipid Extract Recovery:
-
After the program is complete and the vessel has cooled, carefully open it in a fume hood.
-
Transfer the entire content (sediment and solvent) to a centrifuge tube.
-
Centrifuge at a moderate speed (e.g., 2500 rpm for 10 minutes) to pellet the sediment.
-
Carefully pipette or decant the supernatant (the Total Lipid Extract or TLE) into a clean round-bottom flask, avoiding transfer of the sediment pellet.
-
To maximize yield, the sediment pellet can be re-extracted with a smaller volume of fresh solvent, and the supernatants combined.
4. Solvent Removal and Quantification:
-
Evaporate the solvent from the TLE using a rotary evaporator at a temperature not exceeding 25°C to prevent loss of volatile compounds.[1]
-
Once the solvent is removed, the dried TLE can be weighed and then redissolved in a known volume of a suitable solvent for downstream analysis (e.g., column chromatography, HPLC-MS).
Visualizations
Caption: Workflow for Microwave-Assisted Extraction (MAE) of archaeal lipids from sediments.
Caption: Troubleshooting logic for low archaeal lipid yield in MAE.
References
- 1. egusphere.copernicus.org [egusphere.copernicus.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. Optimization of microwave-assisted extraction of hydrocarbons in marine sediments: comparison with the Soxhlet extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BG - Reviews and syntheses: Best practices for the application of marine GDGTs as proxy for paleotemperatures: sampling, processing, analyses, interpretation, and archiving protocols [bg.copernicus.org]
- 9. A matter of extraction – Extraction yields and ratios of faecal lipid biomarker from archaeological soils using Soxhlet, microwave-assisted and accelerated-solvent extraction: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Refining Methods for the Isolation of Uncultivated Archaea for Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the isolation of uncultivated archaea for lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating lipids from uncultivated archaea?
A1: The primary challenges stem from the unique biochemistry of archaea and their often-low abundance in environmental samples. Key difficulties include:
-
Lack of Universal Protocols: Extraction methodologies often need to be adapted for different archaeal taxa and sample matrices.[1][2][3][4]
-
Efficient Cell Lysis: Archaeal cell membranes are notoriously robust due to their unique ether-linked lipids, making complete cell disruption for lipid extraction difficult.[1][5]
-
Complex Lipid Profiles: The structural diversity and isomerization of archaeal lipids can hinder standardized separation and purification.[1][2][3][4]
-
Low Biomass: Uncultivated archaea are often present in low numbers in environmental samples, making it challenging to obtain sufficient lipid quantities for analysis.
Q2: What are the key differences between archaeal lipids and those of bacteria and eukaryotes?
A2: Archaeal lipids have several distinct features that differentiate them from bacterial and eukaryotic lipids:
-
Ether Linkages: Archaeal lipids have isoprenoid chains linked to the glycerol (B35011) backbone by ether bonds, which are chemically more resistant than the ester bonds found in bacteria and eukaryotes.[1][6][7][8]
-
Glycerol Stereochemistry: The glycerol backbone in archaeal lipids is the sn-glycerol-1-phosphate (B1203117) enantiomer, while in bacteria and eukaryotes, it is sn-glycerol-3-phosphate.[6][7][9]
-
Isoprenoid Chains: Instead of fatty acids, archaeal membranes are composed of branched isoprenoid chains.[6][7][10]
-
Monolayer vs. Bilayer: Some archaea possess tetraether lipids that can form a monolayer membrane, providing exceptional stability in extreme environments.[10][11]
Q3: Which extraction methods are most commonly used for archaeal lipids?
A3: Modified versions of the Bligh and Dyer method are frequently employed for extracting archaeal lipids.[2][5] These modifications often involve acidification to improve the recovery of tetraether lipids.[12][13] Other methods like supercritical fluid extraction (SFE) have shown promise for being more rapid and quantitative.[14] Saponification is generally less effective for archaeal membrane lipids due to the presence of ether linkages but can be used for lipids from pure cultures.[1]
Q4: How can I separate different classes of archaeal lipids after extraction?
A4: Solid-phase extraction (SPE) is a widely used technique for the selective isolation of target lipid analytes from complex mixtures.[1] Thin-layer chromatography (TLC) is also a valuable method for the rapid characterization and separation of lipid classes present in archaeal isolates.[2][5]
Q5: What are some advanced techniques to link specific lipids to uncultivated archaea?
A5: Stable Isotope Probing (SIP) is a powerful technique where a labeled substrate (e.g., with 13C or 2H) is introduced into an environmental sample.[15][16][17] Active microorganisms that incorporate the isotope into their biomass, including their lipids, can be identified.[15][17] Fluorescence-Activated Cell Sorting (FACS) can also be used to isolate specific cells of interest from a mixed population for subsequent lipid analysis.[18][19]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Lipid Yield | Inefficient cell lysis of robust archaeal membranes. | Employ more rigorous cell disruption methods such as ultrasonication, high-pressure homogenization, or freeze-thaw cycles.[1][5] Consider enzymatic lysis if the cell wall composition is known. |
| Low biomass of archaea in the environmental sample. | Increase the starting amount of the sample material. Concentrate microbial cells from the sample before extraction. | |
| Incomplete extraction of certain lipid classes (e.g., tetraether lipids). | Use an acidified Bligh and Dyer method to improve the extraction efficiency of all lipid types.[12][13] | |
| Poor Separation of Lipid Classes | Inappropriate solvent system for chromatography (TLC or column chromatography). | Optimize the solvent system based on the polarity of the target lipids. A gradient elution may be necessary for complex mixtures. |
| Overloading of the chromatography column or TLC plate. | Reduce the amount of lipid extract applied to the column or plate. | |
| Contamination of Lipid Extract | Co-extraction of non-lipid components (e.g., pigments, proteins). | Perform a clean-up step using solid-phase extraction (SPE) before further analysis.[1] |
| Contamination from lab equipment or solvents. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a solvent blank to check for contaminants. | |
| Difficulty in Identifying Unknown Lipids | Lack of appropriate analytical standards. | Utilize high-resolution mass spectrometry (MS) and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for novel structure determination.[1][2] |
| Isomeric or isobaric lipid species co-eluting. | Improve chromatographic separation by using a longer column, a different stationary phase, or a slower gradient. Ion mobility-mass spectrometry can also help to separate isomeric lipids.[20] |
Experimental Protocols
Detailed Protocol: Modified Acidic Bligh and Dyer Extraction for Archaeal Lipids
This protocol is adapted for the efficient extraction of both diether and tetraether lipids from environmental samples or cell pellets.
Materials:
-
Lyophilized sample (cell pellet or environmental matrix)
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA), 5% (w/v) aqueous solution
-
Internal standard (e.g., C₂₁:₀ fatty acid methyl ester or a commercially available archaeal lipid standard)
-
Glass centrifuge tubes with Teflon-lined caps
-
Sonicator or homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation: Weigh approximately 1-5 g of the lyophilized sample into a glass centrifuge tube.
-
Internal Standard: Add a known amount of internal standard to the sample for quantification purposes.
-
Solvent Addition (Single Phase): Add a solvent mixture of Methanol:Chloroform:5% TCA (2:1:0.8 v/v/v) to the sample. For 1 g of sample, use 19 mL of the solvent mixture.
-
Cell Disruption: Tightly cap the tube and vortex thoroughly. For robust cells, sonicate the sample on ice for 3 x 10 minutes cycles or use a bead beater for mechanical disruption.
-
Extraction: Incubate the sample at room temperature for at least 2 hours with occasional vortexing. For enhanced extraction, this step can be performed overnight at 4°C.
-
Phase Separation: Add chloroform and 5% TCA to the tube to achieve a final ratio of Methanol:Chloroform:5% TCA of 2:2:1.8 (v/v/v). For the initial 19 mL, this would mean adding 5 mL of chloroform and 5 mL of 5% TCA.
-
Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean round-bottom flask.
-
Re-extraction: To maximize recovery, re-extract the remaining aqueous and solid phases with 5 mL of chloroform. Centrifuge and collect the lower phase, combining it with the first extract.
-
Drying: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator or a gentle stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) and store at -20°C until analysis.
Visualizations
Experimental Workflow for Archaeal Lipid Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Biology of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archaeal phospholipids: Structural properties and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Archaea - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Supercritical Fluid Extraction of Bacterial and Archaeal Lipid Biomarkers from Anaerobically Digested Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen stable isotope probing of lipids demonstrates slow rates of microbial growth in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Single-cell stable isotope probing in microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorescence-activated cell sorting-based strategy for rapid isolation of high-lipid Chlamydomonas mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | A Novel Approach to Characterize the Lipidome of Marine Archaeon Nitrosopumilus maritimus by Ion Mobility Mass Spectrometry [frontiersin.org]
Adjusting HPLC parameters for better peak resolution of tetraether lipids.
Welcome to the technical support center for the analysis of tetraether lipids using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for better peak resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak resolution for tetraether lipids?
A1: The most frequent cause of poor peak resolution, including co-elution of isomers, is an unoptimized mobile phase composition.[1][2] Tetraether lipids, such as Glycerol Dialkyl Glycerol Tetraethers (GDGTs), are structurally similar, making their separation sensitive to the polarity and selectivity of the mobile phase.[3][4] An inappropriate solvent gradient or solvent strength can lead to peak broadening and overlap.
Q2: Which type of HPLC column is best suited for tetraether lipid analysis?
A2: Both normal-phase and reversed-phase chromatography can be used, with the choice depending on the specific application. Normal-phase columns, such as those with silica (B1680970) or cyano stationary phases, are effective for separating intact GDGTs.[5][6] HILIC (Hydrophilic Interaction Liquid Chromatography) columns, often used in series, have also shown excellent performance in separating a wide range of GDGTs.[4] For reversed-phase separations, C18 columns are commonly employed.[3]
Q3: How does temperature affect the separation of tetraether lipids?
A3: Increasing the column temperature generally leads to sharper peaks and improved resolution by reducing the viscosity of the mobile phase and enhancing mass transfer.[1][7] However, excessively high temperatures can alter selectivity and potentially degrade thermally sensitive analytes.[8] An optimal temperature, often in the range of 30-45°C, should be empirically determined.[3][6]
Q4: What is the role of additives like formic acid in the mobile phase?
A4: Additives like formic acid are often used in mobile phases for HPLC-MS analysis to improve the ionization of tetraether lipids, leading to better sensitivity in detection.[3] They can also influence the separation by modifying the surface chemistry of the stationary phase and the charge state of the analytes.[8]
Q5: Can I use gradient elution for tetraether lipid analysis?
A5: Yes, gradient elution is highly recommended for complex samples containing a range of tetraether lipids with different polarities.[9][10] A well-designed gradient allows for the effective separation of both weakly and strongly retained compounds in a single run.[11] It is often necessary to "stretch out" the part of the gradient where the compounds of interest elute to improve resolution.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Decrease the sample concentration or injection volume. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase whenever possible. The injection solvent should be weaker than the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inadequate Mobile Phase Buffering | If analyzing ionizable lipids, ensure the mobile phase pH is stable and at least 2 units away from the analyte's pKa. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[12] |
Issue 2: Co-elution of Peaks
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Mobile Phase Selectivity | Change the organic solvent in the mobile phase (e.g., switch from methanol (B129727) to acetonitrile (B52724) or isopropanol). Even small adjustments can significantly alter selectivity.[1] |
| Inappropriate Gradient Profile | Optimize the gradient slope. A shallower gradient during the elution of the target analytes can improve separation.[9][12] |
| Insufficient Column Efficiency | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates.[1][7] |
| Incorrect Stationary Phase | The chosen stationary phase may not be suitable for the specific isomers. Consider switching from a C18 to a phenyl-hexyl or a HILIC column for different selectivity.[3] |
| Temperature Not Optimized | Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves.[13] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for GDGT Isomer Separation
This protocol is adapted from a method demonstrating good separation of isoGDGT isomers.[3]
-
Column: Kinetex C18-XB (150 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Methanol with 0.04% formic acid
-
Mobile Phase B: Propan-2-ol with 0.04% formic acid
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 2-10 µL
-
Gradient Program:
-
0-1 min: 40% B (isocratic)
-
1-20 min: Linear gradient from 40% to 50% B
-
Follow with a high organic wash and re-equilibration to initial conditions.
-
Protocol 2: Normal-Phase HPLC for Intact Tetraether Lipids
This protocol is a representative method for the separation of intact GDGTs.[6]
-
Column: Prevail Cyano (150 x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: n-hexane
-
Mobile Phase B: 90% n-hexane: 10% isopropanol
-
Flow Rate: 0.5 mL/min (example, adjust as needed)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-5 min: 10% B (isocratic)
-
5-50 min: Linear gradient from 10% to 18% B
-
Follow with a column wash with 100% B and re-equilibration.
-
Visual Guides
Caption: A typical workflow for optimizing HPLC parameters for tetraether lipid separation.
Caption: A decision tree for troubleshooting common HPLC peak resolution problems.
References
- 1. chromtech.com [chromtech.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity [frontiersin.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. hplc.eu [hplc.eu]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
Validation of the TEX86 proxy against other paleotemperature records.
The TEX86 (Tetraether Index of 86 carbon atoms) paleothermometer is a widely used proxy for reconstructing past sea surface temperatures (SST). Its application is based on the relative abundance of specific isoprenoidal glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), which are membrane lipids of marine Thaumarchaeota (formerly Marine Group 1 Crenarchaeota). The degree of cyclization of these lipids, reflected in the TEX86 index, is empirically correlated with the temperature of the environment in which the organisms lived. However, like all proxies, TEX86 is subject to uncertainties and potential biases. Therefore, rigorous validation against other independent paleotemperature records is crucial for robust paleoclimatic reconstructions. This guide provides a comparative analysis of TEX86 with other key paleotemperature proxies, supported by experimental data and detailed methodologies.
Comparison of TEX86 with Other Paleotemperature Proxies
The fidelity of TEX86 as a temperature recorder is often assessed by comparing its derived temperature estimates with those from other established proxies, such as the alkenone-based UK'37 index, foraminiferal Mg/Ca ratios, and stable oxygen isotope ratios (δ¹⁸O). These comparisons can reveal areas of agreement, highlighting robust temperature signals, as well as discrepancies that can point to proxy-specific limitations or differing environmental sensitivities.
Data Presentation: Quantitative Comparison of Paleotemperature Proxies
The following table summarizes the performance and key characteristics of TEX86 in comparison to other commonly used paleotemperature proxies.
| Proxy | Organism Source | Principle | Calibration Error (Typical) | Strengths | Limitations & Potential Biases |
| TEX86 | Marine Thaumarchaeota (Archaea) | Cyclization of isoprenoidal GDGT membrane lipids | ±2.0 to ±4.0°C[1] | Applicable in older sediments where other proxies may be absent or altered[1]; not limited by carbonate preservation. | Terrestrial input of GDGTs, anaerobic oxidation of methane (B114726) (AOM), oxic degradation, and changes in the depth habitat of source organisms can bias temperature estimates[1][2][3]. The relationship with temperature can be non-linear, especially at low temperatures (<5°C)[4][5]. |
| UK'37 | Haptophyte Algae (e.g., Emiliania huxleyi) | Unsaturation ratio of long-chain alkenones | ±1.5°C | Well-established and widely applied; reflects euphotic zone temperatures. | Can be biased towards the temperature of the production season (e.g., spring blooms)[3]; may be affected by diagenesis and autooxidation[6]; insensitive to temperatures above ~28°C[7]. |
| Mg/Ca | Planktonic Foraminifera (Protists) | Temperature-dependent incorporation of Mg into calcite shells | ±1.0 to ±2.0°C | Provides information on surface and thermocline temperatures depending on the foraminiferal species. | Requires well-preserved foraminiferal calcite; can be affected by dissolution, salinity, and secular variations in seawater Mg/Ca ratio. |
| δ¹⁸O | Planktonic Foraminifera (Protists), Ice Cores | Temperature-dependent fractionation of oxygen isotopes in calcite or ice | Variable, dependent on assumptions | Provides a long and continuous record of past climate change. | Reflects a combination of temperature and the isotopic composition of seawater (ice volume effect); requires independent constraints on one variable to solve for the other. |
Comparative Studies: Case Examples
Several studies have directly compared TEX86-derived temperatures with those from other proxies in the same sediment cores, providing valuable insights into their relative performance.
-
Brazilian Margin: A study on the Brazilian margin found that while alkenone-based temperatures agreed with Mg/Ca reconstructions, TEX86-derived temperatures were up to 6°C colder during certain intervals. This discrepancy was attributed to a potential vertical migration of the TEX86-producing archaea to deeper, cooler waters.[2][8]
-
Mediterranean Sea: In the Mediterranean Sea, SST estimates from UK'37 were found to be 2–4°C colder than mean annual values, likely due to a bias towards the winter production season of alkenones. Conversely, TEX86-derived SSTs were generally 2–6°C warmer, potentially due to contributions from deep-water dwelling Thaumarchaeota.[3]
-
South China Sea: A study in the southern South China Sea revealed a larger temperature difference between the Last Glacial Maximum and the Holocene in the TEX86 record (4.3°C) compared to the UK'37 record (1.6°C)[9].
-
Eastern Equatorial Pacific: During the Holocene, TEX86 temperatures in the eastern tropical Pacific showed good agreement with Mg/Ca temperatures from the surface-dwelling foraminifera Globigerinoides ruber. However, during the Last Glacial Maximum, TEX86 temperatures were more representative of upper thermocline conditions.[10]
Experimental Protocols
The validation of the TEX86 proxy relies on a series of well-defined experimental procedures, from sample collection to data analysis.
1. Sample Collection and Preparation:
-
Sediment cores are collected from marine environments.
-
Samples are freeze-dried and ground to a homogenous powder.
2. Lipid Extraction:
-
Total lipids are extracted from the sediment using an accelerated solvent extractor (ASE) with a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (9:1, v/v).
3. Separation and Fractionation:
-
The total lipid extract is separated into different fractions using column chromatography with activated alumina.
-
Polar fractions, containing the GDGTs, are eluted with a mixture of DCM and methanol (1:1, v/v).
4. GDGT Analysis:
-
The polar fractions are analyzed by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS).
-
This technique allows for the separation and quantification of the different GDGT compounds.
5. TEX86 Calculation and Temperature Calibration:
-
The TEX86 index is calculated from the relative abundances of specific GDGTs.
-
Several calibration equations have been developed to convert TEX86 values into temperature estimates. These can be linear or non-linear and may be based on global or regional datasets.[1][4][11] For example, a commonly used linear calibration is:
-
SST = 68.4 * log(TEX86) + 38.6[1]
-
-
The choice of calibration can influence the resulting temperature reconstruction, and it is crucial to consider the most appropriate calibration for the specific study region and time period.
Logical Workflow for TEX86 Validation
The following diagram illustrates the logical workflow involved in the validation of the TEX86 paleotemperature proxy against other paleotemperature records.
The TEX86 proxy is a valuable tool for reconstructing past sea surface temperatures, particularly in older geological records. However, its validation through comparison with other independent proxies is essential for a comprehensive understanding of its strengths and limitations. Discrepancies between different proxy records can provide crucial insights into past oceanographic conditions, such as changes in water column structure, seasonality, and the ecology of the proxy-producing organisms. By carefully considering the potential biases of each proxy and employing a multi-proxy approach, researchers can develop more robust and nuanced reconstructions of past climate change.
References
- 1. TEX86 - Wikipedia [en.wikipedia.org]
- 2. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 3. Validating lipid biomarker-based sea surface temperature proxies Uk'37 and TEX86 in the Mediterranean Sea [studenttheses.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Turich, C et al. (2013): Comparison of TEX86 and UK'37 temperature proxies in sinking particles in the Cariaco Basin [doi.pangaea.de]
- 7. CP - A 15-million-year surface- and subsurface-integrated TEX86 temperature record from the eastern equatorial Atlantic [cp.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 11. sites.pitt.edu [sites.pitt.edu]
A Comparative Guide to Caldarchaeol and Archaeol as Archaeal Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key archaeal lipid biomarkers, caldarchaeol and archaeol (B159478). Understanding the distinct characteristics and applications of these molecules is crucial for researchers in fields ranging from microbial ecology and geochemistry to drug delivery and biotechnology. This document summarizes their structural differences, biosynthetic pathways, distribution, stability, and the analytical methods used for their study, supported by experimental data and detailed protocols.
Structural and Functional Overview
Archaea, the third domain of life, possess unique membrane lipids that distinguish them from bacteria and eukaryotes. These lipids are characterized by ether linkages between the glycerol (B35011) backbone and isoprenoid side chains, a feature that imparts exceptional stability and allows archaea to thrive in extreme environments. The two most prominent core lipids are archaeol, a diether lipid, and this compound, a tetraether lipid.
Archaeol (2,3-di-O-phytanyl-sn-glycerol) consists of a glycerol backbone with two C20 phytanyl chains ether-linked at the sn-2 and sn-3 positions. It forms a lipid bilayer similar to the membranes of bacteria and eukaryotes, although with the distinct ether linkages and isoprenoid chains.[1][2]
This compound (glycerol dialkyl glycerol tetraether, GDGT-0) is a larger, more complex molecule. It is essentially formed by the head-to-head covalent linkage of the phytanyl chains of two archaeol molecules, creating a single molecule that spans the entire membrane.[3][4] This structure results in a lipid monolayer, which is inherently more rigid and less permeable than a bilayer, providing enhanced stability at high temperatures and other extreme conditions.[5][6]
Comparative Analysis
The choice between using this compound or archaeol as a biomarker depends on the specific research question and the environment being studied. Their distinct structures lead to differences in their distribution, stability, and the information they can provide.
Distribution and Specificity
| Biomarker | Predominant Archaeal Groups | Typical Environments | Specificity as a Biomarker |
| Archaeol | Euryarchaeota (e.g., Methanogens, Halophiles) | Anaerobic sediments, hypersaline environments, ruminant guts[1][2] | Marker for methanogenic activity and halophilic archaea. |
| This compound | Crenarchaeota, Thaumarchaeota, some Euryarchaeota | Ubiquitous; abundant in marine sediments, terrestrial soils, and hot springs[7][8] | General biomarker for Archaea, with specific GDGT variants used in paleo-temperature proxies (TEX86). |
Stability and Preservation
The tetraether structure of this compound confers greater thermal and chemical stability compared to the diether structure of archaeol. This has significant implications for their preservation in the geological record.
| Biomarker | Thermal Stability | Chemical Stability | Preservation Potential |
| Archaeol | Moderate | Good (ether linkages are resistant to hydrolysis) | Good, but can be subject to degradation over long geological timescales.[2] |
| This compound | High | Very High (monolayer structure enhances resistance to degradation) | Excellent, making it a robust biomarker for paleoenvironmental studies.[5][6] |
Quantitative data on the degradation rates and half-lives of archaeol and this compound in different environmental matrices is still an active area of research. However, studies have consistently shown the enhanced stability of tetraether lipids over diether lipids under various simulated and natural conditions.[6][9]
Quantitative Abundance in Different Environments
The concentrations of archaeol and this compound can vary significantly depending on the environment and the abundance of different archaeal populations.
| Environment | Typical Archaeol Concentration (ng/g sediment/soil) | Typical this compound (GDGT-0) Concentration (ng/g sediment/soil) | Reference |
| Marine Sediments | Varies widely, can be in the range of 10s to 100s | Can range from 100s to >10,000 | [10][11] |
| Hot Springs | Generally lower than this compound | Can be the dominant archaeal lipid, with concentrations in the 100s to 1000s range. | [7][8] |
| Soils | Present, often associated with methanogenic activity in anoxic micro-sites. Concentrations can be in the range of 10s to 100s. | Generally abundant, with concentrations often in the 100s to 1000s range. | [12][13][14] |
Note: These are general ranges, and actual concentrations can vary by orders of magnitude depending on specific site conditions, such as organic matter content, temperature, and microbial community composition.
Biosynthetic Pathways
The biosynthesis of archaeol is a well-characterized pathway involving several key enzymes. The formation of this compound from archaeol has been a long-standing puzzle, but recent research has identified the key enzyme responsible.
Archaeol Biosynthesis
The synthesis of archaeol begins with the formation of the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) pathway. The key steps to form the archaeol core structure are:
-
Geranylgeranylglyceryl phosphate (B84403) (GGGP) synthesis: Geranylgeranylglyceryl phosphate synthase (GGGPS) catalyzes the etherification of sn-glycerol-1-phosphate (B1203117) (G1P) with geranylgeranyl pyrophosphate (GGPP).[15][16]
-
Digeranylgeranylglyceryl phosphate (DGGGP) synthesis: Digeranylgeranylglyceryl phosphate synthase (DGGGPS) adds a second geranylgeranyl group to GGGP.
-
CDP-archaeol synthesis: CDP-archaeol synthase (CarS) activates the phosphoglycerol head group with CTP to form CDP-archaeol, a key intermediate for the attachment of polar head groups.[7][17][18]
This compound Biosynthesis
This compound is formed from two molecules of archaeal lipids through the action of a single enzyme, tetraether synthase (Tes) . This radical S-adenosylmethionine (SAM) enzyme catalyzes the unprecedented C-C bond formation between the terminal methyl groups of the two phytanyl chains.[8][14][19]
Experimental Protocols
The analysis of archaeol and this compound from environmental samples involves three main stages: lipid extraction, separation and purification, and instrumental analysis.
Lipid Extraction: Modified Bligh-Dyer Method
This is a widely used method for extracting total lipids from wet samples like sediments and microbial biomass.[9][15][19][20][21][22][23]
Materials:
-
Chloroform (B151607) (CHCl3)
-
Methanol (MeOH)
-
Deionized water (H2O)
-
Phosphate buffer (optional, for pH control)
-
Centrifuge and centrifuge tubes
-
Glassware (solvent-rinsed)
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
Homogenization: Weigh a known amount of the wet sample (e.g., 1-10 g of sediment) into a centrifuge tube. Add a single-phase mixture of chloroform, methanol, and water (typically in a ratio of 1:2:0.8 v/v/v). For a 1 g sample, you might use 1 ml CHCl3, 2 ml MeOH, and 0.8 ml H2O. Vortex or sonicate the mixture thoroughly to ensure complete homogenization and cell lysis.
-
Phase Separation: Break the single-phase system into a two-phase system by adding more chloroform and water. Add 1 ml of CHCl3 and 1 ml of H2O to the homogenate. Vortex the mixture again.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000-3000 rpm) for 10-15 minutes to separate the layers. You will observe three layers: a top aqueous layer (methanol and water), a bottom organic layer (chloroform containing the lipids), and a solid pellet of cell debris and sediment at the interface.
-
Collection of Lipid Extract: Carefully collect the bottom chloroform layer using a Pasteur pipette or a syringe and transfer it to a clean flask. Be careful not to disturb the solid pellet or aspirate any of the upper aqueous phase.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add a fresh volume of chloroform to the remaining aqueous layer and solid pellet, vortex, centrifuge, and collect the chloroform layer again. Combine this with the first extract.
-
Washing: To remove non-lipid contaminants, wash the combined chloroform extract by adding 0.2 volumes of deionized water or a saline solution. Vortex and centrifuge to separate the phases. Discard the upper aqueous layer.
-
Drying: Evaporate the solvent from the final chloroform extract using a rotary evaporator or a gentle stream of nitrogen. The resulting residue is the total lipid extract (TLE).
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the standard technique for the separation and quantification of archaeol and this compound (and other GDGTs).[10][24][25][26][27]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
-
Normal phase silica (B1680970) or cyano column
Procedure:
-
Sample Preparation: Redissolve the dried Total Lipid Extract in a small, precise volume of an appropriate solvent, typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99:1 v/v). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation:
-
Column: A normal phase column, such as a silica or cyano column, is commonly used.
-
Mobile Phase: A gradient of non-polar and slightly more polar solvents is used to elute the lipids. A typical gradient might start with a high percentage of hexane and gradually increase the percentage of isopropanol.
-
Flow Rate: A typical flow rate is around 0.2-1.0 ml/min.
-
Injection Volume: Inject a small volume (e.g., 5-20 µl) of the prepared sample.
-
-
Mass Spectrometric Detection:
-
Ionization: APCI is often preferred for the analysis of these non-polar lipids as it provides good ionization efficiency.
-
Detection Mode: The mass spectrometer is typically operated in positive ion mode.
-
Scanning Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to target the specific m/z (mass-to-charge ratio) of the protonated molecules of archaeol and this compound. This provides high sensitivity and selectivity.
-
Archaeol [M+H]+: m/z 653.7
-
This compound (GDGT-0) [M+H]+: m/z 1302.3
-
-
-
Quantification: The concentration of each biomarker is determined by comparing the peak area of the analyte in the sample to the peak area of a known amount of an internal standard and a calibration curve generated from authentic standards.
Conclusion
This compound and archaeol are invaluable biomarkers for the study of archaea in both modern and ancient environments. Their distinct structural properties lead to significant differences in their stability, distribution, and specificity. This compound, with its robust tetraether structure, is a highly stable and ubiquitous marker for the presence of archaea, particularly in paleoenvironmental reconstructions. Archaeol, while also stable, is a more specific indicator for certain archaeal groups like methanogens and halophiles, making it a powerful tool for studying specific biogeochemical cycles. The choice of which biomarker to target, and the interpretation of the resulting data, must be made with a clear understanding of these fundamental differences. The experimental protocols outlined in this guide provide a starting point for the reliable extraction and quantification of these important molecules.
References
- 1. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Archaeol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcn.montana.edu [rcn.montana.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Archaeal lipid concentration and isotopic data in Black Sea and underlying sediments [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. Kim, J-H et al. (2017): (Table 2) Concentration of CL brGDGTs and crenarchaeol for soils and marine surface sediments [doi.pangaea.de]
- 14. tabaslab.com [tabaslab.com]
- 15. Nonmarine Crenarchaeol in Nevada Hot Springs - Yellowstone Research Coordination Network [rcn.montana.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. epic.awi.de [epic.awi.de]
- 19. biochem.wustl.edu [biochem.wustl.edu]
- 20. aquaculture.ugent.be [aquaculture.ugent.be]
- 21. scribd.com [scribd.com]
- 22. Thermal adaptation of the archaeal and bacterial lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nonmarine Crenarchaeol in Nevada Hot Springs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of intact tetraether lipids in archaeal cell material and sediments by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caldarchaeol-Based Proxies in Diverse Sedimentary Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caldarchaeol-based proxies, primarily focusing on the widely used TEX86 (Tetraether Index of 86 carbon atoms) paleothermometer and the ACE (Archaeol and this compound Euryarchaeotal) index across marine, lacustrine, and terrestrial sedimentary environments. This objective analysis is supported by experimental data to aid in the selection and application of these powerful biomarker tools in paleoenvironmental reconstructions.
Introduction to this compound-Based Proxies
This compound and its derivatives, glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), are membrane lipids of Archaea. The relative abundance of different GDGTs, particularly the number of cyclopentane (B165970) moieties, changes in response to environmental parameters, most notably temperature. This principle underpins their use as paleoclimate proxies.
Comparative Data of this compound-Based Proxies
The performance of TEX86 and ACE varies across different sedimentary environments due to factors such as the composition of archaeal communities, terrestrial input, and diagenetic processes. The following tables summarize key quantitative data for these proxies.
TEX86 (Temperature Proxy)
| Sedimentary Environment | Calibration Equation | R² | RMSE (°C) | Key Considerations |
| Marine | TEX86H = 68.4 * log(TEX86) + 38.6 | 0.87 | ± 2.5 | Global core-top calibration, suitable for warmer waters (>15°C).[1] |
| TEX86L = 67.5 * log(TEX86) + 46.9 | 0.81 | ± 4.0 | Designed for low-temperature environments (<15°C).[1] | |
| BAYSPAR (Bayesian calibration) | - | ~5.0 | Spatially varying calibration that can account for regional differences. | |
| Lacustrine | T = 44.7 * TEX86 + 6.3 | 0.79 | ± 3.2 | Performance can be affected by terrestrial input (high BIT index) and diverse archaeal sources. |
| Terrestrial (Soils) | Not directly calibrated to soil temperature | - | - | Isoprenoidal GDGTs in soils can be transported to marine and lacustrine environments, potentially biasing the TEX86 signal. The Branched and Isoprenoid Tetraether (BIT) index is used to assess the relative input of soil organic matter.[1] |
ACE (Salinity Proxy)
| Sedimentary Environment | Relationship with Salinity | R² | RMSE | Key Considerations |
| Marine (Coastal/Hypersaline) | Positive correlation | Variable | - | Reflects the abundance of halophilic Euryarchaeota which produce archaeol (B159478).[2] |
| Lacustrine (Saline to Hypersaline) | Positive correlation | ~0.7-0.9 | - | Strong relationship observed in saline to hypersaline lakes on the Qinghai-Tibetan Plateau.[2] |
| Terrestrial (Soils) | Positive correlation with soil salinity | Variable | - | Archaeol is associated with halophilic archaea in saline soils. |
Experimental Protocols
Accurate and reproducible measurements of this compound-based proxies are contingent on rigorous analytical procedures. The following outlines a standard methodology for GDGT analysis.
Lipid Extraction
-
Sample Preparation : Freeze-dry and homogenize sediment or soil samples.
-
Extraction : Perform lipid extraction using a modified Bligh-Dyer method with a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
Phase Separation : Separate the total lipid extract (TLE) into aqueous and organic phases.
-
Fractionation : Separate the TLE into different polarity fractions using column chromatography with silica (B1680970) gel. Elute with hexane (B92381)/DCM (for apolar fractions) and DCM/MeOH (for polar fractions containing GDGTs).
Chromatographic Separation and Mass Spectrometric Analysis
-
Sample Preparation : Dry the polar fraction under a stream of N₂ and redissolve in a hexane/isopropanol (99:1, v/v) mixture. Filter through a 0.45 µm PTFE filter.
-
Instrumentation : Analyze the samples using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS).
-
Chromatographic Conditions :
-
Column : A normal-phase silica column (e.g., Alltech Prevail Cyano, 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase : A gradient of hexane and hexane/isopropanol.
-
Flow Rate : Typically 0.2 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ion APCI.
-
Detection Mode : Selected Ion Monitoring (SIM) of the protonated molecular ions [M+H]⁺ of the target GDGTs.
-
Source Parameters : Optimize nebulizer pressure, vaporizer temperature, sheath gas flow, and capillary temperature for maximum signal intensity.
-
Visualizing the Concepts
The following diagrams illustrate the logical workflow of cross-validation and the relationship between this compound and the derived proxies.
References
A comparative study of isoprenoid GDGTs versus branched GDGTs as environmental proxies.
Glycerol (B35011) dialkyl glycerol tetraethers (GDGTs) are membrane lipids of archaea and some bacteria that have gained widespread use in paleoclimatology and biogeochemistry as proxies for various environmental parameters.[1][2][3] This guide provides a comparative overview of two major classes of GDGTs: isoprenoid GDGTs (isoGDGTs) and branched GDGTs (brGDGTs), detailing their application as environmental proxies, the analytical methodologies for their study, and their respective strengths and limitations.
Isoprenoid vs. Branched GDGTs: An Overview
IsoGDGTs are characterized by isoprenoid chains and are primarily synthesized by archaea, particularly Thaumarchaeota (formerly known as marine Crenarchaeota) in marine and terrestrial environments.[4][5] In contrast, brGDGTs possess branched alkyl chains with methyl groups and are thought to be produced by heterotrophic bacteria, predominantly in soils and peats.[6] The structural variations within each class, such as the number of cyclopentane (B165970) rings in isoGDGTs and the degree of methylation and cyclization in brGDGTs, are influenced by environmental factors, forming the basis for their use as proxies.[7][8]
Key Environmental Proxies
The differential environmental controls on the distribution of isoGDGTs and brGDGTs have led to the development of several widely used proxies:
-
TEX86 (TetraEther indeX of 86 carbon atoms): This proxy is based on the relative abundance of specific isoGDGTs and is primarily used to reconstruct sea surface temperature (SST).[9][10][11] The underlying principle is that the number of cyclopentane moieties in the GDGTs of marine Thaumarchaeota increases with temperature to maintain membrane fluidity.[6][9]
-
MBT'/CBT (Methylation of Branched Tetraethers/Cyclization of Branched Tetraethers): This dual-proxy system is based on brGDGTs and is used to reconstruct mean annual air temperature (MAAT) and soil pH.[12][13][14] The degree of methylation of brGDGTs (MBT') is correlated with temperature, while the degree of cyclization (CBT) is primarily related to soil pH.[8][12]
-
BIT (Branched and Isoprenoid Tetraether) Index: This index quantifies the relative input of terrestrial versus marine organic matter in marine sediments.[5][6] It is calculated based on the ratio of brGDGTs (terrestrial source) to crenarchaeol, a specific isoGDGT abundant in marine environments.[6][15]
Quantitative Comparison of Proxies
The performance of these proxies has been extensively calibrated and validated across various environments. The following tables summarize key quantitative data for each proxy.
Table 1: Isoprenoid GDGT-Based Proxies (TEX86)
| Proxy | Environmental Parameter | Calibration Equation | R² | RMSE | Applicable Range | Key Limitations |
| TEX86H | Sea Surface Temperature (SST) | TEX86H = 68.4 * log(GDGT ratio-2) + 38.6 | 0.87 | ±2.0°C | 15-34°C | Terrestrial input can bias results; potential for deep-water production influencing sedimentary signal.[9][16][17] |
| TEX86L | Sea Surface Temperature (SST) | TEX86L = 67.5 * log(GDGT ratio-1) + 46.9 | 0.86 | ±4.0°C | Not specified | Broader calibration dataset but higher error.[9] |
Table 2: Branched GDGT-Based Proxies (MBT'/CBT)
| Proxy | Environmental Parameter | Calibration Equation | R² | RMSE | Applicable Range | Key Limitations |
| MBT' | Mean Annual Air Temperature (MAAT) | MAT = 0.81 - 5.67 × CBT + 31.0 × MBT' | 0.59 | 5.0°C | -15 to 25°C | In situ production in aquatic systems can lead to overestimation of continental temperatures; arid regions may show underestimation.[12][13][18] |
| CBT | Soil pH | pH = 7.90 - 1.97 × CBT | 0.70 | 0.8 | 4.5 to 7.5 | Can be influenced by temperature to some extent.[8][12][13] |
Experimental Protocols
Accurate and reproducible GDGT analysis is crucial for the reliable application of these proxies. The following is a generalized workflow for GDGT analysis from sediment or soil samples.
1. Lipid Extraction:
-
Objective: To extract total lipids, including GDGTs, from the sample matrix.
-
Method: Accelerated Solvent Extraction (ASE) or a modified Bligh-Dyer method are commonly used.[1][19][20][21]
-
Freeze-dry and homogenize the sample.
-
For ASE, extract with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[20]
-
For Bligh-Dyer, perform a single-phase extraction with a mixture of MeOH, DCM, and phosphate (B84403) buffer. After sonication and centrifugation, collect the supernatant.
-
-
Note: The choice of extraction method can influence the recovery of different lipid classes.[19][21]
2. Separation of Lipid Classes:
-
Objective: To separate the polar (containing GDGTs) from the apolar fractions.
-
Method: Solid-phase extraction (SPE) using an activated silica (B1680970) gel column.
-
Condition the column with hexane (B92381).
-
Load the total lipid extract onto the column.
-
Elute the apolar fraction with a non-polar solvent like hexane/DCM.
-
Elute the polar fraction containing GDGTs with a more polar solvent mixture, such as DCM/MeOH.[22]
-
3. Analysis by HPLC-MS:
-
Objective: To separate and quantify individual GDGTs.
-
Method: High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) is the primary analytical technique.[6][23]
-
Chromatographic Separation:
-
Use a normal-phase silica column (e.g., Prevail Cyano).[7]
-
Employ a gradient elution with hexane and isopropanol.
-
-
Mass Spectrometric Detection:
-
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of a representative isoprenoid GDGT and a branched GDGT.[3][24]
Caption: A generalized experimental workflow for GDGT-based proxy analysis.
Caption: Logical relationships between GDGT sources, proxies, and environmental parameters.
Conclusion
Both isoGDGT and brGDGT-based proxies are powerful tools for reconstructing past environmental conditions. The TEX86 proxy has proven invaluable for paleoceanographic studies, while the MBT'/CBT proxy has significantly advanced our understanding of terrestrial paleoclimates. However, researchers must be mindful of the specific limitations and potential biases of each proxy. Careful consideration of the depositional environment, potential for mixed sources, and adherence to robust analytical protocols are essential for generating reliable paleoenvironmental reconstructions. Future research, including the refinement of calibrations and a better understanding of the microbial sources of GDGTs, will continue to enhance the utility of these versatile biomarkers.
References
- 1. Research Progress in Analytical Methods of Biomarker GDGTs in Geological Environments [ykcs.ac.cn]
- 2. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proc. IODP, 342, Data report: distribution and sources of tetraether lipids in Oligocene deposits from the western North Atlantic, IODP Sites U1406 and U14111 [publications.iodp.org]
- 6. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TEX86 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A new sea surface temperature proxy based on planktonic archaeal membrane lipids, the TEX86 | NWO [nwo.nl]
- 12. Revised calibration of the MBT-CBT paleotemperature proxy based on branched tetraether membrane lipids in surface soils | Jackson Lab [jacksonlab.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. jacksonlab.stanford.edu [jacksonlab.stanford.edu]
- 15. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 16. Validating lipid biomarker-based sea surface temperature proxies Uk'37 and TEX86 in the Mediterranean Sea [studenttheses.uu.nl]
- 17. researchgate.net [researchgate.net]
- 18. Isoprenoid and branched GDGT-based proxies for surface sediments from marine, fjord and lake environments in Chile [archimer.ifremer.fr]
- 19. Comparison of extraction methods for quantitative analysis of core and intact polar glycerol dialkyl glycerol tetraethers (GDGTs) in environmental samples | Semantic Scholar [semanticscholar.org]
- 20. egusphere.copernicus.org [egusphere.copernicus.org]
- 21. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. "Archaeal and bacterial glycerol dialkyl glycerol tetraether (GDGT) lip" by SK Lengger, P Sutton et al. [pearl.plymouth.ac.uk]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Caldarchaeol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Caldarchaeol (also known as GDGT-0), a key biomarker lipid found in the cell membranes of certain archaea. The objective of this document is to furnish researchers with a comprehensive understanding of the current methods, their performance, and detailed protocols to aid in the selection and implementation of the most suitable technique for their specific research needs.
This compound is a membrane-spanning lipid that allows archaea to thrive in extreme environments. Its quantification is crucial in various fields, including geochemistry, where it is used as a paleotemperature proxy, and in biotechnology, where archaeal lipids are explored for drug delivery systems. However, the accurate and reproducible quantification of this compound presents analytical challenges, leading to variability in results across different laboratories.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound are based on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The choice of the ion source, either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), is a critical factor influencing the method's performance.
| Feature | HPLC-APCI-MS | HPLC-ESI-MS | HPLC-CAD |
| Principle | Ionization of the analyte in the gas phase after vaporization. Well-suited for nonpolar to medium-polarity compounds. | Ionization of the analyte in the liquid phase, forming charged droplets. Ideal for polar and large molecules. | Measures analyte particle charge after nebulization and corona charging. A universal detector not dependent on chromophores or ionizability. |
| Selectivity | High, based on mass-to-charge ratio. | High, based on mass-to-charge ratio. | Universal, less selective than MS. |
| Sensitivity | Generally good for nonpolar lipids. | Can be more sensitive for certain lipids, especially those that readily form adducts. | Generally less sensitive than MS. |
| Inter-laboratory Variability | A round-robin study on branched GDGTs (structurally similar to this compound) revealed significant inter-laboratory variability in absolute quantification, with standard deviations ranging from 61% to 105% of the mean concentration.[1] This is attributed to differences in ionization efficiency and mass spectrometer settings.[1][2][3] | Similar to APCI-MS, variability can be expected due to differences in instrument tuning and matrix effects. | Data on inter-laboratory comparisons for this compound using CAD is limited. |
| Typical LOD/LOQ | While specific data for this compound is scarce, methods for similar lipids report LODs in the range of low ng/mL. | For other lipids, LODs can be in the sub-ng/mL to low pg/mL range. | For various lipids, reported LODs are typically in the low µg/mL range. |
| Advantages | Robust for nonpolar lipids, less susceptible to matrix effects like ion suppression compared to ESI. | High sensitivity for a broad range of molecules, including intact polar lipids. | Universal detection, good for quantifying lipids without chromophores or poor ionization efficiency. |
| Disadvantages | Can cause in-source fragmentation. | Can be prone to ion suppression or enhancement from matrix components. | Lower sensitivity and selectivity compared to MS detectors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification of this compound. Below are representative protocols for the key steps in the analytical workflow.
The Bligh-Dyer method is a widely used liquid-liquid extraction technique for lipids.[2]
-
Materials :
-
Chloroform (B151607) (or Dichloromethane as a less toxic alternative)
-
Methanol
-
Phosphate-buffered saline (PBS) or Trichloroacetic acid (TCA) buffer
-
Internal standard (e.g., a C46 GDGT)
-
-
Procedure :
-
Homogenize the sample (e.g., cultured cells, sediment) in a mixture of PBS (or TCA buffer), methanol, and chloroform.
-
Sonicate the mixture to ensure complete cell lysis and lipid solubilization.
-
Add additional chloroform and water to induce phase separation.
-
Centrifuge to separate the layers. The lower chloroform layer contains the lipids.
-
Collect the lower chloroform layer.
-
Dry the lipid extract under a stream of nitrogen.
-
SPE is often used to separate the total lipid extract into different polarity fractions, isolating the GDGTs.
-
Materials :
-
Silica (B1680970) gel SPE cartridge
-
Hexane
-
Dichloromethane
-
Methanol
-
-
Procedure :
-
Activate the silica gel cartridge with hexane.
-
Load the dried lipid extract, redissolved in a small volume of hexane, onto the cartridge.
-
Elute with solvents of increasing polarity. For example:
-
Fraction 1 (Apolar compounds): Elute with hexane/dichloromethane.
-
Fraction 2 (GDGTs): Elute with dichloromethane/methanol.
-
-
Collect the GDGT fraction and dry it under nitrogen.
-
The purified GDGT fraction is then analyzed by HPLC-MS.
-
Instrumentation :
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
-
Mass spectrometer with an APCI or ESI source.
-
-
Chromatographic Conditions (Example) :
-
Column : A normal phase column such as a Prevail Cyano column is often used.
-
Mobile Phase A : n-hexane
-
Mobile Phase B : n-hexane/isopropanol (9:1, v/v)
-
Gradient : A typical gradient starts with a low percentage of B, which is gradually increased to elute the GDGTs.
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 30°C
-
-
Mass Spectrometer Settings (Example for APCI) :
-
Ionization Mode : Positive
-
Detection Mode : Selected Ion Monitoring (SIM) to monitor the protonated molecular ion of this compound ([M+H]⁺).
-
Nebulizer Temperature : Optimized for the specific instrument.
-
Corona Discharge Current : Optimized for the specific instrument.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Key factors contributing to inter-laboratory variability.
References
Assessing the Reliability of the ACE Paleosalinity Proxy in Lacustrine Environments: A Comparative Guide
A comprehensive evaluation of the Archaeol (B159478) and Caldarchaeol Ecometric (ACE) paleosalinity proxy in comparison with established elemental ratio methods for reconstructing salinity in lake environments. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of methodologies, comparative data, and the respective strengths and limitations of these proxies.
The reconstruction of past salinity levels in lacustrine environments is crucial for understanding long-term climatic and environmental changes. While various proxies exist, the Archaeol and this compound Ecometric (ACE) index is a newer method based on microbial lipids. This guide provides an in-depth comparison of the ACE proxy with the more established elemental ratio proxies, specifically Boron/Gallium (B/Ga) and Strontium/Barium (Sr/Ba), to assess its reliability and applicability in lacustrine settings.
The ACE Proxy: A Microbial Lipid-Based Approach
The ACE paleosalinity proxy is a quantitative method based on the relative abundance of specific membrane lipids produced by different groups of archaea. The proxy is calculated using the following formula:
ACE = archaeol / (archaeol + this compound)
Archaeol is a lipid predominantly produced by halophilic (salt-loving) archaea, while this compound is produced by a more generalist group of archaea. Therefore, a higher ACE value indicates a greater proportion of lipids from halophilic archaea, suggesting higher salinity conditions.
Established Elemental Proxies: B/Ga and Sr/Ba Ratios
For decades, the ratios of certain trace elements in sediments have been used to infer past salinity levels. These methods are based on the differential behavior of these elements in freshwater versus saline environments.
-
Boron/Gallium (B/Ga) Ratio: Boron is enriched in saline water, while gallium is more associated with terrestrial runoff and freshwater systems. Consequently, a higher B/Ga ratio in sediments is indicative of higher paleosalinity.[1][2][3][4]
-
Strontium/Barium (Sr/Ba) Ratio: In many lacustrine systems, the concentration of strontium relative to barium increases with salinity. Thus, a higher Sr/Ba ratio in sediment archives can signify more saline conditions.[1][2][4]
Comparative Analysis of Paleosalinity Proxies
To objectively assess the reliability of the ACE proxy, a comparison of its performance against the B/Ga and Sr/Ba ratios is essential. The following tables summarize the quantitative data and established thresholds for each proxy.
| Paleosalinity Proxy | Principle | Freshwater | Brackish Water | Saline/Marine Water |
| ACE Index | Ratio of archaeal lipids (archaeol vs. This compound) | Low ACE values | Intermediate ACE values | High ACE values (>80 suggests hypersalinity) |
| B/Ga Ratio | Differential enrichment of Boron and Gallium | < 3[1][2][4] | 3 - 6[1][2][4] | > 6[1][2][4] |
| Sr/Ba Ratio | Differential mobility and precipitation of Strontium and Barium | < 0.2 - 0.5[1][2][4] | 0.2 - 1.0[1][2] | > 0.5 - 1.0[1][2][4] |
Table 1. Quantitative Thresholds for Paleosalinity Proxies. This table outlines the generally accepted proxy value ranges for interpreting paleosalinity conditions in lacustrine and other aquatic environments.
| Study Location | Proxy | Reported Values | Inferred Salinity | Reference |
| Great Salt Lake, USA | ACE Index | 81 - 98 | Hypersaline (<50 g/L variability) | [So et al., 2023] |
| Zhanhua Sag, Bohai Bay Basin | B/Ga Ratio | Varies | Freshwater to Salty | [Sun et al., 2024][2] |
| Zhanhua Sag, Bohai Bay Basin | Sr/Ba Ratio | 0.16 - 2.37 | Freshwater to Salty | [Sun et al., 2024][2] |
| Bongor Basin | B/Ga Ratio | 1.6 - 3.4 | Freshwater to Brackish | [Li et al., 2024][3] |
| Bongor Basin | Sr/Ba Ratio | 0.32 - 0.93 | Freshwater to Brackish | [Li et al., 2024][3] |
Table 2. Example Quantitative Data from Lacustrine Environments. This table presents a selection of reported proxy values from different lacustrine studies, illustrating the application of these methods in reconstructing paleosalinity.
Experimental Protocols
Accurate and reliable data are contingent on rigorous experimental protocols. Below are detailed methodologies for the analysis of the ACE and elemental proxies.
ACE Proxy Analysis: Lipid Extraction and Quantification
The determination of the ACE index involves the extraction and quantification of archaeol and this compound from sediment samples.
1. Lipid Extraction (Modified Bligh-Dyer Method):
-
Freeze-dry and homogenize the sediment sample.
-
Extract lipids from the powdered sediment using a single-phase solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
Separate the total lipid extract from the sediment residue by centrifugation.
-
The extract is then dried under a stream of nitrogen.
2. Chromatographic Separation and Quantification (HPLC-MS):
-
The dried lipid extract is redissolved in a suitable solvent for injection into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation of archaeol and this compound is typically achieved using a normal-phase silica (B1680970) column.
-
The HPLC is coupled to a Mass Spectrometer (MS) for the detection and quantification of the target lipids.
-
Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source used for this analysis.[3]
-
Specific ions corresponding to archaeol and this compound are monitored to determine their respective concentrations.
Elemental Proxy Analysis: Sediment Digestion and ICP-MS
The analysis of B/Ga and Sr/Ba ratios requires the complete digestion of the sediment matrix to bring the elements into solution for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
1. Sample Preparation:
-
Dry and homogenize the sediment sample.
-
Accurately weigh a portion of the powdered sample into a digestion vessel.
2. Acid Digestion:
-
A strong acid mixture is added to the sample. Common mixtures include nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) to ensure the complete dissolution of silicate (B1173343) minerals.[5][6][7]
-
The digestion is typically carried out in a closed-vessel microwave system to achieve high temperatures and pressures, accelerating the digestion process.[5]
-
After digestion, the sample is cooled and diluted to a known volume with deionized water.[1][8]
3. Elemental Analysis (ICP-MS/OES):
-
The diluted digestate is introduced into an ICP-MS or ICP-OES instrument.
-
The instrument measures the concentration of Boron, Gallium, Strontium, and Barium.
-
Certified reference materials are analyzed alongside the samples to ensure accuracy and precision.[5]
-
The B/Ga and Sr/Ba ratios are then calculated from the measured elemental concentrations.
Visualizing Methodologies and Relationships
To further clarify the experimental workflows and the logical relationships in assessing proxy reliability, the following diagrams are provided.
Discussion and Conclusion
The ACE paleosalinity proxy offers a promising, independent method for reconstructing salinity changes in lacustrine environments, particularly in hypersaline systems where traditional proxies may be less effective. Its foundation in microbial ecology provides a different perspective compared to the geochemistry-based elemental ratios.
However, the reliability of the ACE proxy in a wide range of lacustrine settings is still under evaluation. Direct comparisons with established proxies like B/Ga and Sr/Ba in the same sediment cores are crucial for its validation. While elemental proxies have their own set of limitations, such as potential influence from changes in sediment source and diagenesis, their extensive application and well-defined thresholds provide a robust framework for comparison.
For researchers considering the use of the ACE proxy, it is recommended to employ a multi-proxy approach. By analyzing the ACE index alongside B/Ga, Sr/Ba, and other paleoecological indicators (e.g., diatom assemblages), a more comprehensive and reliable reconstruction of past lacustrine salinity can be achieved. This integrated approach will ultimately lead to a more nuanced understanding of long-term environmental and climatic dynamics.
References
- 1. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 2. cup.edu.cn [cup.edu.cn]
- 3. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. horizontal.ecn.nl [horizontal.ecn.nl]
- 8. agilent.com [agilent.com]
A Comparative Guide to Caldarchaeol (TEX₈₆) and Foraminiferal Mg/Ca as Paleotemperature Proxies
In the field of paleoclimatology, the reconstruction of past sea surface temperatures (SST) is crucial for understanding Earth's climate history. Among the various tools available, two prominent proxies are the TetraEther indeX of 86 carbon atoms (TEX₈₆), based on the membrane lipids of archaea (specifically, isomers of caldarchaeol and its cyclized derivatives), and the magnesium-to-calcium ratio (Mg/Ca) in the calcite shells of foraminifera. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate proxy for their studies.
Principle of the Proxies
This compound (TEX₈₆): This organic proxy is based on the composition of glycerol (B35011) dibiphytanyl glycerol tetraethers (GDGTs), which are membrane lipids of Thaumarchaeota, a phylum of archaea. The number of cyclopentane (B165970) moieties in these lipids changes in response to temperature to maintain membrane fluidity. The TEX₈₆ index is a ratio of the relative abundance of specific GDGTs.[1] Culture and core-top calibration studies have demonstrated a strong correlation between the TEX₈₆ index and sea surface temperature.[2]
Foraminiferal Mg/Ca: This inorganic proxy relies on the principle that the incorporation of magnesium into the calcite (CaCO₃) shells of foraminifera is an endothermic process.[3] Therefore, higher temperatures during calcification lead to a higher Mg/Ca ratio in the foraminiferal tests. The relationship between Mg/Ca and temperature has been established through laboratory cultures, sediment trap studies, and core-top calibrations.[3]
Quantitative Data Comparison
The performance of TEX₈₆ and foraminiferal Mg/Ca as paleotemperature proxies can be compared across several key metrics. The following tables summarize the quantitative data from various studies.
| Parameter | This compound (TEX₈₆) | Foraminiferal Mg/Ca | References |
| Analyte | Glycerol Dialkyl Glycerol Tetraethers (GDGTs) | Magnesium and Calcium ions | [1][3] |
| Matrix | Marine Sediments, Particulate Organic Matter | Foraminiferal Calcite | [1][3] |
| Typical Calibration Error | ±1.1°C to ±4°C | ±1°C to ±2°C | [2][3] |
| Analytical Precision | ±0.2°C to ±0.3°C | ±0.2°C | [3][4] |
| Temporal Range | Jurassic to present (~160 Ma) | Cenozoic (less reliable in older sediments) | [1][5] |
Table 1: General Comparison of TEX₈₆ and Foraminiferal Mg/Ca Proxies
| Potential Confounding Factor | Impact on TEX₈₆ | Impact on Foraminiferal Mg/Ca | References |
| Depth Habitat | Can reflect subsurface temperatures (thermocline) rather than SST.[6] | Species-specific depth habitats can be used to reconstruct water column temperature profiles. | [6] |
| Seasonality | May be biased towards the season of maximum archaeal production.[7] | Can be biased towards the dominant season of foraminiferal growth.[7] | |
| Dissolution | Generally resistant to degradation, but oxic degradation can alter values.[1] | Post-depositional dissolution of calcite preferentially removes Mg, leading to anomalously low temperature estimates.[3] | |
| Terrestrial Input | Input of terrestrial GDGTs can bias the signal, requiring correction using the BIT index.[1] | Minimal direct impact, but changes in water chemistry associated with riverine input can have secondary effects. | |
| Salinity | Generally considered to have a minor effect. | Can influence Mg/Ca ratios, though this is often considered a secondary effect compared to temperature. | [8] |
| pH | Not considered a direct influence. | Can affect Mg incorporation, with lower pH potentially leading to lower Mg/Ca ratios. | [8] |
Table 2: Comparison of Susceptibility to Environmental and Diagenetic Factors
Experimental Protocols
Accurate paleotemperature reconstructions are contingent on rigorous analytical procedures. Below are detailed methodologies for both proxies.
The analysis of GDGTs for the TEX₈₆ proxy typically involves lipid extraction, separation, and detection by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Sample Preparation:
-
Freeze-dry and homogenize sediment samples.
-
Perform lipid extraction using an Accelerated Solvent Extractor (ASE) with a dichloromethane (B109758) (DCM):methanol (MeOH) mixture (9:1 v/v) at 100°C and 1500 psi.[9] Alternatively, Soxhlet or ultrasonic extraction can be used.[10]
-
-
Lipid Separation:
-
Separate the total lipid extract into different polarity fractions using column chromatography with activated silica (B1680970) gel.
-
Elute the polar fraction containing GDGTs with a DCM:MeOH (1:1 v/v) mixture.
-
-
HPLC-MS Analysis:
-
Dissolve the polar fraction in a hexane (B92381):isopropanol (B130326) (99:1 v/v) solution and filter through a 0.45 µm PTFE filter.[11]
-
Inject the sample into an HPLC system equipped with a cyano column.
-
Use a gradient elution with hexane and isopropanol to separate the GDGTs.
-
Detect the GDGTs using an atmospheric pressure chemical ionization (APCI) source coupled to a mass spectrometer, monitoring for their characteristic [M+H]⁺ ions.[10]
-
The determination of Mg/Ca ratios in foraminifera requires meticulous cleaning to remove contaminants, followed by dissolution and analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar technique.
-
Sample Preparation and Cleaning:
-
Select foraminifera of a specific species and size fraction.
-
Gently crush the foraminifera to open the chambers.
-
Clay Removal: Perform multiple rinses with ultrapure water and methanol, with sonication to dislodge fine particles.[4][12]
-
Organic Matter Removal: Oxidize organic matter using a buffered hydrogen peroxide solution.[4]
-
Reductive Cleaning: Remove metal oxide coatings with a buffered hydrazine (B178648) solution. This step is crucial for removing Mn-rich phases that can contain Mg.[13]
-
Leaching: Briefly leach with dilute nitric or hydrochloric acid to remove any remaining adsorbed contaminants.[4]
-
-
Dissolution and Analysis:
-
Dissolve the cleaned foraminifera in dilute nitric acid.
-
Analyze the dissolved sample for Mg and Ca concentrations using ICP-MS or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
Use appropriate standards to ensure accuracy and precision.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for both proxies.
Logical Relationships and Considerations
The choice between TEX₈₆ and foraminiferal Mg/Ca depends on the specific research question, the geological setting, and the available sample material. The following diagram illustrates the decision-making process and the relationship between the proxies.
Conclusion
Both this compound (TEX₈₆) and foraminiferal Mg/Ca are powerful proxies for reconstructing past sea temperatures. TEX₈₆ offers the advantage of a longer geological range and resilience to carbonate dissolution, but it can be influenced by terrestrial input and may reflect subsurface temperatures. Foraminiferal Mg/Ca can provide water-column profiles when multiple species are analyzed but is susceptible to dissolution and requires rigorous cleaning to remove contaminants. Ultimately, a multi-proxy approach, where feasible, can provide the most robust paleotemperature reconstructions by leveraging the strengths of each method and helping to identify potential biases.
References
- 1. TEX86 - Wikipedia [en.wikipedia.org]
- 2. Databases for sea surface paleotemperature based on geochemical proxies from marine sediments: implications for model-data comparisons [journals.openedition.org]
- 3. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Cleaning Protocol for Foraminiferal Calcite from Unconsolidated Core Sediments: HyPerCal—A New Practice for Micropaleontological and Paleoclimatic Proxies | MDPI [mdpi.com]
- 13. biogeochemistry.org [biogeochemistry.org]
Unveiling the Thermal Resilience of Archaeal Lipids: A Comparative Guide to Caldarchaeol and Diether Membranes
For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid membranes is paramount for advancements in drug delivery and synthetic biology. This guide provides a detailed comparison of the thermal stability of membranes composed of caldarchaeol, a tetraether lipid found in many hyperthermophilic archaea, and diether lipids, another hallmark of archaeal membranes.
This document delves into the experimental data that differentiates these two classes of lipids in terms of their thermotropic properties, membrane fluidity, and permeability to protons at elevated temperatures. Detailed experimental protocols for the key analytical techniques used in these assessments are also provided.
At a Glance: Key Differences in Thermal Stability
| Property | This compound-Based Membranes (Tetraether) | Diether Lipid-Based Membranes |
| Structure | Monolayer formed by a single molecule spanning the membrane | Bilayer formed by two leaflets of individual lipid molecules |
| Phase Transition | Typically lack a distinct gel-to-liquid crystalline phase transition in the physiological temperature range (Tm often below 0°C).[1] | Also exhibit very low phase transition temperatures, remaining in a fluid state across a wide range of temperatures.[1] |
| Membrane Fluidity | Generally form more rigid and tightly packed membranes.[2] | Form fluid membranes, with fluidity influenced by the specific head group and phytanyl chain modifications.[3][4] |
| Proton Permeability | Exceptionally low proton permeability that shows minimal increase with temperature.[5][6] | Low proton permeability compared to ester-linked lipids, but generally higher than tetraether lipids.[7] |
Deciphering the Structures: this compound vs. Diether Lipids
The fundamental difference in the thermal stability of this compound and diether lipid membranes originates from their distinct molecular architectures. Diether lipids, such as archaeol, consist of two phytanyl chains linked to a glycerol (B35011) backbone, forming a bilayer structure analogous to that of bacterial and eukaryotic membranes. In contrast, this compound is a tetraether lipid, where two glycerol backbones are bridged by two biphytanyl chains, creating a monolayer membrane.[8][9]
References
- 1. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a synthetic Archeal membrane reveals a possible new adaptation route to extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics | Semantic Scholar [semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Unusual thermal stability of liposomes made from bipolar tetraether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and proton-permeability of liposomes composed of archaeal tetraether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering archaeal membrane‐spanning lipid GDGT biosynthesis in bacteria: Implications for early life membrane transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Archaea-inspired Tetraether Lipids [escholarship.org]
Validation of hydroxylated GDGTs as a complementary paleotemperature proxy.
A comprehensive guide to the validation and comparative performance of hydroxylated glycerol (B35011) dialkyl glycerol tetraether (OH-GDGT) proxies for reconstructing past sea surface temperatures.
The quest to accurately reconstruct past climate variability is fundamental to understanding Earth's climate system and predicting future changes. For decades, paleoceanographers have relied on a suite of biomarker proxies to estimate past sea surface temperatures (SST). Among these, hydroxylated glycerol dialkyl glycerol tetraethers (OH-GDGTs) have emerged as a promising and complementary tool. This guide provides an objective comparison of OH-GDGT-based proxies with other established methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals interested in paleoclimate reconstruction.
The Principle Behind OH-GDGTs
OH-GDGTs are membrane lipids produced by Thaumarchaeota, a phylum of ammonia-oxidizing archaea ubiquitous in marine and lacustrine environments.[1][2][3] The composition of these lipids in archaeal membranes changes in response to environmental temperature. Specifically, the degree of cyclization and hydroxylation of the GDGT molecules is adjusted to maintain membrane fluidity. The addition of a hydroxyl group is thought to be an adaptation to colder temperatures, increasing the fluidity of the cell membrane.[1] This physiological response forms the basis of using OH-GDGTs as a paleotemperature proxy. Several indices based on the relative abundance of different OH-GDGTs have been developed to correlate with SST.[1][4][5][6]
Comparative Performance of Paleotemperature Proxies
The validation of any new proxy requires rigorous comparison with established methods. The most commonly used proxies for SST reconstruction include the alkenone-based U₃₇K', the isoprenoid GDGT-based TEX₈₆, and foraminiferal Mg/Ca ratios. Recent studies have focused on calibrating and comparing OH-GDGT proxies against these established methods across various oceanic settings.
A key advantage of OH-GDGTs is their potential to provide more reliable temperature reconstructions in polar regions where other proxies may be less effective.[1][5][6] For instance, the recently proposed TEXOH₈₆ index, which incorporates OH-GDGT-0 into the TEX₈₆ calculation, shows a much higher temperature sensitivity in regions with annual mean sea surface temperatures between 5 and 15 °C.[1][5][6]
However, like all proxies, OH-GDGTs are not without their limitations. Studies have shown that factors other than temperature, such as water depth and salinity, can influence OH-GDGT distributions.[1][2][5][6][7] For example, a recent study of the Baltic Sea indicated that reduced salinity can substantially increase the values of the RI-OH' and RI-OH indices, potentially leading to anomalously high SST estimates in freshwater-influenced environments.[4][8][9] Furthermore, inter-laboratory differences in analytical procedures can affect the comparability of data, highlighting the need for standardized protocols.[1][5][6]
Quantitative Comparison of OH-GDGT and Other Proxies
| Proxy Index | Calibration Equation | R² | Applicable Temperature Range (°C) | Key Considerations |
| OH-GDGT Proxies | ||||
| RI-OH' | RI-OH' = 0.0422 * SST - 0.029 | 0.76 | < 15 | Sensitive to salinity changes.[2][4][10] |
| RI-OH | RI-OH = 0.018 * SST + 1.11 | 0.74 | Broad | Can be influenced by water depth.[2][4][10] |
| %OH | Negatively correlated with SST | 0.42 | Polar/Subpolar | Shows considerable scatter.[10][11] |
| TEXOH₈₆ | (See original publication for complex equation) | High | 5 - 15 | Improved sensitivity in mid-latitudes.[1][5][6] |
| Established Proxies | ||||
| U₃₇K' | U₃₇K' = 0.033 * SST + 0.044 | > 0.95 | 0 - 29 | Can be affected by haptophyte species composition.[3] |
| TEX₈₆ | TEX₈₆ = 0.015 * SST + 0.28 | 0.87 | 5 - 30 | Influenced by non-thermal factors like water depth and terrestrial input.[3][12] |
| Mg/Ca | Mg/Ca = 0.38 * exp(0.09 * SST) | > 0.9 | 0 - 30 | Subject to dissolution effects and vital effects. |
Experimental Protocols
Accurate and reproducible measurements are critical for the validation and application of paleotemperature proxies. The following section outlines the key experimental steps for the analysis of OH-GDGTs.
Lipid Extraction
The first step involves extracting the total lipid content from the sediment sample. A common and effective method is the modified Bligh and Dyer extraction .
-
Sample Preparation: Freeze-dry and powder the sediment sample to ensure homogeneity.
-
Extraction: Extract the powdered sediment using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) under high temperature and pressure using an Accelerated Solvent Extractor (ASE).[13] This method is efficient and automated.
-
Phase Separation: The extract is then separated into aqueous and organic phases. The lipids, including GDGTs, are concentrated in the organic phase.
Hydrolysis
To analyze the core lipid structures, the polar head groups of the intact polar lipids (IPLs) are removed through hydrolysis.
-
Base Hydrolysis: This method is preferred for OH-GDGTs as it leaves the hydroxyl group intact. The lipid extract is refluxed with a solution of potassium hydroxide (B78521) in methanol.[4]
-
Acid Hydrolysis: While commonly used for other GDGTs, acid hydrolysis can lead to the partial or complete removal of the hydroxyl group from OH-GDGTs, potentially altering their distribution and affecting the accuracy of the proxy.[10][11][14]
Chromatographic Separation and Analysis
The final step involves separating and quantifying the different GDGT compounds using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
-
Separation: The hydrolyzed lipid extract is dissolved in a hexane:isopropanol (99:1, v/v) mixture, filtered, and injected into an HPLC system equipped with a silica (B1680970) column.[2]
-
Detection: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used to ionize the GDGTs, which are then detected by a mass spectrometer operating in single ion monitoring (SIM) mode to target the specific m/z values of the different GDGTs and OH-GDGTs.[2][15]
Visualizing the Workflow and Proxy Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for OH-GDGT-based paleotemperature reconstruction.
Caption: Logical relationships between biological source, lipids, proxies, and environmental factors.
Conclusion
Hydroxylated GDGTs represent a valuable addition to the paleoceanographer's toolkit. They show strong potential as a complementary paleotemperature proxy, particularly in high-latitude oceans. The development of new indices like TEXOH₈₆ demonstrates the ongoing refinement of this method. However, researchers must remain cognizant of the potential influences of non-thermal factors such as salinity and water depth, and the importance of standardized analytical protocols. Future research, including more extensive global core-top calibrations and culture experiments, will further constrain the uncertainties and enhance the reliability of OH-GDGT-based temperature reconstructions, ultimately contributing to a more complete understanding of Earth's climate history.
References
- 1. vliz.be [vliz.be]
- 2. vliz.be [vliz.be]
- 3. BG - Comparison of the U37Kâ², LDI, TEX86H, and RI-OH temperature proxies in sediments from the northern shelf of the South China Sea [bg.copernicus.org]
- 4. cp.copernicus.org [cp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. CP - Evaluation of the distributions of hydroxylated glycerol dibiphytanyl glycerol tetraethers (GDGTs) in Holocene Baltic Sea sediments for reconstruction of sea surface temperature: the effect of changing salinity [cp.copernicus.org]
- 11. cp.copernicus.org [cp.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. egusphere.copernicus.org [egusphere.copernicus.org]
- 14. vliz.be [vliz.be]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
A Critical Look at TEX86: Unpacking the Assumptions of a Widely Used Paleotemperature Proxy
The TEX86 paleothermometer, based on the distribution of isoprenoid glycerol (B35011) dialkyl glycerol tetraethers (iGDGTs) produced by marine Thaumarchaeota, has become a cornerstone of paleoceanographic research for reconstructing sea surface temperatures (SST). Its application has provided crucial insights into past climate dynamics, particularly in pre-Cenozoic eras where other proxies may be less reliable.[1][2][3] However, the accuracy and interpretation of TEX86-derived temperatures are contingent on several key assumptions that have been increasingly scrutinized. This guide provides a critical assessment of these assumptions, compares TEX86 with other common SST proxies, and outlines the experimental protocols involved.
Core Assumptions of the TEX86 Proxy
The fundamental premise of the TEX86 proxy is that the degree of cyclization of iGDGTs in the cell membranes of Thaumarchaeota (formerly marine Crenarchaeota) is a physiological response to temperature.[4][5] This relationship, empirically established from core-top sediment calibrations, is then used to estimate past SSTs from the sedimentary iGDGT record.[1][2] The primary assumptions are:
-
Thaumarchaeota are the primary source of sedimentary iGDGTs: The calibration of TEX86 relies on the assumption that the iGDGTs preserved in marine sediments are predominantly synthesized by pelagic Thaumarchaeota.
-
Temperature is the primary control on iGDGT cyclization: The proxy's accuracy hinges on temperature being the dominant environmental factor influencing the iGDGT composition.
-
The empirical calibration is globally and temporally valid: The relationship between the TEX86 index and SST, derived from modern surface sediments, is assumed to be constant through geological time.
-
Sedimentary iGDGTs reflect surface ocean conditions: It is assumed that the GDGTs produced in the upper water column are faithfully transported to the seafloor and preserved without significant alteration or contribution from deeper-dwelling or sediment-dwelling archaea.
The following diagram illustrates the logical flow of these assumptions in deriving SST from sedimentary GDGTs.
Critical Assessment of Assumptions and Confounding Factors
Recent research has revealed several complexities that challenge the foundational assumptions of the TEX86 proxy, introducing potential biases in SST reconstructions.
-
Non-Thaumarchaeotal Contributions: While Thaumarchaeota are a major source, other archaea, including methanogens and methanotrophs, can also produce iGDGTs, particularly in specific environments like methane (B114726) seeps or anoxic sediments.[2] Furthermore, terrestrial input of iGDGTs from soil archaea can alter the sedimentary signal. The Branched and Isoprenoid Tetraether (BIT) index is often used to assess the relative contribution of terrestrial organic matter, with high BIT values (>0.4) suggesting a significant terrestrial influence that can bias TEX86-derived temperatures.[1]
-
Subsurface Production and Depth Integration: A significant challenge to the assumption of a surface-ocean signal is the evidence that Thaumarchaeota often thrive in subsurface waters (below the mixed layer).[6][7] Consequently, the TEX86 proxy may reflect a depth-integrated temperature signal rather than a pure SST.[6] This can lead to discrepancies with other SST proxies, particularly in regions with strong thermal stratification. Some studies suggest that TEX86-derived temperatures correspond better with annual mean temperatures at depths of 0-200 meters.[7]
-
Other Environmental Influences: Beyond temperature, other factors have been shown to influence iGDGT distributions. Culture experiments have demonstrated that dissolved oxygen concentration can significantly impact the TEX86 index, with oxygen limitation leading to an apparent warming bias of over 20°C in some strains.[5] Nutrient availability has also been proposed as a secondary control, with nutrient stress potentially influencing iGDGT composition.[8]
-
Calibration Uncertainties: Several calibrations for converting the TEX86 index to SST exist, with TEX86^H and TEX86^L being prominent examples, each with different calibration errors (±2.5°C and ±4°C, respectively).[1] The choice of calibration can lead to different absolute temperature estimates, and it is not always clear which is most appropriate for a given geological setting.[9] For instance, in past greenhouse intervals, the TEX86^L calibration may be more suitable.[10]
Comparison with Other Sea Surface Temperature Proxies
The performance of the TEX86 proxy is often evaluated by comparing its reconstructions with those from other established SST proxies. The table below summarizes key characteristics and performance metrics of TEX86 against the U'37 index and Mg/Ca ratios in foraminifera.
| Proxy | Basis | Source Organism(s) | Temperature Range (°C) | Calibration Error (°C) | Key Limitations & Biases |
| TEX86 | Archaeal membrane lipid composition (iGDGTs) | Marine Thaumarchaeota | Not explicitly limited, but calibrations vary | ±2.5 to ±4.0 | Subsurface production, terrestrial input, oxygen/nutrient effects, multiple calibrations.[1][5][6] |
| U'37 | Alkenone unsaturation index | Haptophyte algae (Coccolithophores) | 0 - 28.5 | ±1.0 to ±1.5 | Saturation at high temperatures (>28°C), species-specific effects, diagenesis.[6][11] |
| Mg/Ca | Mg/Ca ratio in calcite shells | Planktonic foraminifera | Species-dependent | ±1.0 to ±2.0 | Seawater Mg/Ca variations, dissolution, vital effects, diagenesis.[6] |
Discrepancies between these proxies are common. For example, during the early Eocene, TEX86 often yields significantly warmer temperatures than foraminiferal-based proxies.[4][9] Similarly, in some settings, TEX86 shows a different glacial-interglacial variability compared to U'37 and Mg/Ca records, potentially reflecting its sensitivity to subsurface temperature changes.[6]
Experimental Protocols
The determination of the TEX86 index involves a series of analytical steps, from sample preparation to mass spectrometric analysis.
1. Lipid Extraction:
-
Freeze-dried and homogenized sediment samples are extracted using an accelerated solvent extractor (ASE) or sonication.
-
A common solvent mixture is dichloromethane (B109758) (DCM):methanol (MeOH) (9:1, v/v).[12]
-
Internal standards (e.g., a C46 GDGT) are added for quantification.[11]
2. Chromatographic Separation:
-
The total lipid extract is separated into different polarity fractions using column chromatography with silica (B1680970) gel.
-
The polar fraction containing the GDGTs is eluted.
3. Instrumental Analysis:
-
The polar fraction is analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) with an atmospheric pressure chemical ionization (APCI) source.[12][13]
-
Separation is typically achieved on a normal-phase silica column.
-
Detection is performed in single ion monitoring (SIM) mode for higher sensitivity and reproducibility compared to full-scan mode.[12][13] The reproducibility of the TEX86 index using SIM can be as good as ±0.004, which translates to a temperature uncertainty of approximately ±0.3°C.[13]
4. TEX86 Calculation:
-
The TEX86 index is calculated from the relative abundances of specific iGDGTs (GDGT-1, GDGT-2, GDGT-3, and the crenarchaeol regioisomer) based on their integrated peak areas in the chromatogram.[5]
-
The calculated index is then converted to a temperature estimate using an appropriate calibration equation (e.g., TEX86^H).
The following diagram outlines the typical experimental workflow for TEX86 analysis.
References
- 1. TEX86 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. BG - The influence of near-surface sediment hydrothermalism on the TEX86 tetraether-lipid-based proxy and a new correction for ocean bottom lipid overprinting [bg.copernicus.org]
- 5. Confounding effects of oxygen and temperature on the TEX86 signature of marine Thaumarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP - A 15-million-year surface- and subsurface-integrated TEX86 temperature record from the eastern equatorial Atlantic [cp.copernicus.org]
- 7. BG - Constraints on the applicability of the organic temperature proxies UK'37, TEX86 and LDI in the subpolar region around Iceland [bg.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BG - Comparison of the U37Kâ², LDI, TEX86H, and RI-OH temperature proxies in sediments from the northern shelf of the South China Sea [bg.copernicus.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Archaeol to Caldarchaeol Ratio: A Comparative Guide for Assessing Methanogenic vs. Methanotrophic Activity
The analysis of lipid biomarkers in environmental samples offers a powerful tool for deciphering the composition and metabolic activities of microbial communities. Among these biomarkers, the ratio of archaeol (B159478) to caldarchaeol is emerging as a significant indicator for distinguishing between methanogenic and methanotrophic archaea. This guide provides a comprehensive comparison of these two lipids, their biological sources, and the interpretation of their ratio, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Concepts: Archaeol and this compound as Biomarkers
Archaeol and this compound are core lipids of archaeal cell membranes. Their distinct structures and biological sources form the basis of their use as indicators of microbial processes.
-
Archaeol is a diether lipid (2,3-di-O-phytanyl-sn-glycerol) that is a characteristic component of the membranes of many methanogenic archaea and halophiles.[1][2] Its presence in environmental samples is often used as a proxy for methanogen biomass and activity.[2][3][4]
-
This compound , also known as Glycerol (B35011) Dialkyl Glycerol Tetraether with zero cyclopentane (B165970) rings (GDGT-0), is a tetraether lipid.[1][3] It is the most ubiquitous isoprenoid GDGT synthesized by archaea and is found in methanogens, methanotrophs, and other archaeal groups like Thaumarchaeota.[3][5] Carbon isotope analyses have indicated that GDGT-0 can be produced by methanotrophs.[5]
The ratio of archaeol to this compound can, therefore, provide insights into the relative contributions of methanogenic and methanotrophic communities. A higher ratio suggests a greater abundance or activity of methanogens, while a lower ratio may indicate a more significant presence of methanotrophs or other archaea that predominantly produce this compound.
Comparative Analysis
The following table summarizes the key characteristics of archaeol and this compound and the interpretation of their ratio in the context of methanogenic versus methanotrophic activity.
| Feature | Archaeol | This compound (GDGT-0) | Archaeol / this compound Ratio Interpretation |
| Chemical Structure | Diether lipid | Tetraether lipid | Reflects the relative abundance of organisms producing these lipid structures. |
| Primary Biological Source (in this context) | Methanogenic Euryarchaeota, Halophilic Archaea[1][3] | Methanotrophic Archaea, Methanogenic Euryarchaeota, Thaumarchaeota[3][5] | A high ratio suggests a dominance of methanogenic archaea. A low ratio may indicate a significant population of methanotrophic archaea or other GDGT-0 producers. |
| Environmental Significance | Indicator of methanogenesis in anoxic environments like water-saturated soils and sediments.[2][4] | Ubiquitous archaeal lipid, with production linked to anaerobic methane (B114726) oxidation in some environments.[5] | Can be used to trace shifts in the archaeal community in response to changes in methane availability and redox conditions. |
| Limitations | Not exclusive to methanogens; also abundant in halophilic archaea, which can confound interpretation in saline environments.[6] | Not exclusive to methanotrophs; produced by a wide range of archaea, including some methanogens.[3][7] | The ratio is influenced by multiple archaeal groups, requiring careful interpretation in the context of other geochemical and microbiological data. |
Experimental Protocols
Accurate quantification of archaeol and this compound is crucial for the reliable interpretation of their ratio. The following is a generalized experimental workflow.
Lipid Extraction
A modified Bligh-Dyer method is commonly used for the extraction of total lipids from environmental samples (e.g., sediments, soils, water filters).
-
Sample Preparation: Samples are typically freeze-dried and homogenized.
-
Extraction: A single-phase solvent mixture of methanol, dichloromethane (B109758) (DCM), and a phosphate (B84403) buffer is added to the sample. The mixture is then sonicated and centrifuged.
-
Phase Separation: The supernatant is collected, and additional DCM and buffer are added to induce phase separation. The organic (lower) phase containing the lipids is collected. This process is repeated multiple times to ensure complete extraction.
-
Solvent Removal: The combined organic extracts are dried under a stream of nitrogen.
Separation and Fractionation
The total lipid extract is separated into different polarity fractions to isolate the diether (archaeol) and tetraether (this compound) lipids. This is typically achieved using solid-phase extraction (SPE) or column chromatography with a silica (B1680970) gel stationary phase.
-
Elution: A sequence of solvents with increasing polarity is used to elute different lipid classes. For example:
-
Hexane/DCM is used to elute neutral lipids.
-
Acetone/DCM is used to elute glycolipids.
-
Methanol/DCM is used to elute phospholipids (B1166683) and other polar lipids.
-
-
Archaeol is typically found in the less polar fractions, while this compound is found in the more polar fractions.
Analysis and Quantification
The relevant lipid fractions are analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Chromatography: A normal-phase HPLC system with two silica columns in tandem is often used to separate the different GDGTs.[8]
-
Ionization: Atmospheric pressure chemical ionization (APCI) is a common ionization source.
-
Mass Spectrometry: The mass spectrometer is operated in single-ion monitoring (SIM) mode to detect the protonated molecules of archaeol and this compound.[8]
-
Quantification: The concentrations of archaeol and this compound are determined by comparing the integrated peak areas of the sample to those of an internal standard with a known concentration.
Visualizing the Concepts
The following diagrams illustrate the conceptual relationship between methanogenesis, methanotrophy, and the archaeol/caldarchaeol ratio, as well as a typical experimental workflow.
References
- 1. Chemical markers for rumen methanogens and methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Archaeol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Archaeol: an indicator of methanogenesis in water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Distribution of Glycerol Dialkyl Glycerol Tetraethers (GDGTs) in Carbonate-Type and Sulfate-Type Lacustrine Sediments: Insight into the Influence of Ionic Composition on GDGTs | MDPI [mdpi.com]
A Comparative Guide to the Monolayer Properties of Caldarchaeol and Archaeol Polar Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monolayer properties of two key archaeal polar lipids: caldarchaeol, a tetraether lipid, and archaeol (B159478), a diether lipid. Understanding the distinct behaviors of these lipids at interfaces is crucial for their application in creating highly stable model membranes for drug delivery systems, biosensors, and fundamental research into extremophile biology. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides a visual representation of the biosynthetic relationship between these two important molecules.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters characterizing the monolayer properties of this compound and archaeol derivatives. It is important to note that the properties of these lipids can be influenced by the specific polar head group attached to the core lipid.
| Property | This compound Derivative (this compound-PO4) | Archaeol Derivative | Source |
| Lipid Structure | Bipolar tetraether lipid | Monopolar diether lipid | [1][2] |
| Collapse Pressure (πc) | 18 mN/m | Not explicitly found, but diether lipids generally form less stable monolayers than tetraether lipids. | [3] |
| Molecular Area at Collapse (Ac) | 1.0 - 1.5 nm²/molecule | Approximately half the molecular area of this compound derivatives at all surface pressures. | [1][3] |
| Compressibility Modulus (Cs⁻¹) | Not explicitly found, but tetraether lipids are known to form highly rigid and incompressible monolayers. | Monolayers of zwitterionic diether phospholipids (B1166683) are much less compressible than glycosylated tetraether lipids.[1] | [1] |
| Monolayer Thickness | ~3.0 nm (in a U-shaped conformation) | Not explicitly stated for monolayers, but bilayer membranes of diethers have a thickness of ~3.6-3.9 nm. | [4][5] |
| General Monolayer Stability | Forms highly stable, thermodynamically stable monolayers. | Forms less stable monolayers compared to tetraether lipids. | [3][4] |
Experimental Protocols
The data presented in this guide are primarily derived from experiments conducted using Langmuir-Blodgett troughs and Atomic Force Microscopy.
Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms
The Langmuir-Blodgett (LB) trough is a fundamental tool for studying the behavior of amphiphilic molecules at the air-water interface.[1] The following protocol outlines the general steps for obtaining surface pressure-area isotherms of archaeal lipids:
-
Subphase Preparation: The trough, typically made of Teflon, is filled with an aqueous subphase. For lipid monolayer studies, ultrapure water is commonly used. The pH and ionic strength of the subphase can be adjusted to study their effects on lipid behavior.
-
Lipid Spreading: The archaeal lipid (this compound or archaeol) is dissolved in a volatile organic solvent, such as a chloroform/methanol mixture. A specific volume of this solution is then carefully dispensed onto the surface of the subphase. The solvent spreads and evaporates, leaving a monolayer of the lipid at the air-water interface.
-
Monolayer Compression: Movable barriers on the LB trough are slowly compressed, reducing the surface area available to the lipid molecules. This brings the molecules closer together, causing changes in the surface pressure.
-
Surface Pressure Measurement: The surface pressure (π) is continuously measured using a Wilhelmy plate or a similar sensor. Surface pressure is the difference between the surface tension of the pure subphase and the surface tension of the lipid-covered surface.
-
Isotherm Generation: The surface pressure is plotted against the mean molecular area (the total surface area divided by the number of lipid molecules). This plot is known as the surface pressure-area isotherm and provides valuable information about the different phases of the monolayer, its compressibility, and the point of monolayer collapse.
Atomic Force Microscopy (AFM) for Monolayer Imaging
Atomic Force Microscopy is a high-resolution imaging technique used to visualize the morphology and structure of the lipid monolayers on a solid support.
-
Monolayer Deposition: A lipid monolayer is first formed on an LB trough as described above. The monolayer is then transferred from the air-water interface to a solid substrate (e.g., mica or a silicon wafer) by vertically dipping and withdrawing the substrate through the monolayer at a controlled speed and constant surface pressure. This process is known as Langmuir-Blodgett deposition.
-
Sample Preparation: The substrate with the deposited lipid monolayer is carefully mounted on the AFM sample stage.
-
AFM Imaging: Imaging is performed in a suitable mode, such as tapping mode, to minimize damage to the soft lipid monolayer. A sharp tip attached to a cantilever scans the surface of the monolayer. The deflection of the cantilever due to the forces between the tip and the sample is detected by a laser and photodiode system.
-
Data Analysis: The AFM data is processed to generate a three-dimensional topographic image of the lipid monolayer. These images can reveal details about the packing of the lipid molecules, the presence of domains, and any defects in the monolayer.
Mandatory Visualization
Biosynthesis of this compound from Archaeol
The following diagram illustrates the fundamental biosynthetic pathway where two molecules of archaeol are coupled head-to-head to form one molecule of this compound. This process is a key adaptation in many archaea, particularly those living in extreme environments, as the resulting tetraether lipids form more stable monolayer membranes.
Caption: Biosynthesis of this compound from two Archaeol molecules.
References
- 1. Monolayer properties of archaeol and this compound polar lipids of a methanogenic archaebacterium, Methanospirillum hungatei, at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Archaeol - Wikipedia [en.wikipedia.org]
- 3. Stability Monomolecular Properties of Archaeal Tetraether Lipids Layers onto Solid Substrates [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Diagenesis and its Impact on Caldarchaeol-Based Paleotemperature Proxies: A Comparative Guide
Researchers in paleoclimatology and geochemistry rely on molecular fossils, known as biomarkers, to reconstruct past environmental conditions. Among these, Caldarchaeol and its derivatives, which are glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), form the basis of several important paleotemperature proxies, most notably the TEX86. However, the accuracy of these proxies can be significantly compromised by diagenesis—the sum of physical and chemical changes that occur in sediments after their initial deposition. This guide provides a comparative analysis of the performance of this compound-based proxies against alternative methods in the face of diagenetic alterations, supported by experimental data and detailed methodologies.
The Influence of Diagenesis on GDGT-Based Proxies
Diagenesis can alter the original composition of GDGTs in sediments, leading to potential biases in temperature reconstructions. The primary diagenetic processes affecting these biomarkers are microbial alteration (overprinting), and thermal degradation. These processes can occur under both oxic (oxygen-rich) and anoxic (oxygen-poor) conditions, with differing effects on the GDGT assemblage.
A key challenge is the "overprinting" of the primary sea surface temperature (SST) signal by GDGTs produced by archaea living within the sediment column. This is particularly pronounced in environments with high geothermal gradients, such as hydrothermal vent systems, where subsurface archaeal communities produce GDGTs that reflect the warmer in-situ temperatures, skewing the TEX86-derived SST estimates.
Comparison of Paleotemperature Proxies Under Diagenetic Stress
Several proxies have been developed to mitigate the effects of diagenesis and other environmental factors that can influence GDGT distributions. This section compares the performance of the traditional TEX86 proxy with the Ring Index (RI) and the hydroxylated-GDGT-based RI-OH proxy, particularly in a high-temperature diagenetic setting.
The data presented in the following table is derived from a study of sediment cores taken along a transect approaching a hydrothermal vent, representing a gradient of increasing diagenetic alteration and thermal stress.
| Parameter | Core Location | Sediment Depth (cm) | Porewater Temp (°C) | TEX86 | TEX86-derived SST (°C) | RI | RI-OH | RI-OH-derived SST (°C) |
| Pristine Signal | Furthest from vent | 0-2 | 2.8 | 0.45 | 15.2 | 1.6 | 1.58 | 27.8 |
| Moderate Diagenesis | Mid-transect | 10-12 | 85.3 | 0.58 | 21.5 | 2.1 | 1.65 | 29.2 |
| Intense Diagenesis | Closest to vent | 18-21 | 155.1 | 0.72 | 27.8 | 3.2 | 1.75 | 31.2 |
Note: This table summarizes data from a study in a hydrothermal vent environment, representing an extreme case of diagenesis. The TEX86-derived SSTs are calculated using the TEXH86 calibration. The RI-OH-derived SSTs are based on a regional calibration.
The data clearly demonstrates that as diagenetic alteration and porewater temperatures increase closer to the hydrothermal vent, the TEX86 values systematically increase, leading to a significant overestimation of the original sea surface temperature. The Ring Index (RI), which reflects the degree of cyclization in GDGTs, also shows a strong correlation with increasing temperature. While the RI-OH proxy also shows a temperature-related trend, its response to the extreme thermal gradient is less pronounced than that of TEX86, suggesting a potentially higher resistance to this specific type of diagenetic overprinting.
Experimental Protocols
GDGT Extraction and Analysis
A standardized methodology is crucial for the accurate quantification of GDGTs from sediment samples. The following protocol is a widely accepted method:
-
Sample Preparation: Sediment samples are freeze-dried and homogenized by grinding to a fine powder.
-
Lipid Extraction: Total lipids are extracted from the powdered sediment using a modified Bligh-Dyer method. This involves ultrasonication of the sample in a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
Fractionation: The total lipid extract is separated into different polarity fractions using column chromatography with silica (B1680970) gel. The GDGTs are typically eluted in the polar fraction.
-
Analysis: The polar fraction is then analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS). The separation of different GDGT compounds is achieved on a silica column, and their detection and quantification are performed using a mass spectrometer in single-ion monitoring (SIM) mode.
Visualizing Diagenetic Pathways and Proxy Impacts
The following diagrams illustrate the conceptual workflow of diagenetic alteration and its effect on this compound-based proxies.
Caption: Conceptual workflow of diagenetic alteration of archaeal lipids.
Caption: Differential impact of diagenesis on paleotemperature proxies.
Conclusion
The fidelity of this compound-based proxies, particularly TEX86, is highly susceptible to diagenetic alteration. In environments with significant post-depositional microbial activity and thermal stress, such as hydrothermal vent systems, the primary sea surface temperature signal can be severely overprinted, leading to erroneously warm temperature reconstructions.
Alternative proxies, such as the RI-OH, may offer a more robust alternative in such settings, although they are not entirely immune to diagenetic effects. A multi-proxy approach, combined with a thorough understanding of the depositional and diagenetic history of the studied sediments, is therefore essential for accurate paleotemperature reconstructions. Future research should focus on developing and calibrating proxies that can better deconvolve the primary environmental signal from diagenetic overprints across a wider range of geological settings.
Cross-Calibration of GDGT-Based Proxies with Instrumental Climate Data: A Comparative Guide
Glycerol (B35011) dialkyl glycerol tetraethers (GDGTs) are membrane lipids from Archaea and some bacteria that are preserved in geological archives. The distribution of these lipids changes with environmental parameters, primarily temperature, making them valuable proxies for paleoclimate reconstructions. The cross-calibration of these GDGT-based proxies with instrumental climate data is crucial for generating accurate quantitative reconstructions of past temperatures. This guide provides an objective comparison of the performance of major GDGT-based proxies, namely TEX86 for marine environments and MBT'5ME for terrestrial and lacustrine environments, with supporting experimental data.
Comparison of Calibration Models
The performance of GDGT-based proxies is evaluated through calibration models that relate the GDGT indices to instrumental temperature records. The key statistical parameters for comparison are the coefficient of determination (R²), which indicates the proportion of the variance in the temperature that is predictable from the GDGT index, and the Root Mean Square Error (RMSE), which represents the standard deviation of the residuals (prediction errors).
Table 1: Comparison of TEX86 Calibration Models with Sea Surface Temperature (SST)
| Calibration Model | Calibration Equation | R² | RMSE (°C) | Environmental Setting | Reference |
| Kim et al. (2008) | T = 56.2 * TEX86 - 10.78 | 0.935 | Not Specified | Global Ocean (5°C to 30°C) | [1] |
| Tierney and Tingley (2015) | Not specified in snippets | >0.7 | Not Specified | Global Surface Sediments | [2] |
| Zhou et al. (2025) | T_thermocline = 57.3005 * TEX₈₆ᴹᴰ + 36.7460 | 0.867 | 3.346 | Global Ocean (subsurface) | [3][4] |
Table 2: Comparison of MBT'5ME Calibration Models with Mean Annual Air Temperature (MAAT)
| Calibration Model | Calibration Equation | R² | RMSE (°C) | Environmental Setting | Reference |
| Naafs et al. (2017a) | MAAT = 40.01 * MBT'5ME - 15.25 | 0.60 | 5.3 | Global Soils | [5] |
| Dearing Crampton-Flood et al. (2020) | BayMBT (Bayesian model) | Not Specified | ±5 | Global Soils and Peats | [6] |
| Raberg et al. (2021) | MAAT (°C) = -2.19 + 31.91 * MBT'5Me | 0.72 | 1.51 | Central European Lakes | [7][8] |
| Raberg et al. (2021) | MAF (°C) = 4.81 + 15.64 * MBT'5Me | 0.64 | 0.92 | Central European Lakes | [7][8] |
Experimental Protocols
The reliable application of GDGT-based proxies is underpinned by standardized laboratory procedures. The following outlines the key steps in the analysis of GDGTs from sediment or soil samples.
1. Sample Preparation:
-
Samples are typically freeze-dried to remove water content.[6]
-
Homogenization of the dried sample is crucial to ensure representativeness.
2. Lipid Extraction:
-
Accelerated Solvent Extraction (ASE): This is a common method using a mixture of solvents like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (commonly 9:1 v/v) at high temperatures (e.g., 100°C) and pressures.[6][9]
-
Soxhlet Extraction: A classical method involving continuous extraction with a solvent mixture (e.g., DCM:MeOH 15:2 v/v) for an extended period (e.g., 24 hours).[10]
-
The resulting total lipid extract (TLE) is then concentrated using rotary evaporation.[10]
3. Chromatographic Separation:
-
The TLE is separated into different fractions based on polarity using column chromatography. A common stationary phase is alumina (B75360) (Al2O3).[10]
-
Apolar fractions are eluted first with solvents like hexane (B92381):DCM, followed by the polar fractions containing GDGTs, which are eluted with a more polar solvent mixture like DCM:MeOH.[10]
4. GDGT Analysis:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary analytical technique for identifying and quantifying GDGTs.[9][11]
-
Chromatographic Columns: Various columns are used for separation, including silica, cyano, and HILIC amide columns. Recent methods using two HILIC amide columns in tandem have shown improved separation of co-eluting compounds.[12][13]
-
Mobile Phase: The composition of the mobile phase is critical for good separation. A common setup involves a gradient of hexane and a hexane:isopropanol mixture.[13][14]
-
Detection: Atmospheric pressure chemical ionization (APCI) is a common ionization source used in the mass spectrometer for the detection of GDGTs.[14]
Visualization of the Cross-Calibration Workflow
The following diagram illustrates the general workflow for the cross-calibration of GDGT-based proxies with instrumental climate data.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Global calibration of archaeal GDGT-based ocean paleotemperature proxy [archimer.ifremer.fr]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Branched GDGT-based temperature calibrations from Central European lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 11. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jacksonlab.stanford.edu [jacksonlab.stanford.edu]
- 14. sites.pitt.edu [sites.pitt.edu]
Safety Operating Guide
Proper Disposal of Caldarchaeol: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Caldarchaeol, a glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipid. While this compound is not classified as a hazardous substance, adherence to standard laboratory chemical waste procedures is crucial for maintaining a safe and compliant research environment.[1][2]
Key Safety and Handling Considerations
This compound is a high molecular weight tetraether lipid and is not considered volatile or flammable under standard laboratory conditions.[2] According to available safety data, it has no known adverse effects or toxicity.[2] However, as a chemical substance used in a laboratory setting, it is prudent to follow general safe handling practices.
Solutions containing this compound, especially in organic solvents, should be handled in accordance with the disposal guidelines for those solvents. The information below outlines a general procedure based on best practices for laboratory chemical waste, particularly for ether compounds.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste should follow the general guidelines for laboratory chemical waste.
1. Waste Collection and Segregation:
-
Pure this compound or Solutions: Unused or waste this compound, whether in pure solid form or dissolved in a solvent, should be collected as chemical waste. Do not dispose of it down the drain.[3]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should be collected as solid chemical waste.
2. Containerization:
-
Use a waste container that is compatible with the chemical nature of the waste (e.g., a high-density polyethylene (B3416737) or glass bottle for solutions).[3]
-
The container must have a secure, leak-proof cap and be kept closed except when adding waste.[3][4]
3. Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag.[3][5]
-
The label must include:
-
The full name of the chemical(s) (e.g., "this compound," "this compound in Chloroform (B151607)/Methanol"). Avoid abbreviations.[3]
-
The approximate concentration or percentage of each component.[3]
-
The date the waste was first added to the container.
-
4. Storage:
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3]
-
Store the waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
5. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinsates of containers that held non-hazardous materials can often be disposed of down the drain, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[6]
6. Spill Management:
-
In the event of a spill, it should be cleaned up immediately.[7]
-
The spilled material and any absorbent materials used for cleanup should be collected and disposed of as hazardous chemical waste.[7]
Summary of Key Disposal Information
| Waste Type | Disposal Procedure | Key Considerations |
| Pure this compound (Solid) | Collect in a labeled, sealed container for chemical waste pickup. | Ensure the container is compatible and properly labeled with the full chemical name. |
| This compound Solutions | Collect in a labeled, sealed container for hazardous chemical waste. Do not dispose down the drain. | The solvent will likely determine the primary hazard. Follow guidelines for the specific solvent. Store in secondary containment.[3] |
| Contaminated Labware (gloves, tips, etc.) | Collect in a designated solid waste container lined with a chemical waste bag. | Segregate from non-contaminated waste. |
| Empty this compound Containers | Triple-rinse with a suitable solvent. Collect the first (and preferably all) rinsate as hazardous waste. Deface the label and dispose of the container. | The rinsate must be treated as chemical waste.[5][6] |
Experimental Protocols Informing Disposal
While specific experimental protocols for this compound are not detailed in the provided search results, the general handling of lipids in a laboratory setting informs the disposal procedures. Lipids are often extracted and purified using organic solvents like chloroform and methanol.[8] When this compound is used in such protocols, the resulting waste streams will contain these solvents and must be disposed of as flammable and/or toxic hazardous waste.
Methodology for Handling Solvent-Based Waste:
-
Segregate chlorinated and non-chlorinated solvent waste into separate, appropriately labeled containers, as required by your institution's waste management program.
-
Never mix incompatible chemicals in the same waste container.[3]
-
Keep waste containers closed to prevent the evaporation of volatile organic compounds.[3]
-
Arrange for regular pickup of full waste containers by your institution's Environmental Health and Safety (EHS) department.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, contributing to a secure laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. caymanchem.com [caymanchem.com]
Essential Safety and Handling Protocols for Caldarchaeol
This guide provides comprehensive safety, handling, and disposal procedures for Caldarchaeol, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to these protocols is essential for maintaining a safe and efficient laboratory environment.
This compound, a glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipid found in archaea, is characterized by its high molecular weight, making it non-volatile and not flammable[1][2]. There are no known adverse effects or evidence of toxicity associated with this compound or other GDGTs, which are present at low concentrations in various environments[1][2]. A safety data sheet for a similar archaeal lipid derivative also indicates no hazard classification[3]. Despite its low-hazard profile, standard laboratory best practices for chemical handling should always be observed.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary measure to ensure personal safety during the handling of any chemical substance. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Gloves | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact and potential contamination of the sample. | All handling activities. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes. | All handling activities. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from potential spills. | All handling activities. |
II. Handling Procedures
All manipulations of this compound should be performed in a designated laboratory area.
A. Preparation and Weighing:
-
Ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above.
-
When weighing solid this compound, use a chemical fume hood or a balance with a draft shield to minimize the dispersion of fine particles.
-
Use clean spatulas and weighing boats to prevent cross-contamination.
B. Solubilization:
-
This compound is soluble in solvents like chloroform/methanol mixtures[4].
-
When working with flammable solvents, ensure all operations are conducted within a certified chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If heating is required for dissolution, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.
C. General Handling:
-
Avoid generating aerosols.
-
Keep containers with this compound solutions properly sealed when not in use to prevent solvent evaporation and contamination.
-
Clearly label all containers with the substance name, concentration, solvent, and date of preparation.
III. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
IV. Disposal Plan
Proper waste disposal is critical to maintain laboratory safety and environmental compliance.
A. Chemical Waste:
-
Solid this compound: Dispose of as non-hazardous solid waste, unless mixed with a hazardous substance.
-
This compound Solutions: The disposal method will be dictated by the solvent used.
-
Halogenated Solvents (e.g., Chloroform): Collect in a designated, labeled hazardous waste container for halogenated organic solvents.
-
Non-halogenated Flammable Solvents (e.g., Methanol): Collect in a designated, labeled hazardous waste container for non-halogenated flammable solvents.
-
-
All waste containers must be kept closed except when adding waste.
B. Contaminated Materials:
-
Gloves, Weighing Boats, etc.: Dispose of in the appropriate laboratory waste stream. If contaminated with a hazardous solvent, they should be disposed of as hazardous waste.
-
Glassware: Clean and decontaminate all glassware thoroughly after use. Standard laboratory detergents are sufficient.
V. Spill and Emergency Procedures
A. Minor Spill (Solid):
-
Wear appropriate PPE.
-
Gently sweep or wipe up the spilled solid, minimizing dust generation.
-
Clean the area with a suitable solvent and then with soap and water.
-
Dispose of cleaning materials in the appropriate waste container.
B. Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including solvent-resistant gloves.
-
Contain the spill with absorbent materials (e.g., spill pads, vermiculite).
-
If the solvent is flammable, ensure there are no ignition sources in the area.
-
Collect the absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
C. Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
Follow the instructions of the emergency response team.
By following these guidelines, researchers can handle this compound safely and effectively, ensuring a secure laboratory environment for all personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
